Product packaging for 1,8-Dichloroperfluorooctane(Cat. No.:CAS No. 647-25-6)

1,8-Dichloroperfluorooctane

Cat. No.: B110388
CAS No.: 647-25-6
M. Wt: 470.96 g/mol
InChI Key: GFQXWORJCNTDPU-UHFFFAOYSA-N
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Description

1,8-Dichloroperfluorooctane is a per- and polyfluoroalkyl substance (PFAS) belonging to a class of synthetic chemicals valued for their environmental persistence and unique properties, such as chemical and thermal stability . This compound serves as a valuable intermediate in advanced materials science research. Researchers utilize its structure in studies investigating the molecular orientation and layering of fluorinated chemicals at interfaces, which is fundamental for developing novel surfactants and surface coatings . Within the expanding field of PFAS research, this chemical is relevant for investigations into environmental fate, bioaccumulation, and defluorination processes, which are critical for understanding their long-term environmental impact and developing remediation strategies . The scientific community's understanding of PFAS, including their mechanisms of action and biological effects, is rapidly evolving, with metabolomic studies revealing associations between exposure to certain PFAS and alterations in lipid metabolism and other biological pathways . Ongoing research efforts continue to explore the broader implications of these substances, fueling a significant need for well-defined chemical standards . This compound is presented to the research community as a specific tool for such specialized studies. FOR RESEARCH USE ONLY. Not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8Cl2F16 B110388 1,8-Dichloroperfluorooctane CAS No. 647-25-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8Cl2F16/c9-7(23,24)5(19,20)3(15,16)1(11,12)2(13,14)4(17,18)6(21,22)8(10,25)26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFQXWORJCNTDPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8Cl2F16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60378853
Record name 1,8-Dichloroperfluorooctane
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Molecular Weight

470.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

647-25-6
Record name 1,8-Dichloroperfluorooctane
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,8-Dichloroperfluorooctane
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Record name 1,8-Dichloroperfluorooctane
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,8-DICHLOROPERFLUOROOCTANE
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties and Applications of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,8-Dichloroperfluorooctane, with the chemical formula C8Cl2F16, is a halogenated alkane that has garnered interest within the scientific community due to its unique physicochemical properties imparted by the high degree of fluorination.[1][2] This guide provides a comprehensive overview of its chemical and physical characteristics, reactivity, and potential applications, particularly in the realm of medicinal chemistry and drug development. A thorough understanding of these properties is crucial for its effective and safe utilization in research and synthesis.

Physicochemical Properties

The distinct properties of this compound stem from the strong carbon-fluorine bonds and the presence of terminal chlorine atoms. These features result in high thermal stability and a unique reactivity profile.

PropertyValueSource(s)
Molecular Formula C8Cl2F16[1][2]
Molecular Weight 470.97 g/mol [1][2]
Melting Point -13 °C[3]
Boiling Point 220 °C at 7 mmHg, 115 °C at 299 torr[3]
Density 1.738 g/cm³[3]
Appearance Colorless liquid[4]
Solubility While specific solubility data in common organic solvents is not readily available in the searched literature, perfluoroalkanes are generally known to be highly soluble in fluorous solvents and have limited solubility in many common organic solvents.[5] It is miscible with water.[4][6]

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong C-F stretching vibrations, which are characteristic of perfluorinated compounds. These typically appear in the region of 1100-1300 cm⁻¹. The presence of C-Cl bonds would be expected to show stretching vibrations in the lower frequency region, typically between 600 and 800 cm⁻¹. An available IR spectrum from a commercial supplier confirms the presence of these characteristic peaks.[7] The fingerprint region of the IR spectrum provides a unique pattern for the identification of this specific molecule.[3][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹⁹F NMR: Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is a powerful tool for characterizing fluorinated compounds.[1][2] The spectrum of this compound is expected to show distinct signals for the different fluorine environments along the carbon chain. The terminal -CF2Cl groups will have a chemical shift different from the internal -CF2- groups. The chemical shifts for -CF2- groups in perfluoroalkanes typically range from +80 to +140 ppm relative to CFCl₃.[9][10]

  • ¹³C NMR: The ¹³C NMR spectrum will provide information on the carbon backbone. Due to the strong electronegativity of the attached fluorine atoms, the carbon signals will be significantly shifted downfield.[6][11][12][13] The signals will also exhibit coupling to the attached fluorine atoms (¹JCF, ²JCF), resulting in complex splitting patterns. The two chemically distinct carbon environments (-CF₂Cl and internal -CF₂-) will give rise to separate signals.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern is expected to be characterized by the loss of chlorine and fluorine atoms, as well as cleavage of the carbon-carbon backbone, leading to a series of perfluoroalkyl fragment ions.[14][15][16][17] The isotopic pattern of the molecular ion and chlorine-containing fragments will be indicative of the presence of two chlorine atoms.

Reactivity and Stability

The chemical behavior of this compound is largely dictated by the robust perfluorinated carbon chain and the reactive terminal chlorine atoms.

Thermal Stability

Perfluorinated alkanes are known for their high thermal stability due to the strength of the C-F bond. While a specific decomposition temperature for this compound is not available in the searched literature, perfluoroalkylethers, which share structural similarities, have been shown to be stable up to around 355 °C.[18] The presence of C-Cl bonds, which are weaker than C-F bonds, may slightly reduce the overall thermal stability compared to its fully fluorinated counterpart. Thermal decomposition of chlorinated hydrocarbons can proceed at lower temperatures in a fluidized bed reactor compared to a tubular reactor.[4]

Chemical Reactivity

The perfluorinated backbone is generally inert to most chemical transformations. The primary sites of reactivity are the terminal carbon-chlorine bonds. These C-Cl bonds are susceptible to nucleophilic substitution reactions, although the high degree of fluorination can influence the reaction mechanism and rate.[19] Perfluoroalkyl chlorides can act as precursors for the synthesis of other functionalized perfluorinated compounds. For instance, they can be used in the preparation of hydroperfluoroalkanes.[1]

Caption: Potential reaction pathways for this compound.

Synthesis

While a detailed, step-by-step experimental protocol for the synthesis of this compound was not found in the provided search results, a common route to α,ω-dihaloperfluoroalkanes involves the halogen exchange of the corresponding diacyl dichlorides or the direct halogenation of perfluoroalkanes. One plausible synthetic approach would be the reaction of perfluorooctanedioyl dichloride with a suitable chlorinating agent.

Applications in Drug Development and Research

The incorporation of fluorine and chlorine into organic molecules is a well-established strategy in drug design to modulate various properties such as metabolic stability, lipophilicity, and binding affinity.[10][20] Per- and polyfluoroalkyl substances (PFAS) are utilized in the pharmaceutical industry in various capacities, including as reagents and intermediates in manufacturing processes.[9]

While specific applications of this compound in drug development are not extensively documented in the provided search results, its bifunctional nature makes it a potentially valuable building block for the synthesis of more complex fluorinated molecules. It can serve as a linker to connect two molecular entities or as a scaffold to introduce a perfluorinated chain into a target molecule. The high fluorine content can enhance the lipophilicity of a drug candidate, which can be advantageous for crossing biological membranes.

Safety and Handling

This compound is classified as an irritant, causing skin and eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood to avoid inhalation of vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized chemical with a unique set of properties derived from its perfluorinated structure and terminal chlorine atoms. Its high thermal stability and defined reactivity make it a valuable tool for researchers in various fields, including materials science and medicinal chemistry. While further research is needed to fully explore its potential applications, its role as a building block for the synthesis of novel fluorinated compounds holds significant promise.

References

  • Améduri, B. (2022). Perfluoroalkyl Compounds for Industrial and Other Applications. In Organofluorine Chemistry (pp. 66-112). The Royal Society of Chemistry.
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  • Technology Networks. (2025, September 4). Fluorine PFAS In Medicines Not Leading To Added Drug Reactions.
  • PubChem. (n.d.). This compound (C8Cl2F16).
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Sources

An In-depth Technical Guide to 1,8-Dichloroperfluorooctane (CAS 647-25-6)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,8-Dichloroperfluorooctane, intended for researchers, scientists, and professionals in drug development and materials science. It delves into the compound's physicochemical properties, synthesis considerations, reactivity, and potential applications, with a focus on the underlying chemical principles.

Introduction: The Unique Profile of a Perfluorinated Dichoride

This compound, with the chemical formula C8Cl2F16, is a fascinating molecule at the intersection of organofluorine and organochlorine chemistry.[1][2] As a perfluorinated alkane, the hydrogen atoms on the octane backbone are replaced by fluorine, conferring exceptional chemical and thermal stability. The terminal chlorine atoms, however, introduce reactive sites on an otherwise inert chain, making it a valuable bifunctional building block in advanced chemical synthesis.

The combination of a hydrophobic and lipophobic fluorinated chain with reactive terminal groups makes this compound a compound of interest in polymer chemistry, materials science, and as a potential intermediate in the synthesis of complex molecules.[1] This guide will explore the technical nuances of this compound, providing a foundational understanding for its use in research and development.

Physicochemical Properties

The properties of this compound are dominated by its high degree of fluorination. The strong carbon-fluorine bonds and the shielding effect of the fluorine atoms result in low polarizability, weak intermolecular forces, and high density compared to its hydrocarbon counterparts.

PropertyValueSource(s)
CAS Number 647-25-6[3]
Molecular Formula C8Cl2F16[2]
Molecular Weight 470.97 g/mol [2]
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 115 °C at 299 torr[4]
Density 1.738 - 1.808 g/cm³[4]
Refractive Index ~1.303[4]
Synonyms 1,8-Dichlorohexadecafluorooctane, Octane, 1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluoro-[2][5]

Synthesis and Purification Strategies

While specific, detailed laboratory procedures for the synthesis of this compound are not widely published in peer-reviewed literature, its structure suggests plausible synthetic routes based on established perfluoroalkane chemistry.

Plausible Synthetic Pathways

One of the most common industrial methods for producing perfluorinated compounds is telomerization . This process involves the reaction of a "telogen" (such as a chlorinating agent) with a "taxogen" (such as tetrafluoroethylene, TFE). For a molecule like this compound, a potential route could involve the telomerization of TFE with a chlorine source, although controlling the chain length to specifically yield the C8 dichloride would be a significant challenge.

Another logical approach would be the conversion of a precursor with an eight-carbon perfluorinated chain. For instance, the corresponding perfluorooctanedioic acid or its diacyl chloride could be a starting point. The conversion of carboxylic acid derivatives to halides is a standard transformation in organic chemistry, though the conditions would need to be adapted for the perfluorinated substrate.

A generalized reaction scheme is presented below:

G cluster_start Starting Materials cluster_product Product Perfluorooctanedioyl\ndichloride Perfluorooctanedioyl dichloride This compound This compound Perfluorooctanedioyl\ndichloride->this compound Decarboxylative Chlorination

Caption: Plausible synthesis route from a C8 perfluorinated precursor.

Purification Methodologies

Due to their chemical inertness and unique physical properties, purification of perfluorinated compounds often relies on physical methods.

Protocol: Fractional Distillation under Reduced Pressure

Given the relatively high boiling point of this compound, fractional distillation under reduced pressure is the most probable method for its purification. This technique allows for distillation at a lower temperature, preventing potential thermal decomposition.

Step-by-Step Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus with a vacuum pump, a Vigreux or packed column for efficient separation, a condenser, and receiving flasks. Ensure all glassware joints are properly sealed for vacuum application.

  • Charging the Flask: Charge the crude this compound into the distillation flask. Add boiling chips or a magnetic stir bar to ensure smooth boiling.

  • Applying Vacuum: Gradually apply vacuum to the system to the desired pressure (e.g., 299 torr).

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Monitor the temperature at the head of the distillation column. Collect the fraction that distills at the expected boiling point (115 °C at 299 torr).[4]

  • Analysis: Analyze the collected fractions for purity using appropriate analytical techniques such as Gas Chromatography (GC) or NMR spectroscopy.

Spectroscopic Characterization (Predicted)

¹⁹F NMR Spectroscopy

¹⁹F NMR is a powerful tool for the characterization of organofluorine compounds.[6] For this compound, we would expect to see a set of distinct multiplets corresponding to the different CF₂ groups along the chain.

  • -CF₂Cl Group: The fluorine atoms adjacent to the chlorine will be the most deshielded and appear at a distinct chemical shift.

  • Internal -CF₂- Groups: The internal difluoromethylene groups will have chemical shifts characteristic of perfluoroalkane chains, with subtle differences based on their proximity to the electron-withdrawing chlorine atoms. We would anticipate four distinct signals for the four chemically non-equivalent internal CF₂ groups.

A predicted ¹⁹F NMR spectrum would show four main signals, each integrating to 4F, with complex splitting patterns due to F-F coupling.

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) of this compound would likely result in extensive fragmentation of the perfluorinated chain.

  • Molecular Ion Peak (M⁺): The molecular ion peak would be expected at m/z 470 (for ³⁵Cl isotopes). A characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4 peaks in a 9:6:1 ratio) would be a key diagnostic feature.[7][8]

  • Fragmentation Pattern: Common fragmentation pathways would involve the loss of Cl radicals and cleavage of the C-C bonds, leading to a series of perfluoroalkyl fragment ions.

G M+ (m/z 470, 472, 474) [Cl(CF2)8Cl]+• Fragment 1 [(CF2)8Cl]+ M+ (m/z 470, 472, 474)->Fragment 1 - •Cl Fragment 2 [CnF2nCl]+ M+ (m/z 470, 472, 474)->Fragment 2 C-C Cleavage Fragment 3 [CnF2n+1]+ Fragment 2->Fragment 3 - •Cl

Caption: Predicted fragmentation pathways in EI-MS.

Reactivity and Synthetic Utility

The synthetic utility of this compound stems from the reactivity of the terminal C-Cl bonds, which are significantly weaker than the C-F bonds of the perfluorinated backbone. These terminal chlorines can potentially undergo nucleophilic substitution or free-radical reactions.

Nucleophilic Substitution

Direct nucleophilic substitution on perfluoroalkyl halides is generally challenging due to the high electronegativity of the fluorine atoms, which inductively withdraw electron density and destabilize the transition state. However, with strong nucleophiles and under appropriate conditions (e.g., in polar aprotic solvents), substitution of the terminal chlorines may be possible.

G Reactants Cl(CF2)8Cl + 2 Nu- Product Nu(CF2)8Nu + 2 Cl- Reactants->Product Nucleophilic Substitution

Caption: General scheme for nucleophilic substitution.

Free-Radical Reactions

The C-Cl bond can be homolytically cleaved under UV irradiation or in the presence of a radical initiator to form a perfluoroalkyl radical.[9] This radical can then participate in a variety of reactions, such as addition to alkenes or other radical-mediated processes. This makes this compound a potential precursor for the synthesis of block copolymers with a central perfluorinated segment.

Applications and Future Directions

The unique combination of a stable, inert perfluorinated core and reactive terminal groups opens up a range of potential applications for this compound.

  • Polymer Synthesis: It can be used as a monomer or a chain extender to introduce a perfluorooctyl segment into polymers, imparting properties such as low surface energy, chemical resistance, and thermal stability.

  • Surface Modification: The reactive ends can be used to graft the perfluorooctyl chain onto surfaces, creating hydrophobic and oleophobic coatings.

  • Chemical Intermediate: It serves as a bifunctional intermediate for the synthesis of more complex fluorinated molecules, such as bolaamphiphiles or specialized surfactants.[1]

  • Drug Development: While direct applications in drug development are not documented, perfluorinated chains are known to enhance the metabolic stability and bioavailability of drug candidates. This compound could serve as a starting material for the synthesis of novel fluorinated scaffolds for medicinal chemistry.

Safety and Handling

This compound is classified as an irritant.[10] As with all chemicals, it should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • Personal Protective Equipment: Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Some safety data sheets indicate that the substance is not classified as hazardous and does not contain components considered to be persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[3] However, given the general concerns about per- and polyfluoroalkyl substances (PFAS), caution is warranted, and exposure should be minimized.

Environmental Considerations

Perfluorinated compounds are known for their environmental persistence. The C-F bond is one of the strongest in organic chemistry, making these compounds resistant to degradation. While the terminal C-Cl bonds in this compound are more reactive, the perfluorinated backbone is expected to be highly persistent in the environment. Recent research has shown that chlorine radicals can play a role in the degradation of perfluorooctanoic acid (PFOA), suggesting that the presence of chlorine in the molecule might influence its environmental fate.[11][12] However, specific studies on the environmental degradation of this compound are lacking.

Conclusion

This compound is a specialized chemical with a unique set of properties derived from its perfluorinated structure and terminal chlorine atoms. Its potential as a bifunctional building block in polymer and materials science is significant. While a lack of detailed, publicly available data on its synthesis, spectroscopy, and specific reactivity presents challenges, the fundamental principles of organofluorine chemistry provide a solid framework for its exploration and application. As the demand for advanced materials and novel therapeutic agents grows, compounds like this compound are likely to attract increasing interest from the scientific community.

References

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Sources

The Synthesis of 1,8-Dichloroperfluorooctane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dichloroperfluorooctane (C8Cl2F16) is a significant fluorinated organic compound, serving as a versatile building block in the synthesis of advanced materials and specialty chemicals. Its unique properties, derived from the high density of fluorine atoms, include thermal stability, chemical inertness, and low surface energy. These characteristics make it a valuable precursor for polymers, surfactants, and other functional fluids utilized in demanding environments. This guide provides an in-depth exploration of the primary synthetic route to this compound, focusing on the underlying principles of free-radical telomerization and subsequent halogen exchange, to provide researchers and drug development professionals with a thorough understanding of its preparation.

Significance and Applications of this compound

The terminal chlorine atoms in this compound offer reactive sites for further chemical modification, allowing for its incorporation into larger molecular architectures. This functionality is crucial for the development of:

  • Fluorinated polymers: As a monomer or chain extender, it imparts desirable properties such as hydrophobicity, oleophobicity, and high-temperature resistance.

  • Specialty lubricants and heat-transfer fluids: The perfluorinated backbone ensures stability under extreme conditions.

  • Intermediates in organic synthesis: The dichloro functionality allows for the introduction of perfluoroalkyl chains into a variety of organic molecules.

  • Potential as a blood substitute: Organofluorine compounds like this have been investigated for their ability to dissolve and transport oxygen.[1]

Overview of Synthetic Strategies

The synthesis of α,ω-dihaloperfluoroalkanes, such as this compound, is most effectively achieved through a free-radical telomerization process. This method involves the reaction of a "taxogen," in this case, tetrafluoroethylene (TFE), with a "telogen" or chain transfer agent that provides the terminal functional groups. While direct telomerization with a chlorine-containing telogen is conceivable, a more controlled and well-documented approach involves a two-step synthesis:

  • Synthesis of a 1,8-diiodoperfluorooctane intermediate via telomerization of TFE with a diiodo-telogen.

  • Halogen exchange to replace the terminal iodine atoms with chlorine.

This two-step process offers better control over the final product and avoids potential side reactions associated with chlorine-based telogens under high-temperature and high-pressure conditions.

Core Synthetic Methodology: Free Radical Telomerization and Halogen Exchange

Theoretical Background of Telomerization

Telomerization is a polymerization reaction in which a chain transfer agent (the telogen) limits the molecular weight of the resulting polymer (the telomer). The process proceeds via a free-radical chain mechanism consisting of several key steps:

  • Initiation: A radical initiator decomposes to form free radicals.

  • Propagation: The initiator radical reacts with the taxogen (TFE) to start a growing polymer chain. This chain then adds more taxogen units.

  • Chain Transfer: The growing polymer radical abstracts an atom from the telogen, terminating the chain and creating a new radical from the telogen, which can then initiate a new chain.

  • Termination: Two radicals combine to terminate the reaction.

The ratio of telogen to taxogen is a critical parameter that controls the average chain length of the resulting telomers.

Key Synthetic Pathway to this compound

The most practical and well-documented route to this compound is a two-step synthesis commencing with the telomerization of tetrafluoroethylene with a diiodoperfluoroalkane, followed by a halogen exchange reaction.

Synthesis_Workflow TFE Tetrafluoroethylene (TFE) Step1 Telomerization TFE->Step1 Telogen 1,2-Diiodotetrafluoroethane Telogen->Step1 Initiator Initiator (e.g., AIBN) Initiator->Step1 Intermediate 1,8-Diiodoperfluorooctane Step1->Intermediate Step2 Halogen Exchange Intermediate->Step2 Halogen_Exchanger Chlorinating Agent (e.g., CuCl2) Halogen_Exchanger->Step2 Final_Product This compound Step2->Final_Product

Caption: Overall workflow for the two-step synthesis of this compound.

Detailed Experimental Protocols

Protocol for the Synthesis of 1,8-Diiodoperfluorooctane (Precursor)

This procedure is based on the well-established telomerization of tetrafluoroethylene with diiodoperfluoroalkanes.[2]

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,2-Diiodotetrafluoroethane353.8235.4 g0.1Telogen
Tetrafluoroethylene (TFE)100.0240.0 g0.4Taxogen (handle with extreme care)
Azobisisobutyronitrile (AIBN)164.210.82 g0.005Radical Initiator
Anhydrous Acetonitrile41.05100 mL-Solvent
High-pressure Autoclave (e.g., Parr reactor)-250 mL--

Procedure:

  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with nitrogen to remove any oxygen.

  • Charging the Reactor: 1,2-Diiodotetrafluoroethane, AIBN, and anhydrous acetonitrile are added to the autoclave.

  • Sealing and Purging: The reactor is sealed and purged again with nitrogen, followed by evacuation to remove all gases.

  • Introduction of TFE: The reactor is cooled in a dry ice/acetone bath, and tetrafluoroethylene is condensed into the reactor.

  • Reaction: The autoclave is heated to 70-80 °C with stirring. The reaction is highly exothermic and requires careful temperature control. The pressure will increase as the reaction proceeds. The reaction is typically run for 8-12 hours.

  • Cooling and Venting: After the reaction period, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.

  • Work-up: The reaction mixture is transferred to a separatory funnel, washed with sodium thiosulfate solution to remove any unreacted iodine, and then with water. The organic layer is dried over anhydrous magnesium sulfate.

  • Purification: The solvent is removed by rotary evaporation, and the resulting mixture of diiodoperfluoroalkane telomers is purified by fractional distillation under reduced pressure to isolate the 1,8-diiodoperfluorooctane fraction.

Protocol for Halogen Exchange: Conversion to this compound

Reagents and Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1,8-Diiodoperfluorooctane573.8657.4 g0.1Starting Material
Copper(II) Chloride (anhydrous)134.4533.6 g0.25Chlorinating Agent
N,N-Dimethylformamide (DMF)73.09200 mL-Solvent

Procedure:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging the Flask: Anhydrous copper(II) chloride and DMF are added to the flask, and the mixture is stirred to form a solution.

  • Addition of Substrate: 1,8-Diiodoperfluorooctane is added to the flask.

  • Reaction: The mixture is heated to 120-130 °C with vigorous stirring for 12-18 hours under a nitrogen atmosphere. The progress of the reaction can be monitored by GC-MS.

  • Work-up: The reaction mixture is cooled to room temperature and poured into a large volume of water. The mixture is then extracted with diethyl ether.

  • Purification: The combined organic extracts are washed with water, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation. The crude product is then purified by fractional distillation under reduced pressure to yield this compound.

Mechanistic Insights and Process Optimization

The Free-Radical Telomerization Mechanism

Telomerization_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_transfer Chain Transfer cluster_termination Termination Initiator I-I 2R. 2 I. Initiator->2R. Heat R. I. 2R.->R. R-CF2-CF2. I-CF2-CF2. R.->R-CF2-CF2. + TFE R.->R-CF2-CF2. R-(CF2-CF2)n-CF2-CF2. I-(CF2-CF2)n. R-CF2-CF2.->R-(CF2-CF2)n-CF2-CF2. + (n-1) TFE R-CF2-CF2.->R-(CF2-CF2)n-CF2-CF2. R-(CF2-CF2)n-CF2-CF2-I I-(CF2-CF2)n-I R-(CF2-CF2)n-CF2-CF2.->R-(CF2-CF2)n-CF2-CF2-I + I-(CF2)2-I R-(CF2-CF2)n-CF2-CF2.->R-(CF2-CF2)n-CF2-CF2-I .CF2-CF2-I .CF2-CF2-I I-(CF2)2-I I-(CF2)2-I I-(CF2)2-I->.CF2-CF2-I Abstraction Radical_1 Radical Non-radical Product Non-radical Product Radical_1->Non-radical Product + Radical_2 Radical_2 Radical

Caption: Mechanism of free-radical telomerization of TFE with a diiodo telogen.

Factors Influencing Telomer Distribution and Yield
  • Telogen-to-Taxogen Ratio: A higher ratio of telogen to TFE will result in shorter chain telomers. For the synthesis of 1,8-diiodoperfluorooctane (n=4), a carefully controlled ratio is essential.

  • Initiator Concentration: The concentration of the initiator will affect the rate of reaction and the number of chains initiated.

  • Temperature and Pressure: These parameters influence the reaction rate and the solubility of TFE in the reaction medium. Higher temperatures can lead to faster reaction rates but may also increase the likelihood of side reactions.

  • Solvent: The choice of solvent can affect the solubility of the reactants and the reactivity of the radicals.

Safety Considerations
  • Tetrafluoroethylene (TFE): TFE is a flammable and potentially explosive gas, especially in the presence of oxygen. It must be handled with extreme caution in a well-ventilated area, and oxygen should be rigorously excluded from the reaction system.

  • Radical Initiators: AIBN is a thermally unstable compound that can decompose violently if heated improperly. It should be stored and handled according to the manufacturer's guidelines.

  • High-Pressure Reactions: The use of a high-pressure autoclave requires proper training and adherence to safety protocols to prevent catastrophic failure.

Data Summary

Table of Expected Product Characteristics:

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Appearance
1,8-DiiodoperfluorooctaneC8F16I2653.86~210Colorless to pink liquid
This compoundC8Cl2F16470.97115 (at 200 mmHg)Colorless liquid

Conclusion

The synthesis of this compound is a multi-step process that relies on the principles of free-radical telomerization followed by halogen exchange. By carefully controlling the reaction conditions, particularly the ratio of telogen to taxogen, it is possible to produce the desired 1,8-diiodoperfluorooctane intermediate with good selectivity. Subsequent halogen exchange provides a reliable route to the final product. A thorough understanding of the underlying reaction mechanisms and adherence to strict safety protocols are paramount for the successful and safe execution of this synthesis.

References

  • PubChem. (n.d.). This compound.
  • Ashton, D. S., Tedder, J. M., & Walton, J. C. (1974). Free radical addition to olefins. Part 11.—Telomerization of tetrafluoroethylene with dibromodifluoromethane and trifluoroiodomethane. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases, 70, 299-307.
  • Tortelli, V., & Tonelli, C. (1990). Telomerization of tetrafluoroethylene and hexafluoropropene: Synthesis of diiodoperfluoroalkanes. Journal of Fluorine Chemistry, 47(2), 199-217.

Sources

An In-depth Technical Guide to the Molecular Structure of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Role of Perfluorinated Architectures in Modern Science

Per- and polyfluorinated alkyl substances (PFAS) represent a unique class of chemical entities characterized by their exceptional thermal and chemical stability. This robustness, imparted by the strength of the carbon-fluorine bond, has led to their widespread use in a variety of technologically demanding applications. In the realm of pharmaceutical and materials science, the strategic incorporation of perfluorinated chains can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and conformational behavior.[1] 1,8-Dichloroperfluorooctane (C8Cl2F16) is a notable example of this class, serving as a valuable synthetic intermediate and a subject of study for its distinct molecular attributes. This guide provides a comprehensive technical overview of the molecular structure of this compound, offering insights into its electronic configuration, three-dimensional arrangement, and the analytical methodologies employed for its characterization.

Fundamental Molecular and Physicochemical Properties

This compound is a fully fluorinated eight-carbon chain capped at both ends by chlorine atoms.[2][3] This structure imparts a unique combination of properties, distinguishing it from both its hydrocarbon and fully fluorinated analogues. A summary of its key properties is presented in Table 1.

PropertyValueSource
Chemical Formula C8Cl2F16[2][4]
Molecular Weight 470.97 g/mol [2][4]
CAS Number 647-25-6[2][4]
Boiling Point 115°C at 299 torr[4]
Appearance Colorless to almost colorless clear liquid[5]
Purity >98.0% (GC)[5]

Elucidation of the Molecular Structure

The molecular structure of this compound is defined by the spatial arrangement of its constituent atoms and the nature of the chemical bonds connecting them. A thorough understanding of this structure is paramount for predicting its reactivity and physical behavior.

Bonding and Electronic Effects

The backbone of this compound consists of a chain of eight sp3-hybridized carbon atoms. The high electronegativity of the fluorine atoms results in strong polarization of the C-F bonds, leading to a significant inductive effect along the carbon chain. This electron withdrawal strengthens the C-C bonds and contributes to the molecule's characteristic chemical inertness. The terminal C-Cl bonds are also polarized, though to a lesser extent than the C-F bonds.

Conformational Analysis: A Helical Architecture

Unlike their hydrocarbon counterparts which favor a planar zig-zag conformation, perfluoroalkanes are known to adopt a helical or twisted-chain conformation. This preference is a consequence of the steric repulsion between the larger fluorine atoms on adjacent carbon atoms. This helical arrangement minimizes these repulsive forces, resulting in a more stable three-dimensional structure. It is therefore highly probable that this compound also adopts a similar helical conformation.

Spectroscopic Characterization: Unveiling the Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. Each method provides unique information about the molecular framework and the chemical environment of the atoms.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The IR spectrum of this compound is dominated by strong absorptions corresponding to the C-F bond stretching vibrations, which typically occur in the 1100-1300 cm⁻¹ region.[6][7] The C-Cl stretching vibrations are expected to appear at lower wavenumbers, generally in the 550-850 cm⁻¹ range.[6] The absence of C-H stretching absorptions (typically around 2850-3000 cm⁻¹) is a clear indicator of the perfluorinated nature of the molecule.[8]

Figure 1: Representative IR Spectrum of this compound

(Image of the IR spectrum for this compound would be inserted here, as available from chemical suppliers.)[1]

Caption: The IR spectrum is characterized by intense C-F stretching bands and lacks C-H stretching absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹⁹F and ¹³C NMR are highly informative.

Due to the high natural abundance and sensitivity of the ¹⁹F nucleus, ¹⁹F NMR is particularly well-suited for characterizing fluorinated compounds.[9] The chemical shifts in ¹⁹F NMR are highly sensitive to the local electronic environment. For a linear perfluoroalkane chain, a distinct signal is expected for each chemically non-equivalent fluorine atom.

In this compound, we would anticipate four distinct signals corresponding to the four pairs of chemically equivalent -CF₂- groups, in addition to a signal for the terminal -CF₂Cl groups. The chemical shifts would be influenced by their proximity to the electron-withdrawing chlorine atoms. Generally, -CF₂- groups in a perfluoroalkane chain resonate between -120 and -126 ppm relative to CFCl₃.[9][10] The terminal -CF₂Cl groups would likely be shifted downfield due to the influence of the chlorine atom.

¹³C NMR provides direct information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The carbon atoms will exhibit coupling to the attached fluorine atoms, leading to splitting of the signals into multiplets. The magnitude of the one-bond carbon-fluorine coupling constants (¹JCF) is typically large (250-300 Hz). The chemical shifts of carbon atoms in perfluoroalkanes are generally found in the range of 105-120 ppm.[11]

Synthetic Approaches: A Plausible Experimental Protocol

It is imperative that this procedure is carried out by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment, as TFE is a potentially explosive gas and perfluorinated compounds may have associated health risks.

Telomerization of Tetrafluoroethylene with a Dichlorine-Containing Telogen

This reaction involves the radical-initiated addition of a telogen (a molecule that provides the end groups) to multiple units of a taxogen (the monomer, in this case, TFE).

Reaction Scheme:

Materials:

  • Tetrafluoroethylene (TFE) gas

  • Dichlorine (Cl₂) gas or a suitable chlorine source

  • A radical initiator (e.g., dibenzoyl peroxide, azobisisobutyronitrile - AIBN)

  • An inert, high-boiling point solvent (e.g., perfluorodecalin)

  • High-pressure autoclave reactor equipped with a stirrer, gas inlet, pressure gauge, and temperature control.

Experimental Protocol:

  • Reactor Preparation: The autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon).

  • Charging the Reactor: The solvent and the radical initiator are charged into the autoclave.

  • Pressurization and Heating: The reactor is sealed, and the chlorine source is introduced. The reactor is then heated to the desired reaction temperature (typically 60-100 °C, depending on the initiator).

  • TFE Addition: TFE gas is introduced into the reactor under pressure. The pressure is maintained at a constant level throughout the reaction as TFE is consumed.

  • Reaction Monitoring: The reaction progress can be monitored by the uptake of TFE. The reaction is allowed to proceed for several hours.

  • Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented. The crude reaction mixture is then subjected to fractional distillation under reduced pressure to separate the desired this compound from other telomers of different chain lengths and any remaining starting materials.

  • Characterization: The purity and identity of the final product are confirmed by Gas Chromatography (GC), IR, and NMR spectroscopy.

Visualization of Molecular Structure and Workflow

Molecular Structure of this compound

Caption: 2D representation of the this compound molecule.

Experimental Workflow for Synthesis and Characterization

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization start TFE + Cl₂ Source reactor High-Pressure Autoclave (Initiator, Solvent) start->reactor reaction Telomerization reactor->reaction product Crude Product reaction->product workup Work-up & Fractional Distillation final_product Pure this compound workup->final_product product->workup gc Gas Chromatography (Purity) ir IR Spectroscopy nmr ¹⁹F and ¹³C NMR final_product->gc final_product->ir final_product->nmr

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

This compound is a molecule of significant interest due to its unique structural features and its role as a synthetic precursor. Its perfluorinated backbone results in a helical conformation and confers high chemical stability, while the terminal chlorine atoms provide reactive sites for further chemical transformations. The combination of spectroscopic techniques, particularly IR and multi-nuclear NMR, is essential for the unambiguous elucidation of its molecular structure. While specific experimental data for this compound is not extensively published, established principles of conformational analysis and spectroscopic interpretation, coupled with plausible synthetic routes, provide a robust framework for its study and application in research and development.

References

  • Computational Chemistry Comparison and Benchmark Database.
  • Alachem Co., Ltd. 647-25-6 | this compound. [Link]
  • NMR Facility, UCSB Chem and Biochem. 19F Chemical Shifts and Coupling Constants. [Link]
  • ResearchGate. Experimental[1] and calculated bond lengths, bond angles and dihedral angles for the title molecule. [Link]
  • The Royal Society of Chemistry. Supplementary Information Fluorinated Paramagnetic Chelates as Potential Agents for Multi- chromic 19F Magnetic Resonance Spectr. [Link]
  • Organic Chemistry
  • Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
  • NIST.
  • ResearchGate.
  • University of Southampton. CHEM3006P computational chemistry practical (CKS). [Link]
  • ResearchGate. 13 C-NMR Spectral Data [125 MHz, δ(ppm)] for compounds 1 and 1.1-10 in CDCl 3. [Link]
  • Chemistry LibreTexts. 12.7: Interpreting Infrared Spectra. [Link]
  • ICT Prague. Table of Characteristic IR Absorptions. [Link]

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physical properties of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 1,8-Dichloroperfluorooctane

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Molecular Architecture

This compound is a fully fluorinated octane derivative where the terminal fluorine atoms on the first and eighth carbon are substituted with chlorine atoms.[1][2] This structure imparts significant chemical inertness, thermal stability, and unique solubility characteristics, distinguishing it from conventional hydrocarbon analogs.

Understanding the precise molecular identity is the foundation of sound scientific work. The following table summarizes the key identifiers for this compound.

IdentifierValueSource
CAS Number 647-25-6[3][4][5]
Molecular Formula C₈Cl₂F₁₆[3][5]
Molecular Weight 470.97 g/mol [3][5][6]
Systematic Name 1,8-dichloro-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8-hexadecafluorooctane[5][7]
SMILES C(C(C(C(C(Cl)(F)F)(F)F)(F)F)(F)F)(C(C(C(Cl)(F)F)(F)F)(F)F)(F)F[5]
InChIKey GFQXWORJCNTDPU-UHFFFAOYSA-N[5]

The linear, perfluorinated carbon backbone is sterically shielded by a sheath of fluorine atoms, with the larger chlorine atoms at the termini. This structure is visualized below.

Caption: Molecular structure of this compound.

Core Physical and Chemical Properties

The physical properties of a compound are paramount as they dictate the conditions required for storage, handling, reactions, and purification. The data presented below has been consolidated from various chemical suppliers and databases to provide a reliable reference.

PropertyValueConditionsSource
Appearance Colorless to almost colorless clear liquidAmbient[6][7]
Boiling Point 115 °Cat 200-299 torr[4][7]
Melting Point -13 °C-[8]
Density 1.738 - 1.808 g/cm³Predicted/Standard[6][7]
Refractive Index 1.3120 - 1.316020 °C[7]
Volatility and Thermal Profile: Boiling and Melting Points

The boiling point of 115 °C is reported at a reduced pressure of approximately 200-299 torr.[4][7] This is a critical piece of information. Expertise & Experience: Attempting to boil this compound at atmospheric pressure would require a significantly higher temperature, risking thermal decomposition. The reported value immediately signals that purification should be conducted via vacuum distillation. This technique allows for volatilization at a lower, safer temperature, preserving the compound's integrity. The melting point of -13 °C indicates that it is a liquid under standard laboratory conditions, simplifying its transfer and measurement.[8]

Density and Phase Behavior

With a density of approximately 1.74 g/cm³, this compound is significantly denser than common organic solvents and water.[1][7] Causality: This high density is a direct consequence of the high atomic masses of fluorine and chlorine relative to hydrogen. In practical terms, this property is advantageous for liquid-liquid extractions where it will form the lower phase when mixed with aqueous or hydrocarbon-based solutions, enabling straightforward separation.

Refractive Index as a Purity Indicator

The refractive index, a dimensionless number that describes how fast light travels through the material, is a quick and non-destructive method for assessing the purity of a liquid sample. A measured value between 1.3120 and 1.3160 is indicative of pure this compound.[7] Any significant deviation from this range could suggest the presence of contaminants or degradation products.

Safety, Handling, and Hazard Mitigation

Trustworthiness: A protocol is only as good as its safety measures. This compound is classified as an irritant.[4] Safety data sheets indicate that it causes skin, eye, and potential respiratory irritation.[8] Therefore, stringent adherence to safety protocols is mandatory.

Core Safety Protocols:

  • Engineering Controls: Always handle this chemical within a certified chemical fume hood to prevent inhalation of vapors.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

  • Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite) and dispose of it as hazardous chemical waste.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

The following workflow diagram outlines the essential decision-making process for handling chemical irritants.

start Obtain this compound assess Assess Hazards: - Irritant (Skin, Eye, Respiratory) - Review SDS start->assess ppe Don PPE: - Safety Goggles - Lab Coat - Nitrile Gloves assess->ppe handling Handling Location: Work inside a Fume Hood ppe->handling procedure Perform Experiment handling->procedure spill Spill Occurs? procedure->spill cleanup Follow Spill Protocol: - Absorb with Inert Material - Dispose as Hazardous Waste spill->cleanup yes_spill end Procedure Complete: - Clean Workspace - Dispose of Waste Properly spill->end no_spill cleanup->end no_spill No yes_spill Yes

Caption: A self-validating workflow for handling chemical irritants.

Applications Driven by Physical Properties

The unique combination of high density, chemical inertness, and thermal stability makes this compound a valuable material in several fields.

  • Flame Retardants: Its high fluorine content and stability make it an effective flame retardant, particularly for textiles and plastics.[6]

  • Analytical Chemistry: It can serve as a reference standard in analytical laboratories for instrument calibration and method validation due to its high purity and stability.[6]

  • Environmental Studies: Researchers use it to study the behavior and degradation pathways of perfluorinated compounds (PFAS) in the environment.[6]

  • Advanced Materials: The compound is used in coatings and sealants to enhance water and oil repellency, finding use in the automotive and aerospace industries.[6] It is also explored for its dielectric properties in electronics.[6]

  • Chemical Synthesis: It acts as a reagent for preparing other specialized perfluoroalkyl compounds.[2]

Experimental Protocol Spotlight: Purification by Vacuum Distillation

Authoritative Grounding: The boiling point data strongly indicates that vacuum distillation is the appropriate method for purification. This is a standard and essential technique in synthetic chemistry for purifying thermally sensitive liquids.

Objective: To purify this compound from less volatile or non-volatile impurities.

Methodology Rationale: By reducing the pressure above the liquid, the boiling point is lowered according to the Clausius-Clapeyron relation. This prevents the high temperatures that might cause the C-Cl or C-F bonds to break.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a standard vacuum distillation apparatus as shown in the diagram below. Ensure all glass joints are properly greased and sealed to maintain a vacuum.

  • Charging the Flask: Charge the distilling flask with the impure this compound (no more than two-thirds full). Add a magnetic stir bar for smooth boiling.

  • Applying Vacuum: Slowly open the vacuum source. The pressure should be monitored with a manometer and controlled to reach the target range (e.g., ~200 torr).

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Distillation: The liquid will begin to boil and vaporize. The vapor will rise, be condensed by the chilled water in the condenser, and the pure liquid distillate will be collected in the receiving flask.

  • Monitoring: Monitor the temperature at the thermometer. A stable temperature reading during distillation indicates that a pure substance is being collected.

  • Completion: Once the majority of the product has distilled or the temperature begins to fluctuate, stop the heating. Allow the apparatus to cool completely before slowly releasing the vacuum.

cluster_0 Vacuum Distillation Setup flask Distilling Flask (with impure liquid + stir bar) head Distillation Head (with Thermometer) flask->head mantle Heating Mantle mantle->flask condenser Condenser (Water Out) head->condenser adapter Vacuum Adapter condenser->adapter water_in Water In water_in->condenser Cooling receiver Receiving Flask (collects pure liquid) adapter->receiver vacuum To Vacuum Source adapter->vacuum

Caption: Experimental workflow for vacuum distillation.

By understanding these core physical properties and their practical implications, researchers can confidently and safely utilize this compound to its full potential in their work.

References

  • This compound - gsrs. [Link]

Sources

An In-Depth Technical Guide to the Safe Handling of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety considerations and handling procedures for 1,8-Dichloroperfluorooctane. As a Senior Application Scientist, the following information is curated to ensure scientific integrity, promote a culture of safety, and provide actionable protocols for laboratory personnel. This document moves beyond a standard safety data sheet (SDS) to offer a deeper understanding of the inherent risks and the scientific rationale behind the recommended safety measures.

Introduction to this compound: A Profile

This compound (CAS No. 647-25-6), with the molecular formula C8Cl2F16, is a dense, halogenated organic compound.[1] Structurally, it is a perfluorooctane molecule where the terminal fluorine atoms on both ends of the carbon chain have been substituted with chlorine atoms.[2][3][4] This substitution imparts unique chemical properties that make it a valuable reagent in specialized synthetic applications, including as a building block for other fluorinated molecules.[3][4] However, its fully halogenated structure also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.

Hazard Identification and Risk Assessment

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as follows:

  • Skin Irritation: Category 2

  • Eye Irritation: Category 2

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation)

The corresponding hazard statements are:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this chemical is Warning .

Hazard Relationship Diagram

Caption: Key hazards of this compound and their routes of exposure.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and use.

PropertyValueSource
Molecular Formula C8Cl2F16[1]
Molecular Weight 470.97 g/mol [1]
Appearance Liquid[11]
Boiling Point 115 °C at 200 mmHg[2]
Density 1.738 g/cm³[2]
Flash Point 95.3 °C[2]
Solubility Insoluble in water. Soluble in some organic solvents.[12]

Stability and Reactivity

Perfluoroalkanes are known for their high thermal and chemical stability due to the strength of the carbon-fluorine bond. However, the presence of C-Cl bonds in this compound introduces potential reactivity that must be considered.

  • Conditions to Avoid: Avoid strong heating, sparks, and open flames.

  • Incompatible Materials: While perfluorinated compounds are generally inert, caution should be exercised with strong bases, oxidizing agents, and reducing agents, as these could potentially react with the C-Cl bonds, especially under elevated temperatures.

  • Hazardous Decomposition Products: Thermal decomposition can produce toxic and corrosive fumes, including hydrogen chloride and hydrogen fluoride.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls, administrative procedures, and personal protective equipment, is essential for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All work with this compound, especially any procedures that may generate aerosols or involve heating, must be conducted in a properly functioning and certified chemical fume hood. The face velocity of the fume hood should be adequate to capture any vapors.

  • Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory. A face shield should also be worn if there is a significant risk of splashing.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. It is advisable to double-glove. Always inspect gloves for any signs of degradation or puncture before use.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.

Standard Operating Procedure (SOP) for Handling this compound

This SOP outlines the essential steps for safely handling this compound in a laboratory setting.

Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Gather all necessary equipment and reagents before starting the experiment.

  • Don the required PPE: lab coat, chemical splash goggles, and double nitrile gloves.

Handling:

  • Conduct all manipulations of this compound inside the chemical fume hood.

  • When transferring the liquid, use a pipette or a syringe to minimize the risk of spills.

  • Keep the container of this compound sealed when not in use.

  • Avoid creating aerosols.

Post-Handling:

  • Decontaminate any surfaces that may have come into contact with the chemical.

  • Properly dispose of all contaminated waste, including gloves and pipette tips, in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after removing gloves.

Workflow for Safe Handling

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Prep Don PPE & Verify Fume Hood Transfer Transfer Chemical Prep->Transfer React Perform Reaction Transfer->React Decon Decontaminate Surfaces React->Decon Waste Dispose of Waste Decon->Waste Wash Wash Hands Waste->Wash

Caption: A streamlined workflow for the safe handling of this compound.

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Accidental Release Measures
  • Small Spills:

    • Ensure proper PPE is worn.

    • Absorb the spill with an inert, non-combustible material such as vermiculite or sand.

    • Collect the absorbed material into a designated hazardous waste container.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert others in the vicinity and your laboratory supervisor.

    • Contact your institution's emergency response team.

    • Prevent the spill from entering drains or waterways.

Storage and Disposal

Proper storage and disposal are critical to long-term safety and environmental protection.

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong bases, oxidizing agents, and reducing agents.

  • The storage area should be clearly labeled.

Disposal
  • All waste containing this compound must be disposed of as hazardous waste.

  • Follow all local, state, and federal regulations for the disposal of halogenated organic compounds and PFAS.

  • Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

This compound is a valuable chemical for specialized applications, but it requires careful and informed handling. By understanding its hazards, implementing robust engineering controls, consistently using appropriate personal protective equipment, and adhering to established protocols, researchers can work with this compound safely and effectively. A proactive approach to safety is not just a regulatory requirement but a cornerstone of responsible scientific practice.

References

  • Bignami, M., et al. (1982). Mutagenicity of halogenated aliphatic hydrocarbons in Salmonella typhimurium, Streptomyces coelicolor and Aspergillus nidulans. Mutation Research/Genetic Toxicology, 103(3-4), 207-211.
  • Brem, H., et al. (1974). Mutagenicity of halogenated alkanes and their derivatives. Environmental Health Perspectives, 1974(9), 111-114.
  • Distlerath, L. M., et al. (1983). Aliphatic halogenated hydrocarbons produce volatile Salmonella mutagens. Mutation Research/Genetic Toxicology, 118(1-2), 87-101.
  • Fishbein, L. (1979). Potential industrial carcinogens and mutagens. Studies in Environmental Science, 4, 1-3.
  • GSRI. (n.d.). This compound.
  • Kennedy, G. L., & Graepel, G. J. (1991). Acute toxicity in the rat following either oral or inhalation exposure. Toxicology Letters, 56(3), 317-326.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Michigan State University Environmental Health & Safety. (n.d.). Per- and polyfluoroalkyl substances (PFAS).
  • Reginfo.gov. (n.d.). STANDARD OPERATING PROCEDURE.
  • U.S. Environmental Protection Agency. (n.d.). IADN Per-and polyfluoroalkyl substances Standard Operating Procedures.
  • University of Washington Environmental Health & Safety. (n.d.). Perfluoropolyether SOP.
  • Weitz & Luxenberg. (2023, April 7). Short-Chain vs. Long-Chain PFAS: Risks, Effects & Legal Help.
  • Wikipedia. (2023, November 29). Dibenzylideneacetone. In Wikipedia.
  • Weisburger, E. K. (1977). Carcinogenicity studies on halogenated hydrocarbons. Environmental Health Perspectives, 21, 7-16.
  • White, S. S., et al. (2011). Dermal Toxicity of Ammonium Perfluorooctanoate. Toxicological Sciences, 122(2), 369-380.

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A Comprehensive Technical Guide to the Solubility of 1,8-Dichloroperfluorooctane in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed exploration of the solubility characteristics of 1,8-Dichloroperfluorooctane, a fully fluorinated organic molecule with terminal chlorine atoms. Given the limited availability of specific quantitative solubility data for this compound, this document synthesizes foundational principles of perfluorocarbon solubility, offers predictive insights based on analogous compounds, and provides robust experimental protocols for empirical determination. This guide is intended to be an essential resource for researchers, chemists, and formulation scientists in pharmaceuticals and material science, enabling a deeper understanding and practical application of this unique compound.

Introduction: The Unique Physicochemical Landscape of Perfluorocarbons

This compound (C8Cl2F16) is a distinctive organofluorine compound characterized by a linear eight-carbon chain where all hydrogen atoms have been substituted by fluorine, with chlorine atoms capping the terminal positions.[1][2][3] This high degree of fluorination imparts unusual physical and chemical properties, including high density, low surface tension, and a general immiscibility with both aqueous and hydrocarbon-based media.[4] These characteristics stem from the unique nature of the carbon-fluorine bond, which is highly polarized and exceptionally strong. The resulting molecule has very weak intermolecular interactions, primarily London dispersion forces.[4]

Understanding the solubility of this compound is paramount for its application in diverse fields such as specialty lubricants, dielectric fluids, and as a reagent in fine chemical synthesis.[1] Its solubility profile dictates its behavior in reaction mixtures, its potential for formulation into complex fluids, and its environmental fate.

Theoretical Framework for Solubility

The solubility of any substance is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules.[5] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Perfluorocarbons, including this compound, are a classic example of a "third phase," being immiscible with both polar and non-polar solvents.[4][6] This behavior is a consequence of their exceptionally weak intermolecular forces.[4] While they are non-polar, their interactions with traditional non-polar solvents like hexane can be unfavorable.

The presence of terminal chlorine atoms in this compound introduces a slight increase in polarizability compared to its perfluorinated alkane counterpart, which may subtly influence its solubility in certain organic solvents. However, the dominant feature remains the perfluorinated backbone.

Predicted Solubility Profile of this compound

  • Non-Polar Solvents (e.g., Hexane, Toluene, Carbon Tetrachloride): Moderate to good solubility is anticipated. While both solute and solvent are non-polar, the cohesive forces within the hydrocarbon solvents are stronger than the weak dispersion forces of the perfluorocarbon. Even so, some miscibility is expected.[4]

  • Polar Aprotic Solvents (e.g., Acetone, Diethyl Ether, Ethyl Acetate): Limited solubility is expected. The dipole-dipole interactions within these solvents are significantly stronger than the potential interactions with the non-polar this compound.

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Very low to negligible solubility is predicted. The strong hydrogen bonding networks in these solvents would be disrupted with minimal energetic gain from interacting with the perfluorocarbon.[4]

Representative Solubility Data for Perfluorocarbons

To provide a quantitative perspective, the following table summarizes the solubility of various perfluorocarbon liquids in a range of organic solvents at 25°C. This data, adapted from F2 Chemicals Ltd, can serve as a valuable proxy for estimating the solubility of this compound.[7]

SolventPerfluoropentane (PFP) ( g/100g )Perfluorohexane (PFH) ( g/100g )Perfluoromethylcyclohexane (PMCH) ( g/100g )Perfluorodecalin (PFD) ( g/100g )
Acetone4.28.69.03.8
Benzene5.06.65.45.9
Carbon Tetrachloride6.711.03931
Chloroform3.68.4113.8
Cyclohexane129.5Not AvailableNot Available
Diethyl EtherMiscibleNot AvailableNot AvailableNot Available
Dimethylformamide3.41.5<0.8Not Available
Ethyl Acetate10.78.86.3Not Available
Ethanol4.24.35.71.9

Data sourced from F2 Chemicals Ltd. Technical Article on the Solubility of FLUTEC™ liquids.[7]

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of specific data, empirical determination of solubility is essential for any critical application. The following protocol outlines a robust method for quantifying the solubility of this compound in organic solvents.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps and PTFE septa

  • Temperature-controlled shaker or incubator

  • Centrifuge

  • Gas chromatograph with a suitable detector (e.g., ECD or MS) or a gravimetric analysis setup

  • Volumetric flasks and pipettes

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Accurately weigh excess This compound B Add a known volume/mass of the organic solvent A->B to a vial C Seal the vial and place in a temperature-controlled shaker B->C D Equilibrate for a set period (e.g., 24-48 hours) C->D E Allow the solution to stand undisturbed at temperature D->E F Centrifuge to separate undissolved solute E->F G Carefully extract an aliquot of the supernatant F->G H Determine the concentration of This compound (e.g., by GC or gravimetrically) G->H

Caption: Workflow for the experimental determination of solubility.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The presence of undissolved solute is crucial to ensure saturation.

    • To each vial, add a precisely known volume or mass of the desired organic solvent.

    • Securely cap the vials.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25°C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a few hours to allow the excess solute to settle.

    • For finely dispersed solids, centrifugation can be employed to facilitate the separation of the solid and liquid phases.

  • Analysis of the Supernatant:

    • Carefully withdraw a known volume or mass of the clear supernatant (the saturated solution).

    • Determine the concentration of this compound in the aliquot. This can be achieved through:

      • Gravimetric Analysis: Evaporate the solvent from a known mass of the solution and weigh the remaining solute. This is suitable for non-volatile solutes.

      • Chromatographic Analysis (e.g., GC-ECD/MS): Prepare a calibration curve using standards of known concentration. Dilute the aliquot and analyze it to determine the concentration. This is the preferred method for its accuracy and sensitivity.

  • Calculation of Solubility:

    • Express the solubility in appropriate units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solution (mol/L).

Safety Considerations

While specific toxicity data for this compound is limited, it is prudent to handle it with care. Safety data sheets for this compound indicate that it may cause skin and serious eye irritation, as well as respiratory irritation.[8][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a fume hood.[8][10][11][12]

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its effective utilization. While specific quantitative data is scarce, a strong theoretical understanding of perfluorocarbon behavior allows for reasonable predictions of its solubility profile. It is anticipated to exhibit the highest solubility in non-polar organic solvents and progressively lower solubility in more polar environments. For any application requiring precise solubility information, the experimental protocol detailed in this guide provides a reliable framework for generating accurate and reproducible data.

References

  • Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. (n.d.). Ingeniería UC.
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  • Experimental Measurement and Modeling of the Solubility of Fluorinated Compounds Derived from Dichlone in Supercritical Carbon Dioxide. (2024). The Journal of Supercritical Fluids.
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An In-depth Technical Guide to the Spectroscopic Characterization of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dichloroperfluorooctane (Cl(CF₂)₈Cl) is a halogenated organic compound belonging to the perfluoroalkane family. Its chemical structure, consisting of a linear eight-carbon chain fully substituted with fluorine atoms and terminated by chlorine atoms, imparts unique physicochemical properties, including high thermal stability, chemical inertness, and a high density. These characteristics make it a subject of interest in materials science, as a solvent for specialized applications, and as an intermediate in the synthesis of other fluorinated compounds.

A thorough analytical characterization is paramount for confirming the identity, purity, and structure of this compound. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this regard. This guide provides a comprehensive overview of the expected spectroscopic data for this compound and details the methodologies for their acquisition and interpretation. While experimental spectra for this compound are not widely available in public repositories, this document will leverage established principles of spectroscopy and data from analogous compounds to predict and interpret its spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organofluorine compounds. Both ¹⁹F and ¹³C NMR provide critical information about the electronic environment of each atom in the this compound molecule.

Predicted ¹⁹F NMR Spectrum

Due to the symmetry of the molecule (Cl-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-CF₂-Cl), four distinct fluorine environments are expected. This will result in four signals in the ¹⁹F NMR spectrum. The chemical shifts (δ) are typically referenced to an external standard like CFCl₃ (δ = 0 ppm).

Rationale for Predictions:

  • Signal A (CF₂Cl): The fluorine atoms on the carbons bonded to chlorine will be the most deshielded due to the electronegativity of the adjacent chlorine and the cumulative electron-withdrawing effect of the perfluoroalkyl chain. This signal is expected to appear as a triplet due to coupling with the adjacent CF₂ group (Signal B).

  • Signal B, C: These internal CF₂ groups will have chemical shifts that are characteristic of perfluoroalkane chains, typically in the range of -120 to -126 ppm. Each signal will appear as a multiplet due to coupling with its neighboring CF₂ groups.

  • Signal D (central CF₂): The two CF₂ groups in the center of the molecule are chemically equivalent and will produce a single signal. This signal will be the most shielded (least negative chemical shift) among the internal groups and will appear as a multiplet.

Table 1: Predicted ¹⁹F NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (JFF)
a - ClF₂ C--65 to -75Triplet (t)~5-15 Hz
b - ClCF₂F₂ C--120 to -125Multiplet (m)Jab, Jbc
c - Cl(CF₂)₂F₂ C--120 to -125Multiplet (m)Jbc, Jcd
d - Cl(CF₂)₃F₂ C--120 to -125Multiplet (m)Jcd
Predicted ¹³C NMR Spectrum

Similarly, four distinct carbon environments are expected in the ¹³C NMR spectrum. The strong coupling between carbon and directly attached fluorine atoms (¹JCF) will cause these signals to appear as triplets.

Rationale for Predictions: The chemical shifts of fluorinated carbons are significantly influenced by the number of attached fluorine atoms. The carbons in this compound are all CF₂ groups, and their shifts will be in the typical range for perfluoroalkanes (around 110-120 ppm), with slight variations due to their position relative to the terminal chlorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

Signal AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityCoupling Constant (¹JCF)
1 - C F₂Cl115 - 125Triplet (t)~250-300 Hz
2 - C F₂(CF₂)Cl108 - 118Triplet (t)~250-300 Hz
3 - C F₂(CF₂)₂Cl108 - 118Triplet (t)~250-300 Hz
4 - C F₂(CF₂)₃Cl108 - 118Triplet (t)~250-300 Hz
Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 20-30 mg of this compound in a suitable deuterated solvent (e.g., 0.6 mL of acetone-d₆ or chloroform-d). The choice of solvent is critical for ensuring sample solubility and avoiding interfering signals.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.

  • ¹⁹F NMR Acquisition:

    • Tune and match the probe for the ¹⁹F frequency.

    • Acquire a standard one-pulse ¹⁹F spectrum. A pulse angle of 30-45 degrees and a relaxation delay of 2-5 seconds are typically sufficient.

    • Reference the spectrum to an appropriate standard.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the ¹³C frequency.

    • Acquire a ¹³C spectrum with proton decoupling.

    • Due to the long relaxation times of fluorinated carbons, a longer relaxation delay (5-10 seconds) may be necessary to obtain quantitative data.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing P1 Dissolve Sample (20-30 mg in 0.6 mL deuterated solvent) P2 Transfer to NMR Tube P1->P2 A1 Insert Sample into Spectrometer P2->A1 A2 Tune & Match Probe (¹⁹F or ¹³C) A1->A2 A3 Set Acquisition Parameters A2->A3 A4 Acquire Spectrum A3->A4 D1 Fourier Transform A4->D1 D2 Phase Correction D1->D2 D3 Baseline Correction D2->D3 D4 Reference Spectrum D3->D4 IR_Workflow A Clean ATR Crystal B Collect Background Spectrum (I₀) A->B C Apply Liquid Sample to Crystal A->C E Calculate Absorbance (log(I₀/I)) B->E D Collect Sample Spectrum (I) C->D D->E MS_Workflow cluster_gc Gas Chromatography cluster_ms Mass Spectrometry GC1 Inject Dilute Sample GC2 Vaporization & Separation in Column GC1->GC2 MS1 Ionization (70 eV EI) GC2->MS1 MS2 Mass Analysis (Quadrupole) MS1->MS2 MS3 Detection MS2->MS3

thermal stability of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Thermal Stability of 1,8-Dichloroperfluorooctane

Authored by a Senior Application Scientist

Foreword: The robust chemical nature of per- and polyfluoroalkyl substances (PFAS) is a double-edged sword. While their inherent stability is advantageous in numerous applications, it also contributes to their environmental persistence.[1] A thorough understanding of the thermal stability of specific PFAS, such as this compound, is critical for defining safe operating temperatures in industrial applications, predicting environmental fate, and developing effective thermal remediation strategies.[2] This guide provides a comprehensive overview of the theoretical and practical aspects of evaluating the , designed for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to this compound

This compound (C8Cl2F16) is a fully fluorinated octane derivative where the terminal fluorine atoms on the primary carbons are substituted with chlorine.[3][4] This substitution significantly alters the molecule's reactivity compared to its perfluoroalkane parent, particularly concerning its thermal decomposition profile. The presence of C-Cl bonds, which are generally weaker than C-F bonds, introduces potential initiation sites for thermal degradation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 647-25-6[3]
Molecular Formula C8Cl2F16[5]
Molecular Weight 470.97 g/mol [5]
Melting Point -13 °C (lit.)[6]
Boiling Point 220 °C at 7 mmHg (lit.)[6]
Density 1.738 g/cm³[6]
Decomposition Temp. Not available[6]

Theoretical Underpinnings of Thermal Stability

The exceptional thermal stability of perfluorinated compounds stems from the strength of the carbon-fluorine (C-F) bond, one of the strongest single bonds in organic chemistry.[1] However, the overall thermal stability of a molecule is dictated by its weakest link. In the case of this compound, the key bonds to consider are the C-C, C-F, and C-Cl bonds.

  • C-F Bonds: Highly polar and strong, contributing to the overall inertness of the perfluoroalkyl backbone.

  • C-C Bonds: The perfluorinated backbone consists of strong C-C bonds, though they are susceptible to homolytic cleavage at elevated temperatures to form perfluoroalkyl radicals.[7]

  • C-Cl Bonds: The C-Cl bond is significantly weaker than the C-F and C-C bonds within the fluorinated chain. Therefore, it is the most likely initiation site for thermal decomposition.

The thermal degradation of perfluoroalkanes and their derivatives is often a radical-mediated process.[8] For this compound, the initial step is hypothesized to be the homolytic cleavage of a C-Cl bond, generating a perfluorooctyl radical and a chlorine radical. This initiation step can occur at lower temperatures than the C-C or C-F bond scission that dominates the decomposition of purely perfluorinated alkanes.

Hypothesized Decomposition Pathway

Once the initial C-Cl bond scission occurs, a cascade of radical reactions can follow. The resulting perfluorooctyl radical can undergo further reactions, including:

  • Beta-Scission: Cleavage of a C-C bond at the beta position to the radical, leading to the formation of smaller perfluorinated olefins and a new, smaller perfluoroalkyl radical.

  • Recombination: Radicals can recombine to form larger polymeric structures or cross-linked materials.[7]

  • Reaction with Chlorine Radicals: Further reactions with chlorine radicals can lead to other chlorinated and fluorinated species.

At sufficiently high temperatures, these reactions lead to the breakdown of the C8 backbone into a variety of smaller volatile organofluorine and organochlorine compounds.[9] Complete mineralization to inorganic species like fluoride and chloride ions typically requires very high temperatures, often in excess of 700°C.[10]

G cluster_initiation Initiation Step cluster_propagation Propagation Steps cluster_termination Termination Products (at high T) A Cl(CF₂)₈Cl (this compound) B •(CF₂)₈Cl + Cl• (Perfluorochloroalkyl Radical + Chlorine Radical) A->B Δ (Heat) Homolytic Cleavage of C-Cl bond C Smaller Perfluoroalkenes (e.g., C₂F₄) B->C β-Scission D Smaller Perfluoroalkyl Radicals B->D Chain Scission F Volatile Organofluorine Compounds (VOFs) C->F E Polymeric Compounds D->E Recombination G Volatile Organochlorine Compounds D->G H Mineralized Products (F⁻, Cl⁻, CO₂) F->H >700°C G->H >700°C

Caption: Hypothesized thermal decomposition pathway for this compound.

Experimental Assessment of Thermal Stability

A multi-faceted experimental approach is necessary to fully characterize the . Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for this purpose.[11][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the gold standard for determining decomposition temperatures.

Experimental Protocol: TGA of this compound

  • Instrument Preparation:

    • Ensure the TGA instrument is calibrated for mass and temperature using certified standards.

    • Select a sample pan (typically platinum or ceramic) that is inert to the sample and its potential decomposition products.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into the tared TGA pan.

  • Experimental Conditions:

    • Atmosphere: Perform the analysis under an inert atmosphere (e.g., Nitrogen at a flow rate of 50-100 mL/min) to study the intrinsic thermal stability without oxidative effects. A parallel experiment in an oxidative atmosphere (e.g., Air) can also be conducted for comparison.

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 800°C at a constant heating rate of 10°C/min. This rate is standard for initial screening.[12]

  • Data Acquisition:

    • Record the mass, temperature, and time throughout the experiment.

  • Data Analysis:

    • Plot the percentage of initial mass versus temperature to generate the TGA curve.

    • Calculate the first derivative of the TGA curve (the DTG curve) to identify the temperature of the maximum rate of mass loss.

    • The onset temperature of decomposition (T_onset) is often determined by the intersection of the baseline tangent with the tangent of the steepest mass loss slope.

TGA_Workflow Start Start: Instrument Calibration Prep Sample Preparation (5-10 mg of C₈Cl₂F₁₆) Start->Prep Load Load Sample into TGA Prep->Load Setup Set Experimental Conditions (N₂ Atmosphere, 10°C/min ramp to 800°C) Load->Setup Run Run TGA Experiment Setup->Run Acquire Data Acquisition (Mass vs. Temperature) Run->Acquire Analyze Data Analysis (Plot TGA/DTG curves) Acquire->Analyze Determine Determine T_onset and T_peak Analyze->Determine End End: Report Thermal Stability Determine->End

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. While TGA tracks mass loss, DSC detects thermal events like melting, boiling, and decomposition (which can be exothermic or endothermic).

Protocol Note: A DSC experiment can be run concurrently with TGA if a simultaneous TGA-DSC instrument is available.[11] This provides correlated information on mass loss and the associated energetic changes. For this compound, DSC would first show an endothermic peak corresponding to its melting point around -13°C, followed by boiling, and then potentially complex exothermic or endothermic peaks in the temperature region of decomposition identified by TGA.

Interpreting the Data and Influencing Factors

While specific experimental data for this compound is not publicly available, we can infer expected results based on related compounds. The decomposition of perfluoroalkyl compounds often initiates at temperatures as low as 200°C.[9] Given the presence of the weaker C-Cl bonds, the onset of decomposition for this compound may be in a similar or even lower range.

Table 2: General Decomposition Temperatures for Various PFAS

PFAS TypeTypical Onset TemperatureNotesSource
PFCAs (e.g., PFOA)~200 °C (on GAC)Decomposition temperature increases with chain length.[9][10]
PFSAs (e.g., PFOS)≥450 °CGenerally more thermally stable than PFCAs.[9][10]
Perfluoroalkylethers355-380 °CStability can be limited by impurities like chlorine.[13]

Factors Influencing Observed Stability:

  • Purity: Impurities, particularly hydrogen- or chlorine-containing species from the synthesis process, can significantly lower the observed thermal stability.[13]

  • Atmosphere: The presence of oxygen can lead to different decomposition pathways and products compared to an inert atmosphere.

  • Catalytic Surfaces: The material of the container or the presence of other substances (like granular activated carbon) can catalytically lower the decomposition temperature.[10]

Conclusion and Future Work

This compound's thermal stability is a critical parameter for its safe handling and application. While its perfluorinated backbone suggests high stability, the terminal chlorine atoms are predicted to be the primary initiation sites for thermal decomposition. A definitive understanding requires empirical analysis, primarily through Thermogravimetric Analysis.

Future research should focus on performing detailed TGA-MS (Thermogravimetric Analysis coupled with Mass Spectrometry) studies.[14] This would not only determine the precise decomposition temperature but also allow for the identification of the evolved gaseous products, confirming the hypothesized decomposition pathways and providing a comprehensive safety and environmental profile.

References

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  • Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substances (PFAS) Using Granular Activated Carbon And Other Porous Materials. (n.d.). UND Scholarly Commons. [Link]
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  • Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. (n.d.). ACS Fall 2025. [Link]
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An In-depth Technical Guide to 1,8-Dichloroperfluorooctane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1,8-Dichloroperfluorooctane, a key fluorinated building block for advanced applications in research, materials science, and pharmaceutical development. We will delve into its chemical properties, commercial availability, synthesis, purification, and key applications, offering field-proven insights and detailed protocols to support your scientific endeavors.

Introduction to this compound: A Versatile Fluorinated Intermediate

This compound, with the chemical formula C₈Cl₂F₁₆, is a fully fluorinated linear alkane chain with chlorine atoms at the terminal positions.[1][2] This unique structure imparts a combination of desirable properties, including high thermal stability, chemical inertness, and hydrophobicity, making it a valuable intermediate in organic synthesis.

The presence of reactive chlorine atoms at both ends of the perfluorinated chain allows for a variety of chemical transformations, enabling its use as a building block for the synthesis of more complex molecules. It can be used to introduce the perfluorooctyl moiety into organic compounds, significantly altering their physical and biological properties. In the realm of drug discovery, the incorporation of perfluoroalkyl chains can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[3]

Chemical and Physical Properties of this compound:

PropertyValue
CAS Number 647-25-6
Molecular Formula C₈Cl₂F₁₆
Molecular Weight 470.97 g/mol
Boiling Point ~115 °C at 200 mmHg
Density ~1.738 g/cm³
Refractive Index ~1.303

Commercial Suppliers of this compound

For researchers and drug development professionals, sourcing high-purity this compound is a critical first step. Several reputable chemical suppliers offer this compound in various quantities, from laboratory-scale to bulk production. When selecting a supplier, it is essential to consider factors such as purity, available analytical data (e.g., Certificate of Analysis), and the ability to scale up for future needs.

Below is a summary of some commercial suppliers of this compound:

SupplierWebsiteNotes
Matrix Scientific Offers various pack sizes and provides Safety Data Sheets (SDS).
Santa Cruz Biotechnology Provides the product for research use, along with basic physical and chemical properties.[4]
INDOFINE Chemical Company [Link]Supplies the compound for pharmaceutical, agricultural, and life science industries.
Fisher Scientific Distributes this compound from various manufacturers.
AKSci Provides the compound with specified purity and offers downloadable SDS.
Chem-Impex Offers the product with a specified purity and provides key physical data.
Apollo Scientific A UK-based supplier of fine chemicals, including fluorinated compounds.
Fluorochem Specializes in fluoro-organics and offers this compound.

Synthesis and Purification of this compound

The primary industrial method for the synthesis of α,ω-dichloroperfluoroalkanes like this compound is the telomerization of tetrafluoroethylene (TFE) with a telogen, which is a molecule that provides the end groups of the polymer chain.[5][6] In this case, carbon tetrachloride (CCl₄) is a common telogen.

The reaction proceeds via a free-radical chain mechanism, where the telogen fragments and adds across the double bond of the TFE monomer. The resulting radical then propagates by adding more TFE units until termination occurs, typically by reaction with another radical or the telogen. The length of the perfluoroalkyl chain is controlled by the molar ratio of TFE to CCl₄.

Synthesis_Workflow TFE Tetrafluoroethylene (TFE) Reactor High-Pressure Reactor TFE->Reactor CCl4 Carbon Tetrachloride (CCl4) CCl4->Reactor Initiator Radical Initiator Initiator->Reactor Telomerization Telomerization Reaction Reactor->Telomerization Crude_Product Crude Telomer Mixture Cl(CF2CF2)nCl Telomerization->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Purified_Product Purified this compound Distillation->Purified_Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Telomerization of Tetrafluoroethylene with Carbon Tetrachloride

The following is a representative, generalized protocol for the synthesis of this compound based on established telomerization procedures.[7][8][9] Caution: This reaction involves high-pressure gases and potentially hazardous materials. It should only be performed by trained personnel in a suitable laboratory setting with appropriate safety precautions.

Materials:

  • Tetrafluoroethylene (TFE)

  • Carbon Tetrachloride (CCl₄), reagent grade

  • Radical initiator (e.g., dibenzoyl peroxide or a redox catalyst system like FeCl₃/benzoin)[8][9]

  • Solvent (e.g., acetonitrile, if using a redox catalyst)[7][8]

  • High-pressure autoclave equipped with a stirrer, pressure gauge, and temperature controller

Procedure:

  • Reactor Preparation: The high-pressure autoclave is thoroughly cleaned, dried, and purged with an inert gas (e.g., nitrogen or argon) to remove any oxygen, which can inhibit the polymerization and pose an explosion hazard.[10]

  • Charging the Reactor: The carbon tetrachloride, solvent (if applicable), and radical initiator are charged into the autoclave.

  • Pressurization with TFE: The autoclave is sealed, and tetrafluoroethylene is introduced to the desired pressure. The molar ratio of TFE to CCl₄ will determine the average chain length of the resulting telomers.

  • Reaction: The stirred reactor is heated to the reaction temperature, typically between 90°C and 150°C.[7][8] The reaction is allowed to proceed for several hours, during which the pressure will decrease as the TFE is consumed.

  • Cooling and Depressurization: After the reaction is complete, the reactor is cooled to room temperature, and any unreacted TFE is carefully vented.

  • Isolation of Crude Product: The liquid contents of the reactor, a mixture of telomers with varying chain lengths, are collected.

Purification by Fractional Distillation

The crude product from the telomerization reaction is a mixture of Cl(CF₂CF₂)nCl telomers, where 'n' can vary. To isolate the desired this compound (n=4), fractional distillation is employed.[11][12][13][14][15]

Procedure:

  • The crude telomer mixture is transferred to a distillation flask.

  • A fractionating column is attached to the flask, followed by a condenser and a collection flask.

  • The mixture is heated, and the different telomers will vaporize according to their boiling points. The fractionating column provides a large surface area for repeated vaporization and condensation cycles, allowing for a more efficient separation of components with close boiling points.[11][15]

  • The fraction corresponding to the boiling point of this compound is collected. The purity of the collected fraction can be assessed by gas chromatography (GC) or NMR spectroscopy.

Applications in Research and Drug Development

This compound serves as a versatile building block in several areas of chemical research and development.

Polymer Chemistry

The difunctional nature of this compound makes it a valuable monomer or crosslinking agent in the synthesis of fluorinated polymers.[16][17] These polymers often exhibit exceptional properties such as high thermal stability, chemical resistance, low surface energy, and low refractive index.

  • Monomer for Polycondensation: It can be reacted with other difunctional monomers to create a variety of fluorinated polyesters, polyamides, and polyethers.

  • Crosslinking Agent: The terminal chlorine atoms can be displaced to form crosslinks between polymer chains, enhancing the mechanical properties and solvent resistance of the material.[18][19][20][21]

Medicinal Chemistry and Drug Discovery

The introduction of perfluoroalkyl chains into bioactive molecules is a well-established strategy in medicinal chemistry to enhance their pharmacological properties.[22][23][24] this compound can be used to synthesize novel drug candidates with improved characteristics.

  • Synthesis of Fluorinated Analogues: It can be used to introduce a perfluorooctyl linker between two pharmacophores, creating novel bifunctional molecules.

  • Modification of Existing Drugs: The perfluorooctyl chain can be appended to an existing drug molecule to improve its metabolic stability and lipophilicity, potentially leading to enhanced efficacy and a longer duration of action.[25]

Applications cluster_polymers Polymer Chemistry cluster_medchem Medicinal Chemistry DCPF This compound Monomer Monomer for Polycondensation DCPF->Monomer Crosslinker Crosslinking Agent DCPF->Crosslinker BuildingBlock Fluorinated Building Block DCPF->BuildingBlock Linker Perfluorinated Linker DCPF->Linker

Caption: Key application areas of this compound.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in both materials science and drug discovery. Its unique properties, derived from its perfluorinated structure and terminal chlorine atoms, allow for the synthesis of a wide range of novel materials and molecules. A thorough understanding of its commercial availability, synthesis, and purification is essential for researchers looking to leverage its potential in their work. This guide has provided a comprehensive overview of these aspects, offering a solid foundation for the successful application of this compound in advanced scientific research.

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An In-depth Technical Guide to the Core Reactivity of Dichloroperfluoroalkanes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dichloroperfluoroalkanes represent a unique class of organofluorine compounds characterized by the presence of both chlorine and fluorine atoms on an alkane backbone. This guide provides a comprehensive technical overview of their fundamental reactivity, covering their synthesis, and exploring their behavior in key chemical transformations including nucleophilic substitution, reduction, and radical reactions. The strategic incorporation of dichloroperfluoroalkane moieties into bioactive molecules is also discussed, highlighting their emerging potential in drug discovery and development. This document is intended to serve as a valuable resource for researchers and scientists working with or considering the use of these versatile chemical entities.

Introduction: The Dichotomy of Halogenation in Perfluoroalkanes

Perfluoroalkanes, hydrocarbons where all hydrogen atoms are replaced by fluorine, are renowned for their exceptional chemical inertness, thermal stability, and unique physical properties. The introduction of chlorine atoms into a perfluoroalkane backbone, creating dichloroperfluoroalkanes, fundamentally alters this reactivity profile. The presence of the larger, more polarizable chlorine atoms introduces specific sites of reactivity, primarily centered around the carbon-chlorine (C-Cl) bond.

The fundamental principle governing the reactivity of dichloroperfluoroalkanes is the significant difference in bond strength between the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) bonds. The C-F bond is one of the strongest single bonds in organic chemistry, with a typical bond dissociation energy of around 100 kcal/mol. In contrast, the C-Cl bond is considerably weaker, with a bond dissociation energy of approximately 80 kcal/mol. This disparity dictates that chemical transformations will preferentially occur at the C-Cl bond, leaving the robust C-F bonds intact. This selective reactivity makes dichloroperfluoroalkanes valuable building blocks in synthetic chemistry, allowing for the introduction of perfluoroalkyl chains with a reactive handle for further functionalization.

Synthesis of Dichloroperfluoroalkanes

The synthesis of dichloroperfluoroalkanes can be achieved through several methods, primarily involving fluorination of polychlorinated precursors or chlorination of hydrofluorocarbons.

Halogen Exchange Reactions

A common and industrially significant method for synthesizing dichloroperfluoroalkanes is through the halogen exchange reaction, often referred to as the Swarts reaction. This process involves treating a polychloroalkane with a source of fluoride, typically hydrogen fluoride (HF), in the presence of a Lewis acid catalyst such as antimony pentachloride (SbCl₅) or antimony trifluoride (SbF₃). The catalyst facilitates the exchange of chlorine atoms for fluorine atoms.

For example, dichlorodifluoromethane (CCl₂F₂), a historically significant refrigerant, can be prepared by the reaction of carbon tetrachloride (CCl₄) with HF in the presence of a catalytic amount of SbCl₅.[1][2]

Reaction: CCl₄ + 2HF --(SbCl₅)--> CCl₂F₂ + 2HCl

The reaction conditions, such as temperature and catalyst concentration, can be controlled to influence the degree of fluorination and the product distribution.

Photochemical Chlorination

Photochemical chlorination offers a route to dichloroperfluoroalkanes from hydrofluorocarbons or partially chlorinated fluoroalkanes. This method proceeds via a free radical chain mechanism initiated by the homolytic cleavage of chlorine gas (Cl₂) upon exposure to ultraviolet (UV) light.

Experimental Protocol: Photochemical Chlorination of a Perfluoroalkane (Illustrative)

  • Reactor Setup: A quartz reaction vessel equipped with a magnetic stirrer, a gas inlet, a condenser, and a UV lamp (e.g., a high-pressure mercury lamp) is assembled.

  • Reagents: The perfluoroalkane substrate is charged into the reactor.

  • Reaction Initiation: Chlorine gas is bubbled through the substrate while the mixture is irradiated with UV light. The reaction is typically carried out at a controlled temperature.

  • Monitoring: The reaction progress is monitored by gas chromatography (GC) to determine the conversion of the starting material and the formation of chlorinated products.

  • Work-up: Upon completion, the excess chlorine is removed by purging with an inert gas (e.g., nitrogen). The product mixture is then washed with an aqueous solution of sodium bisulfite to remove any remaining traces of chlorine, followed by washing with water and drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • Purification: The desired dichloroperfluoroalkane is isolated and purified by fractional distillation.

Core Reactivity of Dichloroperfluoroalkanes

The reactivity of dichloroperfluoroalkanes is dominated by the selective cleavage of the C-Cl bond, which can be achieved through nucleophilic, reductive, or radical pathways.

Nucleophilic Substitution Reactions

The carbon atom attached to a chlorine in a dichloroperfluoroalkane is electrophilic due to the electron-withdrawing effects of both the chlorine and the neighboring fluorine atoms. This makes it susceptible to attack by nucleophiles.[3][4][5][6][7][8] Given the high strength of the C-F bond, nucleophilic substitution exclusively occurs at the C-Cl bond.

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group.

Diagram: Nucleophilic Substitution on a Dichloroperfluoroalkane

Caption: Nucleophilic attack on the electrophilic carbon of a dichloroperfluoroalkane.

A variety of nucleophiles can be employed, including alkoxides, thiolates, and amines, leading to the formation of ethers, thioethers, and amines, respectively.

Table: Examples of Nucleophilic Substitution Reactions of Dichloroperfluoroalkanes

DichloroperfluoroalkaneNucleophileProductReference
1,2-Dichloro-1,1,2,2-tetrafluoroethaneSodium methoxide1-Chloro-2-methoxy-1,1,2,2-tetrafluoroethane[Fictional Example]
1,1-Dichloro-1,2,2,2-tetrafluoroethaneSodium thiophenoxide1-Chloro-1-phenylthio-1,2,2,2-tetrafluoroethane[Fictional Example]

Experimental Protocol: Reaction of a Dichloroperfluoroalkane with a Thiol (Illustrative)

  • Reagents and Setup: A solution of the dichloroperfluoroalkane in a suitable aprotic solvent (e.g., acetonitrile, DMF) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Nucleophile Addition: The thiol is added to the solution, followed by the addition of a non-nucleophilic base (e.g., potassium carbonate, triethylamine) to deprotonate the thiol and generate the more nucleophilic thiolate in situ.

  • Reaction Conditions: The reaction mixture is heated to a temperature appropriate for the specific substrate and nucleophile, and the progress is monitored by TLC or GC.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature and filtered to remove any inorganic salts. The filtrate is then washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to afford the desired perfluoroalkyl thioether.

Reductive Dechlorination

The C-Cl bonds in dichloroperfluoroalkanes can be selectively reduced to C-H bonds using various reducing agents. A common and effective method involves the use of zinc dust in a protic solvent.[9] This reaction is a valuable tool for the synthesis of hydrofluorocarbons.

Mechanism of Zinc-Mediated Reduction:

The reaction is believed to proceed through a single-electron transfer (SET) mechanism from the zinc metal to the dichloroperfluoroalkane, generating a radical anion. This intermediate then loses a chloride ion to form a perfluoroalkyl radical. The radical can then abstract a hydrogen atom from the solvent or another hydrogen source to yield the hydrofluorocarbon product.

Diagram: Reductive Dechlorination Workflow

G start Dichloroperfluoroalkane (Rf-CCl2-Rf') reaction Single Electron Transfer (SET) & Chloride Elimination start->reaction 1. Add Reagents reagent Zinc Dust (Zn) Protic Solvent (e.g., EtOH) reagent->reaction intermediate Perfluoroalkyl Radical (Rf-CCl•-Rf') reaction->intermediate 2. Formation of Radical abstraction Hydrogen Atom Abstraction intermediate->abstraction 3. Reaction with Solvent product Monochloroperfluoroalkane (Rf-CHCl-Rf') abstraction->product 4. Product Formation

Caption: Step-by-step workflow for the reductive dechlorination of a dichloroperfluoroalkane.

Experimental Protocol: Zinc-Mediated Reduction of a Dichloroperfluoroalkane (Illustrative)

  • Activation of Zinc: Zinc dust is activated by washing with dilute hydrochloric acid, followed by water, ethanol, and diethyl ether, and then dried under vacuum.

  • Reaction Setup: The activated zinc dust is suspended in a suitable protic solvent, such as ethanol or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Substrate Addition: The dichloroperfluoroalkane is added to the zinc suspension.

  • Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux, depending on the reactivity of the substrate. The progress of the reaction is monitored by GC or GC-MS.

  • Work-up: Upon completion, the reaction mixture is filtered to remove the excess zinc and zinc salts. The filtrate is then diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether, dichloromethane).

  • Purification: The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The resulting hydrofluorocarbon can be further purified by distillation if necessary.

Radical Reactions

The relatively weak C-Cl bond in dichloroperfluoroalkanes can undergo homolytic cleavage upon initiation by radical initiators (e.g., peroxides, AIBN) or photochemically.[10][11] This generates a perfluoroalkyl radical that can participate in various radical reactions, most notably addition to alkenes and alkynes.

Radical Addition to Olefins (Telomerization):

The radical addition of dichloroperfluoroalkanes to olefins is a powerful method for the synthesis of more complex fluorinated molecules.[1][12] The reaction is a chain process involving initiation, propagation, and termination steps.

Diagram: Mechanism of Radical Addition to an Alkene

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical_In Radical_In Initiator->Radical_In Heat or Light Rf-CCl2-Rf'Radical_In Rf-CCl2-Rf'Radical_In Perfluoroalkyl_Radical Perfluoroalkyl_Radical Rf-CCl2-Rf'Radical_In->Perfluoroalkyl_Radical Homolytic Cleavage Adduct_Radical Adduct_Radical Perfluoroalkyl_Radical->Adduct_Radical Addition to Alkene Product Product Adduct_Radical->Product Atom Transfer from Rf-CCl2-Rf' Product->Perfluoroalkyl_Radical Chain Carrier Regeneration Radical_1Radical_2 Radical_1Radical_2 Non-radical_Product Non-radical_Product Radical_1Radical_2->Non-radical_Product

Caption: The three key stages of a radical chain addition reaction.

This reaction allows for the introduction of a dichloroperfluoroalkyl group onto an olefin, providing a route to a wide range of functionalized fluorinated compounds.

Applications in Drug Development

The incorporation of fluorine and chlorine atoms into drug candidates can significantly modulate their physicochemical and pharmacological properties.[6][7][13] Dichloroperfluoroalkane moieties can be strategically employed to enhance metabolic stability, lipophilicity, and binding affinity to biological targets.

Key Advantages of Incorporating Dichloroperfluoroalkane Moieties:

  • Metabolic Stability: The strong C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug.

  • Lipophilicity: The presence of halogens increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

  • Conformational Control: The bulky and electron-rich nature of the perfluoroalkyl group can influence the conformation of a molecule, potentially leading to enhanced binding to a target protein.

  • Bioisosteric Replacement: A dichloroperfluoroalkyl group can serve as a bioisostere for other chemical groups, allowing for the fine-tuning of a drug's properties.

While specific examples of FDA-approved drugs containing a distinct dichloroperfluoroalkane chain are not abundant in the readily available literature, the principles of using chlorinated and fluorinated building blocks are well-established in medicinal chemistry.[2][14][15][16][17] The synthetic methodologies described in this guide provide a foundation for the rational design and synthesis of novel drug candidates incorporating these unique structural motifs. For instance, dichloroperfluoroalkanes can serve as precursors to other valuable fluorinated building blocks used in the synthesis of complex pharmaceutical agents.[15][18]

Conclusion

Dichloroperfluoroalkanes are a class of compounds with a rich and selective reactivity profile, primarily governed by the preferential cleavage of the C-Cl bond. This guide has provided an in-depth overview of their synthesis and their participation in nucleophilic substitution, reduction, and radical reactions. The ability to selectively functionalize the C-Cl bond while leaving the robust perfluoroalkyl backbone intact makes these compounds valuable intermediates in organic synthesis. As the demand for sophisticated fluorinated molecules in materials science and drug discovery continues to grow, a thorough understanding of the fundamental reactivity of dichloroperfluoroalkanes will be crucial for the development of new technologies and therapeutic agents.

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Unlocking the Potential of 1,8-Dichloroperfluorooctane: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,8-Dichloroperfluorooctane (DCFO), with the chemical formula C8Cl2F16, stands as a molecule of significant interest at the intersection of materials science, synthetic chemistry, and biomedical engineering. Its perfluorinated backbone imparts exceptional chemical inertness, thermal stability, and unique interfacial properties, while the terminal chlorine atoms offer versatile handles for chemical modification. This guide provides a comprehensive overview of DCFO's fundamental properties and explores promising, under-leveraged research avenues. We delve into its potential as a robust building block for novel fluoropolymers, a precursor for high-performance surfactants, and a foundational component in the development of advanced biomedical materials, including potential oxygen therapeutics. This document is intended to serve as a catalyst for innovation, providing researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental frameworks necessary to explore the full spectrum of DCFO's capabilities.

Core Molecular Attributes of this compound

This compound is a dense, colorless to almost colorless clear liquid. The substitution of fluorine for hydrogen along the carbon chain results in a molecule with high thermal stability and chemical resistance, characteristic of perfluorocarbons. The terminal chlorine atoms are the key to its synthetic versatility.

PropertyValueReference
CAS Number 647-25-6[1][2]
Molecular Formula C8Cl2F16[1][2]
Molecular Weight 470.96 g/mol [1]
Density ~1.798 - 1.808 g/cm³[1]
Boiling Point 115°C at 200 mmHg[3]
Appearance Colorless to almost colorless clear liquid[1]

Potential Research Areas & Methodologies

The unique bifunctional nature of this compound, combining a robust perfluorinated core with reactive terminal chlorines, opens up a wide array of research and application possibilities.

Advanced Fluoropolymer Synthesis

The ability of DCFO to act as a difunctional monomer is a significant area for exploration. The terminal chlorine atoms can undergo nucleophilic substitution reactions to form a variety of linkages, leading to the synthesis of novel fluorinated polyesters, polyethers, and other polymers with tailored properties.

Rationale for Exploration: Fluoropolymers are renowned for their chemical resistance, low friction, and high-temperature stability. By incorporating the C8F16 chain of DCFO into a polymer backbone, it is possible to create materials with enhanced hydrophobicity, oleophobicity, and potentially unique dielectric properties, making them suitable for advanced coatings, seals, and electronic components.

Experimental Protocol: Polyether Synthesis via Williamson Ether Synthesis

This protocol outlines a potential pathway to a novel perfluorinated polyether.

  • Reaction Setup: In a three-necked flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, dissolve a diol (e.g., Bisphenol A) in a suitable polar aprotic solvent (e.g., dimethylformamide).

  • Base Addition: Add a strong base, such as sodium hydride, to the solution at room temperature to deprotonate the diol and form the corresponding dialkoxide.

  • Monomer Addition: Slowly add an equimolar amount of this compound to the reaction mixture.

  • Polymerization: Heat the reaction mixture to an elevated temperature (e.g., 80-100°C) and allow it to react for several hours to facilitate the nucleophilic substitution of the chlorine atoms.

  • Workup and Purification: After the reaction is complete, cool the mixture and precipitate the polymer by pouring it into a non-solvent like water. The crude polymer can then be purified by repeated dissolution and precipitation.

  • Characterization: The resulting polymer should be characterized by techniques such as NMR spectroscopy to confirm its structure, gel permeation chromatography (GPC) to determine its molecular weight and polydispersity, and differential scanning calorimetry (DSC) to analyze its thermal properties.

G cluster_reactants Reactants cluster_process Process cluster_products Products & Analysis Diol Diol Deprotonation Deprotonation Diol->Deprotonation Base (NaH) DCFO This compound Nucleophilic_Substitution Nucleophilic Substitution DCFO->Nucleophilic_Substitution Deprotonation->Nucleophilic_Substitution Dialkoxide Polymerization Polymerization Nucleophilic_Substitution->Polymerization Polymer Perfluorinated Polyether Polymerization->Polymer Characterization Characterization Polymer->Characterization NMR, GPC, DSC G DCFO This compound Quaternization Quaternization Reaction DCFO->Quaternization Tertiary_Amine Tertiary Amine (e.g., Trimethylamine) Tertiary_Amine->Quaternization Dicationic_Surfactant Dicationic Perfluorinated Surfactant Quaternization->Dicationic_Surfactant Characterization Characterization & Performance Testing Dicationic_Surfactant->Characterization NMR, MS, Tensiometry

Sources

An In-depth Technical Guide on the Theoretical Studies of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide offers a comprehensive exploration of 1,8-dichloroperfluorooctane, focusing on its theoretical underpinnings and practical applications. Tailored for an audience of researchers, scientists, and professionals in drug development, this document elucidates the molecule's physicochemical properties, delves into computational and theoretical analyses, presents detailed experimental protocols for its synthesis and characterization, and discusses its potential applications. By synergizing theoretical predictions with established experimental methodologies, this guide aims to be an indispensable resource for the scientific community, promoting a more profound comprehension and innovative utilization of this versatile fluorinated compound.

Introduction

This compound, a fully fluorinated octane derivative featuring chlorine atoms at its terminal positions, is a molecule of considerable interest across various scientific and industrial domains. Its distinctive structure, characterized by a perfluorinated backbone and reactive terminal chlorides, renders it a valuable precursor in organic synthesis and materials science. The pronounced electronegativity of the fluorine atoms endows the molecule with unique attributes, including the chemical inertness of the carbon-fluorine bonds, exceptional thermal stability, and specific electronic properties.

The deliberate incorporation of fluorine into organic molecules has emerged as a transformative strategy in drug design and development.[1][2] Fluorination can profoundly modulate a molecule's pharmacokinetic and pharmacodynamic profile, enhancing its metabolic stability, altering its lipophilicity, and improving its binding affinity to biological targets.[1][2] As the pharmaceutical sector increasingly leverages the "fluorine advantage," a fundamental understanding of key fluorinated building blocks like this compound becomes imperative.[3]

This guide is intended to provide a holistic perspective on this compound, bridging the divide between theoretical modeling and practical laboratory applications. We will explore its molecular architecture, electronic characteristics, and predicted spectroscopic signatures through the lens of computational chemistry. Furthermore, this document will outline credible experimental procedures for its synthesis, purification, and characterization, and deliberate on its prospective applications, with a particular focus on the field of drug discovery.

Physicochemical Properties

A robust understanding of the physicochemical properties of this compound is essential for its effective application in research and development. The table below consolidates its key identifiers and physical data.

PropertyValueSource
Molecular Formula C₈Cl₂F₁₆[4][5]
Molecular Weight 470.97 g/mol [4][5]
CAS Number 647-25-6[5][6]
Appearance Colorless liquid (predicted)
Boiling Point Not available[7]
Melting Point Not available[7]
Density Not available[7]
Solubility Insoluble in water; soluble in fluorinated solvents

Molecular Structure and Stereochemistry:

This compound is composed of an eight-carbon chain where all hydrogen atoms are substituted by fluorine, with the exception of the two terminal carbons which are also bonded to a chlorine atom. The molecule is achiral and exhibits significant conformational flexibility due to rotation around the C-C single bonds.[4]

Caption: Molecular structure of this compound.

Theoretical and Computational Studies

Computational chemistry offers invaluable tools for predicting and rationalizing the behavior of molecules such as this compound.[8][9] These theoretical insights are instrumental in guiding experimental design and accelerating the discovery of novel applications.

3.1. Computational Methodology

Density Functional Theory (DFT) stands out as a reliable and extensively utilized computational method for investigating the electronic structure and properties of fluorinated compounds.[10][11] For a thorough theoretical analysis of this compound, it is advisable to employ a combination of a suitable functional (e.g., B3LYP or M06-2X) and a basis set capable of accurately describing the electron-rich fluorine and chlorine atoms, such as 6-311+G(d,p) or aug-cc-pVTZ. The influence of the solvent can be effectively modeled using a polarizable continuum model (PCM) to simulate the molecule's behavior in various media.[12]

3.2. Molecular Geometry and Electronic Structure

The optimized molecular geometry of this compound is predicted to have a nearly linear carbon backbone in its most stable conformation. The C-F and C-Cl bond lengths, along with the C-C-C bond angles, are critical parameters that dictate the molecule's overall shape and reactivity.

ParameterPredicted Value
C-F Bond Length ~1.34 Å
C-Cl Bond Length ~1.78 Å
C-C Bond Length ~1.54 Å
C-C-C Bond Angle ~114°
Dipole Moment ~0 D (due to symmetry)

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution within the molecule. The highly electronegative fluorine and chlorine atoms generate regions of negative electrostatic potential, rendering the carbon backbone electron-deficient. This charge distribution is fundamental to understanding intermolecular interactions and the molecule's reactivity towards electrophilic and nucleophilic species.

Molecule This compound Negative Negative Electrostatic Potential (Fluorine and Chlorine Atoms) Molecule->Negative attracts electrophiles Positive Positive Electrostatic Potential (Carbon Backbone) Molecule->Positive attracts nucleophiles

Caption: Conceptual diagram of the Molecular Electrostatic Potential (MEP).

3.3. Spectroscopic Analysis (Theoretical)

Theoretical calculations can predict the spectroscopic signatures of this compound, which are indispensable for its experimental identification and characterization.

  • NMR Spectroscopy: Both ¹⁹F and ¹³C NMR are potent techniques for the characterization of fluorinated compounds. DFT calculations can predict chemical shifts with a high degree of accuracy, thereby facilitating the assignment of experimental spectra.[11][13]

  • Infrared (IR) Spectroscopy: Theoretical IR spectra can aid in the identification of the molecule's characteristic vibrational modes, such as the C-F and C-Cl stretching frequencies.

SpectrumPredicted Chemical Shifts / Frequencies
¹⁹F NMR Multiple signals between -80 and -130 ppm
¹³C NMR Signals for terminal and internal carbons between 100 and 120 ppm
IR Spectroscopy Strong C-F stretching bands around 1100-1300 cm⁻¹
3.4. Reactivity and Frontier Molecular Orbitals

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in understanding a molecule's reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, serves as an indicator of the molecule's kinetic stability.

For this compound, the HOMO is anticipated to be localized on the chlorine atoms, whereas the LUMO is likely to be distributed along the carbon backbone, with significant contributions from the C-Cl antibonding orbitals. This suggests that the molecule is susceptible to nucleophilic attack at the terminal carbon atoms, which would lead to the displacement of the chloride ions.

HOMO HOMO (Localized on Cl atoms) LUMO LUMO (Distributed along C-Cl bonds) Energy Energy

Caption: Frontier Molecular Orbitals of this compound.

Experimental Protocols

The subsequent sections outline hypothetical yet plausible experimental protocols for the synthesis, purification, and characterization of this compound, drawing upon established methodologies for analogous compounds.

4.1. Synthesis of this compound

A viable synthetic route to this compound is through the free-radical-initiated reaction of 1,8-diiodoperfluorooctane with a suitable chlorinating agent.

Step-by-Step Methodology:

  • Reaction Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. To this flask, add 1,8-diiodoperfluorooctane (1 equivalent) and an appropriate solvent (e.g., perfluorohexane).

  • Initiation: Introduce a radical initiator, such as benzoyl peroxide (0.1 equivalents), into the flask.

  • Chlorination: Heat the reaction mixture to reflux and add a chlorinating agent, for instance, sulfuryl chloride (2.2 equivalents), dropwise from the dropping funnel.

  • Reaction Monitoring: The progress of the reaction should be monitored by gas chromatography (GC) or ¹⁹F NMR.

  • Workup: Upon completion of the reaction, the mixture is cooled to room temperature. The organic layer is then washed with a saturated aqueous solution of sodium thiosulfate to quench any unreacted iodine, followed by a wash with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

Reactants 1,8-Diiodoperfluorooctane + Chlorinating Agent Reaction Radical Initiation (e.g., Benzoyl Peroxide) Reactants->Reaction Product This compound Reaction->Product

Caption: Synthetic workflow for this compound.

4.2. Purification and Characterization

The crude product can be purified by fractional distillation under reduced pressure. The purity of the final product should be confirmed by GC, and its identity verified by a suite of spectroscopic methods.

  • ¹⁹F NMR: The spectrum is expected to display the characteristic signals corresponding to the different fluorine environments within the molecule.

  • ¹³C NMR: The spectrum will serve to confirm the presence of the eight-carbon backbone.

  • Mass Spectrometry (MS): The mass spectrum should exhibit the molecular ion peak and the distinctive isotopic pattern for a molecule containing two chlorine atoms.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by strong C-F stretching vibrations.

Applications in Research and Development

The distinct properties of this compound render it a highly versatile tool in several areas of research and development.

  • Organic Synthesis: It can be employed as a difunctional building block to introduce a perfluorinated spacer into a diverse array of molecules. The terminal chlorine atoms are amenable to substitution by various nucleophiles, enabling the construction of more elaborate structures.[6]

  • Drug Development: The incorporation of the perfluorooctyl chain can augment the metabolic stability and lipophilicity of drug candidates, potentially leading to improved pharmacokinetic profiles and enhanced efficacy.[1][3]

  • Materials Science: Perfluorinated compounds are renowned for their unique surface properties, including pronounced hydrophobicity and oleophobicity. This compound can be utilized for surface modification or as a monomer in the synthesis of specialty polymers.

Safety and Handling

This compound must be handled with due care, in accordance with standard laboratory safety procedures.

  • Hazards: It is anticipated to be an irritant to the skin, eyes, and respiratory system.[14]

  • Precautions: It is imperative to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All handling should be conducted in a well-ventilated fume hood.

  • Storage: The compound should be stored in a cool, dry place, away from incompatible materials.

  • Disposal: Disposal must be carried out in compliance with local, state, and federal regulations.

Conclusion

This technical guide has furnished a panoramic overview of this compound, spanning its fundamental physicochemical properties to its theoretical analysis and practical applications. The amalgamation of computational predictions with experimental protocols provides a potent framework for understanding and harnessing this versatile fluorinated molecule. As the quest for advanced materials and more efficacious pharmaceuticals intensifies, the significance of key building blocks like this compound is poised to escalate. Future research endeavors could profitably focus on a more detailed exploration of its reactivity, the development of novel synthetic applications, and the evaluation of its potential in new and emerging technologies.

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Methodological & Application

1,8-Dichloroperfluorooctane: A Versatile Fluorinated Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic applications of 1,8-dichloroperfluorooctane. This versatile building block offers a straightforward route to introduce the perfluorooctyl (C8F16) moiety into a wide range of organic molecules. Its terminal chlorine atoms serve as reactive handles for various chemical transformations, enabling the synthesis of diverse fluorinated compounds, including functionalized monomers, surfactants, and polymers. This guide will delve into the key chemical properties of this compound and provide detailed protocols for its application in nucleophilic substitution reactions and the synthesis of α,ω-difunctionalized perfluoroalkanes and fluorinated polymers.

Introduction: The Strategic Advantage of this compound

The incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. Fluorinated compounds often exhibit enhanced thermal stability, chemical resistance, lipophilicity, and metabolic stability. This compound, with the chemical formula Cl(CF₂)₈Cl, is a key intermediate for the synthesis of such valuable molecules.[1] Its perfluorinated backbone provides the desirable characteristics of fluorinated materials, while the two terminal chlorine atoms offer sites for facile chemical modification.

This guide explores the utility of this compound as a robust building block in organic synthesis. We will discuss the fundamental reactivity of the C-Cl bond in this perfluorinated system and provide practical, step-by-step protocols for its conversion into a variety of functionalized derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₈Cl₂F₁₆
Molecular Weight 470.96 g/mol
Appearance Colorless liquid
Boiling Point 194-195 °C
Density 1.738 g/cm³

Core Reactivity: The Perfluoroalkyl Effect and Nucleophilic Substitution

The reactivity of the chlorine atoms in this compound is significantly influenced by the strong electron-withdrawing effect of the perfluoroalkyl chain. This "perfluoroalkyl effect" renders the carbon atoms adjacent to the chlorine atoms highly electrophilic and susceptible to attack by nucleophiles. Consequently, nucleophilic substitution is a primary and highly effective strategy for the functionalization of this compound.[2][3]

A wide array of nucleophiles can be employed to displace the chloride ions, leading to the formation of α,ω-difunctionalized perfluorooctanes. These reactions typically proceed under mild conditions and offer a high degree of conversion.

Figure 1: General workflow for the nucleophilic substitution of this compound.

Application Notes and Protocols

This section provides detailed protocols for the synthesis of key α,ω-difunctionalized perfluorooctanes derived from this compound. These derivatives serve as valuable monomers and intermediates in the preparation of advanced materials.

Synthesis of α,ω-Perfluorooctane Diols: Precursors for Polyesters and Polyurethanes

α,ω-Perfluorooctane diols are essential monomers for the synthesis of fluorinated polyesters and polyurethanes. The following protocol describes a two-step synthesis of 1H,1H,8H,8H-perfluorooctane-1,8-diol. While a direct synthesis from this compound is challenging, a common route involves the reduction of a corresponding diester, which can be prepared from a related diacid. For the purpose of illustrating the functionalization of a perfluoroalkane chain, we present a generalized hydrolysis of a related diester.

Protocol 1: Synthesis of 1H,1H,8H,8H-Perfluorooctane-1,8-diol

Reaction Scheme:

Materials:

  • Diethyl perfluorosuberate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether

  • 10% Sulfuric acid

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, suspend lithium aluminum hydride (2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.

  • Cool the suspension to 0 °C using an ice bath.

  • Dissolve diethyl perfluorosuberate (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 10% sulfuric acid until a clear solution is obtained.

  • Separate the ethereal layer and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude diol.

  • Purify the product by recrystallization or column chromatography.

Expected Outcome:

The product, 1H,1H,8H,8H-perfluorooctane-1,8-diol, is a white crystalline solid.[4][5] The structure can be confirmed by ¹H NMR, ¹⁹F NMR, and IR spectroscopy.

Synthesis of α,ω-Perfluorooctane Diamines: Building Blocks for Fluorinated Polyamides

α,ω-Perfluorooctane diamines are crucial for the synthesis of high-performance fluorinated polyamides. A common route to primary amines is through the reduction of the corresponding diazide, which can be synthesized from this compound via nucleophilic substitution with sodium azide.[6][7]

Protocol 2: Synthesis of 1,8-Diazidoperfluorooctane

Reaction Scheme:

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add sodium azide (2.2 equivalents).

  • Heat the reaction mixture to 80-90 °C and stir for 24 hours.

  • After cooling to room temperature, pour the reaction mixture into a large volume of water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude 1,8-diazidoperfluorooctane.

CAUTION: Sodium azide is highly toxic, and organic azides are potentially explosive. Handle with extreme care in a well-ventilated fume hood and behind a safety shield. Avoid contact with acids and heavy metals.

Protocol 3: Reduction of 1,8-Diazidoperfluorooctane to 1,8-Diaminoperfluorooctane

Reaction Scheme:

Materials:

  • 1,8-Diazidoperfluorooctane

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

Procedure:

  • Dissolve the crude 1,8-diazidoperfluorooctane in methanol or ethanol in a hydrogenation vessel.

  • Carefully add 10% Pd/C catalyst (approximately 5-10% by weight of the diazide).

  • Pressurize the vessel with hydrogen gas (typically 50 psi) and shake or stir the mixture at room temperature until the theoretical amount of hydrogen is consumed (monitor by pressure drop).

  • Carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude 1,8-diaminoperfluorooctane.

  • The product can be further purified by distillation or recrystallization of its salt.

Synthesis of Fluorinated Polyethers via Polycondensation

This compound can be utilized in polycondensation reactions with diols to produce fluorinated polyethers. These polymers are known for their excellent thermal and chemical stability.[8][9][10]

Protocol 4: Synthesis of a Fluorinated Polyether

Reaction Scheme:

Materials:

  • This compound

  • A suitable diol (e.g., bisphenol A, hydroquinone)

  • A non-nucleophilic base (e.g., potassium carbonate)

  • A high-boiling polar aprotic solvent (e.g., DMF, DMSO)

  • Round-bottom flask with a Dean-Stark trap and reflux condenser

  • Mechanical stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and Dean-Stark trap, dissolve the diol (1 equivalent) and potassium carbonate (2.2 equivalents) in DMF.

  • Heat the mixture to reflux to azeotropically remove any water.

  • Cool the mixture and add this compound (1 equivalent).

  • Heat the reaction mixture to 120-150 °C and stir for 24-48 hours.

  • After cooling, pour the viscous solution into a large volume of water to precipitate the polymer.

  • Collect the polymer by filtration, wash thoroughly with water and methanol, and dry in a vacuum oven.

Figure 2: Workflow for the synthesis of fluorinated polyethers.

Conclusion

This compound is a highly valuable and versatile building block for the introduction of the perfluorooctyl segment into organic molecules. Its terminal chlorine atoms are readily displaced by a variety of nucleophiles, providing access to a wide range of α,ω-difunctionalized perfluoroalkanes. These derivatives are key precursors for the synthesis of high-performance fluorinated polymers such as polyesters, polyamides, and polyethers. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich synthetic chemistry of this important fluorinated intermediate.

References

  • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. (URL: )
  • Synthesis of fluorinated polyethers - Durham e-Theses. (URL: [Link])
  • Brief Introduction of PFPE Synthesis Methods. (URL: [Link])
  • Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene | Request PDF. (URL: [Link])
  • Reactivity of Halogenoalkanes (A-Level Chemistry) - Study Mind. (URL: [Link])
  • Nucleophilic Substitution of Halogenoalkanes with Ammonia, NH3 (A-level Chemistry). (URL: [Link])
  • 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. (URL: [Link])
  • 1H,1H,8H,8H-PERFLUOROOCTANE-1,8-DIOL - INDOFINE Chemical Company, Inc. (URL: [Link])
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Application Notes and Protocols for Reactions with 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,8-Dichloroperfluorooctane (Cl(CF₂)₈Cl) is a pivotal bifunctional building block in the field of fluorinated materials science and specialty chemicals. Its unique structure, consisting of a linear, perfluorinated C8 backbone terminated by two reactive chlorine atoms, makes it an ideal precursor for the synthesis of α,ω-disubstituted perfluoroalkanes. These derivatives are foundational for creating high-performance polymers, advanced surfactants, robust lubricants, and biocompatible materials such as blood substitutes.[1][2] The strong electron-withdrawing nature of the perfluoroalkyl chain significantly influences the reactivity of the terminal C-Cl bonds, differentiating it from its non-fluorinated hydrocarbon analogs.

This technical guide provides in-depth experimental protocols for key transformations of this compound. The methodologies are presented with a focus on the underlying chemical principles, offering researchers and drug development professionals a robust framework for utilizing this versatile reagent.

Physicochemical Properties of this compound

A thorough understanding of the substrate's properties is critical for experimental design.

PropertyValueSource
CAS Number 647-25-6[1]
Molecular Formula C₈Cl₂F₁₆[3]
Molecular Weight 470.97 g/mol [3]
Appearance Colorless liquidN/A
Boiling Point 115°C @ 200 mm Hg[2]
Density 1.738 g/cm³[2]
Refractive Index 1.303[2]
Flash Point 95.3°C[2]

Core Reactivity and Mechanistic Considerations

The carbon-chlorine bonds in this compound are the primary sites of reactivity. The immense inductive effect of the perfluoroalkyl chain renders the α-carbon atoms highly electron-deficient and thus susceptible to nucleophilic attack. Consequently, this molecule is an excellent substrate for bimolecular nucleophilic substitution (Sₙ2) reactions. However, unlike hydrocarbon systems, the formation of carbocations (Sₙ1 pathway) is highly disfavored. Furthermore, the generation of organometallic intermediates, such as Grignard reagents, requires specialized conditions due to the electronic properties of the fluorinated chain.

Safety and Handling

As a halogenated organic compound, this compound requires careful handling to minimize exposure and ensure laboratory safety.

  • General Precautions: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or mist.[4][5]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[4]

  • Health Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[4]

  • First Aid:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

    • Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • Storage: Store in a well-ventilated place. Keep the container tightly closed and store locked up.[4]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[4]

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and rationales for procedural choices. They serve as a foundation for synthesizing key α,ω-disubstituted perfluorooctane derivatives.

Protocol 1: Bifunctional Nucleophilic Substitution - Synthesis of Perfluorosebaconitrile (1,8-Dicyanoperfluorooctane)

This protocol details the conversion of the terminal chloro groups to nitrile functionalities, creating a precursor for dicarboxylic acids and diamines.

Rationale: The Sₙ2 reaction with cyanide is a classic method for carbon chain extension and introduction of a versatile functional group. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO) is chosen because it effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic and reactive.

Experimental Workflow Diagram

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Isolation cluster_3 Purification & Analysis A Charge flask with This compound, NaCN, and DMSO B Inert atmosphere (N2 or Ar) A->B C Heat mixture to 90-100°C B->C D Monitor reaction (e.g., GC-MS, 19F NMR) C->D E Cool to RT, pour into ice-water D->E F Extract with suitable solvent (e.g., Diethyl Ether) E->F G Wash organic layer, dry, and concentrate F->G H Purify by vacuum distillation or crystallization G->H I Characterize product (NMR, IR, MS) H->I

Caption: General workflow for synthesis protocols.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
This compound470.9710.0 g21.2 mmol1.0
Sodium Cyanide (NaCN)49.012.29 g46.7 mmol2.2
Dimethyl Sulfoxide (DMSO)78.1350 mL--
Diethyl Ether-~150 mL--
Deionized Water-~200 mL--
Brine (Saturated NaCl)-~50 mL--
Anhydrous MgSO₄ or Na₂SO₄-~5 g--

Step-by-Step Procedure:

  • Setup: Equip a 100 mL three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a thermometer, and a nitrogen inlet.

  • Charging Reagents: To the flask, add sodium cyanide (2.29 g, 46.7 mmol) and anhydrous DMSO (50 mL). Stir the suspension.

  • Addition of Substrate: Add this compound (10.0 g, 21.2 mmol) to the suspension via syringe.

  • Reaction: Heat the reaction mixture to 90-100°C and maintain this temperature with vigorous stirring for 4-6 hours. Monitor the reaction's progress by GC-MS or ¹⁹F NMR by observing the disappearance of the starting material.

  • Workup: Cool the reaction mixture to room temperature. Carefully pour the dark mixture into a beaker containing 200 mL of ice-cold water.

    • Scientist's Note: Quenching in water precipitates the organic product and dissolves the inorganic salts and DMSO.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic extracts and wash with deionized water (2 x 25 mL) to remove residual DMSO, followed by a wash with brine (1 x 50 mL) to aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

  • Purification: Purify the crude perfluorosebaconitrile by vacuum distillation or recrystallization from a suitable solvent to obtain the final product.

Protocol 2: Hydrolysis to α,ω-Diol - Synthesis of 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluorooctane-1,8-diol

Direct hydrolysis of perfluoroalkyl halides can be challenging. This protocol employs a two-step sequence involving formyloxylation followed by mild basic hydrolysis, which offers a more controlled and higher-yielding route to the diol.[6]

Rationale: The formate ester is readily formed via an Sₙ2 reaction. This intermediate can then be easily hydrolyzed under mild basic conditions (e.g., K₂CO₃ in methanol), avoiding the harsh conditions of direct hydrolysis with strong bases like NaOH which could lead to side reactions.[6][7]

Materials & Reagents

ReagentM.W. ( g/mol )Amount (Step 1)Moles (Step 1)Molar Eq. (Step 1)
This compound470.9710.0 g21.2 mmol1.0
Sodium Formate68.013.17 g46.7 mmol2.2
N,N-Dimethylformamide (DMF)73.0950 mL--
Reagent (Step 2) M.W. ( g/mol ) Amount (Step 2) Moles (Step 2) Molar Eq. (Step 2)
Crude Formate Diester~486.1~10.3 g~21.2 mmol1.0
Potassium Carbonate138.217.3 g53.0 mmol2.5
Methanol32.04100 mL--

Step-by-Step Procedure:

Step 1: Synthesis of the Bis-formate Ester

  • Setup: In a 100 mL flask equipped as in Protocol 1, combine this compound (10.0 g, 21.2 mmol), sodium formate (3.17 g, 46.7 mmol), and DMF (50 mL).

  • Reaction: Heat the mixture to 100-110°C for 12-18 hours.

  • Isolation: Cool the mixture and pour it into 200 mL of water. Extract the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and brine, then dry over MgSO₄.

  • Concentration: Remove the solvent by rotary evaporation. The resulting crude bis-formate ester is typically a viscous oil and can be used in the next step without further purification.

Step 2: Hydrolysis to the Diol

  • Setup: Dissolve the crude bis-formate ester from Step 1 in methanol (100 mL) in a 250 mL round-bottom flask with a magnetic stirrer.

  • Hydrolysis: Add potassium carbonate (7.3 g, 53.0 mmol) to the solution. Stir the suspension at room temperature for 4-6 hours.

  • Workup: Neutralize the mixture by carefully adding 1 M HCl until the solution is slightly acidic (pH ~6).

  • Concentration: Remove the methanol by rotary evaporation.

  • Extraction: Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 40 mL).

  • Drying and Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude diol can be purified by recrystallization or column chromatography to yield the final product.

Protocol 3 (Advanced): Formation and Use of a Bifunctional Perfluoro-Grignard Reagent

The direct formation of Grignard reagents from perfluoroalkyl halides and magnesium metal is often inefficient. A more reliable method is a halogen-magnesium exchange reaction.[8][9] This protocol outlines the in-situ formation of the bifunctional Grignard reagent followed by carboxylation to form perfluorosebacic acid.

Rationale: An existing, more reactive Grignard reagent (like iso-propylmagnesium chloride) can undergo an exchange reaction with the perfluoroalkyl halide.[8] This circumvents the difficult direct insertion of magnesium. The resulting highly nucleophilic perfluoro-Grignard reagent can then react with electrophiles like CO₂. This reaction must be performed under strictly anhydrous and inert conditions, as Grignard reagents react readily with water and oxygen.

G A Cl(CF₂)₈Cl B NC(CF₂)₈CN (Perfluorosebaconitrile) A->B  2 NaCN (Protocol 1) D HOCH₂(CF₂)₆CH₂OH (Perfluorooctane-1,8-diol) A->D  1. NaOCHO 2. K₂CO₃/MeOH (Protocol 2) E BrMg(CF₂)₈MgBr (Di-Grignard Reagent) A->E  2 i-PrMgCl (Protocol 3) C HOOC(CF₂)₆COOH (Perfluorosebacic Acid) B->C  H₃O⁺ (Hydrolysis) E->C  1. 2 CO₂(s) 2. H₃O⁺ (Protocol 3)

Caption: Key transformations of this compound.

Materials & Reagents

ReagentM.W. ( g/mol )AmountMolesMolar Eq.
This compound470.975.0 g10.6 mmol1.0
iso-Propylmagnesium chloride (2.0 M in THF)102.8511.7 mL23.4 mmol2.2
Anhydrous Tetrahydrofuran (THF)72.11100 mL--
Dry Ice (CO₂)44.01~20 g-Excess
Hydrochloric Acid (3 M)-~30 mL--

Step-by-Step Procedure:

  • Setup: Assemble a 250 mL three-necked flask, flame-dried under vacuum and cooled under a stream of dry argon. Equip it with a magnetic stirrer, a dropping funnel, and a low-temperature thermometer. Maintain a positive pressure of argon throughout the reaction.

  • Initial Solution: In the flask, dissolve this compound (5.0 g, 10.6 mmol) in anhydrous THF (100 mL).

  • Grignard Formation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add the iso-propylmagnesium chloride solution (11.7 mL, 23.4 mmol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70°C.

  • Stirring: After the addition is complete, stir the mixture at -78°C for an additional 2 hours to ensure complete halogen-magnesium exchange.

  • Carboxylation: While maintaining the temperature at -78°C, add several small pieces of freshly crushed dry ice directly to the reaction flask. A vigorous reaction should be observed. Continue adding dry ice until the exothermic reaction subsides.

    • Scientist's Note: Using a large excess of CO₂ ensures complete reaction of the di-Grignard reagent and minimizes side reactions.

  • Quenching: Allow the reaction mixture to slowly warm to room temperature overnight. Carefully quench the reaction by slowly adding 3 M HCl (30 mL) while cooling the flask in an ice bath.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude perfluorosebacic acid.

  • Purification: The crude dicarboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., water or fluorinated solvents). This provides an alternative route to the product from the hydrolysis of the dinitrile (Protocol 1).[4][10]

References

  • Urata, H., Kinoshita, Y., Asanuma, T., Kosukegawa, O., & Fuchikami, T. (1991). A facile synthesis of .alpha.,.omega.-dicarboxylic acids containing perfluoroalkylene groups. The Journal of Organic Chemistry, 56(16), 4997–4999. [Link]
  • Kim, H., Lee, J., Kim, D., & Kim, D. (2012). Synthesis of Perfluoroalkyl Alcohol, 3-(Perfluorooctyl)propan-2-ol, Using Two-Step Alcoholization. Journal of the Korean Chemical Society, 56(3), 368-371. [Link]
  • Wikipedia contributors. (2023). Perfluoroalkyl carboxylic acids. Wikipedia, The Free Encyclopedia. [Link]
  • U.S. Patent No. US9145341B2. (2015). Process of preparing Grignard reagent.
  • Wikipedia contributors. (2023). Ullmann condensation. Wikipedia, The Free Encyclopedia. [Link]
  • Chen, L. F., & Wu, B. (1998). Synthesis and reactions of a perfluoroalkylether Grignard reagent containing a functional ester group. Journal of Fluorine Chemistry, 89(2), 231-234. [Link]
  • Alvarez-Perez, A., et al. (2005). Conversion of Alkyl Halides into Alcohols via Formyloxylation Reaction with DMF Catalyzed by Silver Salts. Synthesis, 2005(19), 3357-3361. [Link]
  • Lo, E. S., & Readio, J. D. (1971). Reaction of perfluoroalkyl halides with Grignard reagents. The Journal of Organic Chemistry, 36(2), 364-365. [Link]
  • PraxiLabs. (n.d.). Reaction of Alkyl Halides (Hydrolysis of Alcohols) Virtual Lab. [Link]
  • Wikipedia contributors. (2024). Grignard reagent. Wikipedia, The Free Encyclopedia. [Link]
  • Bowen, C. H., et al. (2016). Engineering Escherichia coli for conversion of glucose to medium-chain ω-hydroxy fatty acids and α,ω-dicarboxylic acids. ACS Synthetic Biology, 5(3), 200–206. [Link]
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  • ECHEMI. (n.d.). This compound SDS, 647-25-6 Safety Data Sheets.
  • Safety Data Sheet. (2022, August 24).

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Application Note: 1,8-Dichloroperfluorooctane as a Versatile Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive overview of 1,8-dichloroperfluorooctane, a fluorous solvent with unique properties that enable advanced applications in chemical synthesis, catalysis, and purification. We delve into the foundational principles of fluorous chemistry, detail the specific physicochemical characteristics of this compound, and present detailed protocols for its use in biphasic catalysis and reaction workups. This document is intended for researchers, chemists, and drug development professionals seeking to leverage fluorous systems for greener, more efficient chemical processes.

Introduction: The Fluorous Phase in Green Chemistry

The pursuit of sustainable chemical processes, often termed "Green Chemistry," has driven the exploration of novel solvent systems that facilitate easy separation of products and recycling of catalysts.[1] Fluorous chemistry emerges from this need, utilizing highly fluorinated compounds that are immiscible with most organic solvents and water at ambient temperatures.[1] This unique property allows for the creation of biphasic systems where catalysts or reagents can be sequestered in the fluorous phase, simplifying purification and enabling their reuse.[2][3]

This compound (C8Cl2F16) is a member of this solvent class. It is a dense, chemically inert, and thermally stable liquid. Unlike its fully fluorinated analog, perfluorooctane, the presence of terminal chlorine atoms provides a subtle modulation of its physical properties, potentially influencing its solvent capabilities and offering handles for further functionalization if desired. Its primary application lies in creating a "fluorous phase" for reactions, particularly in fluorous biphasic catalysis (FBS), where reaction homogeneity and subsequent phase separation are controlled by temperature.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical properties is paramount for its effective application. This compound is characterized by its high molecular weight, density greater than water and most organic solvents, and chemical inertness. These properties are summarized below.

PropertyValueSource
CAS Number 647-25-6[4][5]
Molecular Formula C₈Cl₂F₁₆[5][6]
Molecular Weight 470.97 g/mol [5][6]
Boiling Point ~174 °C (Predicted)
Density ~1.8 g/cm³ (Predicted)
Appearance Colorless Liquid
Solubility Immiscible with water and most common organic solvents at room temperature.[1][2] Soluble in other fluorous solvents.

Note: Experimental boiling point and density data for this compound are not widely published. The provided values are based on predictions and comparison with similar perfluorinated compounds.

Core Applications in Chemical Synthesis

The utility of this compound is rooted in the principle of "like dissolves like," where highly fluorinated compounds preferentially dissolve in it.[7] This enables several powerful techniques.

Fluorous Biphasic Catalysis (FBS)

The cornerstone application is FBS. The process leverages the temperature-dependent miscibility of fluorous and organic solvents.

  • At Room Temperature: The system is biphasic. The fluorous catalyst (a catalyst modified with a long perfluoroalkyl "ponytail") resides in the dense this compound phase, while the organic reactants and products are in the upper organic phase.

  • At Elevated Temperature: The two phases become miscible, forming a single homogeneous phase.[1] This allows the catalyst and reactants to interact, and the reaction proceeds efficiently.

  • Upon Cooling: The system returns to a biphasic state. The product remains in the organic layer, while the valuable fluorous catalyst is retained in the this compound layer, ready for decanting and reuse.

This workflow dramatically simplifies catalyst recovery, a significant challenge in homogeneous catalysis.

cluster_0 Room Temperature (Setup) cluster_1 Elevated Temperature (Reaction) cluster_2 Room Temperature (Workup) cluster_3 Separation & Recycling A Biphasic System: Organic Reactants (Top) Fluorous Catalyst in This compound (Bottom) B Homogeneous Monophasic System: Reaction Proceeds A->B  Heat   C Biphasic System: Organic Products (Top) Fluorous Catalyst in This compound (Bottom) B->C  Cool   D Organic Phase: Product Isolation C->D Separate E Fluorous Phase: Catalyst Reuse C->E Separate

Caption: Workflow of a Fluorous Biphasic Catalysis (FBS) system.
Reactions Involving Gases

Perfluorinated solvents exhibit exceptionally high solubility for gases like oxygen, hydrogen, and carbon monoxide compared to conventional organic solvents.[1] This property makes this compound an excellent medium for gas-liquid reactions such as hydrogenations, oxidations, and carbonylations, as it can mitigate mass transfer limitations of the gaseous reactant.

Experimental Protocols

The following protocols are designed to be self-validating, incorporating steps for reaction monitoring and analysis. They provide a framework for utilizing this compound in a research setting.

Protocol 1: General Setup for a Catalytic Reaction in a Fluorous Biphasic System

This protocol outlines the fundamental steps for setting up a reaction using this compound as the catalyst phase solvent.

Materials:

  • Two- or three-neck round-bottom flask

  • Reflux condenser and inert gas inlet (e.g., N₂ or Ar)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reactants, fluorous-tagged catalyst, organic co-solvent (e.g., toluene, acetonitrile), and this compound

  • Separatory funnel

Procedure:

  • Vessel Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas to exclude atmospheric moisture.

  • Charging the Flask:

    • To the reaction flask, add the fluorous-tagged catalyst.

    • Add the this compound.

    • Add the organic co-solvent. At this stage, two distinct liquid layers should be visible, with the dense, colorless fluorous phase at the bottom.[2]

    • Add the reactants and any other reagents to the flask.

  • Reaction Execution:

    • Assemble the reflux condenser and inert gas line.

    • Begin stirring to ensure adequate mixing at the phase interface.

    • Heat the mixture to the target temperature. Expert Insight: The temperature required for homogenization depends on the specific organic co-solvent used. A preliminary miscibility test is recommended. As the temperature rises, the boundary between the two phases will disappear, indicating the formation of a single phase where the reaction occurs.

  • Reaction Monitoring:

    • Periodically take aliquots for analysis (e.g., TLC, GC-MS).

    • Causality Note: To sample the reaction, briefly turn off the heating and allow the phases to separate in the flask or draw a representative sample from the homogeneous mixture. Quench the aliquot as appropriate for the analysis method.

  • Workup and Separation:

    • Once the reaction is complete, turn off the heating and allow the flask to cool to room temperature. The mixture will once again separate into two distinct phases.

    • Transfer the entire mixture to a separatory funnel.

    • Carefully separate the lower fluorous phase (containing the catalyst) from the upper organic phase (containing the product).

  • Product Isolation and Catalyst Recycling:

    • The product is isolated from the organic phase using standard techniques (e.g., solvent evaporation, chromatography).

    • The recovered fluorous phase can be washed with fresh organic solvent to remove any leached product and is then ready for reuse in a subsequent reaction.

start Start: Assemble Dry Glassware charge Charge Flask: 1. Fluorous Catalyst 2. This compound 3. Organic Co-Solvent 4. Reactants start->charge heat Heat to Reaction Temp (Monophasic System) charge->heat monitor Monitor Reaction (TLC, GC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->heat No cool Cool to Room Temp (Biphasic System) complete->cool Yes separate Separate Phases via Separatory Funnel cool->separate product Isolate Product from Organic Phase separate->product recycle Recycle Fluorous Phase with Catalyst separate->recycle end End product->end

Caption: Experimental workflow for a typical fluorous biphasic reaction.

Safety, Handling, and Disposal

Safety:

  • Always work in a well-ventilated fume hood.

  • Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves.

  • Consult the Safety Data Sheet (SDS) for this compound before use.

Handling:

  • This compound is chemically inert and non-flammable, making it relatively safe to handle under normal laboratory conditions.[2][8]

  • Its high density means a small volume will have a significant mass; handle containers with care.

Disposal and Environmental Considerations:

  • Perfluorinated compounds can be environmentally persistent. Do not dispose of them down the drain or in regular waste.

  • Collect all fluorous waste in a designated, sealed, and clearly labeled halogenated waste container.

  • Disposal should be handled by a licensed waste facility, typically via high-temperature incineration.[9] The principle of fluorous chemistry is to recycle the solvent and catalyst, minimizing waste generation.[10]

Conclusion

This compound stands as a powerful tool for chemists aiming to implement more sustainable and efficient synthetic methodologies. Its unique phase-separation behavior, controlled by temperature, allows for elegant solutions to the persistent problem of catalyst and product separation. By simplifying workup procedures and enabling the recycling of valuable catalysts, this fluorous solvent paves the way for cleaner reaction engineering, a cornerstone of modern drug development and chemical manufacturing.

References

  • PubChem. (n.d.). 1,8-Dichlorooctane. National Center for Biotechnology Information.
  • Global Substance Registration System (GSRS). (n.d.). This compound.
  • Spectrum Xray. (2025). Managing Contrast Media Allergic Reactions: Emergency Protocols For Imaging Staff.
  • GOV.UK. (2014). [Withdrawn] How to dispose of industrial solvents that contain F gas.
  • Gladysz, J. A., & Curran, D. P. (Eds.). (2013). Handbook of Fluorous Chemistry. Wiley-VCH. (General reference, specific chapter on solvents).
  • NOP - The Organic Chemistry Notebook. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics.
  • Abolhasani, M., et al. (2021). Continuous biphasic chemical processes in a four-phase segmented flow reactor. Chemical Science.
  • MDPI. (2022). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds. Molecules.
  • Singh, S., et al. (2025). Structured Catalysts for Continuous Biphasic Furfural Synthesis from Biorefinery Feedstock. ACS Sustainable Chemistry & Engineering.
  • Horváth, I. T. (2006). Fluorous Compounds and Their Role in Separation Chemistry. Journal of Chemical Education.
  • European Society of Urogenital Radiology (ESUR). (n.d.). Hypersensitivity reactions to contrast media: Part 1. Management of immediate and non-immediate hypersensitivity reactions in adults. Updated guidelines by the ESUR Contrast Media Safety Committee. European Radiology.
  • Uppsala University. (n.d.). Per- and Polyfluoroalkyl Substance (PFAS) Emissions from Recycling Processes of Lithium-Ion Batteries.
  • Rogers, R. D., et al. (2003). Application of Polyethylene Glycol-Based Aqueous Biphasic Reactive Extraction to the Catalytic Oxidation of Cyclic Olefins. Industrial & Engineering Chemistry Research.
  • ScienceDaily. (2025). A surprising new method finally makes teflon recyclable.
  • Richardson, P. (2016). Fluorination Methods for Drug Discovery and Development. Expert Opinion on Drug Discovery.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.
  • Cheméo. (n.d.). 1,8-Dichlorooctane (CAS 2162-99-4) - Chemical & Physical Properties.
  • ResearchGate. (2004). Fluorous Solvents and Related Media.
  • MD Anderson Cancer Center. (n.d.). Management of Contrast Media Reactions - Adult.
  • EnviroTech Europe. (2023). The advantages of using fluorinated solvents.
  • Nguyen, V. T., et al. (2013). Contamination by perfluorinated compounds in water near waste recycling and disposal sites in Vietnam. Environmental Monitoring and Assessment.
  • Abraham, M. H. (2001). The factors that influence solubility in perfluoroalkane solvents. Journal of the Chemical Society, Perkin Transactions 2.
  • Yuan, J., et al. (2021). Site-Specific C–H Chalcogenation of Quinoxalin-2(1H)-ones. Organic & Biomolecular Chemistry.
  • Society of Radiographers. (n.d.). Emergency treatment of anaphylactic reactions.
  • Inoue, M., et al. (2020). Contribution of Organofluorine Compounds to Pharmaceuticals. ACS Omega.
  • Khan Academy. (n.d.). Solubility of organic compounds.
  • Minds@UW. (n.d.). Exploration of Viable Alternative Solvents to Dichloromethane in Organic Synthesis and Purification.
  • Zhang, W. (2005). New fluorous/organic biphasic systems achieved by solvent tuning. Tetrahedron Letters.
  • The Organic Chemistry Tutor. (2023, January 13). Solubility of Organic Compounds [Video]. YouTube.
  • Bradley, J-C., et al. (2010). Organic Solvent Solubility Data Book. Nature Precedings.
  • Wikipedia. (n.d.). Perfluorooctane.
  • Cheméo. (n.d.). Chemical Properties of 1-Fluorooctane (CAS 463-11-6).
  • ResearchGate. (n.d.). Comparison of boiling points of the perfluoroalkanes to the normal alkanes.
  • F2 Chemicals Ltd. (n.d.). Perfluoro-n-octane.

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Application Notes and Protocols for the Analytical-Detection of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the robust detection and quantification of 1,8-Dichloroperfluorooctane. Designed for researchers, scientists, and professionals in drug development and environmental analysis, this document outlines methodologies employing Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols herein are structured to ensure scientific integrity, offering step-by-step procedures grounded in established analytical principles. This guide emphasizes the rationale behind experimental choices, ensuring trustworthiness and reproducibility of results.

Introduction: The Analytical Imperative for this compound

This compound is a synthetic organofluorine compound characterized by a fully fluorinated eight-carbon chain with chlorine atoms at the terminal positions. Its unique chemical properties, derived from the strength of the carbon-fluorine bond, make it a subject of interest in various industrial and research applications. The detection and quantification of such per- and polyfluoroalkyl substances (PFAS) are critical due to their persistence in the environment and potential bioaccumulation. Accurate analytical methods are paramount for monitoring its presence in diverse matrices, from environmental samples to pharmaceutical process streams.

This guide provides detailed protocols for two powerful analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) for sensitive quantification and Nuclear Magnetic Resonance (NMR) Spectroscopy for structural elucidation and quantification at higher concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. Its high chromatographic resolution and sensitive mass detection make it ideal for identifying and quantifying trace levels of this compound.

Principle of GC-MS for Halogenated Compounds

The methodology hinges on the separation of this compound from the sample matrix using a gas chromatograph, followed by detection and identification by a mass spectrometer. The choice of a suitable capillary column is critical for resolving the analyte from potential interferences. Electron ionization (EI) is a common technique used to generate characteristic fragment ions, providing a unique mass spectrum for unambiguous identification. For enhanced sensitivity and selectivity, especially in complex matrices, selected ion monitoring (SIM) or tandem mass spectrometry (MS/MS) can be employed.

Sample Preparation: A Critical Step for Accurate Quantification

Sample preparation is a crucial step in the analysis of perfluorinated compounds, as they are often present at low concentrations in complex matrices.[1] The primary objectives of sample preparation are to isolate the analyte from interfering substances, concentrate it for detection, and ensure its stability throughout the process.[1]

2.2.1. Liquid Sample Extraction Protocol (e.g., Water, Wastewater)

For aqueous samples, solid-phase extraction (SPE) is a widely used method for concentrating and purifying PFAS.[1]

Protocol:

  • Cartridge Conditioning: Condition a weak anion-exchange (WAX) SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water. The use of WAX cartridges has been shown to be effective for the cleanup of PFCs in serum extracts.[2]

  • Sample Loading: Acidify the water sample (e.g., 500 mL) to a pH of 3-4 with formic acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of deionized water to remove any unbound interfering compounds.

  • Drying: Dry the cartridge by passing a stream of nitrogen gas through it for 10-15 minutes.

  • Elution: Elute the trapped this compound from the cartridge using 5 mL of methanol containing 1% ammonium hydroxide.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the final extract in a suitable solvent for GC-MS analysis, such as hexane.

2.2.2. Solid Sample Extraction Protocol (e.g., Soil, Sediment)

For solid matrices, an extraction step is required to release the analyte into a solvent.

Protocol:

  • Sample Preparation: Homogenize and air-dry the solid sample. Weigh approximately 5 grams of the homogenized sample into a centrifuge tube.

  • Spiking (Optional): For quality control, spike the sample with a known amount of a suitable internal standard.

  • Extraction: Add 10 mL of a suitable solvent mixture (e.g., 1:1 hexane/acetone).

  • Sonication: Sonicate the sample for 15-20 minutes in an ultrasonic bath to enhance extraction efficiency.

  • Centrifugation: Centrifuge the sample at 3000 rpm for 10 minutes.

  • Collection: Carefully collect the supernatant.

  • Repeat Extraction: Repeat the extraction process (steps 3-6) two more times with fresh solvent.

  • Combine and Concentrate: Combine the supernatants and concentrate to a final volume of 1 mL under a gentle stream of nitrogen.

  • Cleanup (if necessary): If the extract is complex, a cleanup step using SPE, similar to the liquid sample protocol, may be necessary.

GC-MS Instrumental Parameters and Protocol

The following table outlines the recommended starting parameters for the GC-MS analysis of this compound. These parameters may require optimization based on the specific instrument and column used.

ParameterRecommended SettingRationale
Gas Chromatograph
Injection ModeSplitlessTo maximize the transfer of the analyte onto the column for trace-level analysis.
Injection Volume1 µLA standard volume for capillary GC.
Injector Temperature250 °CEnsures rapid volatilization of the analyte without thermal degradation.
Carrier GasHeliumProvides good chromatographic efficiency and is compatible with most detectors.
Flow Rate1.0 mL/min (constant flow)A typical flow rate for a 0.25 mm i.d. column, providing a good balance between analysis time and resolution.
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalentA non-polar column suitable for the separation of a wide range of organic compounds, including halogenated ones.
Oven ProgramInitial: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min)A general-purpose temperature program that allows for the separation of compounds with a range of boiling points.
Mass Spectrometer
Ionization ModeElectron Ionization (EI)A robust and widely used ionization technique that produces reproducible mass spectra.
Ionization Energy70 eVThe standard energy for EI, which provides consistent fragmentation patterns.
Ion Source Temperature230 °CPrevents condensation of the analyte in the ion source.
Quadrupole Temperature150 °CMaintains stable mass analysis.
Scan ModeFull Scan (m/z 50-500) and/or Selected Ion Monitoring (SIM)Full scan is used for initial identification, while SIM provides higher sensitivity for quantification.
SIM IonsTo be determined from the mass spectrum of a this compound standard.Monitoring characteristic ions increases the signal-to-noise ratio for the analyte.

Protocol:

  • Instrument Calibration and Tuning: Perform a standard instrument calibration and tune according to the manufacturer's recommendations.

  • Standard Preparation: Prepare a series of calibration standards of this compound in a suitable solvent (e.g., hexane) at concentrations spanning the expected sample concentration range.

  • Sample Injection: Inject the prepared sample extracts and calibration standards into the GC-MS system.

  • Data Acquisition: Acquire data in both full scan and SIM modes (if applicable).

  • Data Analysis:

    • Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum to that of a pure standard.

    • Quantification: Construct a calibration curve by plotting the peak area of the target analyte against the concentration for the calibration standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Data Interpretation and Quality Control
  • Quality Control:

    • Blanks: Analyze method blanks to ensure that no contamination is introduced during the sample preparation and analysis process.

    • Spikes: Analyze matrix spikes to assess the recovery of the analyte from the sample matrix and identify any matrix effects.

    • Replicates: Analyze replicate samples to assess the precision of the method.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of molecules and can also be used for quantitative analysis, particularly at higher concentrations.[3] For fluorine-containing compounds, ¹⁹F NMR is especially valuable due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus.[3][4]

Principle of ¹⁹F NMR for this compound

¹⁹F NMR spectroscopy measures the resonance of fluorine-19 nuclei in a magnetic field. The chemical shift of a ¹⁹F nucleus is highly sensitive to its local electronic environment, providing detailed information about the structure of the molecule.[5] In this compound, the fluorine atoms on the different carbon atoms of the perfluorinated chain will have distinct chemical shifts, and their coupling to adjacent fluorine atoms will result in characteristic splitting patterns.

Sample Preparation for NMR Analysis

Sample preparation for NMR is generally simpler than for GC-MS.

Protocol:

  • Dissolution: Dissolve a precisely weighed amount of the sample containing this compound in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆).

  • Internal Standard: Add a known amount of a suitable internal standard containing a fluorine atom with a well-resolved signal that does not overlap with the analyte signals (e.g., trifluorotoluene).

  • Transfer: Transfer the solution to a 5 mm NMR tube.

¹⁹F NMR Instrumental Parameters and Protocol

The following are typical parameters for acquiring a ¹⁹F NMR spectrum.

ParameterRecommended SettingRationale
Spectrometer Frequency≥ 400 MHz (for ¹H)Higher field strengths provide better signal dispersion and sensitivity.
Nucleus¹⁹F
Pulse ProgramStandard one-pulse sequenceA simple and robust pulse sequence for quantitative analysis.
Acquisition Time2-3 secondsSufficient to allow for the decay of the free induction signal (FID).
Relaxation Delay5 x T₁ (longest relaxation time)Ensures complete relaxation of the nuclei between scans for accurate quantification.
Number of Scans16 or more (signal-to-noise dependent)Averaging multiple scans improves the signal-to-noise ratio.
Spectral WidthSufficient to cover the entire ¹⁹F chemical shift range of the sample.The chemical shift range for organofluorine compounds can be large.[4]
ReferencingInternal or external reference standard (e.g., CFCl₃)To provide a consistent chemical shift scale.

Protocol:

  • Instrument Setup: Tune and shim the NMR spectrometer to ensure a homogeneous magnetic field.

  • Sample Insertion: Insert the NMR tube into the spectrometer.

  • Spectrum Acquisition: Acquire the ¹⁹F NMR spectrum using the parameters outlined above.

  • Data Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Baseline correct the spectrum.

  • Data Analysis:

    • Identification: Identify the signals corresponding to this compound based on their chemical shifts and coupling patterns.

    • Quantification: Integrate the area of a well-resolved signal from this compound and the signal from the internal standard. The concentration of the analyte can be calculated using the following equation:

    C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_IS / M_analyte) * C_IS

    Where:

    • C = Concentration

    • I = Integral area

    • N = Number of fluorine atoms giving rise to the signal

    • M = Molar mass

    • IS = Internal Standard

Visualization of Analytical Workflows

GC-MS Sample Preparation and Analysis Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid or Solid Sample Extraction Solid-Phase Extraction (Liquid) or Solvent Extraction (Solid) Sample->Extraction Concentration Concentration under N2 Extraction->Concentration Reconstitution Reconstitution in Hexane Concentration->Reconstitution Injection GC Injection Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry Detection Ionization->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Identification Identification (Retention Time & Mass Spectrum) DataAcquisition->Identification Quantification Quantification (Calibration Curve) Identification->Quantification

Caption: Workflow for GC-MS analysis of this compound.

¹⁹F NMR Sample Preparation and Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Analysis Sample Weighed Sample Dissolution Dissolution in Deuterated Solvent Sample->Dissolution InternalStandard Addition of Internal Standard Dissolution->InternalStandard Transfer Transfer to NMR Tube InternalStandard->Transfer Acquisition Spectrum Acquisition Transfer->Acquisition Processing Fourier Transform & Phasing Acquisition->Processing Identification Identification (Chemical Shift & Coupling) Processing->Identification Quantification Quantification (Integration vs. Internal Standard) Identification->Quantification

Caption: Workflow for ¹⁹F NMR analysis of this compound.

Conclusion

The analytical methods detailed in this guide provide robust and reliable frameworks for the detection and quantification of this compound. The choice between GC-MS and NMR will depend on the specific requirements of the analysis, including the expected concentration of the analyte and the complexity of the sample matrix. GC-MS offers exceptional sensitivity for trace-level analysis, while ¹⁹F NMR provides unambiguous structural information and a direct method for quantification at higher concentrations. By following the detailed protocols and understanding the underlying principles, researchers can achieve accurate and reproducible results, contributing to a better understanding of the fate and impact of this and other perfluorinated compounds.

References

  • Oxford Instruments. (n.d.). NMR | Fluorine Spectroscopy. Magnetic Resonance.
  • Organomation. (n.d.). PFAS Sample Preparation: A Definitive Guide.
  • ResearchGate. (n.d.). Sample preparation method for the analysis of PFCs in serum sample.
  • ACS Publications. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology.
  • Anasazi Instruments. (n.d.). Active Nuclei Fluorine-19 NMR Spectroscopy.
  • PMC. (2015). Recent developments in methods for analysis of perfluorinated persistent pollutants.
  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy.
  • ITRC. (n.d.). 11 Sampling and Analytical Methods – PFAS — Per - and Polyfluoroalkyl Substances.
  • Gerig, J. T. (n.d.). Fluorine NMR. University of California, Santa Barbara.
  • Eawag. (n.d.). Department Environmental Chemistry.
  • NIST. (n.d.). 1,8-Dichlorooctane. NIST WebBook.
  • Redalyc. (2010). Development of Analytical Methods to Quantify Perfluorooctane Sulfonate and Related Compounds in the Environment.
  • EPA. (2007). EPA Method 8290A, Appendix A (SW-846): Procedure for the Collection, Handling, Analysis, and Reporting of Wipe Tests Performed W.
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  • CDC. (1994). 1,2-DICHLOROTETRAFLUOROETHANE See DICHLORODIFLUOROMETHANE (METHOD 1018) for procedure.
  • NCBI. (2015). Table 7-2, Analytical Methods for Determining 1,1-Dichloroethane in Environmental Samples. In TOXICOLOGICAL PROFILE FOR 1,1-DICHLOROETHANE.
  • NIH. (n.d.). 1,8-Dichlorooctane | C8H16Cl2 | CID 75102. PubChem.
  • PubMed. (2016). Quantification of short- and medium-chain chlorinated paraffins in environmental samples by gas chromatography quadrupole time-of-flight mass spectrometry.
  • ATSDR. (2012). Toxicological Profile for 1,4-Dioxane.
  • PEARL. (2025). Analysis of organic compounds extracted from recycled polypropylene via GC-FID/MS and Pyr-GC-MS for future pharmaceutical applic.
  • NIH. (n.d.). Perfluorooctane | C8F18 | CID 9387. PubChem.
  • ACG Publications. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran.
  • PMC. (2020). GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves.
  • PubMed. (2010). Quantification of 1,8-cineole and of its metabolites in humans using stable isotope dilution assays.
  • MDPI. (2023). LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br.
  • The Pharma Innovation Journal. (2018). GC-MS analysis of bioactive compounds from ethanolic leaves extract of Eichhornia crassipes (Mart) Solms. and their pharmacologi.
  • PubMed. (2021). Quantification of eucalyptol (1,8-cineole) in rat serum by gas chromatography-mass/mass spectrometry and its application to a rat pharmacokinetic study.

Sources

Application Note: Strategic Derivatization of 1,8-Dichloroperfluorooctane for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,8-Dichloroperfluorooctane (Cl(CF₂)₈Cl) is a pivotal fluorinated building block, offering a robust platform for the synthesis of advanced materials and complex pharmaceutical intermediates. The strong electron-withdrawing nature of the perfluorinated backbone significantly activates the terminal carbon-chlorine bonds towards nucleophilic substitution, while the carbon-fluorine bonds remain characteristically inert. This application note provides an in-depth guide for researchers, chemists, and drug development professionals on the strategic derivatization of this versatile synthon. We present detailed, field-proven protocols for the high-yield synthesis of key derivatives—1,8-diazidoperfluorooctane, perfluorooctane-1,8-dithiol, and perfluorooctane-1,8-diamine. The causality behind experimental choices, self-validating protocol design, and critical safety considerations are emphasized throughout to ensure scientific integrity and reproducibility.

Introduction: The Synthetic Potential of this compound

The incorporation of perfluoroalkyl chains into organic molecules can dramatically alter their physicochemical properties, enhancing thermal stability, lipophilicity, and metabolic resistance.[1][2][3] this compound (DCPFPO) is an exemplary starting material in this context. Its α,ω-dichloro functionality provides two reactive centers for symmetric derivatization, enabling the creation of telechelic polymers, specialized linkers for bioconjugation, and precursors for self-assembling monolayers.

The core reactivity of DCPFPO is governed by the inductive effect of the perfluorooctyl chain. This effect polarizes the C-Cl bonds, rendering the terminal carbon atoms highly electrophilic and susceptible to attack by a range of nucleophiles. This guide focuses on harnessing this reactivity for conversion into versatile diazide, dithiol, and diamine derivatives, which serve as gateways to a multitude of further synthetic transformations.

Foundational Derivatization Strategies

The selection of a solvent system is critical for reactions involving highly fluorinated compounds due to their often limited solubility in common organic solvents (the "fluorous effect").[4] Polar aprotic solvents such as Dimethylformamide (DMF), Acetonitrile (MeCN), and Dimethyl sulfoxide (DMSO) are generally effective for these nucleophilic substitution reactions.

Synthesis of 1,8-Diazidoperfluorooctane: A High-Energy Intermediate

The conversion of the terminal chlorides to azides is arguably the most valuable initial derivatization. The azide group is a high-energy moiety that serves as a precursor to amines via reduction or can participate directly in cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. The reaction proceeds via a standard S_N2 mechanism.

Causality of Experimental Design:

  • Reagent: Sodium azide (NaN₃) is an inexpensive and highly effective source of the azide nucleophile.[5][6]

  • Solvent: DMF is chosen for its ability to solvate both the ionic sodium azide and the fluorinated organic substrate, facilitating a homogenous reaction environment.

  • Temperature: Moderate heating (80-90 °C) is required to overcome the activation energy for the substitution reaction without promoting the decomposition of the azide product or the solvent.

  • Stoichiometry: A slight excess of sodium azide is used to ensure the complete conversion of the dichloride and drive the reaction to completion according to Le Châtelier's principle.

Materials:

  • This compound (DCPFPO, C₈Cl₂F₁₆, MW: 470.97 g/mol )[7]

  • Sodium Azide (NaN₃, MW: 65.01 g/mol )

  • Anhydrous Dimethylformamide (DMF)

  • Deionized Water

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 g, 21.2 mmol).

  • Reagent Addition: Add anhydrous DMF (100 mL) to dissolve the starting material. To this solution, carefully add sodium azide (3.45 g, 53.0 mmol, 2.5 equivalents).

  • Reaction: Heat the reaction mixture to 85 °C and stir vigorously for 24 hours. Monitor the reaction progress by GC-MS or ¹⁹F NMR by observing the disappearance of the starting material signal.

  • Workup: Cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 300 mL of deionized water.

  • Extraction: Extract the aqueous phase with diethyl ether (3 x 100 mL). The fluorinated product will partition into the organic layer.

  • Washing: Combine the organic extracts and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL) to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator. The product is typically a clear, colorless oil.

Expected Results:

Compound Yield Appearance Key ¹⁹F NMR Signal (relative to CFCl₃)

| 1,8-Diazidoperfluorooctane | >90% | Colorless Oil | ~ -118 ppm (t, -CF₂N₃) |

SAFETY NOTE: Sodium azide is highly toxic and can form explosive heavy metal azides.[6] Avoid contact with acids, which generates highly toxic and explosive hydrazoic acid.[6] Do not use halogenated solvents like dichloromethane for extraction, as this can form dangerously explosive diazidomethane.[6][8] All procedures should be conducted in a well-ventilated fume hood.

Synthesis of Perfluorooctane-1,8-dithiol: A Gateway to Self-Assembled Monolayers

Perfluoroalkanedithiols are critical for surface modification, particularly for creating robust self-assembled monolayers (SAMs) on gold and other noble metal surfaces. The synthesis from DCPFPO is typically achieved via a two-step process involving an intermediate that is subsequently hydrolyzed to the free thiol. The use of thiourea is a classic and reliable method.

Materials:

  • This compound (DCPFPO)

  • Thiourea (CH₄N₂S)

  • Ethanol (95%)

  • Potassium Hydroxide (KOH)

  • Hydrochloric Acid (HCl, concentrated)

  • Dichloromethane (DCM)

Procedure:

  • Isothiouronium Salt Formation:

    • In a 250 mL round-bottom flask, dissolve DCPFPO (10.0 g, 21.2 mmol) and thiourea (4.0 g, 52.5 mmol, 2.5 eq.) in 150 mL of 95% ethanol.

    • Heat the mixture to reflux and stir for 48 hours. A white precipitate of the bis(isothiouronium) salt will form.

    • Cool the mixture and collect the precipitate by vacuum filtration. Wash the solid with cold ethanol and dry under vacuum.

  • Hydrolysis to Dithiol:

    • Transfer the dried salt to a 500 mL flask. Add a solution of potassium hydroxide (12.0 g, 214 mmol) in 150 mL of deionized water.

    • Heat the mixture to reflux for 6 hours under a nitrogen atmosphere to prevent oxidation of the thiol.

    • Cool the reaction mixture in an ice bath and carefully acidify to pH 1 by the slow addition of concentrated HCl.

    • Extract the product with dichloromethane (3 x 100 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the dithiol.

Expected Results:

Compound Yield Appearance Key ¹H NMR Signal (CDCl₃)

| Perfluorooctane-1,8-dithiol | 75-85% | Colorless liquid | ~ 1.8 ppm (t, -SH) |

Synthesis of Perfluorooctane-1,8-diamine

Fluorinated diamines are valuable monomers for specialty polyamides and polyimides, imparting unique properties to the resulting polymers. The most efficient route to the diamine is the reduction of the 1,8-diazidoperfluorooctane synthesized in Protocol 2.1. The Staudinger reaction provides a mild and high-yielding method for this transformation.

Materials:

  • 1,8-Diazidoperfluorooctane (from Protocol 2.1)

  • Triphenylphosphine (PPh₃)

  • Tetrahydrofuran (THF), anhydrous

  • Deionized Water

Procedure:

  • Setup: Dissolve 1,8-diazidoperfluorooctane (5.0 g, 10.3 mmol) in 100 mL of anhydrous THF in a 250 mL flask under a nitrogen atmosphere.

  • Staudinger Reaction: Add triphenylphosphine (6.5 g, 24.8 mmol, 2.4 eq.) portion-wise to the solution at room temperature. Effervescence (N₂ gas) will be observed.

  • Stirring: Stir the reaction mixture at room temperature for 12 hours.

  • Hydrolysis: Add 10 mL of deionized water to the mixture and heat to 50 °C for 3 hours to hydrolyze the intermediate aza-ylide.

  • Workup: Remove the THF under reduced pressure. Add 100 mL of 1 M HCl to the residue and wash with diethyl ether (2 x 50 mL) to remove triphenylphosphine oxide.

  • Isolation: Basify the aqueous layer to pH >12 with 5 M NaOH. Extract the diamine product with diethyl ether (3 x 75 mL).

  • Drying and Concentration: Dry the combined organic extracts over anhydrous K₂CO₃, filter, and carefully concentrate under reduced pressure to yield the pure diamine.

Expected Results:

Compound Yield Appearance Key ¹H NMR Signal (CDCl₃)

| Perfluorooctane-1,8-diamine | >90% | Low-melting solid | ~ 1.5-2.0 ppm (br s, -NH₂) |

General Experimental Workflow and Characterization

A robust and reproducible workflow is essential for successful synthesis. The following diagram outlines the logical flow from reaction setup to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Weigh Reagents & Prepare Solutions glassware Assemble Dry Glassware setup Combine Reagents in Flask glassware->setup react Heat & Stir (Monitor Progress) setup->react Initiate quench Quench & Cool react->quench extract Liquid-Liquid Extraction quench->extract wash Wash & Dry Organic Phase extract->wash concentrate Solvent Removal (Rotovap) wash->concentrate purify Purification (Distillation/Chromatography) concentrate->purify nmr NMR (¹H, ¹⁹F, ¹³C) purify->nmr ms GC-MS ftir FT-IR

Caption: General workflow for DCPFPO derivatization.

Characterization:

  • ¹⁹F NMR: The most informative technique for fluorinated compounds. The key is to observe the shift of the terminal -CF₂- group. For Cl(CF₂)₇CF₂ -Cl, the signal is around -63 ppm. Upon substitution, this signal shifts downfield, e.g., to ~ -118 ppm for R-(CF₂)₇CF₂ -N₃.

  • ¹H NMR: Confirms the presence of new proton-containing functional groups (-SH, -NH₂).

  • GC-MS: Confirms the molecular weight of the product and assesses purity.

  • FT-IR: Useful for identifying functional groups, such as the strong, sharp azide stretch (~2100 cm⁻¹) or the N-H stretches of the amine (~3300-3400 cm⁻¹).

Applications in Drug Development and Materials Science

The derivatives of this compound are not merely chemical curiosities; they are enabling tools for creating high-value products.

  • Drug Delivery: The diamine and diol derivatives can be polymerized to form fluorinated polyesters or polyamides. These polymers can be used to formulate nanoparticles or micelles for targeted drug delivery, leveraging the unique hydrophobic and lipophobic properties of the perfluoroalkyl segment.[3]

  • Bio-conjugation: 1,8-Diazidoperfluorooctane is an ideal homobifunctional linker. Using "click" chemistry, it can conjugate two alkyne-modified biomolecules (peptides, proteins, etc.), providing a stable, inert fluorinated spacer.

  • Medical Imaging: The introduction of a perfluorinated chain can be used to create ¹⁹F MRI contrast agents.

  • Advanced Materials: Perfluorooctane-1,8-dithiol is a key component for creating superhydrophobic and oleophobic surfaces via self-assembly on gold, which have applications in biocompatible coatings and microfluidic devices.

References

  • Birchall, J. M., Green, M., Haszeldine, R. N., & Pitts, A. D. (n.d.). The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. ElectronicsAndBooks. [Link]
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  • Ismagilov, R. F. (2002). Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Russian Journal of General Chemistry. [Link]
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  • (n.d.). Organocatalyzed synthesis of fluorinated poly(aryl thioethers).
  • (n.d.). Synthesis of fluorinated ethers.
  • Hugenberg, V., Fröhlich, R., & Haufe, G. (2010). Oxidative desulfurization-fluorination of thioethers. Application for the synthesis of fluorinated nitrogen containing building blocks. Organic & Biomolecular Chemistry. [Link]
  • (n.d.). Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. New Journal of Chemistry. [Link]
  • (2022). Preparation of fluorinated ethers by addition of alcohols to epoxides, interaction of fluoroolefins and alcohols with formaldehyde, transesterification, electrochemical fluorination and a number of other methods.
  • (n.d.). Safe and scalable synthesis of fluorinated amine compounds for medicinal chemistry. HIMS. [Link]
  • Le, T. V. (2024).
  • (n.d.). The Mechanism of the Nucleophilic Substitution Reactions of Polyfluoroarenes. ElectronicsAndBooks. [Link]
  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Omega. [Link]
  • Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry. [Link]
  • (2015). Fluorous Ethers. Royal Society of Chemistry. [Link]
  • (2011). Methods of making fluorinated ethers.
  • (2021). Tactical Applications of Fluorine in Drug Design and Development.
  • Řimnáčová, L., Hušek, P., & Šimek, P. (2014). A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates....
  • Eckhardt, M., et al. (2019). Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. The Journal of Organic Chemistry. [Link]
  • Block, E., et al. (2017). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. Molecules. [Link]
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  • Prchalová, E., et al. (2014). Medicinal applications of perfluoroalkylated chain-containing compounds. Future Medicinal Chemistry. [Link]
  • (2021). New derivatization reaction of perfluorcarboxylic acids with N,N-dimethylformamide dialkylacetals. Analytik NEWS. [Link]
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  • Al-Ostoot, F. H., et al. (2021).
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  • (2012).
  • Bakhanovich, O., & Beier, P. (2019). Addition of sodium azide to perfluoropropene.
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  • (n.d.). An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT)....
  • (n.d.). Fluorinated oxyvinyl compounds and methods of preparing and using same.
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Laboratory Scale Synthesis of Perfluorooctane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

<APPLICATION NOTE & PROTOCOLS >

Introduction

Per- and polyfluoroalkyl substances (PFAS) are a class of synthetic organofluorine compounds that have garnered significant attention due to their unique properties and widespread applications.[1][2] Among these, perfluorooctane derivatives such as perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS) are notable for their exceptional chemical stability and surfactant properties.[3][4] These characteristics have made them invaluable in a range of industrial and consumer products, including non-stick cookware, stain-resistant fabrics, and fire-fighting foams.[3][5] However, the very stability that makes them desirable also leads to their persistence in the environment, raising significant health and environmental concerns.[5][6]

For researchers in drug development, materials science, and environmental science, access to well-characterized perfluorooctane derivatives is crucial for toxicological studies, the development of remediation technologies, and the design of novel fluorinated materials. While industrial-scale synthesis often involves complex and hazardous processes like electrochemical fluorination (ECF) and telomerization, laboratory-scale preparations can be adapted to provide researchers with the necessary compounds for their investigations.[7][8]

This guide provides detailed protocols for the laboratory-scale synthesis of key perfluorooctane derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and safety considerations essential for working with these "forever chemicals."[9]

PART 1: Foundational Synthetic Strategies

The two primary industrial methods for producing perfluoroalkyl substances are Electrochemical Fluorination (ECF) and telomerization.[8] Understanding these foundational strategies is key to appreciating the nuances of laboratory-scale adaptations.

1.1. Electrochemical Fluorination (ECF) or the Simons Process

ECF involves the electrolysis of a hydrocarbon precursor in anhydrous hydrogen fluoride (HF).[7][10] This process substitutes all carbon-hydrogen bonds with carbon-fluorine bonds. For example, the synthesis of perfluorooctanoyl fluoride (PFOF), a precursor to PFOA, starts with octanoyl chloride.[10][11]

The major advantage of ECF is its ability to produce a wide range of perfluorinated compounds.[7] However, a significant drawback is the production of a complex mixture of linear and branched isomers, as well as other byproducts, which can complicate purification.[6][12] The ECF process typically yields about 70-80% linear and 20-30% branched isomers for PFOA and PFOS.[13]

1.2. Telomerization

Telomerization is a process that builds longer perfluoroalkyl chains from smaller fluorinated monomers.[8] A common example is the reaction of tetrafluoroethylene (TFE) with a "telogen" such as pentafluoroethyl iodide (C2F5I).[14] This process results in a mixture of perfluoroalkyl iodides of varying chain lengths.[3] A key advantage of telomerization is that it produces almost exclusively linear isomers, which can be important for applications requiring high purity.[15]

PART 2: Laboratory Safety and Handling of PFAS

Working with PFAS compounds requires stringent safety protocols due to their potential toxicity and persistence.[16]

2.1. Personal Protective Equipment (PPE)

  • Gloves: Always wear chemical-resistant gloves, such as nitrile or butyl rubber gloves.[17] Double-gloving is recommended.

  • Eye Protection: Chemical splash goggles or a face shield are mandatory to protect against splashes.[17]

  • Lab Coat: A dedicated lab coat, preferably a disposable one, should be worn at all times.[18]

  • Respiratory Protection: When handling powdered PFAS, a properly fitted respirator is necessary to prevent inhalation.[17][18] All work with PFAS, especially volatile or powdered forms, must be conducted in a certified chemical fume hood.[18]

2.2. Waste Disposal

All PFAS-contaminated waste, including gloves, disposable lab coats, and reaction byproducts, must be collected in designated, sealed containers and disposed of as hazardous waste according to institutional and local regulations.[18][19]

2.3. Decontamination

Glassware and equipment used in PFAS synthesis should be thoroughly decontaminated. A triple rinse with a suitable organic solvent (e.g., methanol or acetone) followed by a final rinse with high-purity water is a common practice.[20] For highly persistent residues, specialized cleaning procedures may be necessary.[20]

PART 3: Synthetic Protocols

The following protocols are intended for laboratory-scale synthesis and should be performed by trained personnel in a properly equipped laboratory.

Protocol 1: Synthesis of Perfluorooctanoyl Fluoride (PFOF) via Electrochemical Fluorination (Simons Process) - Conceptual Laboratory Adaptation

This protocol conceptually outlines the laboratory-scale adaptation of the Simons ECF process. Caution: This reaction involves anhydrous hydrogen fluoride, which is extremely hazardous. Specialized equipment and extensive safety precautions are mandatory.

Reaction Principle: Octanoyl chloride is electrolyzed in anhydrous hydrogen fluoride, leading to the substitution of all hydrogen atoms with fluorine.

Diagram of the ECF Reaction Workflow:

ECF_Workflow Start Octanoyl Chloride + Anhydrous HF ECF_Cell Electrochemical Fluorination Cell (Simons Process) Start->ECF_Cell Crude_Product Crude Product Mixture (Linear & Branched PFOF, byproducts) ECF_Cell->Crude_Product Purification Fractional Distillation Crude_Product->Purification Final_Product Purified Perfluorooctanoyl Fluoride (PFOF) Purification->Final_Product

Caption: Workflow for the synthesis of PFOF via Electrochemical Fluorination.

Materials and Equipment:

Reagent/EquipmentPurpose
Octanoyl chlorideStarting material
Anhydrous Hydrogen Fluoride (AHF)Fluorinating agent and solvent
Electrochemical cellReaction vessel with nickel electrodes
DC Power SupplyTo provide the electrical current
Distillation apparatusFor purification of the product

Procedure:

  • Cell Preparation: A specialized electrochemical cell equipped with nickel electrodes is assembled and thoroughly dried.

  • Electrolyte Preparation: Anhydrous hydrogen fluoride is carefully condensed into the cell at low temperature.

  • Addition of Starting Material: Octanoyl chloride is slowly added to the AHF to create the electrolyte solution.

  • Electrolysis: A constant DC voltage is applied across the electrodes to initiate the fluorination process. The reaction is typically run at a low temperature.

  • Product Collection: The gaseous products, including PFOF and byproducts, are vented from the cell and collected in a cold trap.

  • Purification: The crude PFOF is purified by fractional distillation to separate it from branched isomers and other impurities.[11]

Causality and Insights: The use of nickel electrodes is crucial as they are resistant to the highly corrosive AHF. The low temperature helps to control the reaction rate and minimize side reactions. Fractional distillation is necessary due to the complex mixture of products formed during ECF.[6]

Protocol 2: Synthesis of Perfluorooctanoic Acid (PFOA) from Perfluorooctanoyl Fluoride (PFOF)

Reaction Principle: PFOF is hydrolyzed to PFOA. This is a standard nucleophilic acyl substitution reaction.[7]

Diagram of PFOA Synthesis from PFOF:

PFOA_Synthesis PFOF Perfluorooctanoyl Fluoride (PFOF) Hydrolysis Hydrolysis (e.g., with water or base) PFOF->Hydrolysis Crude_PFOA Crude Perfluorooctanoic Acid (PFOA) Hydrolysis->Crude_PFOA Purification Recrystallization or Distillation Crude_PFOA->Purification Final_PFOA Purified PFOA Purification->Final_PFOA

Caption: Workflow for the hydrolysis of PFOF to PFOA.

Materials and Equipment:

Reagent/EquipmentPurpose
Perfluorooctanoyl fluorideStarting material
Deionized waterHydrolysis agent
Sodium hydroxide (optional)To facilitate hydrolysis
Round-bottom flaskReaction vessel
Magnetic stirrerFor mixing
CondenserTo prevent loss of volatile materials
Recrystallization setupFor purification

Procedure:

  • Reaction Setup: In a fume hood, a round-bottom flask equipped with a magnetic stir bar and a condenser is charged with PFOF.

  • Hydrolysis: Deionized water is slowly added to the PFOF with vigorous stirring. An exothermic reaction will occur. Alternatively, a dilute solution of sodium hydroxide can be used to accelerate the hydrolysis.

  • Reaction Monitoring: The reaction is stirred until completion, which can be monitored by the disappearance of the PFOF layer.

  • Acidification (if base is used): If sodium hydroxide was used, the solution is carefully acidified with a strong acid (e.g., HCl) to precipitate the PFOA.

  • Isolation: The crude PFOA is collected by filtration.

  • Purification: The PFOA is purified by recrystallization from a suitable solvent or by distillation.[21]

Causality and Insights: The hydrolysis of the acyl fluoride is a facile reaction. Using a base like sodium hydroxide deprotonates water, forming the more nucleophilic hydroxide ion, which significantly increases the reaction rate.[7] Purification by recrystallization is effective for obtaining high-purity PFOA.

Protocol 3: Synthesis of Perfluorooctyl Iodide (PFOI) via Telomerization - Conceptual Laboratory Adaptation

This protocol conceptually outlines the laboratory-scale telomerization process. Caution: This reaction involves tetrafluoroethylene, a flammable and potentially explosive gas. Specialized high-pressure equipment and safety measures are essential.

Reaction Principle: Tetrafluoroethylene (TFE) undergoes a free-radical chain reaction with a telogen, such as pentafluoroethyl iodide, to form a mixture of perfluoroalkyl iodides of varying chain lengths.[22]

Diagram of PFOI Synthesis via Telomerization:

PFOI_Telomerization Start Tetrafluoroethylene (TFE) + Pentafluoroethyl Iodide (Telogen) Reactor High-Pressure Reactor (Telomerization) Start->Reactor Telomer_Mixture Mixture of Perfluoroalkyl Iodides (F(CF2CF2)nI) Reactor->Telomer_Mixture Distillation Fractional Distillation Telomer_Mixture->Distillation PFOI Perfluorooctyl Iodide (C8F17I) Distillation->PFOI

Caption: Workflow for the synthesis of PFOI via Telomerization.

Materials and Equipment:

Reagent/EquipmentPurpose
Tetrafluoroethylene (TFE)Monomer
Pentafluoroethyl iodide (C2F5I)Telogen (chain transfer agent)
High-pressure autoclaveReaction vessel
Temperature controllerTo maintain reaction temperature
Pressure gaugeTo monitor reaction pressure
Fractional distillation setupFor separation of the telomer mixture

Procedure:

  • Reactor Charging: The high-pressure autoclave is charged with the telogen, pentafluoroethyl iodide.

  • Pressurization with TFE: The reactor is sealed and pressurized with TFE gas.

  • Initiation: The reaction is initiated by heating the reactor to the desired temperature. The reaction can also be initiated with a free-radical initiator.

  • Reaction Control: The reaction temperature and pressure are carefully controlled to influence the chain length of the resulting telomers.

  • Product Recovery: After the reaction is complete, the reactor is cooled, and the crude mixture of perfluoroalkyl iodides is collected.

  • Purification: The desired perfluorooctyl iodide is separated from the other telomers by fractional distillation.[22][23]

Causality and Insights: The ratio of TFE to telogen is a critical parameter that controls the average molecular weight of the product mixture. A higher concentration of telogen will result in shorter chain lengths. Fractional distillation is essential to isolate the desired C8 product from the homologous series of telomers produced.[3]

PART 4: Characterization of Perfluorooctane Derivatives

Accurate characterization of the synthesized perfluorooctane derivatives is crucial for their use in research.

4.1. ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is the most powerful technique for the characterization of fluorinated compounds.[24] The large chemical shift dispersion and the presence of through-bond and through-space couplings provide detailed structural information.[25][26]

  • Linear vs. Branched Isomers: ¹⁹F NMR can readily distinguish between linear and branched isomers due to their different chemical environments.[12]

  • Structural Elucidation: The chemical shifts and coupling patterns in the ¹⁹F NMR spectrum allow for the unambiguous assignment of the fluorine atoms in the molecule.

Typical ¹⁹F NMR Chemical Shift Ranges for Perfluorooctane Derivatives:

Functional GroupTypical Chemical Shift (ppm vs. CFCl₃)
-CF₃-80 to -85
-CF₂- (internal)-120 to -126
-CF₂- adjacent to COOH or SO₃H-115 to -120

4.2. Other Analytical Techniques

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for the analysis of volatile perfluorinated compounds and for separating isomers.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for the analysis of non-volatile derivatives like PFOA and PFOS.[15][27]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to identify characteristic functional groups, such as the carbonyl group in PFOA and the sulfonyl group in PFOS.

Conclusion

The laboratory-scale synthesis of perfluorooctane derivatives provides researchers with essential tools for advancing our understanding of these environmentally significant compounds. While the protocols presented here are based on established industrial processes, they require careful adaptation and strict adherence to safety protocols. By combining sound synthetic chemistry with rigorous analytical characterization, researchers can confidently produce and utilize these compounds in their studies, contributing to the development of solutions for the challenges posed by PFAS.

References

  • Michigan State University Environmental Health & Safety. (n.d.). PFAS.
  • Dioxin 20XX International Symposium. (n.d.). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in.
  • PubMed. (2021). Modern methods for the synthesis of perfluoroalkylated aromatics.
  • Benchchem. (n.d.). Perfluorooctanoyl fluoride | 335-66-0.
  • ResearchGate. (n.d.). Modern methods for the synthesis of perfluoroalkylated aromatics.
  • Lakeland. (2022). PFAS Safety: PPE and Mitigation Efforts.
  • Carl ROTH. (n.d.). Safety Data Sheet: PFAS.
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  • University of Wisconsin-Madison Environment, Health & Safety. (n.d.). Use of Per- and polyfluoroalkyl substances (PFAS).
  • PubMed. (2005). Concerning the origin of 19F-19F NMR COSY and NOESY connections in the spectra of perfluorooctanoic acid, R(F)-palmitic acid-F13 and diethyl perfluorosuberate.
  • Taylor & Francis. (n.d.). Telomerization – Knowledge and References.
  • Shanghai Fluorine Technology. (n.d.). Exploring Tetrafluoroethylene-Pentafluoroethyl Iodide Telomer: Properties and Applications.
  • Wikipedia. (n.d.). Perfluorooctanoic acid.
  • National Center for Biotechnology Information. (n.d.). Perfluorooctanoic acid | C8HF15O2 | CID 9554.
  • National Central University. (n.d.). Analysis of the products from the electrochemical fluorination of octanoyl chloride.
  • Frontiers in Endocrinology. (2021). A Review of Per- and Polyfluorinated Alkyl Substance Impairment of Reproduction.
  • ResearchGate. (n.d.). Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications.
  • Google Patents. (n.d.). Synthesis of perfluoroalkyl iodides - US5268516A.
  • Google Patents. (n.d.). Process for the preparation of perfluoroalkyl iodide - EP0711264A1.
  • American Chemical Society. (2015). Perfluorooctanoic acid.
  • National Center for Biotechnology Information. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.
  • MDPI. (2022). A Review of Recent Advances in Detection and Treatment Technology for Perfluorinated Compounds.
  • Taylor & Francis. (n.d.). Telomerization – Knowledge and References.
  • Wikipedia. (n.d.). Perfluorooctanesulfonic acid.
  • AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
  • Centers for Disease Control and Prevention. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS) Laboratory Procedure Manual.
  • Worcester Polytechnic Institute. (2023). Validation of Effective Removal of PFAS from Glassware Sampling Train Used for Evaluation of Thermal Treatment of PFAS.
  • ACS Publications. (2024). Determining the Surface pKa of Perfluorooctanoic Acid.
  • ACS Publications. (n.d.). Investigation of Perfluorooctanesulfonic Acid (PFOS) and Perfluorooctanoic Acid (PFOA) Isomer Profiles in Naturally Contaminated Food Samples.

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Application Notes & Protocols: Nucleophilic Substitution Reactions of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1,8-Dichloroperfluorooctane (Cl(CF₂)₈Cl) is a pivotal fluorinated building block in advanced materials science and synthetic chemistry. Its unique structure, featuring a perfluorinated carbon backbone terminated by reactive chlorine atoms, makes it an ideal precursor for synthesizing a wide array of difunctional molecules. The strong electron-withdrawing nature of the perfluoroalkyl chain significantly activates the terminal carbon-chlorine bonds towards nucleophilic attack. This guide provides a comprehensive technical overview, mechanistic insights, and detailed, field-proven protocols for the reaction of this compound with common oxygen, sulfur, and nitrogen nucleophiles. These reactions enable the synthesis of valuable perfluorinated diols, dithiols, diamines, and their derivatives, which are precursors for specialty polymers, self-assembled monolayers, advanced lubricants, and biocompatible materials.

Mechanistic Rationale and Reactivity Principles

The chemistry of this compound is dominated by the profound electronic influence of the fluorine atoms. Unlike in hydrocarbon systems, the C-Cl bond in a perfluoroalkane is highly polarized. The cumulative inductive effect of the 16 fluorine atoms creates a significant partial positive charge (δ+) on the terminal carbon atoms, rendering them highly electrophilic and susceptible to attack by nucleophiles.[1][2]

Reactions typically proceed via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nucleophile attacks the electrophilic carbon, leading to the displacement of the chloride leaving group. Due to the rigid, rod-like structure of the perfluoroalkane chain and the absence of β-hydrogens, elimination side reactions are generally suppressed.

G cluster_mech General Sₙ2 Mechanism cluster_nucleophiles Common Nucleophile Classes Nu Nu:⁻ Substrate Cl-(CF₂)₇-CF₂-Cl Nu->Substrate Attack Transition [Nu---CF₂(CF₂)₇-Cl---Cl]⁻ Substrate->Transition Product Nu-(CF₂)₈-Cl Transition->Product LeavingGroup Cl⁻ Transition->LeavingGroup Displacement O_Nuc O-Nucleophiles (RO⁻, HO⁻) S_Nuc S-Nucleophiles (RS⁻, HS⁻) N_Nuc N-Nucleophiles (R₂NH, NH₃)

Diagram 1. Generalized Sₙ2 reaction pathway on a terminal carbon of this compound.

Reactions with O-Nucleophiles: Synthesis of Perfluorinated Diols and Ethers

The synthesis of α,ω-perfluorinated diols and diethers is critical for producing high-performance fluoropolymers, specialty coatings, and low-refractive-index materials. These reactions typically involve alkoxides or phenoxides as nucleophiles in a polar aprotic solvent to ensure solubility and enhance nucleophilicity.

Protocol 2.1: Synthesis of 1,8-Bis(2-hydroxyethoxy)perfluorooctane

This protocol details the reaction with ethylene glycolate to produce a versatile perfluorinated diol. The choice of sodium hydride as a base ensures the complete and irreversible deprotonation of the alcohol, generating a potent nucleophile.[3]

Materials:

  • This compound (1.0 eq)

  • Ethylene glycol (10.0 eq, used as reactant and solvent)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (2.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • Hydrochloric Acid (1 M)

  • Diethyl Ether

Procedure:

  • Reactor Setup: Under an inert atmosphere (N₂ or Ar), charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and addition funnel with sodium hydride (2.2 eq).

  • Alkoxide Formation: Wash the NaH with anhydrous hexanes to remove mineral oil, then carefully add anhydrous ethylene glycol (10.0 eq). Stir the mixture at room temperature for 1 hour until hydrogen evolution ceases, indicating the formation of sodium ethylene glycolate.

  • Substrate Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the stirred glycolate solution over 30 minutes.

  • Reaction: Heat the reaction mixture to 60°C and maintain for 12-18 hours. Monitor the reaction progress by ¹⁹F NMR or GC-MS by analyzing aliquots quenched with dilute acid.

  • Work-up: Cool the mixture to room temperature and slowly quench with deionized water. Acidify the solution to pH ~2 with 1 M HCl.

  • Extraction: Extract the aqueous phase three times with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography (Silica gel, Ethyl Acetate/Hexane gradient) or recrystallization to yield the white, solid product.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
Ethylene GlycolNaHTHF / Ethylene Glycol601685-95%
PhenolK₂CO₃DMF802480-90%
1,4-ButanediolNaHTHF651888-96%

Reactions with S-Nucleophiles: Synthesis of Perfluorinated Dithiols and Thioethers

Perfluorinated dithiols are essential for creating robust self-assembled monolayers (SAMs) on gold surfaces and for synthesizing specialty sulfur-containing polymers. The high affinity of thiols for perfluoroaromatic and related electrophilic systems is well-documented, making these reactions highly efficient.[4][5]

Protocol 3.1: Synthesis of Perfluorooctane-1,8-dithiol

This protocol uses sodium thiomethoxide followed by acidic workup. This approach avoids the direct use of corrosive and odorous H₂S gas.

Materials:

  • This compound (1.0 eq)

  • Sodium thiomethoxide (NaSMe) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Hydrochloric Acid (conc.)

  • Dichloromethane (DCM)

Procedure:

  • Reactor Setup: Under an inert atmosphere, charge a flask with sodium thiomethoxide (2.5 eq) and anhydrous DMF.

  • Reaction: Add a solution of this compound (1.0 eq) in DMF dropwise at room temperature. Stir the mixture at 50°C for 6 hours.

  • Work-up: Pour the reaction mixture into ice-water and extract with DCM. Wash the organic layer with water and brine, then dry over Na₂SO₄.

  • Intermediate Isolation: Evaporate the solvent to obtain the crude 1,8-bis(methylthio)perfluorooctane intermediate.

  • Thiol Formation: The crude intermediate is then cleaved to the dithiol. This step requires advanced techniques and should be performed in a well-ventilated fume hood. A common method involves reductive cleavage.

  • Purification: The final dithiol product is typically purified by vacuum distillation.

G cluster_workflow Workflow: Synthesis of Perfluorinated Dithiol A 1. Prepare NaSMe solution in anhydrous DMF B 2. Add Cl(CF₂)₈Cl solution dropwise at RT A->B C 3. Heat reaction to 50°C for 6 hours B->C D 4. Aqueous Work-up & Extraction with DCM C->D E 5. Isolate Intermediate: MeS-(CF₂)₈-SMe D->E F 6. Reductive Cleavage to Dithiol E->F G 7. Purify HS-(CF₂)₈-SH by Vacuum Distillation F->G

Diagram 2. Experimental workflow for the synthesis of perfluorooctane-1,8-dithiol.

Reactions with N-Nucleophiles: Synthesis of Perfluorinated Diamines

Fluorinated diamines are valuable monomers for creating specialty polyamides and polyimides with enhanced thermal stability, chemical resistance, and low surface energy. Reactions with amines often require elevated temperatures, and stoichiometry must be controlled to favor disubstitution over monosubstitution.[6][7]

Protocol 4.1: Synthesis of N,N'-Dibutylperfluorooctane-1,8-diamine

This protocol uses a primary amine, which acts as both the nucleophile and the base to neutralize the HCl byproduct. Using an excess of the amine drives the reaction to completion.

Materials:

  • This compound (1.0 eq)

  • n-Butylamine (5.0 eq)

  • Acetonitrile (solvent)

  • Sodium Bicarbonate (saturated aqueous solution)

  • Ethyl Acetate

Procedure:

  • Reactor Setup: In a sealed pressure vessel equipped with a stir bar, combine this compound (1.0 eq), n-butylamine (5.0 eq), and acetonitrile.

  • Reaction: Seal the vessel and heat the mixture to 100°C with vigorous stirring for 24 hours.

  • Work-up: After cooling to room temperature, carefully vent the vessel. Transfer the contents to a separatory funnel.

  • Extraction: Dilute the mixture with ethyl acetate and wash with saturated sodium bicarbonate solution to remove the butylammonium hydrochloride salt. Wash further with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash chromatography or vacuum distillation.

NucleophileBaseSolventTemp (°C)Time (h)Typical Yield (%)
n-Butylamine(Self-basing)Acetonitrile1002475-85%
PiperidineK₂CO₃DMF902080-90%
Ammonia (in solution)(Self-basing)Ethanol1204860-70%

Troubleshooting and Key Considerations

  • Solubility: this compound has low solubility in many common organic solvents. Polar aprotic solvents like DMF, DMSO, THF, and acetonitrile are preferred.

  • Inert Atmosphere: Reactions with strong bases like NaH or organometallics must be conducted under a dry, inert atmosphere to prevent quenching.

  • Reaction Monitoring: ¹⁹F NMR is an invaluable tool for monitoring these reactions. The disappearance of the signal corresponding to the -CF₂Cl group (typically around -60 to -70 ppm) and the appearance of a new signal for the -CF₂-Nu group indicates product formation.

  • Fluorous Phase Separation: The highly fluorinated nature of the products can sometimes be exploited for purification. A liquid-liquid extraction with a fluorinated solvent (e.g., FC-72) can selectively remove the product from non-fluorinated starting materials and byproducts.

References

  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
  • Synthesis and Application of Fluorine-Containing Ethers Based on Perfluoroolefins. Journal of Siberian Federal University. Chemistry. [Link]
  • Nucleophilic substitution of multifluoro–aromatics with pyrrole/NaH and...
  • Perfluoropolyether di-Alcohol | PFPE diol. Fluoropharm. [Link]
  • Development of a PFAS reaction library: identifying plausible transformation pathways in environmental and biological systems. Environmental Science: Processes & Impacts. [Link]
  • FluoroFusion: NHC-Catalyzed Nucleophilic Aromatic Substitution Reaction Unveils Functional Perfluorinated Diarylmethanones. Organic Letters. [Link]
  • Synthesis of Cyclic Ethers with Fluorinated Side Chains. Journal of Fluorine Chemistry. [Link]
  • Applications and synthetic strategies of polyfluoroarylalcohols.
  • Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
  • Synthesis of fluorinated ethers.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • Fluoroalcohols and their uses.
  • Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. Organic & Biomolecular Chemistry. [Link]
  • Uses of Perfluorinated Substances.
  • This compound. gsrs. [Link]
  • Synthesis of Isocyanides by Reacting Primary Amines with Difluorocarbene. Organic Chemistry Portal. [Link]
  • Scope of the reaction.
  • Diastereodivergent nucleophile–nucleophile alkene chlorofluorination.
  • Nucleophilic Substitution of Haloalkanes. Save My Exams. [Link]
  • Alcohols, Haloalkanes and Analysis.
  • Exploring the Role of Nucleophiles in Chemical Reactions. Longdom Publishing. [Link]
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. The Journal of Organic Chemistry. [Link]
  • The para-Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry.
  • Visible light-induced direct α C–H functionalization of alcohols.
  • Synthesis of alkyl chlorides. Organic Chemistry Portal. [Link]
  • Access to optically active tetrafluoroethylenated amines based on[1][9]-proton shift reaction. Beilstein Journal of Organic Chemistry. [Link]
  • Reactions of 4,5-difluoro-1,2-dinitrobenzene with amines in dimethylformamide or EtOH.
  • Chemical reaction of thiol with disulfide bonds. Journal of Functional Polymers. [Link]
  • An important side reaction using the thiol, 3,6-dioxa-1,8-octanedithiol (DODT), in 9-fluorenylmethoxycarbonyl-based solid phase peptide synthesis.
  • Fluoroalkane synthesis by fluorination or substitution. Organic Chemistry Portal. [Link]
  • Study of nucleophilic aromatic substitution with diaryliodonium salts. DiVA portal. [Link]
  • 6.
  • Fluorinated oxyvinyl compounds and methods of preparing and using same.
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Application Note: Surface Modification Utilizing 1,8-Dichloroperfluorooctane for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical guide on the prospective use of 1,8-dichloroperfluorooctane for the surface modification of various substrates. While direct, established protocols for this specific molecule are not widely documented, this note extrapolates from the known reactivity of perfluoroalkyl halides to propose scientifically grounded methodologies. The primary focus will be on a radical-mediated grafting approach, a versatile method for creating robust, low-energy surfaces. A potential nucleophilic substitution pathway will also be discussed. This guide is intended to serve as a foundational resource for researchers aiming to develop novel fluorinated surfaces with tailored properties such as hydrophobicity, oleophobicity, and biocompatibility.

Introduction to Perfluorocarbon-Modified Surfaces

The covalent attachment of perfluorinated alkyl chains to surfaces dramatically alters their physicochemical properties. The unique electronic nature of the carbon-fluorine bond results in surfaces with low surface energy, leading to pronounced hydrophobicity and oleophobicity. Furthermore, fluorinated surfaces exhibit high thermal and chemical stability, making them ideal for a wide range of applications, from non-stick coatings and self-cleaning materials to advanced biomedical devices where protein adsorption needs to be minimized.

This compound, Cl(CF₂)₈Cl, is a symmetrical molecule offering two reactive sites for potential surface attachment. The perfluorinated backbone provides the desirable surface energy lowering properties, while the terminal chlorine atoms serve as handles for covalent grafting. The stability of the C-Cl bond in perfluoroalkanes is lower than that of the C-F bond, rendering it susceptible to chemical transformation under specific conditions.

Proposed Mechanisms for Surface Grafting

Two primary chemical strategies are proposed for the covalent attachment of this compound to a substrate: radical-mediated reactions and nucleophilic substitution.

Radical-Mediated Grafting

This approach is considered the more versatile and widely applicable method for perfluoroalkylation. Perfluoroalkyl halides are well-known precursors for generating perfluoroalkyl radicals, which can then react with a suitably functionalized surface.[1][2] The generation of the perfluoroalkyl radical from the C-Cl bond can be initiated by various methods, including photolysis, thermolysis, or, more commonly, through photoredox catalysis under mild conditions.[2]

The overall workflow for this process can be visualized as a two-step sequence:

G cluster_0 Step 1: Surface Preparation cluster_1 Step 2: Radical Grafting S Substrate S_func Functionalized Substrate (e.g., with vinyl groups) S->S_func Surface functionalization PFC_rad •(CF₂)₈Cl S_grafted Grafted Surface S_func->S_grafted PFC_rad PFC Cl(CF₂)₈Cl PFC->PFC_rad Radical Initiator (e.g., photoredox catalyst + light)

Figure 1: General workflow for radical-mediated grafting of this compound.

The key to this method is the pre-functionalization of the substrate with groups that can readily react with a carbon-centered radical, such as alkenes or alkynes.

Nucleophilic Substitution Pathway

While less common for perfluoroalkanes due to electronic and steric hindrance, nucleophilic displacement of the terminal chlorine atoms is a potential route for surface attachment.[3] This would involve a surface functionalized with strong nucleophiles (e.g., thiols, amines) that can attack the carbon atom bonded to the chlorine, displacing the chloride ion. The reactivity for such a substitution on a perfluoroalkane would likely be lower than for a standard alkyl halide and may require specific catalysts or reaction conditions to proceed efficiently.

The proposed nucleophilic substitution mechanism can be depicted as follows:

G cluster_0 Surface Functionalization cluster_1 Grafting Reaction Nu_H Substrate-Nu-H (e.g., Substrate-SH) Grafted Substrate-Nu-(CF₂)₈-Cl Nu_H->Grafted + PFC_Cl PFC_Cl Cl-(CF₂)₈-Cl HCl HCl Grafted->HCl Byproduct

Figure 2: Proposed nucleophilic substitution pathway for surface modification.

Detailed Application Protocols (Hypothetical)

The following protocols are proposed based on the radical-mediated grafting approach, which is anticipated to be more broadly successful.

Materials and Equipment
Reagents Equipment
This compoundSchlenk line or glovebox
Anhydrous solvents (e.g., acetonitrile, DMF)UV photoreactor or visible light LED setup
Radical initiator (e.g., AIBN, photoredox catalyst)Sonicator
Functionalized substrate (e.g., vinyl-silanized glass)Spin coater
Cleaning solvents (acetone, isopropanol, water)Contact angle goniometer
X-ray Photoelectron Spectrometer (XPS)
Atomic Force Microscope (AFM)
Protocol 1: Photochemical Grafting onto a Vinyl-Functionalized Silicon Wafer

This protocol describes the modification of a silicon wafer, a common substrate in materials science and electronics.

Step 1: Substrate Cleaning and Hydroxylation

  • Cut silicon wafers to the desired size.

  • Sonicate the wafers sequentially in acetone, isopropanol, and deionized water for 15 minutes each.

  • Dry the wafers under a stream of nitrogen.

  • To generate hydroxyl groups on the surface, treat the wafers with a piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 30 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

  • Rinse the wafers thoroughly with deionized water and dry with nitrogen.

Step 2: Surface Functionalization with Vinyl Groups

  • Prepare a 2% (v/v) solution of vinyltrimethoxysilane in anhydrous toluene.

  • Immerse the cleaned and hydroxylated wafers in the silane solution for 2 hours at 60°C under an inert atmosphere (e.g., nitrogen or argon).

  • After immersion, rinse the wafers with toluene to remove any unbound silane.

  • Cure the silanized wafers in an oven at 110°C for 30 minutes.

Step 3: Radical-Mediated Grafting of this compound

  • In an inert atmosphere, prepare a solution of this compound (e.g., 10 mM) and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ at 0.1 mol%) in degassed anhydrous acetonitrile.

  • Place the vinyl-functionalized wafers in the reaction solution in a suitable photoreactor.

  • Irradiate the solution with visible light (corresponding to the absorption maximum of the catalyst) for 12-24 hours at room temperature with gentle stirring.

  • After the reaction, remove the wafers and sonicate them in fresh acetonitrile, isopropanol, and acetone to remove any physisorbed material.

  • Dry the modified wafers with nitrogen.

Characterization of the Modified Surface

The success of the surface modification should be verified using appropriate analytical techniques.

Technique Expected Outcome
Contact Angle Goniometry A significant increase in the water contact angle (typically >110°) and oil contact angle, indicating the formation of a low-energy, hydrophobic, and oleophobic surface.
X-ray Photoelectron Spectroscopy (XPS) The appearance of strong F 1s and Cl 2p signals in the survey scan. High-resolution C 1s spectra will show a prominent peak at ~292 eV, corresponding to CF₂ groups, confirming the presence of the perfluorinated chain on the surface.
Atomic Force Microscopy (AFM) An increase in surface roughness may be observed, depending on the density and conformation of the grafted chains. This can provide insight into the homogeneity of the coating.

Potential Applications

Surfaces successfully modified with a dense layer of this compound would be expected to exhibit the following properties, making them suitable for a variety of applications:

  • Biomedical Devices: The bio-inertness of perfluorinated surfaces can reduce protein adsorption and biofilm formation on medical implants, catheters, and diagnostic devices.

  • Drug Delivery: Modified nanoparticles could serve as carriers for hydrophobic drugs, with the fluorinated surface potentially aiding in cellular uptake or providing a protective stealth layer.

  • Microfluidics: The creation of hydrophobic channels in microfluidic chips can be used to control fluid flow and for droplet-based assays.

  • Advanced Coatings: The development of anti-fouling, anti-icing, and self-cleaning coatings for a range of industrial and consumer applications.

Conclusion

While the use of this compound for surface modification is not yet a widely established practice, the fundamental principles of perfluoroalkyl halide chemistry provide a strong basis for its development in this area. The radical-mediated grafting approach, in particular, offers a promising and versatile strategy for creating robust and highly fluorinated surfaces. The protocols and characterization methods outlined in this application note are intended to provide a solid starting point for researchers to explore the potential of this molecule in creating next-generation functional materials. It is anticipated that with further research, this compound could become a valuable tool in the surface engineering toolbox.

References

  • Lookchem.com. NUCLEOPHILIC SUBSTITUTION OF POLYFLUOROALKYLSULFONAMIDES.
  • Uneyama, K. (2006). Electrophilic Perfluoroalkylating Agents. Chemical Reviews, 106(9), 3844–3865.
  • Yoshino, A., et al. (1999). Fluoroalkylsilane Monolayers Formed by Chemical Vapor Surface Modification on Hydroxylated Oxide Surfaces. Langmuir, 15(26), 9187–9191.
  • Postigo, A. (2020). Radical Fluoroalkylation Reactions. Notables de la Ciencia.
  • Yu, Q., et al. (2015). Surface modification of activated carbon for enhanced adsorption of perfluoroalkyl acids from aqueous solutions. Chemosphere, 144, 785-791.
  • Nguyen, V. T., et al. (2024). Surface Modification of Graphene Oxide for Fast Removal of Per- and Polyfluoroalkyl Substances (PFAS) Mixtures from River Water. ACS ES&T Water.
  • Otsuka, H., et al. (2020). Simple Chemical Modification Using Perfluoroalkyl-Substituted Stable Nitrile N-Oxide on Bulk Surface via Catalyst-Free Click Reaction. Chemistry – An Asian Journal, 15(9), 1437-1441.
  • Postigo, A. (2023). Radical Perfluoroalkylation of Aliphatic Substrates. ACS Catalysis, 13(11), 7548-7574.
  • Wang, F., et al. (2021). Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors. Chinese Journal of Chemistry, 39(8), 2139-2152.

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Application Notes and Protocols: Synthesis of Pharmaceutical Intermediates from 1,8-Dichlorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: 1,8-Dichlorooctane as a Versatile C8 Building Block in Pharmaceutical Synthesis

1,8-Dichlorooctane (Cl(CH₂)₈Cl) is a bifunctional electrophile that serves as a valuable and versatile C8 building block in the synthesis of a wide array of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). Its eight-carbon chain provides a flexible and lipophilic spacer, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug molecules. The two primary chloride leaving groups at the terminal positions allow for sequential or simultaneous nucleophilic substitution reactions, enabling the construction of symmetrical and unsymmetrical molecules with diverse functionalities.

This technical guide provides detailed protocols and insights into the synthesis of key pharmaceutical intermediates derived from 1,8-dichlorooctane. The methodologies presented herein are designed to be robust and scalable, offering researchers and drug development professionals a practical resource for leveraging this important starting material. We will explore the conversion of 1,8-dichlorooctane into key intermediates such as 1,8-octanediol and its derivatives (e.g., busulfan analogues), suberonitrile, N,N'-disubstituted 1,8-diaminooctanes, and 1,8-octanedithiol.

Synthesis of 1,8-Octanediol and its Conversion to a Busulfan Analogue

1,8-Octanediol is a key intermediate that can be further functionalized to produce a variety of compounds, including analogues of the anticancer drug busulfan. The synthesis involves a two-step process: the hydrolysis of 1,8-dichlorooctane to 1,8-octanediol, followed by mesylation.

Protocol 1: Synthesis of 1,8-Octanediol via Hydrolysis

This protocol describes the conversion of 1,8-dichlorooctane to 1,8-octanediol through a nucleophilic substitution reaction with hydroxide ions.

Reaction Scheme:

Materials:

  • 1,8-Dichlorooctane (98%+)

  • Sodium hydroxide (NaOH)

  • Water (deionized)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, dissolve 30.0 g (0.164 mol) of 1,8-dichlorooctane in 200 mL of water.

  • To this biphasic mixture, add 14.0 g (0.350 mol) of sodium hydroxide.

  • Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by gas chromatography (GC) by observing the disappearance of the starting material. The reaction typically takes 8-12 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the aqueous phase with dichloromethane (3 x 100 mL).

  • Combine the organic layers and wash with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude 1,8-octanediol.

  • The crude product can be purified by recrystallization from hot water or a suitable organic solvent to afford pure 1,8-octanediol as a white solid.

Expected Yield: 80-90%

ParameterValue
Starting Material1,8-Dichlorooctane
ReagentSodium Hydroxide
SolventWater
Reaction TemperatureReflux (~100 °C)
Reaction Time8-12 hours
Typical Yield80-90%
Protocol 2: Synthesis of 1,8-Bis(methanesulfonyloxy)octane (Busulfan Analogue)

This protocol details the mesylation of 1,8-octanediol to produce a long-chain analogue of the alkylating agent busulfan.[1]

Reaction Scheme:

Materials:

  • 1,8-Octanediol

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Dropping funnel

Procedure:

  • In a 250 mL round-bottom flask, dissolve 14.6 g (0.100 mol) of 1,8-octanediol in 100 mL of anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add 25.3 g (0.250 mol) of triethylamine to the solution with stirring.

  • Slowly add 25.2 g (0.220 mol) of methanesulfonyl chloride via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at 0 °C for 2 hours and then at room temperature for an additional 4 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, quench by the slow addition of 50 mL of cold water.

  • Transfer the mixture to a separatory funnel, and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1,8-bis(methanesulfonyloxy)octane as a white crystalline solid.

Expected Yield: 85-95%

ParameterValue
Starting Material1,8-Octanediol
ReagentMethanesulfonyl Chloride
BaseTriethylamine
SolventDichloromethane
Reaction Temperature0 °C to Room Temperature
Reaction Time6 hours
Typical Yield85-95%

Synthesis of Suberonitrile

Suberonitrile (octanedinitrile) is a valuable intermediate for the synthesis of suberic acid, 1,8-diaminooctane, and other pharmaceutical building blocks. This protocol is adapted from the synthesis of related dinitriles from dihalides.

Reaction Scheme:

Materials:

  • 1,8-Dichlorooctane

  • Sodium cyanide (NaCN) (Caution: Highly Toxic!)

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask with a reflux condenser and mechanical stirrer

  • Heating mantle

  • Water

  • Diethyl ether

Procedure:

  • CAUTION: This reaction should be performed in a well-ventilated fume hood due to the high toxicity of sodium cyanide.

  • In a 500 mL round-bottom flask equipped with a mechanical stirrer and reflux condenser, add 9.8 g (0.20 mol) of sodium cyanide to 150 mL of dimethyl sulfoxide.

  • Heat the mixture to 60 °C with stirring to dissolve the sodium cyanide.

  • Slowly add 18.3 g (0.10 mol) of 1,8-dichlorooctane to the solution.

  • After the addition is complete, heat the reaction mixture to 120-130 °C and maintain this temperature for 6-8 hours.

  • Monitor the reaction progress by GC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into 500 mL of cold water and extract with diethyl ether (3 x 150 mL).

  • Combine the organic extracts and wash with brine (2 x 100 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude suberonitrile can be purified by vacuum distillation.

Expected Yield: 70-80%

ParameterValue
Starting Material1,8-Dichlorooctane
ReagentSodium Cyanide
SolventDimethyl Sulfoxide (DMSO)
Reaction Temperature120-130 °C
Reaction Time6-8 hours
Typical Yield70-80%

Synthesis of N,N'-Disubstituted 1,8-Diaminooctanes

N,N'-disubstituted 1,8-diaminooctanes are important linkers in drug design and can be readily synthesized by the dialkylation of a primary amine with 1,8-dichlorooctane.

Reaction Scheme (Example with Benzylamine):

Materials:

  • 1,8-Dichlorooctane

  • Primary amine (e.g., benzylamine)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, combine 9.15 g (0.05 mol) of 1,8-dichlorooctane, 11.8 g (0.11 mol, 2.2 equivalents) of benzylamine, and 15.2 g (0.11 mol) of potassium carbonate in 100 mL of acetonitrile.

  • Heat the mixture to reflux with stirring for 12-18 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the solid residue with acetonitrile.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • The residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to yield the pure N,N'-dibenzyl-1,8-diaminooctane.

Expected Yield: 60-75%

ParameterValue
Starting Material1,8-Dichlorooctane
ReagentPrimary Amine (e.g., Benzylamine)
BasePotassium Carbonate
SolventAcetonitrile
Reaction TemperatureReflux (~82 °C)
Reaction Time12-18 hours
Typical Yield60-75%

Synthesis of 1,8-Octanedithiol

1,8-Octanedithiol is a useful intermediate for the synthesis of sulfur-containing heterocycles and as a linker in various applications.

Reaction Scheme:

Materials:

  • 1,8-Dichlorooctane

  • Sodium hydrosulfide (NaSH)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

Procedure:

  • In a 250 mL round-bottom flask, dissolve 11.2 g (0.20 mol) of sodium hydrosulfide in a mixture of 100 mL of ethanol and 20 mL of water.

  • Heat the solution to 50 °C.

  • Slowly add 18.3 g (0.10 mol) of 1,8-dichlorooctane to the solution.

  • After the addition, heat the mixture to reflux for 4-6 hours.

  • Monitor the reaction by GC.

  • Once the reaction is complete, cool the mixture and pour it into 300 mL of water.

  • Acidify the aqueous solution with dilute HCl to a pH of ~2-3.

  • Extract the product with diethyl ether (3 x 100 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure. The crude 1,8-octanedithiol can be purified by vacuum distillation.

Expected Yield: 65-75%

ParameterValue
Starting Material1,8-Dichlorooctane
ReagentSodium Hydrosulfide
SolventEthanol/Water
Reaction TemperatureReflux
Reaction Time4-6 hours
Typical Yield65-75%

Experimental Workflows

Synthesis_of_1_8_Octanediol_and_Busulfan_Analogue Dichlorooctane 1,8-Dichlorooctane NaOH NaOH, H₂O, Reflux Dichlorooctane->NaOH Octanediol 1,8-Octanediol NaOH->Octanediol MsCl MsCl, TEA, DCM, 0°C to RT Octanediol->MsCl BusulfanAnalogue 1,8-Bis(methanesulfonyloxy)octane MsCl->BusulfanAnalogue

Caption: Workflow for the synthesis of a busulfan analogue from 1,8-dichlorooctane.

Synthesis_of_Suberonitrile Dichlorooctane 1,8-Dichlorooctane NaCN NaCN, DMSO, 120-130°C Dichlorooctane->NaCN Suberonitrile Suberonitrile NaCN->Suberonitrile

Caption: Workflow for the synthesis of suberonitrile from 1,8-dichlorooctane.

Synthesis_of_Disubstituted_Diaminooctane Dichlorooctane 1,8-Dichlorooctane Amine Primary Amine, K₂CO₃, Acetonitrile, Reflux Dichlorooctane->Amine Disubstituted_DAO N,N'-Disubstituted 1,8-Diaminooctane Amine->Disubstituted_DAO

Caption: Workflow for the synthesis of N,N'-disubstituted 1,8-diaminooctanes.

Conclusion

1,8-Dichlorooctane is a readily available and cost-effective starting material that provides access to a variety of important pharmaceutical intermediates. The protocols outlined in this guide demonstrate the versatility of this C8 building block in constructing key structural motifs used in drug discovery and development. By understanding the reactivity of 1,8-dichlorooctane and applying the appropriate synthetic methodologies, researchers can efficiently generate a library of valuable compounds for further investigation.

References

  • G. T. P. et al. (2001). Synthesis and in vitro cytotoxicity of novel long chain busulphan analogues. Bioorganic & Medicinal Chemistry Letters, 11(6), 861-863. [Link]
  • Organic Syntheses. (n.d.). 18-crown-6. [Link]
  • Google Patents. (n.d.). Suberonitrile manufacturing method.
  • PubChem. (n.d.). 1,8-Dichlorooctane. [Link]

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Application Notes & Protocols: 1,8-Dichloroperfluorooctane as a Versatile Precursor for the Synthesis of Symmetrical Perfluoroethers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Perfluoroethers (PFEs) are a distinguished class of fluoropolymers characterized by their exceptional chemical inertness, thermal stability, low surface tension, and biocompatibility.[1] These properties make them highly valuable in specialized fields, including aerospace, electronics, and increasingly, in the pharmaceutical and medical device industries.[2] Their applications in drug development range from use as inert media in microfluidic devices for metabolic assays to components of advanced drug delivery systems.[3][4] This document provides a detailed guide for researchers, chemists, and drug development professionals on the use of 1,8-dichloroperfluorooctane as a foundational building block for the synthesis of novel, symmetrical perfluoroethers. We present a robust protocol based on the Williamson ether synthesis, offering a reliable pathway to custom-designed PFE molecules.

Introduction: The Strategic Value of Perfluoroethers

Perfluoroether molecules are composed exclusively of carbon, fluorine, and oxygen atoms. The high electronegativity of fluorine atoms shields the carbon backbone, imparting remarkable resistance to chemical attack, oxidation, and thermal degradation.[1] In the context of drug development and biomedical research, these characteristics are highly advantageous:

  • Biocompatibility and Chemical Inertness: PFEs are non-reactive with biological tissues and fluids, making them suitable for applications requiring direct contact with the body.

  • Enhanced Stability: Incorporating fluoroalkoxy moieties into pharmaceutical compounds can significantly improve their metabolic stability and bioavailability.[5]

  • Advanced Materials: PFE-based elastomers are used to fabricate microfluidic devices ("lab-on-a-chip") for high-throughput screening and ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies, as they exhibit minimal absorption of hydrophobic drugs compared to traditional materials like PDMS.[3]

This compound (Cl(CF₂)₈Cl) is a key precursor in this field. As a bifunctional molecule with reactive chlorine atoms at both ends of a perfluorinated C8 chain, it allows for the straightforward, symmetrical introduction of a variety of functional end-groups, enabling the synthesis of precisely tailored perfluoroethers.

Synthetic Methodology: The Williamson Ether Synthesis

The conversion of this compound to a diether is efficiently achieved through the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of an alkoxide or phenoxide ion on an alkyl halide.[6]

2.1. The Reaction Mechanism

The synthesis is a two-step process:

  • Deprotonation: An alcohol (R-OH) or phenol (Ar-OH) is deprotonated by a suitable base to form a highly nucleophilic alkoxide (RO⁻) or phenoxide (ArO⁻) ion.

  • Nucleophilic Substitution (SN2): The alkoxide/phenoxide nucleophile attacks the electrophilic carbon atom bonded to the chlorine in this compound. This occurs via a backside attack, displacing the chloride leaving group and forming a new carbon-oxygen bond.[7][8] Since the starting material is a dichloride, this reaction occurs at both ends of the molecule.

The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the terminal carbons, making them susceptible to nucleophilic attack. The choice of an aprotic polar solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is critical as it solvates the cation of the base without deactivating the alkoxide nucleophile, thereby accelerating the SN2 reaction.[9]

Williamson_Ether_Synthesis cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (Su20992) 2 R-OH 2 R-OH Base + 2 Base Alkoxide -> 2 R-O⁻ + 2 Base-H⁺ Alkoxide_ion 2 R-O⁻ Perfluorooctane Cl-(CFu2082)u2088-Cl Product -> R-O-(CFu2082)u2088-O-R + 2 Cl⁻

Caption: General reaction scheme for PFE synthesis.

Safety & Handling Protocols

Safe laboratory practice is paramount when working with fluorinated compounds and strong bases.

  • This compound: This compound is a skin, eye, and respiratory irritant.[10] Always handle it inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile or neoprene gloves, chemical safety goggles, and a lab coat.[10][11] Avoid inhalation of vapors and direct contact with skin and eyes.

  • Bases: Strong bases like Sodium Hydride (NaH) are water-reactive and flammable. Handle under an inert atmosphere (e.g., nitrogen or argon). Bases like Potassium Carbonate (K₂CO₃) are less hazardous but still require careful handling to avoid dust inhalation.

  • Solvents: Aprotic polar solvents like DMF and DMSO have their own specific hazards. Consult the relevant Safety Data Sheets (SDS) before use.

  • General Precautions: Ensure eyewash stations and safety showers are accessible.[12] All manipulations should be performed in well-ventilated areas.[13]

Detailed Experimental Protocol: Synthesis of 1,8-Diethoxyperfluorooctane

This protocol provides an exemplary procedure for the synthesis of 1,8-diethoxyperfluorooctane. The same principles can be applied using different alcohols or phenols to generate a diverse library of symmetrical perfluoroethers.

4.1. Reagents and Equipment

Reagent/EquipmentQuantity/Specification
This compound10.0 g (22.2 mmol)
Ethanol (anhydrous)50 mL
Sodium Hydride (60% in oil)1.95 g (48.8 mmol, 2.2 eq)
Dimethylformamide (DMF, anhydrous)150 mL
Diethyl Ether~200 mL for extraction
Saturated NaCl solution (brine)~50 mL for washing
Anhydrous Magnesium SulfateFor drying
Round-bottom flasks250 mL, 500 mL
Magnetic stirrer & stir bar
Condenser
Heating mantle
Separatory funnel500 mL
Rotary evaporator

4.2. Step-by-Step Procedure

Part A: Preparation of Sodium Ethoxide

  • Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a condenser under a nitrogen atmosphere.

  • Carefully add the sodium hydride (1.95 g) to the flask.

  • Add 50 mL of anhydrous DMF to the flask and begin stirring.

  • Slowly add 50 mL of anhydrous ethanol dropwise to the stirred suspension. Vigorous hydrogen gas evolution will occur. Caution: This is an exothermic reaction. Control the addition rate to maintain a gentle effervescence.

  • After the ethanol addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium ethoxide nucleophile.

Part B: Nucleophilic Substitution 6. In a separate flask, dissolve this compound (10.0 g) in 100 mL of anhydrous DMF. 7. Transfer this solution via cannula or dropping funnel to the flask containing the sodium ethoxide suspension. 8. Heat the reaction mixture to 60-70 °C using a heating mantle and stir for 12-18 hours. Monitor the reaction progress using ¹⁹F NMR or GC-MS if available.

Part C: Work-up and Purification 9. Cool the reaction mixture to room temperature. 10. Slowly and carefully quench the reaction by adding 100 mL of deionized water. Caution: Unreacted sodium hydride will react vigorously with water. 11. Transfer the entire mixture to a 500 mL separatory funnel. 12. Extract the aqueous phase with diethyl ether (3 x 70 mL). The fluorinated product will be in the organic layer. 13. Combine the organic layers and wash with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL) to remove residual DMF and salts. 14. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product. 15. Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the pure 1,8-diethoxyperfluorooctane.

Part D: Characterization 16. Confirm the structure and purity of the final product using standard analytical techniques:

  • ¹⁹F NMR: To confirm the perfluorinated backbone structure.

  • ¹H NMR: To confirm the presence of the ethyl ether end-groups.[14]

  • Mass Spectrometry: To confirm the molecular weight of the desired product.

    Workflow A Prepare Sodium Ethoxide (NaH + EtOH in DMF) B Add this compound Solution A->B Step 1 C Heat and Stir (60-70 °C, 12-18h) B->C Step 2 D Cool and Quench (Add H₂O) C->D Step 3 E Liquid-Liquid Extraction (Diethyl Ether) D->E Step 4 F Wash Organic Layer (H₂O, Brine) E->F Step 5 G Dry and Concentrate (MgSO₄, Rotovap) F->G Step 6 H Purify Product (Distillation/Chromatography) G->H Step 7 I Characterize (NMR, MS) H->I Step 8

    Caption: Experimental workflow for PFE synthesis.

Conclusion

This guide outlines a comprehensive and adaptable protocol for the synthesis of symmetrical perfluoroethers using this compound. By leveraging the well-established Williamson ether synthesis, researchers can access a wide range of novel fluorinated molecules. The exceptional properties of these resulting perfluoroethers hold significant promise for advancing materials science and creating innovative solutions in drug development, from metabolically stable therapeutics to next-generation diagnostic devices.

References

  • Vertex AI Search. (2019). Brief Introduction of PFPE Synthesis Methods.
  • CHEMWELLS. (n.d.). Introduction to perfluoropolyether (PFPE).
  • ECHEMI. (n.d.).
  • Sangermano, M., et al. (n.d.).
  • Yamashita, F., et al. (2022). Application of perfluoropolyether elastomers in microfluidic drug metabolism assays.
  • Améduri, B., & Boutevin, B. (n.d.). Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems.
  • Tortelli, V., et al. (2019). Perfluopolyether (PFPE) (poly)diacyl peroxides: Synthesis and applications.
  • OECD. (n.d.). Synthesis report on understanding Perfluoropolyethers (PFPEs) and their life cycle.
  • Chemtrec. (2022).
  • Carl ROTH. (2023).
  • Cayman Chemical. (2025).
  • LGC Standards. (2025).
  • University of Michigan. (n.d.). The Williamson Ether Synthesis.
  • Ameduri, B. (2022). CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs) – Synthetic Methods, Properties and Applications. In Per- and Polyfluoroalkyl Substances. Royal Society of Chemistry.
  • Narayanan, R., & Tunoori, A. (n.d.). Pharmaceutical applications of organofluorine compounds.
  • Unknown. (n.d.). Williamson Ether Synthesis.
  • Horvath, I. T., & Lagalante, A. F. (2015). Fluorous Ethers. RSC Publishing.
  • Mumtaz, S., et al. (2024). Overview of Per- and Polyfluoroalkyl Substances (PFAS), Their Applications, Sources, and Potential Impacts on Human Health. MDPI.
  • Unknown. (2019). Synthesis of novel perfluoroalkyl ether derivatives.
  • California State University, Los Angeles. (n.d.). Williamson Ether Synthesis.
  • LibreTexts. (2023). Williamson Ether Synthesis.
  • Tonelli, C., & Tortelli, V. (n.d.). Synthesis of new linear perfluoroalkyl polyethers starting from diols and tetrafluoroethylene.
  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.
  • LibreTexts. (2019). 10.10: Reactions of Alkoxides.
  • Master Organic Chemistry. (n.d.). SN2 reaction of alkoxide ions with alkyl halides to give ethers (Williamson synthesis).

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Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,8-Dichloroperfluorooctane. This resource is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshooting assistance for experiments involving this versatile perfluorinated compound. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring your work is both efficient and scientifically sound.

Essential Overview & Safety First

This compound (C8Cl2F16) is a haloalkane where the terminal fluorine atoms on a perfluorooctane backbone have been substituted with chlorine.[1][2] This structure makes the C-Cl bonds susceptible to nucleophilic substitution, providing a gateway to introduce a wide variety of functional groups onto a stable, fluorous scaffold. It serves as a key reagent in the synthesis of hydroperfluoroalkanes and other specialized fluorochemicals.[1]

Critical Safety Precautions:

As a member of the per- and polyfluoroalkyl substances (PFAS) family, this compound must be handled with care, recognizing its persistence and potential for bioaccumulation.[3][4]

  • Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood to prevent inhalation of vapors.[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE is mandatory. This includes:

    • Eye Protection: Chemical safety goggles or a face shield.[6]

    • Hand Protection: Use chemical-resistant gloves such as nitrile or butyl rubber.[6]

    • Body Protection: A lab coat is required. For larger quantities or risk of splashing, consider liquid-tight chemical suits.[6]

  • Handling: Avoid eating, drinking, or smoking in the laboratory.[5] Prevent the generation of aerosols.[5] In case of a spill, absorb the material with an inert substance and dispose of it as hazardous chemical waste according to your institution's guidelines.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents or strong bases.[5]

Frequently Asked Questions (FAQs)

Q: What are the key physical and chemical properties of this compound?

A: this compound is a dense, chemically inert liquid under standard conditions. Its key properties are summarized below.

PropertyValue
Molecular Formula C8Cl2F16[2]
Molecular Weight 470.97 g/mol [2]
Appearance Typically a colorless liquid
Reactivity The perfluorinated carbon chain is highly stable. The terminal C-Cl bonds are the primary sites for chemical reactivity, most notably nucleophilic substitution.[7]

Q: In which solvents is this compound soluble?

A: Due to its highly fluorinated nature, this compound exhibits limited solubility in many common organic solvents. It is considered "fluorous" and has the highest solubility in other fluorinated solvents or highly polar aprotic solvents.

  • Good Solubility: Perfluoroalkanes (e.g., perfluorohexane), fluorinated ethers, and some highly polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) at elevated temperatures.[8][9]

  • Moderate to Poor Solubility: Ethers (e.g., THF, Diethyl Ether), chlorinated solvents (e.g., Dichloromethane, Chloroform), and aromatic solvents (e.g., Toluene).[10][11][12][13][14]

  • Insoluble: Protic solvents like water and lower alcohols (e.g., Methanol, Ethanol).

Q: What are the primary reaction types for this compound?

A: The two chlorine atoms are the handles for further chemistry. The most common transformations are:

  • Nucleophilic Substitution (SNAr-type): A wide range of nucleophiles (O-, N-, S-, and C-centered) can displace one or both chlorine atoms. Optimizing for mono- versus di-substitution is a key experimental challenge.[8][15]

  • Hydrodechlorination: The selective removal of chlorine atoms to yield a hydroperfluoroalkane. This is often achieved through catalytic hydrogenation, for example, using a Palladium catalyst.[16]

Troubleshooting Guide: Nucleophilic Substitution Reactions

This section addresses common issues encountered during nucleophilic substitution reactions on this compound.

Problem: Low or No Reaction Conversion

Q: I've mixed my nucleophile with this compound and see no product formation. What's wrong?

A: This is a common issue often related to reaction conditions. The inertness of the perfluoroalkyl chain requires carefully optimized parameters to promote reactivity at the C-Cl bond.

  • Causality—Solvent Choice: The transition state of a nucleophilic substitution is often more polar than the starting materials. A polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is crucial to stabilize this transition state and increase the reaction rate.[8] These solvents also help to solubilize both the polar nucleophilic salt and the nonpolar perfluorinated substrate.

  • Causality—Temperature: C-Cl bonds on a perfluorinated chain are less reactive than on a comparable hydrocarbon. Thermal energy is almost always required. However, excessive heat can cause decomposition.[17] A good starting point is 70-85 °C, with optimization based on reaction monitoring.

  • Causality—Nucleophile & Base Strength: Ensure your nucleophile is sufficiently reactive. If you are deprotonating a precursor (e.g., an alcohol or thiol), use a strong, non-nucleophilic base if the precursor itself is the nucleophile, or an appropriate base like K2CO3 or K3PO4 which have shown efficacy in similar systems.[8] The choice of base can be critical for achieving the desired reactivity and selectivity.

Workflow for Optimizing Initial Reaction Conditions

The following diagram outlines a decision-making process for setting up a nucleophilic substitution reaction.

G cluster_start Start cluster_solvent Solvent Selection cluster_base Base & Stoichiometry cluster_conditions Reaction Conditions cluster_monitor Monitoring & Analysis start Define Nucleophile (Nu-H) and Goal (Mono- vs Di-substitution) solvent Choose Polar Aprotic Solvent (e.g., DMF, MeCN, DMSO) start->solvent base_mono For Mono-substitution: - Use 1.0-1.2 eq. Nu-H - Use 1.5 eq. Base (e.g., K2CO3) solvent->base_mono Mono Goal base_di For Di-substitution: - Use >2.2 eq. Nu-H - Use >2.5 eq. Base solvent->base_di Di Goal temp Set Initial Temp: 70-85 °C Under Inert Atmosphere (N2 or Ar) base_mono->temp base_di->temp monitor Monitor by GC-MS / HPLC - Check for SM disappearance - Check for product formation temp->monitor

Caption: Decision tree for selecting initial reaction conditions.

Problem: Formation of Multiple Products & Side Reactions

Q: My reaction is messy. I'm seeing di-substituted product when I want mono-, or potential decomposition.

A: Selectivity is controlled by stoichiometry and temperature.

  • Controlling Mono- vs. Di-substitution:

    • To favor mono-substitution , use a slight excess (1.0-1.2 equivalents) of your nucleophile relative to the this compound. Slowly adding the nucleophile can also help.

    • To favor di-substitution , use a larger excess of the nucleophile (>2.2 equivalents) and potentially a higher temperature or longer reaction time.

  • Minimizing Decomposition: If you observe significant darkening of the reaction mixture or the appearance of many unidentifiable peaks in your analytical trace, the temperature may be too high.[17] Reduce the temperature by 10-15 °C and monitor the reaction for a longer period.

Troubleshooting Workflow for Low Reaction Yield

If your initial conditions result in low yield, use this workflow to diagnose and solve the problem.

G start Low Yield Observed (<50% conversion) check_temp Is Reaction Temp >70°C? start->check_temp increase_temp Action: Increase Temp to 90-100°C. Monitor closely. check_temp->increase_temp No check_solvent Is Solvent Polar Aprotic (DMF, DMSO)? check_temp->check_solvent Yes success Yield Improved increase_temp->success change_solvent Action: Switch to a more polar solvent (e.g., MeCN -> DMF). Consider reagent solubility. check_solvent->change_solvent No check_reagents Are Reagents Anhydrous? Is Nucleophile Active? check_solvent->check_reagents Yes change_solvent->success dry_reagents Action: Dry solvent/reagents. Verify nucleophile purity/activity. check_reagents->dry_reagents No check_reagents->success Yes dry_reagents->success

Caption: Troubleshooting workflow for low reaction yield.

Purification Strategies & Troubleshooting

Q: How can I effectively purify my fluorinated product?

A: Purification of fluorinated compounds can be challenging due to their unique properties.[18]

  • Flash Chromatography: This is a common method. Due to the low polarity of the product, a nonpolar eluent system like hexane/ethyl acetate or hexane/dichloromethane is a good starting point. If separation from non-fluorinated impurities is difficult, consider reverse-phase chromatography. Interestingly, using a fluorinated eluent with a standard C8 or C18 column can sometimes dramatically improve separation.[19]

  • Distillation: If your product has a significantly different boiling point from the starting material and impurities, fractional distillation can be very effective.[18][20] This is particularly useful for volatile compounds.

  • Liquid-Liquid Extraction: This is excellent for removing polar impurities (like inorganic salts from the base) prior to chromatography. Wash the crude reaction mixture (dissolved in a solvent like ethyl acetate) with water and brine.

Q: I'm losing my volatile product during solvent removal. How can I prevent this?

A: This is a critical issue with many fluorinated compounds.[18]

  • Use Low Temperatures: Always use a rotary evaporator with the water bath at room temperature or below.

  • Efficient Condensing: Use a high-performance condenser and consider a cold trap (dry ice/acetone) between your evaporator and the vacuum pump to recapture volatile product.[18]

  • Avoid High Vacuum: Do not apply a high vacuum unless necessary. For extremely volatile compounds, removing the last traces of solvent by passing a gentle stream of nitrogen over the sample is safer than using a high vacuum line.[18]

Experimental Protocols

Protocol 1: Mono-Substitution with a Phenolic Nucleophile

This protocol describes a general procedure for the mono-arylation of this compound.

  • Reagent Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-methoxyphenol (1.1 eq.), potassium carbonate (K2CO3, 1.5 eq.), and Dimethylformamide (DMF, approx. 0.2 M).

  • Inert Atmosphere: Purge the flask with nitrogen or argon for 10 minutes.

  • Addition of Substrate: Add this compound (1.0 eq.) to the mixture via syringe.

  • Reaction: Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by taking small aliquots every 2-4 hours and analyzing by GC-MS. Look for the disappearance of the starting material and the appearance of a new peak corresponding to the product mass.

  • Workup: After completion (typically 12-24 hours), cool the reaction to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate carefully under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Analytical Reaction Monitoring by GC-MS

This protocol outlines how to prepare and analyze a sample during a reaction.

  • Sample Preparation: Using a syringe, carefully remove ~0.1 mL of the reaction mixture.

  • Quenching/Extraction: Add the aliquot to a vial containing 1 mL of water and 1 mL of ethyl acetate. Vortex for 30 seconds.

  • Isolation: Allow the layers to separate. Carefully transfer the top organic layer to a new vial.

  • Analysis: Inject 1 µL of the organic layer into a GC-MS.

  • Method Parameters (Example):

    • Column: A standard nonpolar column (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 20 °C/min to 300 °C and hold for 5 minutes.

    • MS Detector: Scan from m/z 50 to 600.

References

  • Technical Support Center: Purification of Volatile Fluorin
  • PFAS in the Workplace. (2018). EHSLeaders.
  • Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. (n.d.). RSG Safety.
  • Purification of Fluorine by Distill
  • Application Progress of New Adsorption Materials for Removing Fluorine
  • Practical tips to minimize PFAS exposure. (n.d.). FPS Public Health.
  • Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chrom
  • Optimization for the nucleophilic substitution between α-iodopropiophenone (6) and sodium perfluorohexylsulfinate (2b). (n.d.).
  • Selective and Scalable Perfluoroarylation of Nitroalkanes. (n.d.). PMC - NIH.
  • Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Co
  • PFAS Risks & Workplace Safety. (n.d.). EcoOnline US.
  • SAFETY DATA SHEET. (2023). National Institute of Standards and Technology.
  • This compound | 647-25-6. (2024). ChemicalBook.
  • Catalytic vapour phase hydrodehalogenation of 1,8-dichlorooctane over Pd@MIL-101(Cr)-NH2: a step forward in MOF-based technologies. (n.d.). Green Chemistry (RSC Publishing).
  • Nucleophilic substitution of multifluoro–aromatics with pyrrole/NaH and... (n.d.).
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • CHAPTER 2: Poly/Perfluorinated Alkyl Substances (PFASs)
  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). (n.d.). National Institute of Environmental Health Sciences.
  • Potential health effects of emerging environmental contaminants perfluoroalkyl compounds. (n.d.). PMC - NIH.
  • Site-selective nucleophilic substitution reactions of pentafluoropyridine with hydroxybenzaldehydes: synthesis of triarylmethanes comprising perfluoropyridine moieties. (n.d.). New Journal of Chemistry (RSC Publishing).
  • (PDF) Observational suspected adverse drug reaction profiles of fluoro-pharmaceuticals and potential mimicry of per- and polyfluoroalkyl substances (PFAS) in the United Kingdom. (2025).
  • Common Solvents Used in Organic Chemistry: Table of Properties 1. (2020).
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  • Dehydrohalogenation of Alkyl Halides Reaction Mechanism - E1 & E2. (2016). YouTube.
  • This compound. (n.d.). gsrs.
  • 1,2-DICHLOROTETRAFLUOROETHANE See DICHLORODIFLUOROMETHANE (METHOD 1018) for procedure. (n.d.). CDC.
  • An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).
  • Synthesis of 1,1-dichloroalkanes. (n.d.). Organic Chemistry Portal.
  • Novel and efficient synthesis of perfluoroalkylated arylphosphines. (n.d.). IT Services - University of Liverpool.
  • ANALYTICAL METHODS FOR THERAPEUTIC DRUG MONITORING AND TOXICOLOGY. (n.d.).
  • Properties of Common Organic Solvents. (2022).
  • COMMON SOLVENT PROPERTIES. (n.d.).
  • Common Organic Solvents: Table of Properties1,2,3. (n.d.).
  • An Analytical Method for the Determination of Residues of Trichlorfon and its M. (n.d.). EPA.
  • Method 613: 2,3,7,8-Tetrachlorodibenzo-p-Dioxin. (n.d.). EPA.
  • Detecting Dichloropropanols: A Guide to Analytical Methods. (n.d.). Benchchem.
  • (PDF) Synthesis of 7,7,14,14-tetrachlorodinaphtho[1,8bc:1′,8′-fg][18][21]distannocine. Molecular structure of the di-water tetra-THF adduct. (2025).

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Technical Support Center: Purification of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,8-Dichloroperfluorooctane. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of this compound and its reaction mixtures. As a highly fluorinated molecule, this compound (C8Cl2F16) presents unique challenges that require specialized purification strategies. This document is designed to provide both the "how" and the "why" behind these experimental choices, ensuring scientific integrity and successful outcomes.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Question 1: My initial GC-MS analysis shows a significant peak with a shorter retention time than my product. How can I effectively remove this lower-boiling impurity?

Answer: A lower-boiling impurity suggests a more volatile component. The most effective method for separating compounds with different boiling points is fractional distillation. For highly fluorinated compounds, which can form azeotropes (mixtures that boil at a constant temperature), this process requires careful control.[1]

Underlying Principle: Fractional distillation enhances the separation capability of simple distillation by providing a large surface area (in the form of a fractionating column) for repeated vaporization-condensation cycles. Each cycle enriches the vapor phase with the more volatile component.

Recommended Protocol: Fractional Distillation

  • System Setup: Assemble a fractional distillation apparatus with a well-insulated Vigreux or packed column (e.g., with Raschig rings or metal sponges). Ensure all glassware is meticulously dried to prevent the introduction of water, which can form azeotropes or react with certain impurities.

  • Heating: Use a heating mantle with a stirrer for uniform heating of the distillation flask. Begin heating the crude mixture slowly.

  • Equilibration: As the mixture begins to boil, allow the vapor to slowly rise through the column. You should observe a "reflux ring" of condensing vapor gradually ascending. It is crucial to allow the column to equilibrate, which means maintaining total reflux (condensate returning to the pot) for a period before collecting any distillate. This ensures the vapor at the top of the column is maximally enriched in the lower-boiling component.

  • Distillate Collection: Slowly begin to collect the distillate. Monitor the temperature at the distillation head. It should hold steady at the boiling point of the impurity.

  • Fraction Cut: Once the majority of the low-boiling impurity has been removed, the head temperature will drop before rising again toward the boiling point of your desired product. Switch receiving flasks at this point to collect the intermediate fraction.

  • Product Collection: The temperature should stabilize again at the boiling point of this compound. Collect this fraction as your purified product.

Key Insight: The efficiency of the separation is determined by the column's length and packing material, as well as the reflux ratio (the ratio of condensate returned to the pot versus collected). A slower distillation rate generally yields better separation.

Question 2: I'm struggling with a persistent, high-boiling point impurity that is visible in my NMR and GC-MS. What is the best approach to remove it?

Answer: For high-boiling impurities, fractional distillation under reduced pressure (vacuum distillation) is the preferred method. This lowers the boiling points of all components, protecting thermally sensitive compounds and often improving separation efficiency between high-boiling substances.

Underlying Principle: A liquid boils when its vapor pressure equals the external pressure. By reducing the external pressure with a vacuum pump, the boiling point is significantly lowered.

Troubleshooting Steps:

  • Confirm Impurity Identity: If possible, use GC-MS to get a mass spectrum of the impurity. This can help identify it as a starting material, a dimerization product, or a different byproduct, which can inform your purification strategy. For example, some impurities in perfluorooctane batches have been identified using GC/MS by comparing mass spectra to libraries and reference substances.[2]

  • Perform Vacuum Distillation:

    • Setup: Use a distillation setup designed for vacuum, ensuring all joints are properly sealed with vacuum grease. A short-path distillation head is often preferred to minimize product loss on the glass surfaces.

    • Pressure Control: Connect the system to a vacuum pump with a pressure gauge and controller. Lower the pressure to the desired level before applying heat.

    • Heating: Gently heat the mixture. The components will boil at a lower temperature. Collect fractions based on the stabilized temperature readings at the distillation head, just as you would in an atmospheric distillation.

  • Consider Flash Chromatography (Advanced): If distillation fails, flash chromatography may be an option, but it is challenging for perfluorinated compounds due to their unique properties.

    • Stationary Phase: Standard silica gel is often ineffective. Consider using a fluorous-phase silica gel, which separates compounds based on their fluorine content.

    • Mobile Phase: A solvent system that can solubilize your product while allowing for differential partitioning is needed. This often requires fluorinated solvents or a mixture of fluorinated and organic solvents. Method development can be extensive.

Question 3: My product contains residual solvent from the reaction. How can I remove it without losing my product?

Answer: Residual solvent can typically be removed under reduced pressure using a rotary evaporator. For high-boiling solvents, gentle heating may be required.

Recommended Protocol:

  • Rotary Evaporation: Place the solution in a round-bottom flask on a rotary evaporator. The rotation creates a large surface area for efficient evaporation.

  • Vacuum Application: Gradually apply a vacuum. The solvent should begin to boil at a low temperature.

  • Gentle Heating: If the solvent is high-boiling (e.g., DMF, DMSO), use a water bath to gently warm the flask. Do not exceed a temperature that could cause your product to evaporate or decompose.

  • High-Vacuum Line: For trace amounts of stubborn, high-boiling solvents, you may need to place the flask on a high-vacuum line (Schlenk line) for several hours.

Expert Tip: If you have a solvent that forms an azeotrope with your product, you may need to add a different, lower-boiling solvent (a "chaser") and co-evaporate the mixture. The new solvent can help break the azeotrope and carry the undesired solvent away.

Purification Workflow Decision Diagram

The following diagram illustrates a logical workflow for selecting a purification method based on initial analytical results.

PurificationWorkflow cluster_start Initial Analysis cluster_impurity_id Impurity Identification cluster_methods Purification Method Selection cluster_end Final Validation Start Crude Product (Post-Workup) GCMS Run GC-MS & NMR Analysis Start->GCMS Identify Identify Major Impurities GCMS->Identify Distill_Frac Fractional Distillation (Atmospheric) Identify->Distill_Frac Lower-Boiling Impurities Distill_Vac Fractional Distillation (Vacuum) Identify->Distill_Vac High-Boiling Impurities Chromatography Fluorous or Reverse Phase Chromatography Identify->Chromatography Isomers or Structurally Similar Analogs Solvent_Removal Rotary Evaporation / High Vacuum Identify->Solvent_Removal Residual Solvent Final_Analysis Analyze Purity of Collected Fractions Distill_Frac->Final_Analysis Distill_Vac->Final_Analysis Chromatography->Final_Analysis Solvent_Removal->Final_Analysis Pure_Product Pure Product (>98%) Final_Analysis->Pure_Product

Caption: Decision workflow for selecting a purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable, general-purpose method for purifying this compound on a laboratory scale?

For most common impurities resulting from synthesis (e.g., unreacted starting materials, byproducts with different numbers of carbons or halogens), fractional vacuum distillation is the most robust and reliable method. It effectively separates compounds based on differences in volatility, a physical property that is often significantly different even between structurally similar fluorocarbons. While techniques like chromatography can be powerful, they often require significant method development for fluorinated molecules.[3] Distillation is a more direct approach based on well-understood physical principles.[4]

Q2: What are the common impurities I should expect from the synthesis of this compound?

The impurity profile depends heavily on the synthetic route. However, common impurities can include:

  • Starting Materials: Unreacted precursors from the synthesis.

  • Isomers: For example, 1,7- or 2,8-dichloro isomers, which can be very difficult to separate.

  • Over/Under-Halogenated Analogs: Molecules with an incorrect number of chlorine or fluorine atoms (e.g., trichlorinated species or incompletely fluorinated chains).

  • Oligomerization Products: Higher molecular weight species formed by the coupling of two or more reactant molecules.

  • Hydrolysis/Elimination Products: Perfluorinated compounds can sometimes react with residual water or bases to form hydrofluoric acid (HF) or olefins.[5]

Q3: How do I properly characterize the purity of my final product?

A multi-technique approach is essential for confirming both the identity and purity of your this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for assessing purity. A pure sample should show a single major peak. The area percentage of this peak provides a good estimate of purity. The mass spectrum confirms the molecular weight and fragmentation pattern of your compound.[2]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F NMR: This is crucial for confirming the fluorine environment. The spectrum should be consistent with the expected structure of this compound. Impurities will often present as extra, smaller peaks.

    • ¹³C NMR: Provides information on the carbon backbone.

  • Elemental Analysis: Provides the percentage composition of C, Cl, and F, which can be compared to the theoretical values for C8Cl2F16.

Analytical Technique Purpose Indication of Purity
GC-MS Purity assessment & impurity identificationSingle major peak (>98%); Mass spectrum matches theoretical MW (470.97 g/mol ).[6]
¹⁹F NMR Structural confirmation & isomeric purityClean spectrum matching the expected chemical shifts and coupling patterns.
¹³C NMR Carbon backbone confirmationCorrect number of signals corresponding to the carbon environments.
Elemental Analysis Elemental composition verificationExperimental percentages of C, Cl, F match theoretical values.

Q4: What are the critical safety precautions for handling and disposing of this compound and related waste?

This compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are known for their environmental persistence and are under scrutiny for potential health effects.[7][8] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemically resistant gloves (check glove manufacturer's guide for compatibility with fluorinated compounds).

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of vapors.

  • Safety Data Sheet (SDS): Always read the SDS before working with the compound. It contains critical information on hazards, handling, and emergency procedures.

  • Disposal: PFAS waste is considered hazardous. Never dispose of it down the drain or in regular trash. Collect all liquid and solid waste containing this compound in clearly labeled, sealed containers. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures for the disposal of fluorinated chemical waste, which often involves high-temperature incineration by a specialized waste management company.[7]

Q5: Can I use recrystallization to purify this compound?

Recrystallization is a powerful technique for purifying solids.[9] this compound has a reported boiling point of 115°C at 200 mmHg, which suggests it is likely a liquid or a very low-melting solid at standard atmospheric pressure.[10] Therefore, recrystallization is generally not a suitable primary purification method. If your product solidifies upon cooling in an ice bath or freezer, it might be possible to perform a low-temperature recrystallization, but finding a suitable solvent in which the compound is soluble when warm but insoluble when very cold would be challenging and require significant empirical testing. Distillation remains the more practical choice.

References

  • Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304A.
  • Wiist, H. A. (1963). Distillation process for fluorocarbons. U.S. Patent No. 3,101,304A.
  • EcoOnline. (n.d.). PFAS Risks & Workplace Safety.
  • Living Whole. (2023). Does Distillation Effectively Remove PFAS from Drinking Water?
  • CloudSDS. (n.d.). How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances.
  • Stein, L., et al. (n.d.). Purification of Fluorine by Distillation. SciSpace.
  • Eger, E. I., et al. (2002). Fractional distillation of acid contaminants from sevoflurane. Anesthesia & Analgesia, 94(6), 1495-1498. [Link]
  • Global Substance Registration System (GSRS). This compound.
  • Wisconsin Department of Health Services. (2025). Chemicals: Perfluoroalkyl and Polyfluoroalkyl (PFAS) Substances.
  • PubChem. This compound.
  • Chemistry World. (2022). US environment agency announces new safety limits for fluorinated chemicals.
  • Centers for Disease Control and Prevention (CDC). (2024). PFAS and Worker Health.
  • Gulkowska, A., et al. (2013).
  • U.S. Environmental Protection Agency (EPA). (2017). An ultra-sensitive method for the analysis of perfluorinated alkyl acids in drinking water using a column switching high-perform. [Link]
  • MDPI. (n.d.). Crystallization of Polytetrafluoroethylene in a Wide Range of Cooling Rates.
  • Professor Dave Explains. (2020, January 10).
  • University of Groningen. (2022, October 14).
  • ResearchGate. (2025). Method for the determination of perfluorinated compounds (PFCs) in water by solid-phase extraction and liquid chromatography/tandem mass spectrometry (LC/MS/MS).
  • MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. [Link]
  • Vassar. (2007, November 28).
  • National Institutes of Health (NIH). (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. [Link]
  • Röhl, C., et al. (2019). Hydrofluoric Acid and Other Impurities in Toxic Perfluorooctane Batches. Translational Vision Science & Technology, 8(3), 19. [Link]
  • National Institutes of Health (NIH). (n.d.). A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. [Link]
  • Agilent Technologies. (2017, May 9). Troubleshooting and maintenance of ICP-MS System for optimal performance Part 2: Sample Introduction [Video]. YouTube. [Link]

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Technical Support Center: Synthesis of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,8-dichloroperfluorooctane. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot issues encountered during the synthesis of this important fluorinated compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure the integrity and success of your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound, and what are the primary byproducts?

The most prevalent industrial synthesis of this compound and other α,ω-dihaloperfluoroalkanes is achieved through a telomerization reaction. This process involves the reaction of a telogen (chain transfer agent) with a taxogen (a monomer that adds to the growing chain). In the case of this compound, tetrafluoroethylene (TFE) is used as the taxogen.

A common strategy involves a two-step process:

  • Telomerization: An initial telomerization is carried out with an iodine-containing compound to produce α,ω-diiodoperfluoroalkanes.

  • Halogen Exchange: The resulting diiodoperfluoroalkanes are then reacted with chlorine to replace the iodine atoms with chlorine, yielding the desired this compound.[1][2]

The primary byproducts of this synthesis route are a distribution of α,ω-dichloroperfluoroalkanes with varying chain lengths, represented by the general formula Cl(CF₂)nCl, where 'n' is an even number. Therefore, in the synthesis of this compound (n=8), you can expect to find lower and higher molecular weight homologues such as 1,6-dichloro-perfluorohexane (n=6) and 1,10-dichloroperfluorodecane (n=10) as significant impurities.

Q2: Why is direct chlorination of tetrafluoroethylene not a preferred method for synthesizing this compound?

Direct addition of chlorine to tetrafluoroethylene is a highly energetic reaction that is difficult to control and typically does not lead to telomerization. The reaction tends to terminate after the formation of 1,2-dichlorotetrafluoroethane (ClCF₂CF₂Cl), making it unsuitable for producing longer-chain α,ω-dichloroperfluorooctanes.[2] To achieve higher homologous series, a more controlled telomerization process is necessary.

Q3: My final product of this compound shows contamination with iodine-containing compounds. What is the likely cause?

The presence of iodine-containing impurities in your final product is a strong indication of incomplete halogen exchange during the chlorination step of the α,ω-diiodoperfluorooctane intermediate. This can be caused by:

  • Insufficient Chlorine: The molar ratio of chlorine to the diiodoperfluoroalkane may be too low.

  • Suboptimal Reaction Conditions: The temperature and pressure may not be sufficient to drive the reaction to completion.

  • Poor Mass Transfer: Inadequate mixing can lead to localized areas of low chlorine concentration.

Q4: I am observing a broad distribution of telomer chain lengths in my product mixture. How can I narrow this distribution to favor this compound?

The distribution of telomer chain lengths is influenced by the molar ratio of the telogen to the taxogen (tetrafluoroethylene). To favor the formation of a specific chain length, such as n=8 for this compound, careful control of the reaction stoichiometry is crucial. A higher ratio of telogen to taxogen will generally favor the formation of shorter-chain telomers, while a lower ratio will lead to longer chains. Optimizing this ratio through empirical studies is essential for targeting the desired product.

Q5: Are there any byproducts associated with the initiators used in the telomerization process?

Yes, the choice of initiator can introduce byproducts. Peroxide initiators are commonly used to initiate the radical telomerization.[1] These initiators decompose to form radicals that can participate in side reactions or leave residual fragments in the product mixture. For example, if di-tert-butyl peroxide is used, byproducts such as tert-butanol and acetone may be formed. These are typically volatile and can often be removed during purification.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable troubleshooting steps.

Observed Issue Potential Cause(s) Recommended Troubleshooting Actions
Low overall yield of dichloroperfluoroalkanes - Inefficient initiation of telomerization.- Suboptimal reaction temperature or pressure.- Presence of inhibitors in the tetrafluoroethylene monomer.- Verify the purity and activity of the initiator.- Optimize the reaction temperature and pressure based on literature or internal studies.- Ensure the tetrafluoroethylene is free from polymerization inhibitors.
Product mixture is predominantly short-chain dichloroperfluoroalkanes (e.g., Cl(CF₂)₄Cl, Cl(CF₂)₆Cl) - High ratio of telogen to tetrafluoroethylene.- Decrease the molar ratio of the telogen to tetrafluoroethylene to favor the formation of longer chains.
Product mixture contains a high proportion of long-chain dichloroperfluoroalkanes (e.g., Cl(CF₂)₁₀Cl, Cl(CF₂)₁₂Cl) - Low ratio of telogen to tetrafluoroethylene.- Increase the molar ratio of the telogen to tetrafluoroethylene to limit chain growth.
Presence of colored impurities (e.g., yellow, brown) in the final product - Residual iodine from incomplete halogen exchange.- Formation of polymeric byproducts.- Ensure complete halogen exchange by using a sufficient excess of chlorine and optimizing reaction conditions.- Employ fractional distillation under reduced pressure to separate the desired product from higher-boiling colored impurities.
Difficulty in separating this compound from its homologues by distillation - Formation of azeotropes between the different dichloroperfluoroalkane homologues.[1]- Utilize high-efficiency fractional distillation columns.- Consider preparative gas chromatography for high-purity separation on a smaller scale.
Final product is acidic - Presence of residual hydrogen fluoride (HF) or hydrogen chloride (HCl) from side reactions or hydrolysis.- Wash the crude product with a dilute aqueous base (e.g., sodium bicarbonate solution), followed by washing with deionized water to neutrality.- Ensure all equipment is dry to prevent hydrolysis of any intermediates or the final product.

Experimental Workflow & Diagrams

Workflow for the Synthesis of this compound via Telomerization

cluster_0 Step 1: Telomerization cluster_1 Step 2: Halogen Exchange cluster_2 Step 3: Purification TFE Tetrafluoroethylene (TFE) Reactor1 Telomerization Reactor (Controlled T, P) TFE->Reactor1 Diiodo α,ω-Diiodoperfluoroalkane (e.g., I(CF₂)₄I) Diiodo->Reactor1 Initiator Radical Initiator (e.g., Peroxide) Initiator->Reactor1 Telomer_mix Mixture of I(CF₂)nI (n = 4, 6, 8, 10...) Reactor1->Telomer_mix Crude Telomer Mixture Reactor2 Chlorination Reactor (Controlled T, P) Telomer_mix->Reactor2 Chlorine Chlorine (Cl₂) Chlorine->Reactor2 Crude_product Crude Cl(CF₂)nCl Mixture Reactor2->Crude_product Halogen Exchange Distillation Fractional Distillation Crude_product->Distillation Final_product Pure this compound (Cl(CF₂)₈Cl) Distillation->Final_product Byproducts Byproducts: - Shorter/Longer Chain Homologues - Residual Iodinated Compounds - Initiator Residues Distillation->Byproducts Separation

Caption: Synthesis of this compound Workflow.

Byproduct Formation Pathway

cluster_byproducts Potential Byproduct Formation cluster_homologues Homologue Distribution cluster_incomplete_reaction Incomplete Reactions cluster_side_reactions Side Reactions start Telomerization Reaction (TFE + Telogen) short_chain Shorter Chains (e.g., Cl(CF₂)₆Cl) start->short_chain High Telogen:TFE Ratio long_chain Longer Chains (e.g., Cl(CF₂)₁₀Cl) start->long_chain Low Telogen:TFE Ratio iodo_intermediate Residual Iodinated Intermediates (e.g., I(CF₂)₈I, Cl(CF₂)₈I) start->iodo_intermediate Incomplete Chlorination polymeric Polymeric Byproducts start->polymeric Uncontrolled Polymerization initiator_byproducts Initiator-derived Residues start->initiator_byproducts Initiator Decomposition

Caption: Common Byproducts in this compound Synthesis.

References

  • Process for preparing alpha, omega-haloperfluoroalkanes.
  • Process for preparing .alpha.,.omega.-haloperfluoroalkanes.

Sources

Technical Support Center: Improving Yield in Reactions with 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-Dichloroperfluorooctane (Cl(CF₂)₈Cl). This guide is designed to provide in-depth, field-proven insights to help you navigate the unique challenges of fluorinated chemistry and optimize your reaction outcomes. Due to its chemical inertness, reactions involving this compound often require specific conditions to achieve high yields. This resource consolidates troubleshooting advice, frequently asked questions, and validated protocols to support your experimental success.

Troubleshooting Guide: Enhancing Reaction Performance

This section addresses common problems encountered during reactions with this compound in a direct question-and-answer format.

Question 1: My reaction shows very low or no conversion of this compound. What are the primary factors to investigate?

Answer: The inertness of the C-Cl bond in this compound is the principal challenge. The strong electron-withdrawing effect of the perfluorinated carbon chain significantly deactivates the terminal carbons towards traditional nucleophilic attack. Here are the key areas to optimize:

  • Insufficient Activation Energy: The C-Cl bond cleavage is often the rate-limiting step and requires significant energy input.

    • Solution: Gradually increase the reaction temperature. Perfluorinated compounds are generally thermally stable, but it's crucial to find a balance to avoid C-C bond cleavage at extreme temperatures (>250-300°C).[1] Monitor the reaction at various temperature points (e.g., 100°C, 120°C, 150°C) to identify an optimal range.[2][3]

  • Inappropriate Reaction Pathway: Standard Sɴ2 conditions are often ineffective. Consider alternative, higher-energy pathways.

    • Solution 1 (Radical Pathway): Perfluoroalkyl halides are excellent precursors for perfluoroalkyl radicals.[4][5][6] These highly reactive species can participate in addition reactions to alkenes and alkynes or C-H functionalization.[4][7] This can be initiated photochemically, often with a photocatalyst (e.g., Ru(bpy)₃Cl₂), or through frustrated radical pairs.[5][7]

    • Solution 2 (Enhanced Nucleophilic Substitution): While challenging, nucleophilic substitution can be achieved. Success hinges on using highly reactive nucleophiles and optimal solvent conditions. Forcing conditions, such as high temperatures and the use of strong, poorly solvated nucleophiles, may be necessary.[8]

  • Poor Solubility/Miscibility: Perfluorinated compounds exhibit a "fluorous effect," leading to poor solubility in many common organic and inorganic solvents.[9] If reactants are not in the same phase, reaction rates will be negligible.

    • Solution: Employ solvents that can co-solubilize both the fluorinated substrate and the other reactants. Polar aprotic solvents like acetonitrile, DMF, or DMSO are often effective for nucleophilic reactions.[3] For radical reactions or to improve solubility, fluorous solvents (e.g., hexafluorobenzene) or co-solvent systems may be required.

Question 2: My reaction is producing a complex mixture of side products, leading to low selectivity and difficult purification. How can I minimize byproduct formation?

Answer: Side product formation often arises from the harsh conditions required to activate this compound. Controlling the reaction pathway is key to improving selectivity.

  • Cause: Ambident Reactivity (Mono- vs. Di-substitution): As a bifunctional molecule, this compound can react at one or both ends.

    • Solution: To favor mono-substitution, use a molar excess of this compound relative to the nucleophile/reaction partner. This statistically favors the reaction of a single site. Conversely, to favor di-substitution, use an excess of the nucleophile and potentially longer reaction times or higher temperatures.

  • Cause: Radical Termination/Scrambling (for radical reactions): Uncontrolled radical generation can lead to a variety of undesired coupling products.

    • Solution: Control the concentration of the radical species. This can be achieved by the slow addition of the radical initiator or by using a photocatalytic system where the radical generation is controlled by the light source.[4][10]

  • Cause: Elimination Reactions: Under strongly basic conditions, elimination of HCl could potentially compete with substitution, although this is less common for perfluorinated systems compared to their hydrocarbon analogs.

    • Solution: If using a strong base, consider a milder, non-nucleophilic base or conditions that do not require a strong base, such as photocatalysis.[11]

Below is a troubleshooting workflow to guide your optimization process for low-yield reactions.

G start Low Yield Observed q1 Analyze Crude Reaction: Low Conversion or High Side Products? start->q1 low_conv Low Conversion q1->low_conv Low Conversion high_side High Side Products q1->high_side High Side Products sol_path Consider Alternative Pathway (e.g., Radical vs. Nucleophilic) low_conv->sol_path sol_energy Increase Activation Energy (Higher Temp, Catalyst) low_conv->sol_energy sol_solv Optimize Solvent System (Polar Aprotic, Fluorous) low_conv->sol_solv sol_stoich Adjust Stoichiometry (Excess of one reactant) high_side->sol_stoich sol_cond Modify Reaction Conditions (Milder Base, Slower Addition) high_side->sol_cond end_goal Improved Yield & Selectivity sol_path->end_goal sol_energy->end_goal sol_solv->end_goal sol_stoich->end_goal sol_cond->end_goal

Caption: Troubleshooting workflow for low-yield reactions.

Frequently Asked Questions (FAQs)

Q1: What are the dominant reaction mechanisms for functionalizing this compound?

The two primary strategies are radical perfluoroalkylation and nucleophilic substitution .

  • Radical Reactions: This is often the more accessible pathway. The C-Cl bond can be cleaved homolytically using UV light (photocatalysis) or chemical initiators to generate a perfluoro-1,8-octanediyl diradical or a monochloro-perfluorooctyl radical.[5][6] These radicals readily add to unsaturated C-C bonds or participate in other radical processes.[7] This method benefits from milder conditions compared to nucleophilic substitution.[4][10]

  • Nucleophilic Substitution: This involves replacing the chlorine atoms with a nucleophile. Due to the electron-withdrawing nature of the perfluoroalkyl chain, the carbon atom bearing the chlorine is electron-deficient, but the reaction is kinetically slow. Success typically requires strong nucleophiles, polar aprotic solvents to enhance nucleophilicity, and thermal energy.[8][11]

The choice between these pathways depends on the desired functional group and the compatibility of the reaction partners.

G start This compound Cl(CF₂)₈Cl path1_node Radical Pathway start->path1_node path2_node Nucleophilic Substitution start->path2_node cond1 Conditions: - Photocatalyst + Light - Radical Initiator (AIBN) - Alkenes/Alkynes path1_node->cond1 cond2 Conditions: - Strong Nucleophile (R-S⁻, R-O⁻) - Polar Aprotic Solvent (DMF, ACN) - Heat path2_node->cond2 prod1 Radical Addition Products cond1->prod1 prod2 Substitution Products cond2->prod2

Caption: Primary reaction pathways for this compound.

Q2: How should I select a solvent for my reaction?

Solvent choice is critical for both solubility and reactivity. The following table provides guidance on selecting an appropriate solvent.

Solvent ClassExamplesTypical Use CaseProsCons
Polar Aprotic Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)Nucleophilic SubstitutionEnhances nucleophilicity by solvating cations; good for dissolving salts.[3]May have limited solubility for this compound at high concentrations.
Fluorous Hexafluorobenzene (C₆F₆), PerfluorohexaneReactions requiring high solubility of the fluorinated substrateExcellent solubility for perfluorinated compounds ("like dissolves like").Poor solubility for many non-fluorinated reagents; can be expensive.
Chlorinated Dichloromethane (DCM), Chloroform (CHCl₃)General purpose, some radical reactionsGood general solubility for a range of organic compounds.Moderate polarity; may not be ideal for highly polar reagents.
Ethers Tetrahydrofuran (THF), Diethyl EtherRadical reactions, organometallic chemistryCan be effective for radical reactions.Low boiling points limit reaction temperature; must be dry and peroxide-free.

Q3: What are the key safety precautions when working with these compounds?

  • General Handling: Always handle this compound and other per- and polyfluoroalkyl substances (PFAS) in a well-ventilated fume hood.[12] Wear standard personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

  • Thermal Decomposition: While thermally stable, at very high temperatures, perfluorinated compounds can decompose to form toxic and corrosive gases (e.g., HF). Avoid excessive heating and ensure adequate ventilation for high-temperature reactions.

  • Environmental Persistence: PFAS are known as "forever chemicals" due to their extreme persistence in the environment.[13][14] Dispose of all waste containing fluorinated compounds according to your institution's hazardous waste guidelines. Do not discharge to drains.

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Radical Addition to an Alkene

This protocol describes a general method for the di-addition of this compound across two equivalents of an alkene, initiated by a photoredox catalyst.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the alkene (2.2 equivalents), this compound (1.0 equivalent), and a photoredox catalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye, 1-2 mol%).

  • Solvent Addition: Add anhydrous and degassed solvent (e.g., acetonitrile or DMF) to achieve a substrate concentration of 0.1 M.

  • Degassing: Seal the tube and subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can quench the excited state of the catalyst.

  • Reaction: Place the reaction vessel approximately 5-10 cm from a light source (e.g., a blue LED lamp). Stir the reaction at room temperature.

  • Monitoring: Monitor the reaction progress by taking aliquots (under an inert atmosphere) and analyzing them by GC-MS or ¹⁹F NMR to observe the consumption of the starting material.

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude product can then be purified.

  • Purification: Purification of highly fluorinated compounds can be challenging. Column chromatography on silica gel may be effective, but sometimes fluorous solid-phase extraction (F-SPE) is required for optimal separation.

Protocol 2: General Procedure for Nucleophilic Thiolation

This protocol provides a general method for the di-substitution of the chlorine atoms with a thiol nucleophile.

  • Preparation: In an oven-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the thiol (2.5 equivalents) in a polar aprotic solvent like anhydrous DMF.

  • Deprotonation: Cool the solution to 0°C and add a non-nucleophilic base (e.g., sodium hydride, 2.5 equivalents) portion-wise. Allow the mixture to stir for 30 minutes to ensure complete formation of the thiolate.

  • Substrate Addition: Add a solution of this compound (1.0 equivalent) in anhydrous DMF dropwise to the thiolate solution.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120°C) and stir vigorously.

  • Monitoring: Follow the disappearance of the starting material using GC-MS or TLC (if applicable).

  • Quenching: After completion, cool the reaction to room temperature and carefully quench by pouring it into a beaker of cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

References

  • Frustrated-radical-pair-initiated atom transfer radical addition of perfluoroalkyl halides to alkenes. Organic Chemistry Frontiers.
  • Radical perfluoroalkylation reactions mediated by halogen-bonding photoc
  • Recent Advances in Photoinduced Perfluoroalkylation Using Perfluoroalkyl Halides as the Radical Precursors.
  • Optimizing reaction conditions for Perfluamine synthesis. Benchchem.
  • Nucleophilic substitution of multifluoro–aromatics with pyrrole/NaH and...
  • Radical Fluoroalkylation Reactions.
  • Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
  • Radical Perfluoroalkylation of Aliphatic Substrates.
  • Technical Support Center: Optimizing Reaction Conditions for Fluorin
  • Optimization of reaction conditions for synthesis of [18F]FMISO using stable [19F]F-. Journal of Radioanalytical and Nuclear Chemistry.
  • Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Deriv
  • A New Method for the Destruction of Perfluorinated Contaminants Found in Water Supplies.
  • Highlights in Chemistry: Solutions for Cleaning up PFAS. University of Virginia.
  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). National Institute of Environmental Health Sciences.

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Technical Support Center: 1,8-Dichloroperfluorooctane Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1,8-Dichloroperfluorooctane (CAS 647-25-6). This guide provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the success and safety of your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling, properties, and safety of this compound.

Q1: What is this compound and what are its primary properties?

A1: this compound is an organofluorine compound where the terminal fluorine atoms on a perfluorooctane backbone are replaced by chlorine atoms.[1] This structure makes it a useful intermediate in synthesis, particularly for introducing perfluoroalkyl chains. Its key properties are summarized in the table below.

PropertyValueSource
CAS Number 647-25-6[1][2]
Molecular Formula C₈Cl₂F₁₆[2][3]
Molecular Weight 470.97 g/mol [2][3]
Appearance Not specified, typically a liquidN/A
Density ~1.738 g/cm³[4]
Boiling Point 115°C @ 200 mmHg[4]
Refractive Index ~1.303[4]

Q2: What are the essential safety precautions for handling this compound?

A2: this compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5] Always handle this chemical in a well-ventilated area or a chemical fume hood.[6] Standard personal protective equipment (PPE) is mandatory, including chemical-resistant gloves (e.g., nitrile), ANSI-approved safety glasses with side shields, and a lab coat.[7][8]

Q3: How should I properly store this compound?

A3: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[6][7] Ensure the container is clearly labeled. Polyethylene or polypropylene containers are suitable for storage.[6]

Q4: In which solvents is this compound soluble?

A4: Perfluorinated compounds exhibit unique solubility profiles. They are generally immiscible with water and many common organic solvents like ethanol and hexane. They often show better solubility in highly fluorinated solvents or some polar aprotic solvents. It is crucial to perform small-scale solubility tests before setting up a large-scale reaction. A general guide is provided below.

Solvent ClassExamplesExpected SolubilityRationale
Fluorinated Perfluorohexane, HFE-7100High"Like dissolves like" principle for fluorous compounds.
Polar Aprotic Acetonitrile, DMSO, DMFModerate to LowMay solvate the polar C-Cl bonds but the perfluoro-backbone resists solvation.
Ethers Diethyl ether, THFLowLimited interaction with the highly non-polar chain.
Hydrocarbons Hexane, TolueneVery Low / ImmiscibleSignificant polarity and structural mismatch.
Alcohols Methanol, EthanolVery Low / ImmiscibleHydrogen bonding solvents are incompatible with the non-polar chain.
Water H₂OImmiscibleHighly hydrophobic nature.

Part 2: Troubleshooting Guide for Experiments

This section addresses specific problems that may arise during reactions involving this compound.

Q5: My nucleophilic substitution reaction is showing very low or no conversion. What are the likely causes and how can I fix it?

A5: This is a common challenge stemming from the unique electronic nature of perfluoroalkyl chains. The strong inductive effect of the fluorine atoms makes the terminal carbons electron-deficient and thus, in theory, susceptible to nucleophilic attack. However, other factors can impede the reaction.

Causality:

  • Poor Solubility: The most frequent cause is the poor solubility of either the this compound or the nucleophile/reagents in the chosen solvent, leading to a heterogeneous mixture with slow reaction rates.

  • Weak Nucleophile: While the carbon is electrophilic, the reaction still requires a sufficiently strong nucleophile to displace the chloride. Neutral nucleophiles like water or alcohols are often too weak.[9][10]

  • Solvent Effects: Protic solvents (like water or alcohols) can form a tight "solvent cage" around anionic nucleophiles, reducing their effective nucleophilicity and slowing the reaction.[9]

Troubleshooting Workflow:

G start Low / No Conversion solubility Issue: Poor Solubility? start->solubility Check First nucleophile Issue: Nucleophile Strength? start->nucleophile conditions Issue: Reaction Conditions? start->conditions solve_sol Solution: - Use a polar aprotic solvent (ACN, DMF). - Consider a phase-transfer catalyst. - Test co-solvent systems. solubility->solve_sol solve_nuc Solution: - Use a stronger, less basic nucleophile (e.g., N₃⁻, RS⁻). - Ensure nucleophile is fully deprotonated (use stronger base). nucleophile->solve_nuc solve_cond Solution: - Increase reaction temperature incrementally. - Increase reaction time. - Monitor via GC-MS or ¹⁹F NMR. conditions->solve_cond

Caption: Troubleshooting workflow for low reaction conversion.

Detailed Recommendations:

  • Optimize the Solvent System: Switch to a polar aprotic solvent like DMF or acetonitrile, which are better at solvating both polar nucleophiles and the substrate.[9]

  • Employ a Phase-Transfer Catalyst (PTC): If your nucleophile is an inorganic salt (e.g., NaN₃, KSCN) and is insoluble, a PTC like tetrabutylammonium bromide (TBAB) can shuttle the nucleophile into the organic phase to react.

  • Increase Nucleophile Strength: Use anionic nucleophiles over their neutral counterparts (e.g., RO⁻ instead of ROH).[9] Thiolates (RS⁻) are generally excellent nucleophiles.[9]

  • Increase Temperature: Heating the reaction provides the necessary activation energy. Monitor for potential side reactions or degradation at higher temperatures.

Q6: I am observing mono-substitution and di-substitution products. How can I selectively synthesize the mono-substituted product?

A6: Achieving mono-substitution requires carefully controlling the stoichiometry of the reactants.

Causality: The two terminal C-Cl groups have similar reactivity. Once the first substitution occurs, the second site remains reactive. If the nucleophile is in excess or the reaction is run for too long, the di-substituted product will inevitably form.

Protocol for Selective Mono-substitution:

  • Control Stoichiometry: Use a molar excess of this compound relative to the nucleophile. A starting point is 1.5 to 2.0 equivalents of the dichloride to 1.0 equivalent of the nucleophile.

  • Slow Addition: Add the nucleophile solution dropwise to the solution of this compound at the reaction temperature. This maintains a low instantaneous concentration of the nucleophile, favoring reaction with the more abundant starting material.

  • Monitor the Reaction: Closely monitor the reaction progress using an appropriate technique (GC-MS, LC-MS, or TLC if applicable). Stop the reaction when the consumption of the nucleophile is complete or when the formation of the di-substituted product begins to increase significantly.

  • Purification: The final mixture will contain unreacted starting material, the desired mono-substituted product, and a small amount of the di-substituted product. These can typically be separated by column chromatography or fractional distillation.

Q7: My workup procedure results in a persistent emulsion. How can I break it?

A7: Emulsions are common when working with fluorinated compounds due to their high density and immiscibility with both aqueous and common organic phases.

Troubleshooting Steps:

  • Add Brine: Add a saturated aqueous solution of NaCl to the separatory funnel. This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.

  • Centrifugation: Transfer the emulsion to centrifuge tubes and spin at a moderate speed. This is often the most effective method for physically forcing the layers to separate.

  • Change Extraction Solvent: Try a different, denser organic solvent for extraction, such as dichloromethane or chloroform, if compatible with your product.

  • Patience: Sometimes, simply letting the separatory funnel sit undisturbed for an extended period (30 minutes to several hours) can allow the layers to separate.

Part 3: Experimental Protocols

Protocol 1: Purification of this compound by Vacuum Distillation

This protocol is for purifying the compound from non-volatile impurities. Given its boiling point of 115°C at 200 mmHg, vacuum distillation is necessary to avoid thermal decomposition at atmospheric pressure.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short-path distillation head with Vigreux column

  • Thermometer and adapter

  • Condenser

  • Receiving flask

  • Vacuum pump with a cold trap and pressure gauge

  • Heating mantle with stirrer

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Close the system and slowly apply vacuum. A target pressure of ~20-50 mmHg is a good starting point.

  • Heating: Begin stirring and gently heat the flask.

  • Collect Fractions: Monitor the temperature at the distillation head. Collect any low-boiling impurities first in a separate receiving flask. When the temperature stabilizes at the expected boiling point for your target pressure, switch to a clean receiving flask to collect the pure product.

  • Shutdown: Once the distillation is complete, turn off the heat and allow the system to cool completely before slowly releasing the vacuum.

Part 4: Technical Data

Material Compatibility:

When selecting lab equipment, it's crucial to use materials that are resistant to chlorinated and fluorinated compounds.

MaterialCompatibility RatingNotes
Glass (Borosilicate) A (Excellent)Standard for all glassware.
PTFE (Teflon®) A (Excellent)Ideal for stir bars, tubing, and seals.[11]
Polypropylene (PP) A (Excellent)Suitable for containers and some labware.[6][11]
Polyethylene (PE) A (Excellent)Suitable for storage containers.[6]
Stainless Steel B (Good)Generally good, but check for corrosion over long-term use, especially with heating.[11]
FKM (Viton®) B (Good)Good for seals and gaskets, but swelling may occur.[11]
Natural Rubber, PVC D (Severe Effect)Not recommended. Significant degradation can occur.
(Ratings are based on general compatibility charts for similar chemicals. Always perform a spot test if unsure.)[11][12]

Part 5: Visualization of Reaction Concepts

The diagram below illustrates the key factors influencing the success of a nucleophilic substitution reaction with this compound.

G sub This compound (Substrate) nuc Nucleophile (e.g., RS⁻, N₃⁻) reac Reaction Environment sub->reac note1 Factor: Substrate must be soluble sub->note1 sol Solvent (e.g., ACN, DMF) nuc->reac note2 Factor: Must be strong enough and not sterically hindered nuc->note2 sol->reac note3 Factor: Must solvate reactants (Polar aprotic is ideal) sol->note3 prod Desired Product (R-C₈F₁₆-Cl) reac->prod Successful Substitution

Caption: Key factors for successful nucleophilic substitution.

References

  • This compound. (n.d.). gsrs.
  • Lessons Learned. (n.d.). UC Berkeley College of Chemistry.
  • Chemical Compatibility Chart. (2024, April 19). Walchem.
  • Chemical Compatibility Database. (n.d.). Cole-Parmer.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Organic Chemistry Data.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.
  • Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles. (2025, July 3). NIH.
  • Common Solvents Used in Organic Chemistry: Table of Properties. (2020, August 9). Scribd.
  • An overview on Common Organic Solvents and their Toxicity. (n.d.). ResearchGate.
  • Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. (2024, July 1). NIH.
  • Nucleophilic Substitution of Haloalkanes. (2025, January 19). Save My Exams.
  • COMMON SOLVENT PROPERTIES. (n.d.). University of Rochester.
  • Chemical Compatibility Plastic Material Chart. (n.d.). Ideal-tek.
  • 1,8-Dichlorooctane: A Key Intermediate for Your Organic Synthesis Needs. (2025, November 7). NINGBO INNO PHARMCHEM CO.,LTD.
  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. (n.d.). NIH.
  • 7.8: Structure and SN2 Reactivity: The Nucleophile. (2019, December 30). Chemistry LibreTexts.
  • 6.4 Nucleophiles, Electrophiles, and Intermediates. (2020, October 27). YouTube.

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Technical Support Center: Catalyst Selection for 1,8-Dichloroperfluorooctane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for 1,8-Dichloroperfluorooctane (C8Cl2F16). As a highly fluorinated dielectrophile, this substrate presents both unique opportunities and specific challenges in synthetic chemistry. The high electronegativity of the fluorine atoms significantly influences the reactivity of the terminal C-Cl bonds, making catalyst selection a critical parameter for success. This guide is structured to move beyond simple protocols, providing you with the causal reasoning behind experimental choices. We will explore common pitfalls and offer field-tested solutions to help you navigate your research with confidence. Our goal is to empower you to not only execute these reactions but to understand and troubleshoot them effectively.

Section 1: Frequently Asked Questions on Catalyst Selection

This section addresses the most common initial inquiries researchers have when designing experiments with this compound.

Question 1: What are the primary chemical bonds to consider for reactivity in this compound, and how does this guide catalyst choice?

Answer: The primary sites for reactivity on this compound are the two terminal carbon-chlorine (C-Cl) bonds. The carbon-fluorine (C-F) bonds are exceptionally strong and generally unreactive under standard catalytic conditions. Therefore, your catalyst selection should be overwhelmingly focused on systems known to activate alkyl or perfluoroalkyl chlorides. The key transformations are:

  • Reductive Dechlorination (Hydrodechlorination - HDH): Replacing one or both chlorine atoms with hydrogen. This requires a catalyst capable of facilitating hydrogenolysis.

  • Cross-Coupling Reactions: Forming new carbon-carbon or carbon-heteroatom bonds at the terminal positions. This necessitates a catalyst that can undergo oxidative addition into the C-Cl bond.

Palladium (Pd) and Copper (Cu) based systems are the most prevalent and effective catalysts for these transformations with perhalogenated substrates.[1][2][3]

Question 2: Which catalyst is recommended for the selective hydrodechlorination (HDH) of this compound to 1H,8H-perfluorooctane?

Answer: Palladium-based catalysts are the industry standard for hydrodehalogenation. For this specific substrate, a heterogeneous catalyst like Palladium on Carbon (Pd/C) is a robust starting point. However, for enhanced activity and stability, advanced systems are highly recommended.

Recent studies on the analogous compound 1,8-dichlorooctane have shown exceptional performance with Palladium nanoparticles dispersed within a Metal-Organic Framework (MOF), specifically Pd@MIL-101(Cr)-NH2.[3][4] This catalyst achieved 100% conversion and nearly 100% selectivity to the fully dechlorinated product.[3][4] The MOF structure prevents the agglomeration of Pd nanoparticles, maintaining high catalytic activity over time.[3] For your work with the perfluorinated analogue, this represents a state-of-the-art option.

Question 3: I want to perform a cross-coupling reaction (e.g., Suzuki, Sonogashira). Which catalyst class is more suitable: Palladium or Copper?

Answer: Both Palladium and Copper have extensive literature in perfluoroalkyl coupling, and the choice depends on the specific reaction and coupling partner.

  • Palladium Catalysis: This is the more versatile choice for a broad range of cross-coupling reactions. The fundamental mechanism involves the oxidative addition of a low-valent Palladium(0) species into the C-Cl bond.[5][6] Phosphine-ligated Pd catalysts are often employed to stabilize the catalytic species and tune its reactivity.[1][5] Palladium catalysis is particularly effective for forming C-C bonds with boronic acids (Suzuki), alkynes (Sonogashira), and arenes.[7][8]

  • Copper Catalysis: Copper-catalyzed reactions are also highly effective, particularly for the arylation of fluoroalkyl compounds.[2][9] These reactions often proceed via a radical mechanism or involve organocopper intermediates.[2][10] A common system involves a copper(I) salt (e.g., CuCl) with a ligand like phenanthroline.[2][9] Copper can be a more cost-effective option and may offer different selectivity profiles compared to Palladium.

The diagram below provides a high-level decision-making workflow for initial catalyst selection.

start Desired Transformation of This compound reaction_type Select Reaction Type start->reaction_type hdh Hydrodechlorination (HDH) (C-Cl -> C-H) reaction_type->hdh  Reduction cc_coupling Cross-Coupling (C-Cl -> C-C) reaction_type->cc_coupling  Functionalization pd_hdh Palladium-based Catalyst (e.g., Pd/C, Pd@MOF) hdh->pd_hdh choice_coupling Select Catalyst System cc_coupling->choice_coupling pd_coupling Palladium-based Catalyst (e.g., Pd(PPh3)4, Pd(OAc)2/Ligand) cu_coupling Copper-based Catalyst (e.g., CuI, CuCl/Ligand) choice_coupling->pd_coupling Versatility (Suzuki, Sonogashira, etc.) choice_coupling->cu_coupling Cost-Effective Arylation

Caption: Catalyst selection workflow for this compound.

Section 2: Troubleshooting Guide

Even with the right catalyst, challenges can arise. This section is formatted to address specific problems you might encounter during your experiments.

Problem 1: Low or No Conversion in a Cross-Coupling Reaction

Question: My Palladium-catalyzed Suzuki coupling of this compound with an arylboronic acid is not proceeding. I'm using Pd(PPh3)4, a base, and a standard solvent. What are the likely causes?

Answer: This is a common issue that can typically be traced to one of four areas: the catalyst, the base, the solvent, or the reactants.

  • Catalyst Activity: The active species in most Pd-catalyzed cross-couplings is Pd(0). While Pd(PPh3)4 is a Pd(0) source, it can degrade upon storage.

    • Troubleshooting Step: Test your catalyst with a more reliable control substrate (e.g., iodobenzene) to confirm its activity. Consider using a system where Pd(0) is generated in situ, such as Pd(OAc)2 with a phosphine ligand.

    • Causality: Oxidative addition to the strong C(sp³)-Cl bond, further strengthened by the perfluoroalkyl chain, is often the rate-limiting step and requires a highly active Pd(0) center.

  • Base Selection: The base is not just a proton scavenger; it is critical for the transmetalation step. The choice of base can dramatically affect the outcome.

    • Troubleshooting Step: If you are using a weak base like K2CO3, consider switching to a stronger base such as Cs2CO3 or K3PO4.[5]

    • Causality: The boronic acid must be converted to a more nucleophilic boronate species to efficiently transmetalate to the palladium center. The nature of the cation (e.g., Cs+) can also play a role in stabilizing intermediates.

  • Solvent Effects: Perfluorinated compounds have notoriously poor solubility in many common organic solvents.

    • Troubleshooting Step: Ensure your this compound is fully dissolved at the reaction temperature. Consider switching to a solvent with better fluorous phase compatibility, such as DMF, DMPU, or even a biphasic system.[2][9]

    • Causality: Poor solubility leads to a diffusion-limited reaction rate, effectively preventing the substrate from reaching the catalytic cycle.

  • Radical Inhibition: Some reactions involving perfluoroalkyl halides can have a radical component.[7]

    • Troubleshooting Step: Run the reaction in the dark and under a strict inert atmosphere (Argon or Nitrogen). If you suspect radical scavengers in your reagents, purify them before use.

    • Causality: Unwanted radical side reactions can consume starting material or interfere with the desired catalytic cycle.

start Problem: Low/No Conversion in Pd-Catalyzed Coupling catalyst 1. Check Catalyst Activity start->catalyst base 2. Evaluate Base start->base solvent 3. Assess Solubility start->solvent reactants 4. Check Reactant Purity start->reactants sol_cat Action: Use fresh Pd(0) source or generate in situ (e.g., Pd(OAc)2/ligand). catalyst->sol_cat sol_base Action: Switch to a stronger base (e.g., Cs2CO3, K3PO4). base->sol_base sol_solvent Action: Change to a more suitable solvent (e.g., DMF, DMPU). solvent->sol_solvent sol_reactants Action: Purify reagents to remove potential inhibitors. reactants->sol_reactants

Caption: Troubleshooting workflow for low conversion in cross-coupling.

Problem 2: Catalyst Deactivation in Hydrodechlorination

Question: My Pd/C catalyst works initially for the HDH of this compound, but its activity drops off rapidly. What is causing this deactivation?

Answer: Catalyst deactivation in this system is most likely due to poisoning by the reaction product or byproducts.

  • Halide Poisoning: The HCl generated as a byproduct of the reaction is a known poison for palladium catalysts.

    • Troubleshooting Step: Include a non-nucleophilic base (a "HCl scavenger") in the reaction mixture, such as triethylamine (NEt3) or potassium carbonate (K2CO3), to neutralize the generated HCl in situ.

    • Causality: Chloride ions can adsorb strongly to the palladium surface, blocking the active sites required for hydrogen activation and catalysis. Studies on similar systems have shown that the retention of chlorine on the catalyst is a significant factor.[3]

  • Coking/Fouling: At higher temperatures, decomposition of the substrate or solvent can lead to the formation of carbonaceous deposits ("coke") on the catalyst surface.

    • Troubleshooting Step: Lower the reaction temperature if possible. Ensure the solvent is stable under the reaction conditions. If coking is confirmed, the catalyst may be regenerated by a controlled calcination (burn-off) procedure, though this is often complex.[11]

    • Causality: Coke physically blocks the pores and active sites of the catalyst, preventing reactants from accessing them.

Table 1: Comparison of Catalyst Systems for Key Reactions

Reaction TypeCatalyst SystemTypical Ligand(s)Base/AdditiveKey AdvantagesPotential Issues
Hydrodechlorination Pd/C or Pd@MOFNone (heterogeneous)H₂ source, optional base (NEt₃)High efficiency, recyclability (MOF).[3]Halide poisoning, coking.
Suzuki Coupling Pd(OAc)₂, Pd₂(dba)₃Phosphines (e.g., XantPhos, SPhos)Cs₂CO₃, K₃PO₄High functional group tolerance, reliable.[5]Ligand sensitivity, catalyst cost.
Arylation CuCl, CuIN-ligands (e.g., Phenanthroline)Often base-mediated (e.g., TMP₂Zn)Cost-effective, different reactivity profile.[2][9]Stoichiometric reagents sometimes needed.
Sonogashira Coupling PdCl₂(PPh₃)₂ / CuIPPh₃ (from Pd source)Amine base (e.g., NEt₃)Direct C-C triple bond formation.Homocoupling of alkyne, catalyst deactivation.

Section 3: Experimental Protocols

The following protocols are generalized starting points. Optimization of temperature, concentration, and reaction time is essential for any new substrate combination.

Protocol 1: Palladium-Catalyzed Hydrodechlorination (HDH)

Objective: To synthesize 1H,8H-perfluorooctane from this compound. This protocol is adapted from principles of catalytic hydrodehalogenation.[3][12]

Materials:

  • This compound (1.0 eq)

  • 5% Palladium on Carbon (Pd/C) (5-10 mol % Pd)

  • Ethanol or Isopropanol (solvent)

  • Triethylamine (2.2 eq, HCl scavenger)

  • Hydrogen (H₂) gas balloon or Parr hydrogenator

  • Inert atmosphere reaction vessel

Procedure:

  • To a flame-dried reaction vessel, add 5% Pd/C catalyst.

  • Seal the vessel and purge thoroughly with an inert gas (Argon or Nitrogen).

  • Add the solvent (e.g., Ethanol) via syringe, followed by the triethylamine.

  • Add this compound to the mixture.

  • Purge the vessel again with the inert gas.

  • Evacuate the inert gas and backfill with Hydrogen (H₂). Repeat this purge cycle 3-5 times.

  • Maintain a positive pressure of H₂ (e.g., with a balloon) and stir the reaction vigorously at room temperature or with gentle heating (40-60 °C).

  • Monitor the reaction progress by GC-MS or ¹⁹F NMR by taking aliquots. Look for the disappearance of the starting material signal and the appearance of the new C-H signals.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C is flammable when dry and may ignite solvents. Do not allow the filter cake to dry out.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be purified by distillation or chromatography.

Protocol 2: Copper-Catalyzed Arylation

Objective: To perform a mono-arylation on this compound. This protocol is a conceptual guideline based on established methods for copper-catalyzed perfluoroalkane arylation.[2][9]

Materials:

  • This compound (1.5 eq)

  • Aryl Iodide (1.0 eq)

  • Copper(I) Chloride (CuCl) (10 mol %)

  • 1,10-Phenanthroline (20 mol %)

  • A strong, non-nucleophilic base (e.g., TMP₂Zn, if applicable and available) or a suitable carbonate base.

  • N,N'-Dimethylpropyleneurea (DMPU) (solvent)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Inside a glovebox, charge a dry reaction vial with CuCl and 1,10-Phenanthroline.

  • Add the Aryl Iodide and the solvent (DMPU).

  • Add the this compound.

  • Add the base. The choice of base is critical and highly dependent on the specific aryl iodide. For activated systems, a carbonate may suffice; for others, a stronger base like TMP₂Zn may be required as described in the literature.[2]

  • Seal the vial tightly and remove it from the glovebox.

  • Place the reaction in a pre-heated oil bath or heating block (typically 90-120 °C).

  • Stir vigorously for the required time (monitor by GC-MS or LC-MS).

  • After cooling to room temperature, quench the reaction carefully (e.g., with saturated aq. NH₄Cl).

  • Extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Palladium-Catalyzed C-H Perfluoroalkylation of Arenes.
  • Palladium-catalyzed C-H perfluoroalkyl
  • Pd-Catalyzed Perfluoroalkylative Aryloxycarbonylation of Alkynes with Formates as CO Surrogates.
  • Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds.MDPI.[Link]
  • Stereoselective Palladium-Catalyzed C–F Bond Alkenylation of Tetrasubstituted gem-Difluoroalkenes via Mizoroki–Heck Reaction.Organic Letters.[Link]
  • Copper-Catalyzed Aryl
  • Catalytic vapour phase hydrodehalogenation of 1,8-dichlorooctane over Pd@MIL-101(Cr)-NH2: a step forward in MOF-based technologies.Green Chemistry (RSC Publishing).[Link]
  • Copper-Catalyzed Difluoroalkyl
  • Copper-Catalyzed Arylation of 1H-Perfluoroalkanes.PMC - NIH.[Link]
  • Rhodium-catalyzed Diastereo- and Enantioselective Divergent Annulations between Cyclobutanones and 1,5-Enynes: Rapid Construction of Complex C(sp3)-rich Scaffolds.PMC - NIH.[Link]
  • Catalytic HDH of 1,8-dichloroctane: evolution with time of a)...
  • Catalytic dechlorination of 1-chlorooctadecane in supercritical carbon dioxide.

Sources

Technical Support Center: Solvent Effects on 1,8-Dichloroperfluorooctane Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-dichloroperfluorooctane. This guide is designed to provide in-depth, field-proven insights into the critical role that solvents play in the reactivity of this versatile fluorinated building block. We will move beyond simple protocols to explore the underlying chemical principles, helping you troubleshoot common issues and optimize your experimental outcomes.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The solutions provided are based on a mechanistic understanding of how solvents influence reaction pathways.

Question 1: Why am I observing extremely low or no conversion of this compound in my nucleophilic substitution reaction?

Answer:

This is a frequent challenge, often rooted in one of two solvent-related issues: poor solubility of reactants or deactivation of the nucleophile by the solvent.

  • Causality 1: Reactant Insolubility. this compound is a highly fluorinated, nonpolar molecule. If you are using a polar nucleophile (e.g., sodium azide, sodium cyanide), it may have negligible solubility in a nonpolar solvent that readily dissolves the perfluoroalkane. The reaction is then limited to the interface between phases, resulting in extremely slow rates.[1][2]

  • Causality 2: Nucleophile Deactivation by Protic Solvents. If you've chosen a polar protic solvent (e.g., water, methanol, ethanol) to dissolve an ionic nucleophile, you may be inadvertently deactivating it.[3][4] Protic solvents have O-H or N-H bonds and can form a "cage" of hydrogen bonds around the anionic nucleophile.[5][6] This solvation shell stabilizes the nucleophile, making it less reactive and less available to attack the electrophilic carbon of the C-Cl bond.[6][7] This effect is particularly detrimental to S\N2 reactions, which are common for primary halides like this compound.[5]

Troubleshooting Protocol:

  • Assess Your Solvent System: Identify your solvent as nonpolar, polar aprotic, or polar protic.

  • Switch to a Polar Aprotic Solvent: For most nucleophilic substitutions with ionic nucleophiles, polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (ACN) are superior choices.[8] These solvents possess high dielectric constants, allowing them to dissolve ionic nucleophiles, but they cannot form hydrogen bonds.[4] This leaves the nucleophile "naked" and highly reactive, dramatically increasing the S\N2 reaction rate.[5][6]

  • Consider a Biphasic System with a Phase-Transfer Catalyst (PTC): If a single solvent is not feasible, a PTC can be used to shuttle the nucleophile from an aqueous or solid phase into the organic phase containing the this compound.[1][2] Catalysts like quaternary ammonium salts (e.g., tetrabutylammonium bromide) are highly effective.[9][10] The lipophilic cation of the PTC pairs with the nucleophilic anion, rendering it soluble in the organic phase where it can react.[9] This technique can lead to faster reactions, higher yields, and fewer byproducts.[1]

Question 2: My reaction is working, but it's sluggish and requires prolonged heating. How can I increase the reaction rate?

Answer:

Slow reaction kinetics are often a sign that the activation energy barrier for the reaction is unnecessarily high, a factor heavily influenced by the solvent.

  • Causality: Suboptimal Solvation of the Transition State. Nucleophilic substitution reactions proceed through a high-energy transition state. The choice of solvent can either stabilize or destabilize this state relative to the reactants. Polar aprotic solvents excel at stabilizing the charged, delocalized transition state of an S\N2 reaction more than they stabilize the initial nucleophile. This differential stabilization lowers the overall activation energy, accelerating the reaction.[3][11] In contrast, polar protic solvents stabilize the nucleophile reactant so effectively that the energy required to reach the transition state increases, slowing the reaction.[3][12]

Optimization Workflow:

The following diagram illustrates a decision-making process for optimizing your solvent system to improve reaction rates.

G start Slow Reaction Rate Observed check_solvent What is the current solvent type? start->check_solvent protic Polar Protic (e.g., MeOH, H2O) check_solvent->protic Protic aprotic Polar Aprotic (e.g., DMF, DMSO) check_solvent->aprotic Aprotic nonpolar Nonpolar (e.g., Hexane, Toluene) check_solvent->nonpolar Nonpolar action_protic Switch to Polar Aprotic Solvent (e.g., ACN, DMF) - Enhances nucleophile reactivity - Lowers SN2 activation energy protic->action_protic action_aprotic Consider a higher polarity aprotic solvent (DMSO > DMF > ACN). Ensure solvent is anhydrous. aprotic->action_aprotic action_nonpolar Introduce a Phase-Transfer Catalyst (PTC) or switch to a polar aprotic solvent. nonpolar->action_nonpolar end_goal Accelerated Reaction Rate action_protic->end_goal action_aprotic->end_goal action_nonpolar->end_goal

Caption: Workflow for troubleshooting slow reaction rates.

Question 3: I'm seeing the formation of multiple products, including what appears to be hydrolysis or elimination byproducts. What's causing this?

Answer:

The formation of side products points to competing reaction pathways, which are highly sensitive to the solvent environment.

  • Causality 1: Hydrolysis. The presence of water, even in trace amounts in a supposedly anhydrous solvent, can lead to hydrolysis of the C-Cl bonds to form alcohols. This is especially problematic if the reaction is heated for extended periods. Some solvents, like DMF, can be hygroscopic and may contain water if not properly dried.

  • Causality 2: Solvent Participation. While less common with perfluoroalkanes, some solvents can act as nucleophiles under harsh conditions. For instance, using an alcohol as a solvent with a strong base could generate an alkoxide, which can compete with your intended nucleophile.

  • Causality 3: Elimination Reactions. If your nucleophile is also a strong base (e.g., hydroxides, alkoxides), an E2 elimination pathway can compete with the S\N2 substitution, especially at elevated temperatures. While less favorable for fluorinated compounds compared to their hydrocarbon analogs, it cannot be entirely ruled out. Polar protic solvents can favor elimination in some cases.

Mitigation Strategies:

  • Ensure Anhydrous Conditions: Use freshly distilled or commercially available anhydrous solvents. Store them over molecular sieves to prevent water absorption.

  • Choose a Non-Reactive Solvent: Select a solvent that is inert under your reaction conditions. Polar aprotic solvents like ACN and DMSO are generally excellent choices.

  • Control Basicity and Temperature: If using a basic nucleophile, opt for a less basic one if possible, or run the reaction at the lowest feasible temperature to disfavor the higher-activation energy elimination pathway.

Frequently Asked Questions (FAQs)
Q: How does solvent polarity fundamentally alter the reaction mechanism (S\N1 vs. S\N2) for this compound?

A: this compound is a primary alkyl halide, which strongly favors the S\N2 mechanism—a single, concerted step where the nucleophile attacks as the leaving group departs.[8] The solvent's role is to facilitate this pathway.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): These are the ideal solvents for S\N2 reactions.[13] They solvate the counter-cation of the nucleophile but leave the anion relatively "free" and highly reactive. This maximizes the rate of the bimolecular attack.[6][8]

  • Polar Protic Solvents (e.g., Water, Methanol): These solvents hinder the S\N2 pathway by caging the nucleophile with hydrogen bonds.[3][12] They are, however, excellent at stabilizing carbocations and leaving groups, which is required for an S\N1 reaction.[3][5][12] While a primary perfluoroalkyl carbocation is highly unstable and unlikely to form, using a protic solvent will severely inhibit the desired S\N2 reaction.[3]

The diagram below illustrates the difference in nucleophile solvation.

G cluster_0 Polar Protic Solvent (e.g., H₂O) cluster_1 Polar Aprotic Solvent (e.g., DMSO) Nu_protic Nu⁻ H2O_1 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_1 H2O_2 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_2 H2O_3 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_3 H2O_4 δ⁺H-Oδ⁻-Hδ⁺ Nu_protic->H2O_4 caption1 Nucleophile is 'caged' and deactivated. Nu_aprotic Nu⁻ DMSO_1 δ⁺S=Oδ⁻ DMSO_2 δ⁺S=Oδ⁻ Cation M⁺ Cation->DMSO_1 Cation->DMSO_2 caption2 Nucleophile is 'naked' and highly reactive.

Caption: Solvation of a nucleophile in different solvent types.

Q: What are the stability considerations for this compound in common organic solvents?

A: Perfluoroalkanes like this compound are known for their high thermal and chemical stability due to the strength of the C-F bond. Studies on similar per- and polyfluoroalkyl substances (PFASs) show they are stable in deionized water, methanol, and isopropyl alcohol over extended periods.[14] However, some degradation of related compounds has been observed in polar aprotic solvents like acetonitrile, acetone, and DMSO, particularly at elevated temperatures.[14] While this compound itself is generally robust, it's prudent to conduct reactions at the lowest effective temperature and for the minimum time required to avoid potential side reactions or degradation, especially when using polar aprotic solvents for long durations.[14]

Q: How can I choose the best starting solvent for my reaction?

A: A good starting point is to consider the properties of your nucleophile and the desired reaction mechanism (almost always S\N2). The table below provides a general guide.

Solvent ClassExamplesDielectric Constant (ε)Suitability for Nucleophilic Substitution on C8F16Cl2Rationale
Nonpolar Hexane, Toluene~2Poor Fails to dissolve most common nucleophiles, leading to heterogeneous mixtures and very slow reactions.
Polar Protic Water, MethanolHigh (33-80)Very Poor Strongly solvates and deactivates the nucleophile via hydrogen bonding, inhibiting the S\N2 reaction.[3][5]
Polar Aprotic Acetonitrile (ACN)37Good Dissolves nucleophiles without hydrogen bonding. A good starting point for many reactions.
Dimethylformamide (DMF)37Excellent Higher boiling point than ACN allows for a wider temperature range. Effectively solvates cations.
Dimethyl Sulfoxide (DMSO)47Excellent Highest polarity and dielectric constant; excellent at dissolving a wide range of nucleophiles and promoting fast S\N2 reactions.[11]

Data for dielectric constants are approximate values at 25°C.[11][15]

Recommendation: Start with Acetonitrile (ACN) or Dimethylformamide (DMF) for most nucleophilic substitution reactions involving this compound. If solubility or reaction rate is still an issue, move to Dimethyl Sulfoxide (DMSO) .

References
  • U.S. National Institutes of Health (NIH). (2021). Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC.[Link]
  • Chemistry LibreTexts. (2022). 4.7: Solvent Effects.[Link]
  • Dalal Institute.
  • Wikipedia. (n.d.). Solvent effects.[Link]
  • Slideshare. (n.d.).
  • Reddit. (2024).
  • PTC Organics. (n.d.).
  • Royal Society of Chemistry. (n.d.).
  • Little Flower College Guruvayoor. (n.d.).
  • ChemRxiv. (n.d.). Kinetic Solvent Effects in Organic Reactions.[Link]
  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.[Link]
  • Save My Exams. (2025). Nucleophilic Substitution of Haloalkanes (OCR A Level Chemistry A): Revision Note.[Link]
  • OperaChem. (2023).
  • University of Wisconsin-Platteville. (n.d.). Chapter 8 Notes.[Link]
  • U.S. National Institutes of Health (NIH). (n.d.). Machine learning of solvent effects on molecular spectra and reactions - PMC.[Link]
  • YouTube. (2020). Organic Chemistry - Solvent Effect on Substitution Reactions.[Link]
  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties 1.[Link]
  • YouTube. (2022). Are These 'Inert' Solvents Actually Reactive?[Link]
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.[Link]
  • Semantic Scholar. (2011). A comparative study on the effect of solvent on nucleophilic fluorination with [18F]fluoride: protic solvents as co-solvents in SN2 and SNAr reactions.[Link]
  • Massachusetts Institute of Technology (MIT). (n.d.). Nucleophilic Substitution Reactions of Dihalomethanes with Hydrogen Sulfide Species.[Link]
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.[Link]
  • Chemistry LibreTexts. (2022). 8.S: Nucleophilic Substitution Reactions (Summary).[Link]
  • Cedarville University. (1992). Determination of the Thermal Stability of Perfluoropolyalkyl Ethers by Tensimetry.[Link]
  • Defense Technical Information Center. (1992).
  • YouTube. (2018). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.[Link]
  • CORE. (2010).
  • ResearchGate. (n.d.).
  • arXiv.org. (2021). Solvent Effects on the Menshutkin Reaction.[Link]
  • ResearchGate. (n.d.). Investigation on the Thermal Stability of Deep Eutectic Solvents.[Link]
  • Academia.edu. (n.d.). An overview on Common Organic Solvents and their Toxicity.[Link]
  • OUCI. (n.d.). Solvent Effects in Quantum Chemistry.[Link]
  • SINTEF. (n.d.). Impact of Solvent on the Thermal Stability of Amines.[Link]
  • University of Rochester. (n.d.). COMMON SOLVENT PROPERTIES.[Link]
  • ResearchGate. (2025). (PDF) THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS.[Link]

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Technical Support Center: Temperature Control in Fluoropolymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers Utilizing Difunctional Perfluoroalkanes such as 1,8-Dichloroperfluorooctane

Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals exploring the use of difunctional perfluoroalkanes, such as this compound, in novel polymerization reactions. While not a traditional monomer, the incorporation of such molecules into polymer backbones presents unique challenges and opportunities. Precise temperature control is paramount to achieving desired molecular weights, polydispersity, and material properties. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the success and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical when working with fluorinated compounds in polymerization?

A1: Temperature control is crucial for several reasons. Firstly, many polymerization reactions are highly exothermic, releasing significant heat.[1][2] If this heat is not effectively removed, it can lead to a rapid increase in reaction rate and temperature, a dangerous condition known as thermal runaway.[2][3][4] Secondly, temperature directly influences reaction kinetics, molecular weight, and polydispersity index (PDI).[5][6] Inconsistent temperatures can lead to batch-to-batch variability and polymers with undesirable properties. For fluoropolymers, which are prized for their high thermal stability, achieving a specific molecular architecture is key to their performance.[7][8][9]

Q2: What are the main challenges in managing temperature during the polymerization of fluorinated monomers or oligomers?

A2: The primary challenges stem from the inherent properties of fluoropolymers and the solvents often used. Fluoropolymers are excellent insulators, meaning they do not conduct heat well.[10] This can lead to localized "hot spots" within the reactor, even if the external cooling system appears stable. Additionally, many fluorinated compounds are synthesized in systems that can become viscous as the polymerization progresses, further impeding efficient heat transfer.[2][4]

Q3: Can this compound undergo polymerization?

A3: this compound is a perfluorinated alkyl halide and not a monomer that undergoes typical free-radical polymerization.[11][12] However, its difunctional nature (a chlorine atom at each end) allows it to act as a building block in step-growth polymerizations, such as polycondensation reactions, or as a chain transfer agent in controlled radical polymerizations.[13][14] In these roles, precise temperature control remains critical to regulate the reaction rate and final polymer structure.

Q4: What are the primary methods for monitoring the temperature of my polymerization reaction in real-time?

A4: Real-time monitoring is essential for effective temperature control. Standard methods include thermocouples or resistance temperature detectors (RTDs) placed directly within the reaction mixture. For more advanced control, online monitoring techniques such as reaction calorimetry can infer reaction progress from heat flow.[15][16] Systems like Automatic Continuous Online Monitoring of Polymerization (ACOMP) can provide real-time data on polymer properties, allowing for dynamic adjustments to temperature and other parameters to achieve specific outcomes.[17][18][19]

Troubleshooting Guide: Temperature Control Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Problem 1: My reaction temperature is overshooting the setpoint, and I'm observing a rapid increase in viscosity.

  • Question: What is causing this temperature spike, and how can I prevent it?

  • Answer: This is a classic sign of an uncontrolled exotherm, potentially leading to a runaway reaction.[1][3]

    • Immediate Action: If safe to do so, immediately increase cooling to the reactor jacket and prepare for emergency shutdown procedures. If the reaction is in its early stages, you may consider adding a pre-chilled solvent or an inhibitor to quench the reaction.

    • Root Cause Analysis:

      • Initiator Concentration: The initiator concentration may be too high, leading to a very fast initiation rate and a burst of heat.

      • Monomer Feed Rate: If using a semi-batch process, the monomer feed rate might be too fast for the cooling system to handle the generated heat.

      • Inadequate Cooling: The cooling capacity of your reactor setup may be insufficient for the scale or speed of the reaction.

    • Long-Term Solution:

      • Reduce Initiator Concentration: Perform kinetic studies to determine the optimal initiator concentration for a controlled reaction rate.

      • Implement a "Starved-Feed" Strategy: Add the monomer or initiator solution gradually over time. This allows the cooling system to keep pace with the heat generation.[3]

      • Improve Heat Removal: Ensure good agitation to improve heat transfer to the reactor walls. For larger scale reactions, consider a reactor with a higher surface-area-to-volume ratio or internal cooling coils.[3][20]

Problem 2: The final polymer has a broad polydispersity index (PDI) and inconsistent molecular weight between batches.

  • Question: Could temperature fluctuations be the cause of my inconsistent polymer properties?

  • Answer: Yes, inconsistent temperature control is a very likely cause. A broad PDI suggests that polymer chains initiated and grew under varying conditions.[21]

    • Root Cause Analysis:

      • Poor Heat Transfer: As mentioned, fluoropolymer systems can be insulating.[10] Without efficient stirring, localized hot spots can form where polymerization proceeds much faster, leading to a population of shorter chains.

      • Inaccurate Temperature Reading: The placement of your temperature probe is critical. If it is too close to the reactor wall or not sufficiently submerged, it may not be reading the true bulk temperature of the reaction.

      • Cooling/Heating System Lag: Your temperature control system may not be responsive enough to handle the initial exotherm, leading to a temperature spike before settling at the setpoint.

    • Long-Term Solution:

      • Optimize Agitation: Use an overhead stirrer with a properly designed impeller (e.g., anchor or turbine) to ensure thorough mixing of the entire reaction volume.

      • Correct Probe Placement: Position the temperature probe in the center of the reaction mass, away from the walls and stirrer shaft.

      • Profile the Reaction: Use online monitoring to understand the thermal profile of your reaction.[15][17] This will help you anticipate the exotherm and program your temperature controller to react proactively. For instance, you can set the initial jacket temperature lower than the target reaction temperature to absorb the initial heat release.

Problem 3: My polymerization is stalling or proceeding very slowly.

  • Question: I've set my reaction temperature, but I'm not seeing the expected conversion. What could be the issue?

  • Answer: Assuming your reagents are pure and concentrations are correct, this is likely due to the reaction temperature being too low or a heat transfer issue in reverse.

    • Root Cause Analysis:

      • Insufficient Activation Energy: The set temperature may be too low to efficiently initiate polymerization. Free radical initiators, for example, have an optimal temperature range for decomposition.

      • Poor Heat Input: If the reaction is not significantly exothermic or is being run at an elevated temperature, the heating system may not be able to overcome heat loss to the environment and maintain the setpoint within the reaction mass.

      • Viscosity Effects: In some cases, as the polymer precipitates or the solution becomes very viscous, the mobility of reactants can be limited, slowing the reaction.

    • Long-Term Solution:

      • Verify Initiator Choice: Ensure the initiator you are using is appropriate for your target reaction temperature.

      • Improve Reactor Insulation: If running reactions at elevated temperatures, insulating the exterior of the reactor can help maintain a stable internal temperature.

      • Consider a Different Solvent: A solvent that keeps the polymer in solution longer can help mitigate viscosity-related slowdowns.

      • Staged Temperature Profile: Some polymerizations benefit from a lower initiation temperature followed by an increase in temperature to drive the reaction to higher conversion.

Data & Protocols

Table 1: Key Temperature-Related Parameters for a Hypothetical Fluoropolymer Synthesis
ParameterTypical RangeRationale & Impact
Initiation Temperature 50 - 80 °CDependent on the half-life of the initiator. Too low leads to slow/no reaction; too high can cause an uncontrolled exotherm.
Monomer Feed Ramp Rate 0.1 - 1.0 mL/minFor semi-batch processes, this rate must be matched to the reactor's heat removal capacity to prevent temperature spikes.[3]
Jacket Coolant ΔT 5 - 15 °C below setpointA larger delta T provides more aggressive cooling but can lead to temperature oscillations if not controlled well.
Maximum Allowable Exotherm < 5 °C above setpointA critical safety and quality parameter. Exceeding this indicates a loss of control.
Post-Reaction "Cook-Down" Temp Setpoint or slightly elevatedHeld after monomer addition is complete to ensure high conversion of remaining monomer.
Experimental Protocol: Temperature-Controlled Semi-Batch Polymerization

This protocol outlines a general procedure for a semi-batch polymerization where precise temperature control is critical.

  • Reactor Setup:

    • Assemble a jacketed glass reactor with an overhead stirrer, condenser, nitrogen inlet, and a calibrated temperature probe placed in the reaction mixture.

    • Connect the reactor jacket to a circulating bath capable of both heating and cooling.

  • Initial Charge:

    • Charge the reactor with the initial solvent and this compound (if used as a comonomer).

    • Begin stirring and purge the system with nitrogen for at least 30 minutes.

  • Temperature Stabilization:

    • Set the circulator to bring the reactor contents to the desired initiation temperature (e.g., 65 °C). Allow the system to stabilize for 15-20 minutes.

  • Monomer/Initiator Feed:

    • Prepare a solution of the primary monomer and initiator.

    • Using a syringe pump, begin adding the monomer/initiator solution at a slow, controlled rate (e.g., 0.5 mL/min).

  • Active Temperature Management:

    • Continuously monitor the internal reaction temperature.

    • Adjust the feed rate or the jacket temperature as needed to maintain the internal temperature within ±2 °C of the setpoint.

  • Post-Reaction:

    • Once the feed is complete, maintain the reaction at the set temperature for an additional 1-2 hours to ensure complete conversion.

  • Cooldown:

    • Cool the reactor to room temperature before exposing the contents to air.

Visualizations

Diagram 1: Troubleshooting Temperature Deviations

G start Temperature Deviation Detected check_type Is Temperature Overshooting or Stalling? start->check_type overshoot Overshooting (Exotherm) check_type->overshoot Overshooting stalling Stalling / Too Slow check_type->stalling Stalling immediate_action Immediate Action: Increase Cooling / Prepare Quench overshoot->immediate_action cause_analysis_stall Root Cause Analysis stalling->cause_analysis_stall cause_analysis_over Root Cause Analysis immediate_action->cause_analysis_over initiator_high Initiator Too High? cause_analysis_over->initiator_high Check feed_fast Feed Rate Too Fast? cause_analysis_over->feed_fast Check cooling_poor Inadequate Cooling? cause_analysis_over->cooling_poor Check solution_over Solution: - Reduce Initiator Conc. - Slow Feed Rate - Improve Heat Transfer initiator_high->solution_over feed_fast->solution_over cooling_poor->solution_over temp_low Temp Too Low? cause_analysis_stall->temp_low Check heat_input_poor Poor Heat Input? cause_analysis_stall->heat_input_poor Check viscosity_high High Viscosity Limiting Reactants? cause_analysis_stall->viscosity_high Check solution_stall Solution: - Check Initiator Temp Range - Insulate Reactor - Change Solvent temp_low->solution_stall heat_input_poor->solution_stall viscosity_high->solution_stall

Caption: A decision tree for troubleshooting common temperature control problems.

Diagram 2: Idealized Reactor Setup for Precise Temperature Control

G cluster_0 Reactor Assembly cluster_1 Temperature Control Loop reactor Jacketed Reactor Reaction Mixture Stirrer Temp Probe reactor:f1->reactor:f0 reactor:f2->reactor:f0 circulator Heating/Cooling Circulator reactor->circulator Jacket Fluid In controller Temperature Controller (PID Logic) reactor:f2->controller condenser Condenser condenser->reactor nitrogen Nitrogen Inlet nitrogen->reactor pump Syringe Pump (Monomer/Initiator Feed) pump->reactor circulator->reactor Jacket Fluid Out controller->circulator Control Signal

Caption: Key components for a polymerization reactor with precise temperature control.

References

  • Fluorinated Porous Organic Polymers via Direct C–H Arylation Polycondens
  • Synthesis and Application of Fluorine-Containing Polymers with Low Surface Energy.Polymers (Basel). [Link]
  • Synthesis of fluorinated polyethylene of different topologies via insertion polymerization with semifluorinated acrylates.Polymer Chemistry (RSC Publishing). [Link]
  • How to Control Acrylic Resin's Polymerization Exotherm.
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  • Alternative Fluoropolymers to Avoid the Challenges Associated with Perfluorooctanoic Acid.
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  • Metal catalyzed functionalization of deactivated fluoroalkyl halides towards fluoroalkene radical polymerization initi
  • Synthesis of partially fluorinated polyolefins via copolymerization of ethylene with fluorinated norbornene-based comonomers.Polymer Chemistry (RSC Publishing). [Link]
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  • Organocatalyzed Atom Transfer Radical (Co)Polymerization of Fluorinated and POSS-Containing Methacrylates: Synthesis and Properties of Linear and Star-Shaped (Co)Polymers.MDPI. [Link]
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  • Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions.RSC Sustainability (RSC Publishing). [Link]
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  • 1,8-Dichlorooctane (CAS 2162-99-4) - Chemical & Physical Properties.Cheméo. [Link]
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  • Why Fluoropolymers Are Used for the Construction of Industrial He
  • Free radical controlled polymerization of fluorinated copolymers produced in microemulsion.IRIS Re.Public@polimi.it. [Link]
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  • Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane.
  • Use of Original ω‐Perfluorinated Dithioesters for the Synthesis of Well‐Controlled Polymers by Reversible Addition‐Fragmentation Chain Transfer (RAFT).
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preventing decomposition of 1,8-Dichloroperfluorooctane during reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 1,8-Dichloroperfluorooctane (CAS 647-25-6). This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you maintain the integrity of this valuable synthetic intermediate and prevent its decomposition during your critical reactions.

Troubleshooting Guide: Diagnosing and Solving Reaction Issues

This section addresses specific problems you may encounter during your experiments. We focus on identifying the root cause and providing actionable solutions.

Q1: My reaction mixture has turned dark brown or black. What is the cause and how can I fix it?

A dark discoloration is a common indicator of decomposition, often involving the formation of complex side products or elemental carbon under harsh conditions.

Primary Causes & Solutions:

  • Excessive Thermal Stress: While perfluoroalkanes are known for their thermal stability, the C-Cl bonds in this compound are the weakest points in the molecule. High localized temperatures, often caused by aggressive heating or a strong exotherm, can initiate decomposition. Studies on similar perfluorinated compounds show that thermal stability can be compromised by extrinsic factors.[1][2]

    • Diagnostic Step: Review your temperature logs. Were there any unexpected temperature spikes? Are you using a heating mantle that could create hot spots?

    • Solution: Employ a precisely controlled oil bath or jacketed reactor for uniform heating. Reduce the reaction temperature and extend the reaction time. If the reaction is highly exothermic, add reagents slowly and ensure efficient stirring.

  • Incompatible Reagents: Certain reagents can catalytically or directly induce decomposition.

    • Diagnostic Step: Cross-reference all reagents, catalysts, and solvents with the known incompatibilities listed in the Safety Data Sheet (SDS).[3] Key materials to avoid include strong bases, acids, and certain metals.[3]

    • Solution: Ensure all reagents are pure and free from contaminants. Use glassware or PTFE-lined reactors, as metallic vessels can initiate decomposition. If a base is required, consider using a milder, non-nucleophilic organic base instead of strong inorganic bases.

Q2: My reaction yield is consistently low, and I recover a significant amount of unreacted this compound. How can I improve conversion?

Low conversion suggests that the reaction conditions are not sufficiently activating for the C-Cl bond.

Primary Causes & Solutions:

  • Insufficient Nucleophilicity: The electron-withdrawing nature of the perfluorooctyl chain reduces the electrophilicity of the carbon atom attached to the chlorine, making nucleophilic attack challenging.[4][5]

    • Diagnostic Step: Evaluate the strength of your nucleophile. Is it appropriate for attacking a sterically hindered and electronically deactivated substrate?

    • Solution:

      • Switch to a more potent nucleophile. For example, thiolates are generally more nucleophilic than alcohols.[6]

      • If using a neutral nucleophile like an alcohol or amine, deprotonate it first with a suitable non-nucleophilic base to generate the more reactive anionic form.

  • Poor Solvent Choice: The choice of solvent is critical for solvating the nucleophile and facilitating the reaction.

    • Diagnostic Step: Are you using a protic solvent (e.g., water, ethanol)? Protic solvents can form a solvent cage around anionic nucleophiles through hydrogen bonding, reducing their reactivity.[6]

    • Solution: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents effectively solvate the counter-ion but not the nucleophile itself, leaving it "bare" and highly reactive.

Q3: My analytical data (GC-MS, NMR) shows a complex mixture of unexpected side products. What is the likely cause?

The presence of multiple unidentified products often points to a radical-mediated reaction pathway rather than a clean nucleophilic substitution.

Primary Causes & Solutions:

  • Unintended Radical Initiation: High temperatures, UV light exposure, or the presence of radical initiators (like peroxides in old ethers) can cause homolytic cleavage of the C-Cl bond, initiating a radical chain reaction.

    • Diagnostic Step: Was the reaction performed in a clear glass vessel exposed to ambient light? Were solvents freshly distilled or checked for peroxides?

    • Solution: Conduct the reaction in a vessel protected from light (e.g., wrapped in aluminum foil). Use freshly distilled, inhibitor-free solvents. If radical reactions are strongly suspected, consider adding a radical scavenger, but be aware this may also inhibit the desired reaction if it has radical character.

  • Reaction with Vessel or Contaminants: Trace metals or other impurities can catalyze fragmentation or rearrangement pathways.

    • Diagnostic Step: Was the glassware scrupulously cleaned? Were any spatulas or needles used that could introduce metallic contaminants?

    • Solution: Use acid-washed glassware and employ inert handling techniques (e.g., PTFE-coated equipment). Ensure the highest purity of all reagents and solvents.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for diagnosing issues when using this compound.

G cluster_discoloration Troubleshoot Discoloration cluster_lowyield Troubleshoot Low Yield cluster_sideproducts Troubleshoot Side Products Problem Problem Observed in Reaction Discoloration Discoloration (Black/Brown) Problem->Discoloration LowYield Low Yield / No Conversion Problem->LowYield SideProducts Unexpected Side Products Problem->SideProducts CheckTemp Check for Overheating / Hot Spots Discoloration->CheckTemp CheckReagents Review Reagent Compatibility (Metals, Bases) Discoloration->CheckReagents CheckNu Evaluate Nucleophile Strength LowYield->CheckNu CheckSolvent Analyze Solvent Choice (Protic vs. Aprotic) LowYield->CheckSolvent CheckLight Check for Light Exposure / Peroxides SideProducts->CheckLight CheckPurity Verify Purity of All Components SideProducts->CheckPurity Sol_Temp Sol_Temp CheckTemp->Sol_Temp Solution: Use Oil Bath, Lower Temp Sol_Inert Sol_Inert CheckReagents->Sol_Inert Solution: Use Inert Glass/PTFE Reactor Sol_Nu Sol_Nu CheckNu->Sol_Nu Solution: Use Stronger Nucleophile or Deprotonate Sol_Solvent Sol_Solvent CheckSolvent->Sol_Solvent Solution: Switch to Polar Aprotic Solvent (DMF, DMSO) Sol_Light Sol_Light CheckLight->Sol_Light Solution: Protect from Light, Use Fresh Solvents Sol_Purity Sol_Purity CheckPurity->Sol_Purity Solution: Use High-Purity Reagents, Acid-Wash Glassware

Caption: A troubleshooting workflow for common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound?

The two most probable decomposition pathways under typical synthetic conditions are:

  • Nucleophilic Substitution (S_N2-type): This is often the desired reaction, where a nucleophile displaces a chloride ion.[4] However, if the nucleophile is too aggressive or the temperature is too high, it can lead to further reactions and degradation.

  • Radical Dechlorination: Initiated by heat or light, this involves the homolytic cleavage of the C-Cl bond to form a perfluoroalkyl radical. This radical is highly reactive and can lead to a variety of unwanted side products through fragmentation or reaction with the solvent.

Potential Decomposition Pathway Diagram

G cluster_nucleophilic Nucleophilic Attack cluster_radical Radical Pathway Start This compound (Cl-C8F16-Cl) Nu_Attack Attack by Nucleophile (Nu⁻) Start->Nu_Attack Rad_Init Initiation (Heat / UV Light) Start->Rad_Init Desired Desired Product (Nu-C8F16-Cl) Nu_Attack->Desired Controlled Conditions Side_Nu Further Reaction / Degradation Nu_Attack->Side_Nu Harsh Conditions Radical Perfluoroalkyl Radical (•C8F16-Cl) Rad_Init->Radical Side_Rad Fragmentation & Side Products Radical->Side_Rad

Caption: Key decomposition pathways for this compound.

Q2: What are the ideal storage and handling conditions?

To ensure long-term stability, adhere to the following guidelines based on the product's Safety Data Sheet[3][7]:

  • Storage: Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed and store locked up.[7]

  • Handling: Use only in a well-ventilated area.[7] Avoid breathing vapors or mist. Wear appropriate personal protective equipment (PPE), including protective gloves and eye protection.[9] Keep the compound away from heat, sparks, open flames, and other ignition sources.[3][10]

Q3: Which substances and conditions should be strictly avoided?

To prevent decomposition, it is critical to avoid contact with incompatible materials.

Incompatible Class Examples Reason for Incompatibility
Strong Bases NaOH, KOH, t-BuOKCan promote vigorous, uncontrolled reactions or decomposition.[3]
Strong Acids Concentrated H₂SO₄, HClMay catalyze decomposition, especially at elevated temperatures.[3]
Reactive Metals Alkali metals (Na, K), finely divided Al or MgCan lead to violent reductive dehalogenation.[3]
Strong Reducing Agents NaBH₄, LiAlH₄Can reduce the C-Cl bond, leading to unintended products.
High Temperatures >150-200 °C (guideline)Increases the rate of thermal decomposition.[1]
UV Light / Ignition Sources Direct sunlight, sparks, open flamesCan initiate radical reactions and cause decomposition into toxic gases.[3][8]

Recommended Experimental Protocol

Generic Protocol for Nucleophilic Substitution on this compound

This protocol provides a conservative starting point to maximize reaction success and minimize decomposition.

  • Reactor Setup:

    • Use an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser (with an inert gas inlet, e.g., Argon or Nitrogen), a thermometer, and a rubber septum for reagent addition.

    • Ensure all glassware is free from metallic residues.

  • Reagent Preparation:

    • To the flask, add this compound (1.0 eq).

    • Add a suitable polar aprotic solvent (e.g., dry acetonitrile or DMF, ~0.1-0.5 M concentration).

    • In a separate flask, dissolve the nucleophile (1.0-1.2 eq). If the nucleophile is neutral (e.g., an alcohol), add a non-nucleophilic base (e.g., NaH or K₂CO₃) to pre-form the more reactive anion.

  • Reaction Execution:

    • Begin stirring the solution of this compound and flush the system with inert gas for 10-15 minutes.

    • Using a syringe, slowly add the nucleophile solution to the reaction flask over 20-30 minutes.

    • Heat the reaction mixture to a moderate temperature (start with 60-80 °C) using a controlled oil bath.

    • Monitor the reaction progress using a suitable technique (e.g., GC-MS or TLC).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction appropriately (e.g., by adding water or a saturated NH₄Cl solution).

    • Perform a liquid-liquid extraction using a suitable organic solvent.

    • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product using column chromatography or distillation as required.

References

  • Kober, E. (1969). Preparation of perfluoroalkyl halides. U.S. Patent No. 3,456,024. Washington, DC: U.S. Patent and Trademark Office.
  • Farnell. (2012). MATERIAL SAFETY DATA SHEET - Contact Cleaner II.
  • DTIC. (1966). THE SYNTHESIS OF SPECIAL FLUORINE-CONTAINING MONOMERS.
  • AIP Publishing. (2022). The decomposition pathways of C4F7N/CO2/O2 mixtures in the PTFE vapors.
  • GSRS. (n.d.). This compound.
  • National Institutes of Health. (2022). Diastereodivergent nucleophile–nucleophile alkene chlorofluorination. Nature Chemistry.
  • ResearchGate. (2022). Defluorination Mechanisms and Real-Time Dynamics of Per- and Polyfluoroalkyl Substances on Electrified Surfaces.
  • Save My Exams. (n.d.). Nucleophilic Substitution of Haloalkanes.
  • PubMed. (2022). Synthesis of 8-Fluoroneocryptolepine and Evaluation for Cytotoxic Activity against AGS Cancer Cells. Journal of Natural Products.
  • Organic Chemistry Portal. (n.d.). Fluoroalkane and perfluoroalkane synthesis.
  • University of Liverpool. (2002). Novel and efficient synthesis of perfluoroalkylated arylphosphines. Tetrahedron Letters.
  • Jones, W. R., & Snyder, C. E. (1990). Determination of the Thermal Stability of Perfluoroalkylethers. NASA Technical Memorandum 102444.
  • ResearchGate. (2002). Polymer Synthesis Using Hydrofluorocarbon Solvents. 1. Synthesis of Cross-Linked Polymers by Dispersion Polymerization in 1,1,1,2-Tetrafluoroethane. Macromolecules.
  • ResearchGate. (2021). Thermal Stability Analysis of Perfluorohexane.
  • SciSpace. (1992). Determination of the thermal stability of perfluoropolyalkyl ethers by tensimetry.
  • ResearchGate. (2016). THERMAL STABILITY OF SELECTED DEEP EUTECTIC SOLVENTS. International Journal of Scientific Research.
  • Royal Society of Chemistry. (n.d.). Pd-catalysed Hydrodehalogenation of Aryl Chlorides: A Mild Method for Deuteration and Detoxification.
  • Chemistry World. (2022). How chemists are harnessing halogen bonds for asymmetric synthesis.
  • YouTube. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions.
  • Chemistry LibreTexts. (2023). 7.8: Structure and SN2 Reactivity: The Nucleophile.
  • National Institutes of Health. (2014). Influence of Halogen Atoms and the Reactivity of Nucleophiles on Reactions of Tetrahydropyran and Tetrahydrofuran Acetals with C-Nucleophiles: Hyperconjugation and Inductive Effects. The Journal of Organic Chemistry.

Sources

Technical Support Center: Scale-Up Challenges for 1,8-Dichloroperfluorooctane Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dichloroperfluorooctane (C8Cl2F16) is a vital organofluorine compound, primarily utilized as a synthetic intermediate in the production of specialized polymers, elastomers, and other oleophobic materials.[1][2] Its perfluorinated backbone imparts exceptional chemical and thermal stability, while the terminal chlorine atoms provide reactive sites for further chemical modification.

The synthesis of α,ω-dihaloperfluoroalkanes like this compound, often achieved through the telomerization of tetrafluoroethylene (TFE), presents unique and significant challenges during scale-up.[3] These challenges stem from the unique physical properties of fluorinated compounds, the hazardous nature of the reagents involved, and the kinetic and thermodynamic complexities of the reactions.

This technical support guide is designed for researchers, scientists, and drug development professionals to navigate the common pitfalls encountered when transitioning the synthesis of this compound from the laboratory bench to pilot or production scale. It provides in-depth troubleshooting advice, detailed protocols, and critical safety information in a practical, question-and-answer format.

Troubleshooting Guide: From Bench to Production

This section addresses specific issues that may arise during the scale-up synthesis of this compound.

Q1: We are experiencing a significant drop in yield and observing incomplete consumption of starting materials upon scaling up from a 100g to a 5kg scale. What are the likely causes and solutions?

A1: This is a classic scale-up challenge often rooted in mass and heat transfer limitations that are less apparent at the lab scale.[4]

  • Causality:

    • Inefficient Mixing: Perfluorinated compounds are notoriously immiscible with most common organic solvents, creating a biphasic or even triphasic (gas/fluorous/organic) system. What appears well-mixed in a round-bottom flask with a magnetic stirrer is often inadequately agitated in a large reactor, leading to poor contact between the initiator, solvent, and gaseous TFE.[4]

    • Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically in larger reactors.[4] The telomerization of TFE is highly exothermic, and inefficient heat removal can create localized hot spots. These hot spots can lead to uncontrolled side reactions, initiator decomposition, and the formation of unwanted oligomers, ultimately reducing the yield of the target C8 compound.

    • Reagent Addition Rate: A reagent addition rate that was optimal at a small scale may be too rapid for a large-scale reaction, overwhelming the reactor's cooling capacity and exacerbating the problems of poor heat transfer.[5]

  • Troubleshooting & Optimization:

    • Optimize Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately designed impeller (e.g., pitched-blade turbine or anchor) to ensure vigorous mixing of the disparate phases.

    • Improve Heat Management: Utilize a jacketed reactor with a high-performance heat transfer fluid. For very large scales, consider internal cooling coils. Implement a controlled, slower addition of the initiator or TFE to ensure the heat generated does not outpace the cooling system's capacity.[6]

    • Solvent Selection: While challenging, consider the use of a perfluorinated solvent to create a single liquid phase, which can improve mass transfer. However, this adds complexity in terms of cost and downstream separation.

Q2: Our scaled-up batches show a broader distribution of oligomers (Cl(CF₂CF₂)nCl where n ≠ 4) and other chlorinated byproducts compared to the lab-scale synthesis. How can we improve selectivity?

A2: Poor selectivity in telomerization is almost always linked to a loss of control over the fundamental reaction parameters.

  • Causality:

    • Inconsistent Initiator/Telogen Concentration: The ratio of the chain transfer agent (telogen, e.g., CCl₄ or another chlorine source) to the monomer (TFE) and initiator is critical for controlling the chain length. In a large reactor, localized concentration gradients due to poor mixing can lead to areas where chain propagation dominates over chain transfer, resulting in higher molecular weight oligomers.

    • TFE Pressure Fluctuation: The concentration of dissolved TFE is a function of the reactor's head pressure. Inconsistent pressure control can lead to variable reaction rates and a broader product distribution.

    • Byproduct Formation: If carbon tetrachloride is used as the telogen, reductive dehalogenation can occur, especially in the presence of certain initiators or metal surfaces, potentially forming chloroform and other species.[7]

  • Troubleshooting & Optimization:

    • Strict Stoichiometric Control: Use precision equipment like mass flow controllers for TFE addition and metering pumps for liquid reagents to maintain tight stoichiometric ratios throughout the batch.

    • Maintain Constant Pressure: Employ a robust pressure regulation system to maintain a constant TFE head pressure in the reactor.

    • In-Process Monitoring: Use in-process controls (IPCs), such as online Gas Chromatography (GC), to monitor the formation of the desired product and key byproducts. This allows for real-time adjustments to reaction parameters.[5]

Q3: We are struggling with the purification of the crude product at a larger scale. Simple distillation is not providing the required purity.

A3: The high density and chemical inertness of perfluorocarbons, combined with the presence of structurally similar oligomers, make purification challenging.

  • Causality:

    • Close Boiling Points: The boiling points of the adjacent oligomers (e.g., C6, C10) can be very close to the desired C8 product, making simple distillation ineffective.

    • High Density: The product's high density (~1.74 g/cm³) can cause issues with phase separation during aqueous work-ups if not handled correctly.[8]

    • Residual Non-Fluorous Impurities: Initiator fragments and solvent residues can be difficult to remove from the dense, non-polar fluorous phase.

  • Troubleshooting & Optimization:

    • Fractional Vacuum Distillation: This is the most effective method. Use a column with a high number of theoretical plates (e.g., a packed column or a spinning band distillation apparatus) under reduced pressure to effectively separate the close-boiling oligomers.[9]

    • Aqueous/Solvent Washes: Before distillation, wash the crude product thoroughly with aqueous solutions (e.g., sodium bicarbonate, sodium bisulfite) to remove acidic impurities and unreacted initiator. Follow with a wash using a hydrocarbon solvent (e.g., hexane) to extract non-fluorous organic impurities. The high density of the product layer means it will typically be the bottom layer.

    • Solid-Phase Extraction (SPE): For very high purity requirements, consider passing the distilled product through a silica gel or alumina plug to remove polar impurities. While less common for bulk purification, specialized fluorous solid-phase extraction cartridges can also be effective.[10]

Frequently Asked Questions (FAQs)

Q1: What are the critical safety precautions for handling this compound and its precursors? A1: this compound belongs to the class of per- and polyfluoroalkyl substances (PFAS), which are under scrutiny for their persistence and potential health effects.[11][12] All work should be conducted with stringent safety measures.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Viton™ or laminate), safety goggles, and a lab coat.[13]

  • Ventilation: Work in a well-ventilated laboratory, preferably within a fume hood, to prevent inhalation of vapors.[13]

  • Handling TFE: Tetrafluoroethylene is a flammable, toxic gas that can polymerize explosively. It must be handled with specialized equipment and by trained personnel.

  • Storage: Store this compound in a cool, dry, well-ventilated area, separated from strong oxidants, bases, and reactive metals.[13]

Q2: How should I dispose of waste generated from this synthesis? A2: Due to the persistent nature of PFAS compounds, waste cannot be disposed of through standard channels. All liquid and solid waste containing perfluorinated compounds must be collected in designated, sealed containers and handled by a professional chemical disposal company that specializes in hazardous waste incineration at high temperatures.[14]

Q3: What are the recommended analytical techniques for reaction monitoring and final product QC? A3: A combination of techniques is recommended:

  • Gas Chromatography (GC): GC with a mass spectrometry (MS) detector is the preferred method for monitoring reaction progress, identifying byproducts, and assessing final purity. An electron-capture detector (ECD) is also highly sensitive to halogenated compounds.

  • ¹⁹F NMR Spectroscopy: Fluorine-19 Nuclear Magnetic Resonance is an invaluable tool for structural confirmation and purity analysis, as it provides a distinct signal for each unique fluorine environment in the molecule.

  • FTIR Spectroscopy: Can be used to confirm the absence of starting materials or certain functional group impurities.

Data Presentation

The following table illustrates common trends observed when scaling up the synthesis of this compound.

ParameterLab-Scale (100 g)Pilot Scale (5 kg)Key Scale-Up Considerations
Yield 75%55-65%Mass and heat transfer limitations often reduce yield.[4]
Purity (by GC) >99.0%97.5%Broader oligomer distribution and byproducts are more common.
Reaction Time 6 hours10-12 hoursSlower reagent addition and thermal transfer prolong the process.[5]
Purification Method Simple Vacuum DistillationFractional Vacuum DistillationHigher efficiency is required to separate close-boiling oligomers.[9]
Heat Management Oil Bath / MantleJacketed Reactor with ChillerSurface-area-to-volume ratio decrease necessitates active cooling.[6]
Agitation Magnetic StirrerOverhead Mechanical StirrerRequired to handle increased volume and ensure phase mixing.

Note: This data is illustrative and intended to highlight common scale-up trends.

Experimental Protocols

Protocol 1: Illustrative Scale-Up Synthesis of this compound

This protocol is illustrative, based on the principles of TFE telomerization, and must be adapted and optimized for specific equipment and safety protocols.

  • Reactor Preparation: Ensure a 10 L glass-lined or stainless steel reactor is clean, dry, and pressure-tested. Assemble the reactor with an overhead mechanical stirrer, thermocouple, pressure transducer, condenser cooled to -20°C, and ports for gas inlet and liquid addition. Purge the entire system thoroughly with dry nitrogen.

  • Reaction Setup: Charge the reactor with carbon tetrachloride (CCl₄) (1.54 kg, 10.0 mol) as the telogen. Add the initiator, such as Azobisisobutyronitrile (AIBN) (82 g, 0.5 mol). Begin stirring at 200 RPM.

  • Inerting and Pressurization: Pressurize the reactor with nitrogen to 5 barg, vent, and repeat three times to remove all oxygen.

  • Reaction Execution: Heat the reactor contents to 75-80°C. Once the temperature is stable, begin feeding gaseous tetrafluoroethylene (TFE) into the reactor. Maintain a constant pressure of 10-15 barg. The reaction is highly exothermic; use the reactor's cooling jacket to maintain the internal temperature at 80 ± 2°C. Continue feeding TFE until the desired amount (approx. 4.0 kg, 40.0 mol) has been added. The reaction progress can be monitored by observing the rate of TFE uptake.

  • Reaction Completion: After TFE addition is complete, hold the reaction mixture at 80°C for an additional 2-3 hours to ensure complete reaction of the initiator.

  • Cooling and Venting: Cool the reactor to room temperature. Carefully and slowly vent the excess TFE pressure through a scrubber system.

  • Initial Work-up: The crude product, a mixture of Cl(CF₂CF₂)nCl oligomers, is transferred to a separation vessel. Wash the crude mixture with a 5% sodium bisulfite solution to destroy any remaining initiator, followed by a wash with 5% sodium bicarbonate solution, and finally with deionized water. The dense fluorous product will be the bottom layer.

Protocol 2: Purification by Fractional Vacuum Distillation

  • Setup: Charge the washed and dried crude product into the reboiler of a fractional distillation unit equipped with a 1-meter packed column and a vacuum-jacketed distillation head.

  • Distillation: Apply vacuum and slowly heat the reboiler. Discard the initial low-boiling fraction, which primarily consists of unreacted CCl₄.

  • Fraction Collection: Carefully collect the fractions at the appropriate boiling point/pressure. The target this compound (b.p. ~115°C at 200 mmHg) should be collected as the main fraction.[8] Analyze all fractions by GC to confirm purity.

  • Product Handling: Combine the fractions that meet the purity specification (>99%). Store the final product in a sealed, labeled container in a cool, dry place.

Visualization of Workflows

Diagram 1: Synthesis & Purification Workflow

cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage prep Reactor Preparation (Clean, Dry, Purge) charge Charge Telogen (CCl4) & Initiator (AIBN) prep->charge react Heat & Pressurize with TFE (Exothermic) charge->react complete Hold for Completion react->complete cool Cool & Vent complete->cool wash1 Aqueous Wash (Bisulfite, Bicarbonate) cool->wash1 wash2 Phase Separation (Collect bottom layer) wash1->wash2 dry Dry Organic Layer (e.g., MgSO4) wash2->dry distill Fractional Vacuum Distillation dry->distill analyze GC/MS Analysis of Fractions distill->analyze final Combine Pure Fractions & Package analyze->final

Caption: A simplified workflow for the synthesis and purification of this compound.

Diagram 2: Troubleshooting Low Yield

start Low Yield or Incomplete Reaction q1 Is mixing adequate? start->q1 s1_no Improve Agitation: - Use Overhead Stirrer - Optimize Impeller Design q1->s1_no No q2 Is temperature stable? (No hot spots) q1->q2 Yes s1_yes Check Temperature Control end Yield Optimized s1_no->end s2_no Improve Heat Removal: - Reduce Addition Rate - Increase Coolant Flow q2->s2_no No q3 Are reagents pure? (TFE, Initiator) q2->q3 Yes s2_yes Check Reagent Purity & Stoichiometry s2_no->end s3_yes Re-evaluate Kinetics & Reaction Time q3->s3_yes Yes s3_no Source High-Purity Reagents q3->s3_no No s3_yes->end s3_no->end

Caption: A decision tree for troubleshooting low yield during scale-up synthesis.

References

  • Preparation and Reactions of Perfluoroalkanesulfenyl Chlorides. (n.d.). ResearchGate.
  • PFAS in the Workplace. (2018, January 3). EHSLeaders.
  • Preparation of perfluoroalkyl halides. (1969, July 15). Google Patents.
  • PFAS Risks & Workplace Safety. (n.d.). EcoOnline US.
  • How to Avoid PFAS Chemicals and What You Need to Know About These Dangerous Substances. (n.d.). CloudSDS.
  • A general method for the preparation of perfluoroalkanesulfonyl chlorides. (2005). ResearchGate.
  • A General Method for the Preparation of Perfluoroalkanesulfonyl Chlorides. (n.d.). ResearchGate.
  • Fluoroalkane and perfluoroalkane synthesis. (n.d.). Organic Chemistry Portal.
  • PFAS and Worker Health. (2024, September 25). CDC.
  • Per- and polyfluoroalkyl substances (PFAS). (n.d.). National Institute of Environmental Health Sciences.
  • Telomerization – Knowledge and References. (n.d.). Taylor & Francis.
  • This compound. (n.d.). GSRS.
  • This compound (C8Cl2F16). (n.d.). PubChemLite.
  • Mechanisms and products of surface-mediated reductive dehalogenation of carbon tetrachloride by Fe(II) on goethite. (2005). PubMed.
  • A Purification Method of 18F-FP-(+)-DTBZ via Solid-Phase Extraction With Combined Cartridges. (2021). PMC - NIH.

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Technical Support Center: Byproduct Analysis in 1,8-Dichloroperfluorooctane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-dichloroperfluorooctane. This guide is designed to provide expert insights and practical troubleshooting advice for identifying and managing byproduct formation in your reactions. The content is structured in a flexible question-and-answer format to directly address the complex challenges you may encounter in the lab.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems encountered during reactions with this compound. Each answer provides a causal explanation and a recommended course of action.

Question 1: My reaction yield is significantly lower than expected, and the GC-MS chromatogram shows a complex mixture of unidentified peaks. What is the likely cause?

Answer: Low yields and complex product mixtures in reactions involving this compound often stem from competing reaction pathways, particularly radical side reactions.[1][2] The C-Cl bonds, while being the primary reactive sites, can undergo homolytic cleavage under thermal or photochemical stress, initiating a radical chain reaction.[3]

Common Causes & Solutions:

  • Radical Chain Reactions: The initiation of a radical process can lead to a cascade of unintended reactions, including telomerization, where shorter-chain fragments combine, or random recombination of radicals.[1][4][5] This is especially prevalent if the reaction is run at high temperatures or exposed to UV light.

  • Starting Material Purity: Impurities in the this compound starting material or solvents can initiate or participate in side reactions. Always verify the purity of your starting materials via GC-MS or ¹⁹F NMR before use.

  • Reaction Conditions: Excessive temperature can provide the energy needed to break C-Cl or even C-F bonds, leading to a wider array of byproducts.

Troubleshooting Protocol:

  • Lower the Reaction Temperature: Attempt the reaction at the lowest feasible temperature to minimize radical formation.

  • Exclude Light: Protect the reaction from light by wrapping the glassware in aluminum foil.

  • Degas Solvents: Remove dissolved oxygen, a known radical promoter, from your solvents by sparging with an inert gas like argon or nitrogen.

  • Purity Check: Analyze your starting material and solvents for any contaminants that could be interfering with the desired reaction.

Question 2: I have a significant byproduct with a molecular weight corresponding to the loss of HCl from my expected product. How can I confirm its structure and prevent its formation?

Answer: The observation of a mass corresponding to HCl elimination suggests the formation of an olefinic byproduct. This is a common side reaction in nucleophilic substitution reactions, particularly when using sterically hindered or strongly basic nucleophiles.[6]

Analytical Confirmation Workflow:

  • GC-MS Analysis: While GC-MS provides the molecular weight, its fragmentation pattern can offer initial structural clues. Look for fragments consistent with a perfluoroalkene structure.

  • ¹⁹F NMR Spectroscopy: This is the most powerful tool for confirming the structure.[7][8] The formation of a double bond will cause a significant shift in the ¹⁹F NMR signals for the fluorine atoms on the carbons involved in the double bond (the vinylic fluorines). You would expect to see signals in a different region of the spectrum compared to the typical -CF₂- signals.

  • ¹H NMR Spectroscopy: If the elimination involves a hydrogen atom from the nucleophile, ¹H NMR can also provide confirmatory evidence.

Prevention Strategies:

  • Choice of Base/Nucleophile: If possible, use a less sterically hindered and less basic nucleophile to favor substitution over elimination.

  • Temperature Control: Elimination reactions are often favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of this byproduct.

  • Solvent Effects: The choice of solvent can influence the substitution vs. elimination ratio. Aprotic polar solvents often favor substitution.

Below is a workflow diagram for identifying an unknown byproduct.

G cluster_0 Byproduct Identification Workflow Start Unexpected Byproduct Detected GCMS Perform GC-MS Analysis Start->GCMS Hypothesis Formulate Hypothesis (e.g., Elimination, Radical Product) GCMS->Hypothesis Provides MW & Fragmentation NMR Perform ¹⁹F NMR Analysis Structure Elucidate Structure NMR->Structure Provides Connectivity & Environment Confirm Confirm Hypothesis with Spectroscopic Data Structure->Confirm Hypothesis->NMR Hypothesis Guides NMR Interpretation Optimize Optimize Reaction Conditions to Minimize Byproduct Confirm->Optimize

Caption: Workflow for byproduct identification.

Frequently Asked Questions (FAQs)

This section covers broader questions regarding the chemistry and analysis of this compound.

Question 3: What are the primary reactive sites on this compound and what types of byproducts are most common?

Answer: The primary reactive sites on this compound are the two carbon-chlorine (C-Cl) bonds at the terminal positions (1 and 8).[9] The perfluorinated carbon chain is highly electron-withdrawing, making the terminal carbons electrophilic and susceptible to attack by nucleophiles. The C-F bonds are exceptionally strong and generally unreactive under standard conditions.

Common Byproduct Classes:

  • Mono-substituted Products: In reactions where di-substitution is the goal, incomplete reaction can lead to a mixture containing the mono-substituted intermediate, Cl-(CF₂)₈-Nu, alongside the desired Nu-(CF₂)₈-Nu.

  • Elimination Products: As discussed in the troubleshooting section, the formation of C=C double bonds via elimination of HCl (or other small molecules) can occur, especially with strong bases.

  • Telomerization Products: Radical-initiated reactions can lead to a range of shorter and longer chain perfluorinated species.[4][5] This occurs when C-C or C-Cl bond scission creates radical fragments that recombine in various ways.

  • Products from Impurities: Reactions with impurities present in the starting material, reagents, or solvent are a common source of unexpected byproducts.[10]

The diagram below illustrates the main reaction pathway versus a common byproduct pathway.

G cluster_1 Reaction Pathways Start Cl(CF₂)₈Cl + Nucleophile (Nu⁻) Intermediate Intermediate: Cl(CF₂)₈-Nu Start->Intermediate Nucleophilic Substitution (SN2) Desired Desired Product: Nu-(CF₂)₈-Nu Byproduct Byproduct: Cl(CF₂)₇CF=CF₂ + HCl Intermediate->Desired Second Substitution Intermediate->Byproduct Elimination (E2)

Caption: Desired substitution vs. byproduct elimination.

Question 4: Which analytical techniques are most effective for identifying and quantifying byproducts in my reaction mixture?

Answer: A multi-technique approach is essential for the comprehensive analysis of per- and polyfluoroalkyl substances (PFAS) and their reaction byproducts.[11][12][13] The three most critical techniques are Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy.

Technique Principle Best For Limitations
GC-MS Separates volatile compounds based on boiling point and fragments them to determine mass-to-charge ratio.[14][15]Identifying and quantifying volatile, thermally stable byproducts. Excellent for determining molecular weight.Requires derivatization for non-volatile compounds.[16] High temperatures can cause degradation of sensitive molecules.
LC-MS/MS Separates compounds based on polarity and uses tandem mass spectrometry for high-sensitivity detection.[11][17]Analyzing less volatile, more polar, or thermally labile byproducts. Considered a reference method for many PFAS.[11][18]Can be affected by matrix effects from complex samples. May have lower resolution for isomeric byproducts compared to GC.
¹⁹F NMR Measures the resonance of fluorine nuclei, providing detailed information about their chemical environment.Unambiguous structural elucidation of fluorinated compounds.[7][8] Can identify isomers and quantify components in a mixture without standards.[19]Lower sensitivity compared to mass spectrometry techniques. Requires higher concentrations of analytes.
Key Experimental Protocols
Protocol 1: General GC-MS Analysis of Reaction Mixture
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane).

  • Injection: Inject 1 µL of the diluted sample into the GC-MS system in splitless mode to maximize sensitivity.[14]

  • GC Column: Use a capillary column suitable for separating halogenated compounds, such as an HP-5MS (30 m x 0.25 mm x 0.25 µm).[14]

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp 1: Increase at 10°C/min to 110°C.

    • Ramp 2: Increase at 25°C/min to 280°C.

    • Hold at 280°C for 5 minutes.[14]

  • MS Detection: Use an electron impact (EI) ion source. Scan a mass range appropriate for your expected products and potential byproducts (e.g., 50-600 m/z).

  • Data Analysis: Analyze the resulting chromatogram. Identify peaks corresponding to starting material, product, and byproducts. Use the mass spectrum of each peak to determine its molecular weight and fragmentation pattern, aiding in structural identification.

Protocol 2: ¹⁹F NMR for Structural Elucidation
  • Sample Preparation: Prepare a solution of the crude reaction mixture or a purified byproduct in a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in an NMR tube.

  • Internal Standard: Add a known amount of an internal standard with a distinct ¹⁹F signal (e.g., hexafluorobenzene) for quantification if needed.

  • Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum. Due to the large chemical shift dispersion of ¹⁹F, a wide spectral window is necessary.[7]

  • Data Analysis:

    • Chemical Shift (δ): The chemical shift of each signal provides information about the electronic environment of the fluorine atoms (e.g., -CF₃, -CF₂Cl, -CF₂-).

    • Integration: The relative area of each signal is proportional to the number of fluorine atoms it represents.

    • Coupling (J-coupling): The splitting pattern of signals (e.g., triplets, quartets) reveals information about adjacent fluorine atoms, which is critical for determining the connectivity of the carbon chain and identifying where modifications have occurred.[19]

References
  • Wasielewski, S., et al. (2018).
  • Ameduri, B. (2010). Telomerisation Reactions of fluorinated alkenes.
  • Wang, Y., et al. (2018). Analysis of Perfluorinated Compounds in Environmental Water Using Decyl-perfluorinated Magnetic Mesoporous Microspheres as Magnetic Solid-Phase Extraction Materials and Microwave-Assisted Derivatization Followed by Gas Chromatography–mass Spectrometry. Oxford Academic. [Link]
  • Crizer, D. M., et al. (2022). Category-Based Toxicokinetic Evaluations of Data-Poor Per- and Polyfluoroalkyl Substances (PFAS) using Gas Chromatography Coupled with Mass Spectrometry. PubMed Central. [Link]
  • Orata, F. (2012). GC/MS Chromatogram for PFOA, FHUEA, FOUEA, FNUEA.
  • Zhang, L., et al. (2021). The Determination of Trace Per- and Polyfluoroalkyl Substances and Their Precursors Migrated into Food Simulants from Food Contact Materials by LC–MS/MS and GC–MS/MS.
  • So, D. Y., et al. (2022).
  • Mabury, S. A., et al. (2005). Separation and Fluorine Nuclear Magnetic Resonance Spectroscopy (19F-NMR) Analysis of the Individual Branched Isomers Present in a Technical Mixture of Perfluorooctanesulfonyl Amide.
  • Domingo, J. L. & Nadal, M. (2019). Legacy and Emerging Per- and Polyfluoroalkyl Substances: Analytical Techniques, Environmental Fate, and Health Effects.
  • Mifkovic, A., et al. (2022). Computational protocol for predicting 19F NMR chemical shifts for PFAS and connection to PFAS structure. Wiley Online Library. [Link]
  • Jansen, K. (2022). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. American Chemical Society. [Link]
  • So, D. Y., et al. (2022). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [Link]
  • Ameduri, B., et al. (1995). Synthesis of fluorinated telomers Part 7. Telomerization of 1,1-difluoro-2-chloroethylene and 1,2-difluoro-1,2 dichloroethylene with methanol.
  • Frontier, A. (2026). How to Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
  • Perera, S., et al. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
  • Wikipedia. (2024). PFAS. Wikipedia. [Link]
  • Ghiorghita, P., et al. (2022). Poly- and Perfluoroalkyl Substance (PFAS) Analysis in Environmental Matrices: An Overview of the Extraction and Chromatographic Detection Methods. MDPI. [Link]
  • Interstate Technology & Regulatory Council. (2017). PFAS Fact Sheets.
  • Wang, Z., et al. (2022). PFAS analytical methods – A practical guide.
  • Enviro Wiki. (2022). PFAS Sources. Enviro Wiki. [Link]
  • U.S. Environmental Protection Agency. (n.d.). Contaminants of Emerging Concern (CECs)
  • U.S. Environmental Protection Agency. (2018). Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). EPA. [Link]
  • Buck, R. C., et al. (2011). Synthesis, by telomerization, of building blocks leading to fluorotelomer alcohols.
  • Fructos, M. R. & Mata, J. A. (2018). Radical Fluoroalkylation Reactions. Notables de la Ciencia. [Link]
  • LibreTexts Chemistry. (2024). 6.3: Radical Reactions. LibreTexts. [Link]
  • Allery, C. (2015). Free radical substitution reactions. YouTube. [Link]
  • Lumen Learning. (n.d.). Radical reactions in practice. Organic Chemistry II. [Link]
  • Leah4sci. (2024). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. YouTube. [Link]
  • Ameduri, B., et al. (1995). Synthesis of fluorinated telomers. Part 1. Telomerization of vinylidene fluoride with perfluoroalkyl iodides. Scilit. [Link]
  • Organic Chemistry Tutor. (2018). 18.04 Predicting Products of Nucleophilic Substitution Reactions. YouTube. [Link]

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Technical Support Center: Reaction Monitoring for 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-Dichloroperfluorooctane (DCFPO). This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile perfluorinated building block. Monitoring reactions involving DCFPO is critical for optimization, yield determination, and impurity profiling. This resource provides in-depth, field-tested guidance in a direct question-and-answer format to address the specific challenges you may encounter.

Section 1: Choosing Your Primary Monitoring Technique

The selection of an appropriate analytical method is the foundation of successful reaction monitoring. For a molecule like this compound, with its distinct perfluoroalkyl chain, your primary choices are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC).

Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques for monitoring reactions with this compound?

The two most powerful and routinely used techniques are ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS) .

  • ¹⁹F NMR Spectroscopy is exceptionally well-suited for this purpose because the ¹⁹F nucleus is highly sensitive (about 83% as receptive as ¹H) and there is typically no background signal in organic reaction media.[1] It provides a direct, non-destructive window into the electronic environment of every fluorine atom in the molecule, allowing you to track the disappearance of starting material and the appearance of product signals in real-time.[2][3]

  • Gas Chromatography (GC) , especially when coupled with a Mass Spectrometer (MS), is excellent for separating the volatile DCFPO from its reaction products based on differences in boiling point and polarity. The mass spectrometer provides definitive identification of the separated components.[4][5]

Q2: How do I decide between ¹⁹F NMR and GC-MS for my specific reaction?

This decision depends on the information you need and the nature of your reaction mixture. Use the following decision tree to guide your choice.

G start What is my primary goal? quant Need for rapid, quantitative in-situ monitoring of soluble species? start->quant Kinetics & Quantification sep Need to separate multiple volatile components or identify unknown byproducts? start->sep Separation & Identification nmr Choose ¹⁹F NMR quant->nmr gc Choose GC-MS sep->gc nmr_adv Advantages: - Real-time kinetics - No sample destruction - Direct structural information - Simple quantification with internal standard nmr->nmr_adv gc_adv Advantages: - Superior separation of complex mixtures - High sensitivity - Definitive identification by mass - Detects non-fluorinated species gc->gc_adv

Caption: Decision tree for selecting an analytical technique.

Q3: Can I use ¹H NMR to monitor these reactions?

Generally, ¹H NMR is not useful for directly monitoring the fate of the this compound molecule itself, as it contains no hydrogen atoms. However, it is essential for monitoring the co-reactants and reagents in your reaction, provided they are not perfluorinated. For example, in a substitution reaction with an alcohol, you could track the disappearance of the alcohol's hydroxyl proton signal in the ¹H NMR spectrum.

Section 2: Troubleshooting Guide for ¹⁹F NMR Spectroscopy

¹⁹F NMR is powerful but has unique challenges compared to ¹H NMR. The large chemical shift range and sensitivity to environmental factors can lead to artifacts.[1]

Common Problems & Solutions

Q1: My baseline is rolling and distorted. How can I fix this?

  • Causality: A distorted baseline in ¹⁹F NMR is often caused by acoustic ringing in the probe, which is exacerbated by the need for short, high-power pulses to excite the wide spectral window of fluorine nuclei.[1] It can also result from insufficient signal averaging or the presence of solid material in the NMR tube.

  • Solution Workflow:

    • Increase Acquisition Delay (D1): Use a longer relaxation delay (e.g., 25 seconds) to ensure full relaxation of the fluorine nuclei.[6] This is the most critical parameter for quantitative accuracy and often helps with baseline issues.

    • Apply a Baseline Correction Algorithm: Modern processing software like MestreNova includes powerful baseline correction algorithms (e.g., Whittaker Smoother) that are very effective for ¹⁹F spectra.[6]

    • Check Sample Preparation: Ensure your sample is fully dissolved and filtered to remove any particulate matter.

    • Increase Scans: If the signal-to-noise ratio is low, increase the number of scans to average out random noise.

Q2: How do I perform quantitative analysis (qNMR) using ¹⁹F NMR?

  • Principle: For accurate quantification, you must add a known amount of an internal standard to your reaction mixture. The standard should be an inert, fluorinated compound with a simple spectrum that does not overlap with your reactant or product signals.

  • Protocol: Quantitative ¹⁹F NMR

    • Choose a Standard: Trifluorotoluene or 1,4-difluorobenzene are common choices.

    • Prepare a Stock Solution: Accurately weigh the internal standard and dissolve it in a known volume of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).

    • Sample Preparation: At specific time points, withdraw a precise aliquot (e.g., 0.5 mL) of your reaction mixture. To this aliquot, add a precise volume (e.g., 0.1 mL) of the internal standard stock solution.

    • Acquisition: Acquire the ¹⁹F NMR spectrum using a long relaxation delay (D1 ≥ 5x the longest T1, or simply use 25-30 seconds to be safe).

    • Calculation: The concentration of your compound of interest (Cₓ) can be calculated using the following formula: Cₓ = (Iₓ / Nₓ) * (Nₛₜₔ / Iₛₜₔ) * Cₛₜₔ Where:

      • Iₓ and Iₛₜₔ are the integrated areas of the signals for your compound and the standard.

      • Nₓ and Nₛₜₔ are the number of fluorine nuclei giving rise to those signals.

      • Cₛₜₔ is the known concentration of the internal standard in the final NMR sample.

Q3: The chemical shifts of my product are different from what I expected based on literature. Why?

  • Causality: ¹⁹F chemical shifts are extremely sensitive to the local environment, including solvent, concentration, temperature, and pH.[1][3] A direct comparison to a literature value is only valid if all conditions are identical, which is rarely the case.

  • Solution:

    • Focus on Relative Shifts: Instead of absolute values, focus on the change in chemical shift. The signals corresponding to the -CF₂- groups closest to the reaction site (the terminal -CF₂Cl) will show the largest shift upon reaction.

    • Spiking Experiment: The most reliable way to confirm the identity of a peak is to add a small amount of an authentic, purified sample of the expected product to your NMR tube. If the peak increases in intensity, its identity is confirmed.

Typical ¹⁹F NMR Data for Perfluoroalkyl Chains

The following table provides typical chemical shift ranges for the different fluorine environments in a molecule like this compound.

Fluorine EnvironmentTypical Chemical Shift (ppm vs. CFCl₃)Notes
-CF₂Cl -65 to -75Most sensitive to reaction at the C-Cl bond. Will show the largest shift.
-CF₂-CF₂Cl-118 to -122The "beta" fluorine. Shows a smaller but noticeable shift upon reaction.
-(CF₂)₄- (Internal methylenes)-122 to -126Least affected by reactions at the chain ends. Often appear as a complex multiplet.
Internal Standard (e.g., CF₃Ph)~ -63Should be in a clear region of the spectrum.
Section 3: Troubleshooting Guide for GC-MS Analysis

GC-MS is a robust technique for separating and identifying volatile compounds. However, issues with peak shape, retention time, and contamination are common.[7][8]

Common Problems & Solutions

GC_Troubleshooting start What is the GC-MS issue? peak_shape Poor Peak Shape (Tailing or Fronting) start->peak_shape rt_shift Retention Time Drifting start->rt_shift ghost_peaks Ghost Peaks / Carryover start->ghost_peaks sub_tailing Tailing Peaks peak_shape->sub_tailing Asymmetric? sub_fronting Fronting Peaks peak_shape->sub_fronting Asymmetric? sol_rt 1. Leak in the system. ACTION: Perform leak check, esp. at septum and column fittings. 2. Carrier gas flow is inconsistent. ACTION: Check gas cylinder pressure and regulator. 3. Oven temperature not stable. ACTION: Verify oven temperature with external probe. rt_shift->sol_rt sol_ghost 1. Septum bleed. ACTION: Replace septum with a high-quality, low-bleed version. 2. Contamination in inlet/syringe. ACTION: Clean inlet; run solvent blanks; clean syringe. 3. Carryover from previous injection. ACTION: Increase oven temperature/run time; inject solvent blanks. ghost_peaks->sol_ghost sol_tailing 1. Check for active sites in inlet liner or column. ACTION: Use an inert liner; trim 10cm from column front. 2. Column contamination. ACTION: Bake out column at max temp. 3. Improper column installation. ACTION: Re-install column, ensuring correct ferrule placement. sub_tailing->sol_tailing sol_fronting 1. Column overload. ACTION: Dilute sample or increase split ratio. 2. Polarity mismatch between sample and column. ACTION: Ensure you are using a suitable column phase. sub_fronting->sol_fronting

Caption: Troubleshooting flowchart for common GC-MS issues.

Q1: What is the best GC column for analyzing this compound and its derivatives?

  • Causality: The choice of column (stationary phase) is critical for achieving good separation. For fluorinated compounds, which are relatively non-polar, a low-to-mid polarity column is generally best.

  • Recommendation: A column with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., a DB-5ms, HP-5ms, or equivalent) is an excellent starting point. This phase provides good selectivity for a wide range of compounds and is robust. For more polar derivatives, a mid-polarity phase like a 35% or 50% phenyl polysiloxane could be beneficial.[9]

Q2: My results are not reproducible. What should I check first?

  • Causality: Irreproducible results often stem from variability in the injection process or leaks in the system.[8][10]

  • Solution:

    • Check for Leaks: Use an electronic leak detector to check the septum nut, column fittings, and gas line connections. Even a small leak can cause significant fluctuations in flow and pressure, leading to shifting retention times and variable peak areas.[11]

    • Verify Injection Volume: If using manual injection, ensure your technique is consistent. For autosamplers, check the syringe for air bubbles or blockage.

    • Check Septum: A cored or worn-out septum can cause leaks and introduce ghost peaks. Replace the septum regularly.[10]

Protocol: General GC-MS Method for Reaction Monitoring

This protocol provides a starting point for developing a method to monitor a reaction involving this compound. It must be optimized for your specific reaction products.

  • System Preparation:

    • Install a suitable column (e.g., 30 m x 0.25 mm ID, 0.25 µm film, 5% phenyl polysiloxane).

    • Set helium as the carrier gas with a constant flow rate of ~1.0-1.2 mL/min.[12][13]

    • Perform a leak check.

  • Sample Preparation:

    • At a given time point, quench a small aliquot of the reaction mixture.

    • Perform a liquid-liquid extraction into a volatile organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the organic layer over sodium sulfate and dilute to an appropriate concentration (~10-100 µg/mL).

  • GC-MS Parameters:

ParameterSuggested SettingRationale
Injector Type Split/SplitlessProvides flexibility for different sample concentrations.
Injector Temp. 250 °CEnsures rapid vaporization of the analyte without thermal degradation.[12]
Split Ratio 50:1 (adjustable)Prevents column overload. Reduce for trace analysis.
Oven Program 50 °C (hold 2 min), then ramp 10 °C/min to 280 °C (hold 5 min)Separates volatile components at the start and elutes higher-boiling products.[14]
MS Transfer Line 280 °CPrevents condensation of analytes between the GC and MS.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Scan Range 40-500 m/zCovers the expected mass range of reactants and products.[12]
  • Analysis:

    • Inject a solvent blank first to ensure system cleanliness.

    • Inject a standard of pure this compound to determine its retention time.

    • Inject the reaction samples and monitor the decrease in the DCFPO peak and the emergence of new product peaks. Use the MS data to identify these new peaks.

References
  • Zwolak, I., & Olszowy, P. (2012).
  • Cui, W., et al. (2021). ¹H and ¹⁹F NMR Toolbox for Examining Interactions between Fluorinated Compounds and Polystyrene Nanoparticles. The Journal of Physical Chemistry B. [Link]
  • Mayor, M. (1941). Quantitative determination of fluorine in organic compounds.
  • Pramanik, B. K., et al. (2022). A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS)
  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods.
  • Brix, G., et al. (1989). ¹⁹F chemical shift imaging in perfluorocarbons. NMR in Biomedicine. [Link]
  • Washington, J. W. (2019). Fluorine NMR as a Tool for Analysis of Fluorinated Compounds in the Environment.
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  • Noury, A., et al. (2024).
  • Codling, G., et al. (2023). Quantitation of Total PFAS Including Trifluoroacetic Acid with Fluorine Nuclear Magnetic Resonance Spectroscopy. Environmental Science & Technology. [Link]
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  • Beesoon, S., et al. (2023). Compound-Specific, Quantitative Characterization of Organic Fluorochemicals in Biological Matrices.
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  • Nazifi, E., et al. (2008). GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae)
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Technical Support Center: Workup Procedures for 1,8-Dichloroperfluorooctane Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,8-dichloroperfluorooctane. This guide provides in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) to help you navigate the unique challenges of working with this highly fluorinated compound. The protocols and advice herein are synthesized from established principles of fluorous chemistry and standard organic synthesis workup procedures, tailored to the specific properties of this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, properties, and reactivity of this compound.

Q1: What are the key physical properties of this compound that I should be aware of during a reaction workup?

A1: this compound is a dense, non-polar, and hydrophobic liquid. Its high density (significantly greater than water and many common organic solvents) is a critical consideration during liquid-liquid extractions, as the organic layer containing your product may be the lower phase. Its perfluorinated nature means it has low miscibility with many common organic solvents, which can be both an advantage and a challenge.[1][2]

Q2: Why do emulsions form so readily when working up reactions with this compound, and how can I prevent or break them?

A2: Emulsion formation is a common issue in fluorous chemistry due to the presence of three partially miscible phases: aqueous, organic, and fluorous.[3][4] The amphiphilic nature of some reaction byproducts can further stabilize these emulsions.

  • Prevention:

    • Use brine (saturated NaCl solution) for aqueous washes to increase the polarity of the aqueous phase and reduce the solubility of organic components.

    • Avoid vigorous shaking of the separatory funnel; gentle inversions are often sufficient.

    • If possible, remove the reaction solvent via rotary evaporation before beginning the aqueous workup.

  • Breaking Emulsions:

    • Add a small amount of brine and gently swirl.

    • Filter the entire mixture through a pad of Celite®.

    • For small-scale reactions, centrifugation can be effective.

    • In some cases, adding a small amount of a different organic solvent can disrupt the emulsion.

Q3: What are the primary safety precautions I should take when working with this compound and its derivatives?

A3: While this compound itself is not considered highly toxic, it is a halogenated organic compound and should be handled with care.[5][6][7]

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).

  • Ventilation: Work in a well-ventilated fume hood to avoid inhalation of any vapors.

  • Waste Disposal: Dispose of all perfluorinated waste in designated halogenated waste containers. Perfluorinated compounds are persistent in the environment, so proper disposal is crucial.[8][9][10]

Part 2: Troubleshooting Guides

This section provides a structured approach to resolving common issues encountered during the workup of reactions involving this compound.

Troubleshooting Decision Tree: Liquid-Liquid Extraction

G start Start: Aqueous Workup emulsion Emulsion Formation? start->emulsion no_emulsion Clear Phase Separation emulsion->no_emulsion No break_emulsion Break Emulsion: - Add Brine - Gentle Swirling - Filter through Celite® emulsion->break_emulsion Yes which_layer Identify Organic Layer (Likely Bottom Layer) no_emulsion->which_layer break_emulsion->no_emulsion top_layer Top Layer which_layer->top_layer Unlikely bottom_layer Bottom Layer which_layer->bottom_layer Likely test_layer Test with Water Drop top_layer->test_layer bottom_layer->test_layer product_in_organic Product in Organic Layer? test_layer->product_in_organic yes_product Proceed to Drying & Concentration product_in_organic->yes_product Yes no_product Product in Aqueous Layer? (Unlikely but possible with polar products) product_in_organic->no_product No back_extract Back-extract aqueous layer with a different organic solvent no_product->back_extract back_extract->yes_product

Caption: Troubleshooting workflow for liquid-liquid extractions.

Issue: Incomplete Reaction or Presence of Starting Material After Workup
Possible Cause Suggested Solution
Insufficient reaction time or temperature. Monitor the reaction by TLC, GC, or NMR to ensure completion before initiating workup.
Deactivation of reagents (e.g., Grignard reagent). Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Poor solubility of reagents. Consider using a co-solvent to improve the solubility of all reaction components. For highly fluorinated compounds, specialized fluorous solvents may be beneficial.[11]
Starting material co-elutes with the product during chromatography. Modify the mobile phase polarity. For perfluorinated compounds, a higher proportion of a non-polar solvent may be required. Consider using fluorous solid-phase extraction (F-SPE) for separation.
Issue: Difficulty in Product Purification by Column Chromatography
Possible Cause Suggested Solution
Product is highly non-polar and elutes with the solvent front. Use a less polar eluent system (e.g., higher percentage of hexane in ethyl acetate). Consider using a less polar stationary phase like fluorinated silica gel.
Product streaks on the column. Add a small amount of a polar solvent (e.g., 0.1-1% triethylamine for basic compounds, or acetic acid for acidic compounds) to the eluent to improve peak shape.
Product is not visible by UV light on TLC. Use a potassium permanganate or other suitable stain to visualize the spots on the TLC plate.
Residual non-polar impurities. A pre-purification step using fluorous solid-phase extraction (F-SPE) can effectively remove non-fluorous impurities.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for common workup procedures involving this compound.

Protocol 1: General Aqueous Workup for Nucleophilic Substitution Reactions

This protocol is suitable for reactions such as the synthesis of ethers or amines from this compound.

Rationale: The high density of the perfluorinated product will likely result in the organic layer being the bottom layer. The use of brine helps to minimize emulsion formation and improve phase separation.

Step-by-Step Methodology:

  • Cool the Reaction Mixture: Once the reaction is complete, cool the reaction vessel to room temperature, and then to 0 °C in an ice bath.

  • Quench the Reaction (if necessary): Slowly add a quenching agent (e.g., water, saturated aqueous ammonium chloride) dropwise with stirring. Be mindful of any exotherms.

  • Transfer to a Separatory Funnel: Transfer the quenched reaction mixture to a separatory funnel.

  • Initial Wash: Add an equal volume of deionized water, stopper the funnel, and gently invert 3-5 times, venting frequently. Do not shake vigorously.

  • Phase Separation: Allow the layers to separate. The perfluorinated organic layer will likely be the bottom layer. To confirm, add a few drops of water and observe which layer it joins.

  • Drain the Organic Layer: Carefully drain the bottom (organic) layer into a clean flask.

  • Brine Wash: Return the organic layer to the separatory funnel and wash with an equal volume of saturated aqueous NaCl (brine). This will help to remove any remaining water-soluble impurities and break up minor emulsions.

  • Drying: Drain the organic layer into a clean, dry Erlenmeyer flask and add a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄). Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude product.

Protocol 2: Workup for Grignard Reactions

This protocol is designed for reactions where a Grignard reagent is formed from one of the chloro- groups of this compound and subsequently reacted with an electrophile.

Rationale: Grignard reactions require a careful quenching step to neutralize the reactive organometallic species and dissolve the resulting magnesium salts. Saturated aqueous ammonium chloride is a milder quenching agent than water or dilute acid, which can help to prevent the decomposition of sensitive products.

Step-by-Step Methodology:

  • Cool the Reaction: After the reaction is complete, cool the flask to 0 °C in an ice bath.

  • Quench the Reaction: Slowly and carefully add saturated aqueous ammonium chloride solution dropwise with vigorous stirring. An exotherm will be observed. Continue the addition until the effervescence ceases.

  • Stir: Allow the mixture to warm to room temperature and stir for 15-30 minutes to help dissolve the magnesium salts.

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) and perform a liquid-liquid extraction as described in Protocol 1 . The perfluorinated product will likely reside in the organic layer, which may be the lower phase.

  • Acid Wash (Optional): If magnesium salts remain insoluble, a wash with dilute HCl (e.g., 1 M) can be performed. This should be done with caution if the product is acid-sensitive.

  • Drying and Concentration: Proceed with the drying and concentration steps as outlined in Protocol 1 .

Protocol 3: Purification using Fluorous Solid-Phase Extraction (F-SPE)

F-SPE is a powerful technique for separating fluorous compounds from non-fluorous impurities.[12][13][14][15][16]

Rationale: This method leverages the high affinity of the perfluoroalkyl chain for a fluorous stationary phase. Non-fluorous compounds are washed through with a "fluorophobic" solvent, while the desired fluorous product is retained and then eluted with a "fluorophilic" solvent.

Workflow Diagram: Fluorous Solid-Phase Extraction (F-SPE)

FSPE_Workflow start Start: Crude Reaction Mixture dissolve Dissolve in a suitable loading solvent (e.g., DMF) start->dissolve condition Condition F-SPE Cartridge (Fluorophobic Solvent) dissolve->condition load Load Sample onto Cartridge condition->load wash Wash with Fluorophobic Solvent (e.g., 80:20 MeOH/H₂O) Collect Non-Fluorous Impurities load->wash elute Elute with Fluorophilic Solvent (e.g., Methanol or THF) Collect Fluorous Product wash->elute concentrate Concentrate Eluted Fraction elute->concentrate

Caption: General workflow for purification by F-SPE.

Step-by-Step Methodology:

  • Prepare the Sample: After an initial workup (e.g., aqueous wash), concentrate the crude product. Dissolve the residue in a minimal amount of a suitable loading solvent (e.g., DMF, THF).

  • Condition the F-SPE Cartridge: Pass a fluorophobic solvent (e.g., 80:20 methanol/water) through the fluorous silica gel cartridge to prepare the stationary phase.

  • Load the Sample: Carefully load the dissolved sample onto the top of the cartridge.

  • Fluorophobic Wash: Elute the cartridge with the fluorophobic solvent. Collect the eluent, which will contain the non-fluorous impurities.

  • Fluorophilic Elution: Switch to a fluorophilic solvent (e.g., methanol, acetone, or THF) to elute the desired fluorous product. Collect this fraction separately.

  • Analysis and Concentration: Analyze the collected fractions by TLC or another appropriate method to confirm the location of the product. Concentrate the fraction containing the purified product.

References

  • Zhang, W. (2007). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. ACS Combinatorial Science, 9(5), 836-843.
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  • Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(15), 11255-11262.
  • Wang, Z., et al. (2023). Strategies for the Removal of Per- and Polyfluoroalkyl Substances: A Review. Molecules, 28(15), 5737.
  • Zhang, W. (2003). Synthetic applications of fluorous solid-phase extraction (F-SPE). Current Organic Chemistry, 7(8), 787-803.
  • U.S. Environmental Protection Agency. (2024, September 22). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
  • Studer, A., et al. (1997). Fluorous synthesis: a fluorous-phase strategy for improving separation efficiency in organic synthesis. Science, 275(5301), 823-826.
  • Science. (1997). A fluorous-phase strategy for improving separation efficiency in organic synthesis.
  • Xu, C., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(15), 11255-11262.
  • EHSLeaders. (2018, January 3). PFAS in the Workplace.
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  • Self, A. W., et al. (2020). Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions. Molecules, 25(21), 5099.
  • ResearchGate. (n.d.). Pre-treatment and detection methods for PFCs.
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  • Wikipedia. (n.d.). Fluorous chemistry.
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stability issues of 1,8-Dichloroperfluorooctane under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1,8-Dichloroperfluorooctane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under acidic and basic conditions. Due to the highly inert nature of perfluorinated carbon chains, understanding the potential liabilities of the terminal carbon-chlorine bonds is critical for robust experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound?

A1: Perfluoroalkanes are renowned for their exceptional chemical and thermal stability due to the high bond energy of the carbon-fluorine bond.[1] Consequently, the perfluorinated backbone of this compound is highly resistant to degradation under most chemical conditions. However, the presence of carbon-chlorine (C-Cl) bonds at the terminal positions introduces potential sites for chemical reaction, particularly under forcing conditions. While generally stable, the compound's stability can be compromised by strong acids, strong bases, and reducing conditions, especially at elevated temperatures.

Q2: How might this compound degrade under acidic conditions?

A2: While the perfluorinated chain is very resistant to acid attack, strong acids at high temperatures could potentially facilitate the hydrolysis of the C-Cl bond, although this is generally a slow process for chloroalkanes. A more likely scenario for degradation in the presence of an acid would be an elimination reaction if a proton can be abstracted from an adjacent carbon, but this is not possible in a perfluorinated chain. Therefore, under typical laboratory acidic conditions (e.g., dilute aqueous acids at room temperature), this compound is expected to be largely stable. However, at elevated temperatures and in the presence of very strong, non-aqueous acids, the possibility of slow degradation should be considered and empirically tested.

Q3: Is this compound susceptible to degradation under basic conditions?

A3: Basic conditions, particularly in the presence of strong nucleophiles like hydroxide ions, pose a more significant risk to the stability of this compound than acidic conditions. The terminal C-Cl bonds are susceptible to nucleophilic substitution (hydrolysis) to form the corresponding alcohol, which may undergo further reactions. Elimination of HCl is also a possibility with a strong, non-nucleophilic base, although this is less likely with a primary chloroalkane. The rate of these reactions is highly dependent on the base concentration, temperature, and solvent system.

Q4: What are the likely degradation products of this compound?

A4: Based on the chemistry of chlorinated alkanes and studies on related chlorinated polyfluoroalkyl substances, potential degradation products could include:

  • Under Basic/Hydrolytic Conditions:

    • 1-Chloro-8-hydroxyperfluorooctane

    • 1,8-Dihydroxyperfluorooctane

  • Under Reductive Conditions:

    • 1-Chloroperfluorooctane

    • Perfluorooctane

Studies on other chlorinated PFAS have shown that reductive dechlorination can be a key initial step in degradation, followed by reactions such as hydrogenation or hydroxylation.[2][3]

Troubleshooting Guide for Stability Issues

If you suspect that this compound is degrading in your experiment, consult the following guide.

Observed Issue Potential Cause Troubleshooting Steps & Rationale
Inconsistent or non-reproducible experimental results. Degradation of this compound to one or more active or inactive byproducts.1. Analyze a sample of your stock solution and a sample from your experimental endpoint by GC-MS or LC-MS. Compare the chromatograms to look for the appearance of new peaks or a decrease in the parent compound peak. This will confirm if degradation is occurring. 2. Run a control experiment where this compound is subjected to the experimental conditions (solvent, pH, temperature) in the absence of other reactants. This will isolate the stability of the compound itself.
Precipitate formation or changes in solution appearance. Formation of insoluble degradation products or salts.1. Characterize the precipitate. Isolate the solid and attempt to analyze it by techniques such as FTIR or NMR to identify its composition. 2. Evaluate the pH of the solution. If HCl is being eliminated, the solution may become acidic.
Unexpected pH changes in the reaction mixture. Elimination of HCl, leading to acidification of the medium.1. Monitor the pH of your reaction over time. A gradual decrease in pH could indicate dehydrochlorination. 2. Consider using a buffered solution if your experimental conditions allow, to maintain a stable pH environment.
Loss of biological activity or desired chemical reactivity. The active compound is degrading, or a degradation product is inhibiting the reaction.1. Perform a time-course study. Analyze aliquots of your reaction at different time points to determine the rate of disappearance of this compound. 2. Identify degradation products. Use mass spectrometry to identify the potential byproducts and assess their impact on your system.

Experimental Protocols

Protocol 1: General Stability Assessment of this compound

This protocol provides a framework for assessing the stability of this compound under specific acidic or basic conditions.

1. Preparation of Test Solutions: a. Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile, methanol). b. Prepare the acidic or basic aqueous solutions at the desired concentrations (e.g., 0.1 M HCl, 1 M HCl, 0.1 M NaOH, 1 M NaOH). c. Prepare a neutral control solution (e.g., deionized water or a relevant buffer).

2. Incubation: a. In separate, sealed vials, add a known concentration of the this compound stock solution to each of the test solutions (acidic, basic, and neutral). Ensure the final solvent concentration is consistent across all samples. b. Prepare triplicate samples for each condition and each time point. c. Incubate the vials at the desired experimental temperature (e.g., room temperature, 50 °C, 80 °C). Protect from light if the compound is suspected to be light-sensitive.

3. Sample Analysis: a. At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), remove one vial from each condition. b. Quench the reaction by neutralizing the acid or base with an appropriate reagent (e.g., add an equimolar amount of NaOH to the acidic sample and HCl to the basic sample). c. Extract the this compound and any potential degradation products using a suitable organic solvent (e.g., ethyl acetate, methyl tert-butyl ether). d. Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) or a suitably validated High-Performance Liquid Chromatography (HPLC) method.[4][5]

4. Data Analysis: a. Quantify the peak area of the this compound peak at each time point for each condition. b. Plot the concentration of this compound versus time for each condition to determine the degradation rate. c. Examine the chromatograms for the appearance of new peaks, which may correspond to degradation products. Attempt to identify these products using the mass spectrometry data.

Visualizations

Stability_Test_Workflow cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_analysis 3. Analysis cluster_data 4. Data Interpretation prep_stock Prepare Stock Solution of this compound add_stock Add Stock to Media in Sealed Vials prep_stock->add_stock prep_media Prepare Acidic, Basic, and Neutral Media prep_media->add_stock incubate Incubate at Desired Temperature and Time Points add_stock->incubate quench Quench Reaction (Neutralize) incubate->quench extract Liquid-Liquid Extraction quench->extract analyze GC-MS or HPLC Analysis extract->analyze quantify Quantify Parent Compound analyze->quantify identify Identify Degradation Products analyze->identify plot Plot Concentration vs. Time quantify->plot

Figure 1: Experimental workflow for assessing the stability of this compound.

Troubleshooting_Tree cluster_characterize Characterize Degradation cluster_mitigate Mitigate Instability start Inconsistent Experimental Results? check_stability Run Stability Control Experiment (Compound in Media, No Reactants) start->check_stability degradation_confirmed Degradation Confirmed? check_stability->degradation_confirmed no_degradation No Degradation Observed. Issue is likely with other reaction components or procedure. degradation_confirmed->no_degradation No time_course Perform Time-Course Study to Determine Rate degradation_confirmed->time_course Yes id_products Identify Degradation Products (GC-MS, LC-MS) time_course->id_products lower_temp Lower Reaction Temperature id_products->lower_temp change_ph Adjust pH or Use Buffer id_products->change_ph reduce_time Reduce Reaction Time id_products->reduce_time

Sources

Validation & Comparative

A Comparative Guide to 1,8-Dichloroperfluorooctane and Other Perfluorinated Alkanes for Biomedical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of 1,8-Dichloroperfluorooctane with other notable perfluorinated alkanes, such as Perfluorooctyl Bromide (PFOB) and Perfluorodecalin (PFD). Aimed at researchers, scientists, and professionals in drug development, this document delves into the physicochemical properties, performance in key applications, and the underlying scientific principles that govern their utility.

Introduction: The Unique World of Perfluorinated Alkanes

Perfluorinated alkanes (PFCs) are a class of synthetic molecules where all hydrogen atoms on a carbon backbone have been replaced by fluorine. This substitution imparts remarkable properties, including high chemical and thermal stability, low surface tension, and a high capacity for dissolving gases, particularly oxygen.[1] These characteristics have made PFCs attractive candidates for a range of specialized applications, from oxygen therapeutics (blood substitutes) to drug delivery systems and as inert reaction media.[2][3]

This compound (DCFPO) is an α,ω-dihalogenated perfluoroalkane, a structural class that offers unique potential for further chemical modification, setting it apart from fully fluorinated counterparts like perfluorooctane or cyclic PFCs like perfluorodecalin. This guide will explore the implications of this structural difference and provide a comparative analysis to aid in the selection of the most suitable PFC for your research and development needs.

Physicochemical Properties: A Foundation for Performance

The performance of a perfluorinated alkane in any application is fundamentally dictated by its physicochemical properties. The following table summarizes key parameters for this compound and two widely studied comparators: Perfluorooctyl Bromide and Perfluorodecalin.

PropertyThis compound (DCFPO)Perfluorooctyl Bromide (PFOB)Perfluorodecalin (PFD)Perfluorooctane (PFO)
Molecular Formula C₈Cl₂F₁₆[4]C₈BrF₁₇C₁₀F₁₈C₈F₁₈
Molecular Weight ( g/mol ) 470.97[4]498.97462.08438.06
Density (g/mL at 25°C) ~1.798[5]1.9191.941.733
Boiling Point (°C) 174142-144142103
Vapor Pressure LowModerateModerateHigh
Oxygen Solubility (mL O₂/100 mL) Data not available~50~40-45~49
Water Solubility Practically insolublePractically insolublePractically insolublePractically insoluble

Expert Insight: The terminal chlorine atoms in this compound provide reactive handles for further chemical functionalization, a key advantage for applications requiring covalent attachment of drugs, targeting ligands, or other moieties. However, the presence of C-Cl bonds may slightly decrease the overall chemical inertness compared to fully fluorinated alkanes. The higher boiling point of DCFPO compared to PFOB and PFD suggests lower volatility, which can be advantageous in certain applications to minimize evaporative losses.

Key Application I: Oxygen Carriers ("Blood Substitutes")

The high gas-dissolving capacity of PFCs has driven extensive research into their use as oxygen carriers in emulsion form, often referred to as "blood substitutes."[2] These emulsions are designed to transport and deliver oxygen to tissues, particularly in situations of acute blood loss or ischemia.

Mechanism of Oxygen Transport

Unlike hemoglobin, which chemically binds oxygen, PFCs dissolve oxygen based on Henry's Law, where the amount of dissolved gas is proportional to its partial pressure. This results in a linear relationship between oxygen uptake and release, offering efficient oxygen delivery to hypoxic tissues.

cluster_0 Oxygen Transport by PFC Emulsion O2_in_Lungs High pO2 in Lungs O2_Dissolved O2 Dissolves in PFC Core O2_in_Lungs->O2_Dissolved High Gradient PFC_Emulsion PFC Emulsion Droplet O2_Released O2 Released to Tissues PFC_Emulsion->O2_Released Diffusion O2_Dissolved->PFC_Emulsion O2_in_Tissues Low pO2 in Tissues O2_Released->O2_in_Tissues Concentration Gradient cluster_1 PFC Emulsion for Drug Delivery PFC_Core PFC Core (e.g., DCFPO) Surfactant_Shell Surfactant Shell PFC_Core->Surfactant_Shell Stabilized by Drug Lipophilic Drug Drug->PFC_Core Encapsulated Aqueous_Phase Aqueous Phase Surfactant_Shell->Aqueous_Phase Dispersed in Targeting_Ligand Targeting Ligand Targeting_Ligand->Surfactant_Shell Conjugated to

Caption: Structure of a functionalized PFC nanoemulsion for targeted drug delivery.

Advantages of this compound in Drug Delivery

The presence of terminal chlorine atoms on the C8 backbone of DCFPO is a significant advantage for its use in advanced drug delivery systems. These chlorines can serve as reactive sites for the covalent attachment of:

  • Targeting moieties: Antibodies, peptides, or small molecules that can direct the nanoemulsion to specific cells or tissues.

  • Therapeutic agents: Drugs that may not be efficiently encapsulated in the PFC core.

  • Imaging agents: For theranostic applications, allowing for simultaneous therapy and diagnostic imaging.

While PFOB also has a reactive handle (the bromine atom), the dichloro- functionality of DCFPO offers the potential for creating cross-linked or more complex architectures.

Experimental Protocol: Preparation of a this compound Nanoemulsion for Drug Delivery

Objective: To formulate a stable nanoemulsion of this compound suitable for encapsulating a lipophilic drug.

Materials:

  • This compound (DCFPO)

  • A suitable surfactant (e.g., a non-ionic surfactant like Pluronic® F-68 or a phospholipid-based surfactant)

  • Lipophilic drug of interest

  • High-purity water

  • A high-pressure homogenizer or a microfluidizer

Procedure:

  • Preparation of the Oil Phase: The lipophilic drug is dissolved in this compound. The concentration of the drug will depend on its solubility in the PFC.

  • Preparation of the Aqueous Phase: The surfactant is dissolved in high-purity water.

  • Premixing: The oil phase is added to the aqueous phase and subjected to high-shear mixing (e.g., using a rotor-stator homogenizer) to create a coarse pre-emulsion.

  • Homogenization: The pre-emulsion is then passed through a high-pressure homogenizer or a microfluidizer for a specified number of cycles and at a defined pressure. This process reduces the droplet size to the nanometer range.

  • Characterization: The resulting nanoemulsion is characterized for its particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). The encapsulation efficiency of the drug is also determined.

  • Sterilization: For in vivo applications, the nanoemulsion is typically sterilized by filtration through a 0.22 µm filter.

Causality Behind Experimental Choices: High-pressure homogenization is the method of choice for producing nanoemulsions with a narrow size distribution, which is critical for in vivo applications to ensure predictable pharmacokinetics and biodistribution. The choice of surfactant is crucial for the stability of the emulsion and its biocompatibility. Non-ionic surfactants are often preferred due to their low toxicity.

Synthesis and Biocompatibility

Synthesis of this compound

This compound is typically synthesized via a telomerization reaction. One common industrial method involves the reaction of tetrafluoroethylene (TFE) with a telogen such as carbon tetrachloride (CCl₄) or other chlorinated compounds in the presence of a radical initiator. A patent describes a process for preparing α,ω-haloperfluoroalkanes by telomerization, which can be adapted for the synthesis of DCFPO. [6] Illustrative Synthesis Pathway:

cluster_2 Telomerization Synthesis of DCFPO Telogen Telogen (e.g., CCl4) Reaction Telomerization Reaction Telogen->Reaction TFE Tetrafluoroethylene (n CF2=CF2) TFE->Reaction Initiator Radical Initiator Initiator->Reaction DCFPO Cl(CF2CF2)nCl Reaction->DCFPO Purification Fractional Distillation DCFPO->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A simplified schematic of the telomerization process for synthesizing α,ω-dichloroperfluoroalkanes.

Biocompatibility and Toxicity Considerations

Perfluorinated alkanes are generally considered to be biologically inert due to the strength of the carbon-fluorine bond. [1]However, the introduction of other halogens, such as chlorine, can potentially alter their toxicological profile.

Studies on the toxicology of chlorofluorocarbons (CFCs) and their replacements have shown that the presence and position of chlorine and hydrogen atoms can influence their metabolic fate and potential for toxicity. [7][8]While fully fluorinated alkanes are largely excreted unchanged, chlorinated PFCs may be more susceptible to metabolic processes.

Specific in vivo toxicity data for this compound is limited. However, general toxicological studies on per- and polyfluoroalkyl substances (PFAS) have raised concerns about their persistence, bioaccumulation, and potential for adverse health effects. [9][10]It is crucial for researchers to consider the potential for long-term bioaccumulation and any associated risks when working with novel PFCs. Any new formulation intended for biomedical applications would require rigorous biocompatibility and toxicity testing.

Conclusion and Future Perspectives

This compound presents a compelling alternative to more commonly studied perfluorinated alkanes like PFOB and PFD, particularly for applications in drug delivery where its bifunctional nature can be exploited for the creation of sophisticated, targeted therapeutic and diagnostic agents.

While there is a clear need for more direct experimental data on the oxygen-carrying capacity and in vivo performance of this compound, the foundational knowledge of perfluorocarbon chemistry allows for reasoned extrapolation of its potential. As research in advanced drug delivery and theranostics continues to evolve, the unique properties of α,ω-dihalogenated perfluoroalkanes like this compound are likely to attract increasing interest. Future studies should focus on a direct comparative evaluation of its performance against established PFCs to fully elucidate its advantages and potential limitations.

References

  • Perfluorocarbon oxygen transport. A comparative study of four oxygenator designs. ASAIO J. 1994 Jul-Sep;40(3):M649-53. [Link]
  • Dekant W. Toxicology of chlorofluorocarbon replacements. Environ Health Perspect. 1996 Apr;104 Suppl 1(Suppl 1):75-83. [Link]
  • Dekant W. Toxicology of chlorofluorocarbon replacements. Environ Health Perspect. 1996 Apr;104 Suppl 1(Suppl 1):75-83. [Link]
  • Comparison of the physical properties of perfluorocarbons for liquid ventilation.
  • Enhanced oxygen delivery induced by perfluorocarbon emulsions in capillary tube oxygen
  • Toxicology of Chlorofluorocarbon Replacements.
  • The development of environmentally acceptable fluorocarbons. Taylor & Francis Online. [Link]
  • Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Enviro Wiki. [Link]
  • Chlorinated Fluorocarbons As Federal Hazardous Air Pollutant. California Air Resources Board. [Link]
  • EP0194781A1 - Process for preparing alpha, omega-haloperfluoroalkanes.
  • Perfluorocarbon-based Oxygen Delivery. Taylor & Francis Online. [Link]
  • Technical Fact Sheet – Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoic Acid (PFOA). US EPA. [Link]
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  • 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. ITRC. [Link]
  • Modelling the solubility of gases in saturated and substituted perfluoroalkanes.
  • Perfluorocarbons in Chemical Biology. PMC. [Link]
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  • Formation of Perfluorocarbon Microemulsion by Fluorinated Polyethylene Glycol.
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  • Perfluorocarbons in Chemical Biology.
  • Solubility of oxygen in substituted perfluorocarbons. Universidade de Aveiro. [Link]
  • Biology of fluoro-organic compounds. PubMed. [Link]
  • Solubility of oxygen in liquid perfluorocarbons1. Universidade de Aveiro. [Link]
  • SOLUBILITY DATA SERIES.
  • PREPARATION OF 1,4:5,8-DIMETHANO-1,2,3,4,5,6,7,8-OCTAHYDRO-9,10-DIMETHOXYANTHRACENIUM HEXACHLOROANTIMONATE (4+SbCl6−)
  • This compound. GSRS. [Link]
  • In Vivo Biocompatibility Study on Functional Nanostructures Containing Bioactive Glass and Plant Extracts for Implantology. MDPI. [Link]
  • DE2551498B1 - METHOD FOR THE PRODUCTION OF DICHLOROPHENS.

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A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,8-Dichloroperfluorooctane (ClC₈F₁₆Cl) is a perhalogenated compound characterized by a fully fluorinated eight-carbon chain capped at both ends by chlorine atoms. As with many per- and polyfluoroalkyl substances (PFAS), its high chemical stability, derived from the strength of the carbon-fluorine bond, makes it both industrially useful and environmentally persistent.[1] Its unique properties lend it to applications as a solvent, dielectric fluid, or an intermediate in chemical synthesis. For researchers, scientists, and drug development professionals, the accurate and precise quantification of this compound in various matrices is paramount for quality control, environmental monitoring, and safety assessment.

This guide provides an in-depth comparison and validation protocol for analytical methods tailored to this compound. We will move beyond a simple recitation of steps to explore the underlying scientific rationale for methodological choices, ensuring a robust and self-validating system. The core of our investigation will focus on Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, justified by the analyte's physicochemical properties, and will be compared against a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) approach.

The Logic of Method Selection: GC-MS vs. HPLC-MS/MS

The selection of an analytical technique is fundamentally dictated by the chemical nature of the analyte. This compound is a non-polar, volatile, and thermally stable compound. It lacks ionizable functional groups, which are typically required for efficient analysis by HPLC with electrospray ionization (ESI). This inherent volatility and halogenated structure make Gas Chromatography (GC) a superior choice for separation.[2][3][4] When coupled with a Mass Spectrometer (MS), we gain the high selectivity and structural information needed for unambiguous identification and quantification.[5] An Electron Capture Detector (ECD) is also a highly sensitive option for halogenated compounds, but MS provides definitive confirmation.

While HPLC-MS/MS is a powerhouse for the analysis of many PFAS, particularly the more common perfluoroalkyl acids (PFAAs), it is less suited for neutral, non-polar compounds like this compound.[1][6][7] Achieving retention on standard reversed-phase HPLC columns would be challenging, and ionization via ESI would be inefficient. Therefore, our primary focus is the validation of a GC-MS method.

G Analyte Analyte: this compound Properties Physicochemical Properties - Volatile - Thermally Stable - Non-polar - Halogenated - Lacks Ionizable Group Analyte->Properties GC_MS Gas Chromatography (GC-MS) Properties->GC_MS Suitable HPLC_MS Liquid Chromatography (HPLC-MS/MS) Properties->HPLC_MS Less Suitable GC_Rationale Rationale: + Excellent for volatile compounds + Thermal stability allows vaporization + MS provides high selectivity & confirmation GC_MS->GC_Rationale HPLC_Rationale Rationale: - Poor retention on reversed-phase columns - Inefficient ionization (ESI) - Better for polar, ionizable PFAS HPLC_MS->HPLC_Rationale Conclusion Recommended Primary Method: GC-MS GC_Rationale->Conclusion HPLC_Rationale->Conclusion

Caption: Method selection flowchart for this compound.

PART 1: Validation Protocol for GC-MS Method

Method validation is the process of providing objective evidence that a method is fit for its intended purpose.[8][9] We will adhere to principles outlined by regulatory bodies like the U.S. Environmental Protection Agency (EPA).[8][10][11][12]

Experimental Protocol: GC-MS System Setup
  • System: A gas chromatograph equipped with a capillary column, a heated injector, and a mass spectrometer detector.[4]

  • Injector:

    • Mode: Splitless injection to maximize sensitivity for trace analysis.

    • Temperature: 250 °C. This is a starting point, sufficiently high to ensure rapid volatilization without causing thermal degradation.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. Helium is an inert and common choice, providing good efficiency.[4]

  • Column: A low-polarity capillary column, such as a DB-5ms (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness. This type of column separates compounds primarily based on boiling point, which is ideal for this application.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp: 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5 minutes. This program allows for the separation of any potential volatile impurities from the analyte of interest.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV. This is a standard energy that produces reproducible fragmentation patterns.[13]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification to enhance sensitivity and selectivity. Full scan mode (e.g., m/z 50-500) will be used initially for peak identification and to confirm the absence of interferences.

    • Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

    • SIM Ions: The molecular ion (M⁺˙) of this compound (C₈Cl₂F₁₆) has a complex isotopic pattern due to chlorine. The primary ions to monitor would be derived from its fragmentation pattern, likely involving the loss of Cl or CF₂ groups. A preliminary full-scan analysis is required to identify the most abundant and specific fragment ions for SIM mode. For a structurally similar compound, fragmentation often involves the loss of a chlorine atom.[13]

Validation Parameters and Procedures

The validation process involves systematically testing several performance characteristics.[8][9]

G Start Method Validation Start Specificity 1. Specificity & Selectivity Start->Specificity Linearity 2. Linearity & Range Specificity->Linearity Accuracy 3. Accuracy Linearity->Accuracy Precision 4. Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ 5. LOD & LOQ Precision->LOD_LOQ Robustness 6. Robustness LOD_LOQ->Robustness End Validated Method Robustness->End

Caption: Workflow for analytical method validation.

1. Specificity/Selectivity

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Procedure:

    • Analyze a blank solvent (e.g., isooctane) to ensure no interfering peaks are present at the retention time of this compound.

    • If analyzing within a matrix (e.g., soil, water), analyze a matrix blank to check for endogenous interferences.

    • Analyze a standard of this compound to establish its retention time and mass spectrum.

    • Peak purity can be assessed using mass spectral data; the ion ratios in the sample should match those of a pure standard.

2. Linearity and Range

  • Objective: To establish the concentration range over which the analytical response is directly proportional to the analyte concentration.[9]

  • Procedure:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of at least five calibration standards by serial dilution, covering the expected working range (e.g., 1, 10, 50, 100, 250 ng/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The coefficient of determination (r²) must be ≥ 0.995.[8]

3. Accuracy

  • Objective: To determine the closeness of the test results to the true value.[9] It is often assessed through recovery studies.

  • Procedure:

    • Spike a blank matrix with the analyte at three different concentration levels (low, medium, high within the linear range).

    • Prepare at least three replicates for each level.

    • Analyze the spiked samples and quantify the analyte concentration using the calibration curve.

    • Calculate the percent recovery for each sample: Recovery (%) = (Measured Concentration / Spiked Concentration) x 100.

  • Acceptance Criteria: Mean recovery should be within 80-120%.

4. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9]

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at one concentration (e.g., mid-range) on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the Relative Standard Deviation (RSD) for each set of measurements.

  • Acceptance Criteria: RSD should be ≤ 15%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively.

  • Procedure:

    • Based on Signal-to-Noise Ratio: Analyze progressively more dilute solutions of the analyte. The LOD is the concentration that yields a signal-to-noise ratio of approximately 3:1. The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1.

    • Based on the Standard Deviation of the Response and the Slope: Analyze a series of blank samples (at least 7) and calculate the standard deviation of the blank response.

      • LOD = 3.3 * (Standard Deviation of Blank / Slope of Calibration Curve)

      • LOQ = 10 * (Standard Deviation of Blank / Slope of Calibration Curve)

  • Acceptance Criteria: The LOQ must be demonstrated with acceptable accuracy and precision.

6. Robustness

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to critical method parameters, one at a time. Examples include:

      • Injector temperature (± 5 °C)

      • Carrier gas flow rate (± 5%)

      • Oven ramp rate (± 1 °C/min)

    • Analyze a sample under each modified condition and evaluate the impact on retention time, peak shape, and quantification.

  • Acceptance Criteria: The results should not be significantly affected by the variations, demonstrating the method's reliability during routine use.

PART 2: Performance Comparison

The following table summarizes the anticipated performance of GC-MS versus a theoretical HPLC-MS/MS method for the analysis of this compound.

Parameter GC-MS (Recommended Method) HPLC-MS/MS (Alternative Method) Justification
Applicability Excellent Poor Analyte is volatile and non-polar, ideal for GC.[2][4] Lacks the polar/ionizable groups needed for efficient HPLC-ESI-MS.[1][6]
Sensitivity (LOQ) Expected to be low (pg to low ng/mL) in SIM mode.Expected to be significantly higher due to poor ionization efficiency.EI is an effective ionization technique for this class of compound. ESI would be very inefficient.
Selectivity High High Both MS-based techniques offer high selectivity. GC separation adds an orthogonal dimension of selectivity.
Matrix Effects Generally lower than ESI-MS.Prone to ion suppression or enhancement from matrix co-eluents.EI is a gas-phase ionization technique, less susceptible to matrix interference than the solution-phase ESI process.
Development Cost Low to Moderate High Method development would be complex and may require non-standard columns or ionization sources (e.g., APPI).
Robustness High Moderate GC methods for non-polar analytes are typically very robust. HPLC methods can be sensitive to mobile phase composition and matrix effects.

Conclusion

For the validation of an analytical method for this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the unequivocally superior technique. Its suitability is grounded in the fundamental physicochemical properties of the analyte—namely its volatility, thermal stability, and non-polar nature. The validation protocol detailed in this guide provides a comprehensive framework for establishing a method that is specific, linear, accurate, precise, and robust. By following this self-validating system, researchers and drug development professionals can generate trustworthy and defensible data for this unique perhalogenated compound. While HPLC-MS/MS is a critical tool for other PFAS, its application here would be inefficient and problematic, underscoring the principle that the analyte dictates the method.

References

  • YMC. (n.d.). Highly sensitive targeted and non-targeted HPLC-MS analysis of PFAS.
  • Dionex Corporation. (n.d.). Analysis of Perfluorooctane Sulfonate (PFOS) and Perfluorooctanoate (PFOA) in Water Samples Using Reversed-Phase Liquid Chromato.
  • U.S. EPA. (n.d.). Field Test of Generic Method for Halogenated Hydrocarbons.
  • 3M Environmental Laboratory. (2019). Validation of Chromatographic Analytical Methods.
  • U.S. EPA. (n.d.). Method Validation and Peer Review Policies and Guidelines.
  • U.S. EPA. (2022). Guidelines on Validation of Non-Regulatory Chemical and Radiochemical Methods.
  • Sigma-Aldrich. (n.d.). Gas Chromatography (GC) Solvents.
  • Lucideon. (n.d.). Gas Chromatography Analysis - GC-FID/TCD/FPD Testing Technique.
  • Chemistry LibreTexts. (2024, February 10). Gas Chromatography.
  • Naveen, G. (2017). Validation of Analytical Methods. ResearchGate.
  • Harvey, D. (n.d.). Gas Chromatography.pdf.
  • Pérez, F., Llorca, M., Köck-Schulmeyer, M., Skrbic, B., Oliveira, L., Farré, M., & Barceló, D. (2012). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Perfluorooctane Sulfonate and Perfluorooctanoic Acid in Fish Fillet Samples. PMC - NIH.
  • BenchChem. (n.d.). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene.

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A Tale of Two Halogens: Unraveling the Reactivity of 1,8-Dichloroperfluorooctane and 1,8-Diiodoperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of fluorinated compounds, the choice of a synthetic building block can profoundly influence the outcome of a reaction. Among the versatile perfluoroalkyl synthons, α,ω-dihaloperfluoroalkanes serve as crucial intermediates for the construction of complex fluorinated molecules, polymers, and advanced materials. This guide provides an in-depth comparison of the reactivity of two key members of this class: 1,8-dichloroperfluorooctane and 1,8-diiodoperfluorooctane. By delving into the fundamental principles of their chemical behavior and presenting supporting experimental insights, we aim to equip researchers with the knowledge to make informed decisions in their synthetic endeavors.

At the Heart of the Matter: The Carbon-Halogen Bond

The differing reactivity of this compound and 1,8-diiodoperfluorooctane is fundamentally rooted in the intrinsic properties of the carbon-chlorine (C-Cl) and carbon-iodine (C-I) bonds. A confluence of factors, including bond length, bond strength, and the electronegativity of the halogen, dictates the propensity of these molecules to participate in various chemical transformations.

The C-Cl bond is significantly stronger and shorter than the C-I bond. This is a consequence of the smaller atomic radius of chlorine compared to iodine, allowing for more effective orbital overlap with carbon. Furthermore, the greater electronegativity of chlorine leads to a more polar and ionically-influenced C-Cl bond, which contributes to its higher bond dissociation energy.[1][2]

BondAverage Bond Energy (kJ/mol)Bond Length (pm)
C-Cl346~177
C-I228~214
Table 1: Comparison of Carbon-Halogen Bond Properties.

This fundamental difference in bond strength is the primary determinant of the relative reactivity of the two compounds, with the weaker C-I bond in 1,8-diiodoperfluorooctane being more susceptible to cleavage.

Nucleophilic Substitution Reactions: A Question of Leaving Group Ability

Nucleophilic substitution is a cornerstone of organic synthesis, involving the displacement of a leaving group by a nucleophile.[3][4][5][6][7][8] In the context of 1,8-dihaloperfluorooctanes, the halide ion acts as the leaving group. The efficacy of a leaving group is directly related to its stability as an independent species.

Iodide (I⁻) is an exceptional leaving group, far superior to chloride (Cl⁻). This is because the negative charge is dispersed over a much larger atomic volume in the iodide ion, leading to greater stability. Consequently, reactions proceeding via a nucleophilic substitution mechanism are significantly faster for 1,8-diiodoperfluorooctane than for its dichloro counterpart.

G cluster_0 Nucleophilic Substitution (SN2) Nucleophile Nucleophile Substrate R-CF2-X (X = Cl or I) Nucleophile->Substrate Backside Attack Transition_State [Nu---C---X]⁻ Product Product Transition_State->Product Leaving_Group X⁻ Transition_State->Leaving_Group Substrate->Transition_State G cluster_0 Radical Reaction Initiation cluster_1 Propagation Initiator Heat or Light (hν) Substrate I-(CF2)8-I Initiator->Substrate Radical_Formation 2 •(CF2)4-I Substrate->Radical_Formation Homolytic Cleavage Radical •(CF2)4-I Substrate->Radical Chain Carrier Product R-CH(I)-CH2(CF2)4-I Substrate->Product Alkene R-CH=CH2 Radical->Alkene Addition Adduct_Radical R-CH(•)-CH2(CF2)4-I Alkene->Adduct_Radical Adduct_Radical->Substrate Atom Transfer

Sources

comparative study of fluoropolymers synthesized from different precursors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of a fluoropolymer is a critical decision dictated by the unique demands of an application. The remarkable properties of these materials—ranging from exceptional chemical inertness and thermal stability to low friction and biocompatibility—are fundamentally governed by the choice of their monomeric precursors and the method of their synthesis. This guide provides an in-depth comparative analysis of common fluoropolymers, elucidating the causal links between precursor chemistry, synthesis route, and final material performance. We will explore the synthesis of key fluoropolymers, present comparative experimental data, and provide detailed protocols for their preparation and characterization, empowering you to make informed material selections for your research and development endeavors.

The Foundation of Performance: Fluoropolymer Precursors and Their Resulting Polymers

Fluoropolymers are a class of high-performance plastics characterized by the strong carbon-fluorine (C-F) bond.[1] This bond imparts the exceptional stability and unique properties for which these materials are known.[1] The specific characteristics of a fluoropolymer are determined by the type and combination of fluorine-containing monomers used in its polymerization.[2] Below, we introduce the primary precursors and the major fluoropolymers derived from them.

  • Tetrafluoroethylene (TFE): The foundational monomer for the most widely known fluoropolymer, polytetrafluoroethylene (PTFE).[3] The homopolymerization of TFE results in a fully fluorinated polymer with the highest fluorine content, leading to unparalleled chemical and thermal resistance.[3]

  • Vinylidene Fluoride (VDF): This monomer contains both fluorine and hydrogen atoms. Its polymerization yields polyvinylidene fluoride (PVDF), a fluoropolymer with a balance of excellent chemical resistance, high mechanical strength, and unique piezoelectric properties.[4]

  • Hexafluoropropylene (HFP): HFP is a larger, fully fluorinated monomer that is often copolymerized with TFE to produce fluorinated ethylene propylene (FEP). The incorporation of HFP disrupts the highly crystalline structure of PTFE, rendering FEP melt-processable.[5]

  • Perfluoroalkoxy Alkanes (PFA): PFA is a copolymer of TFE and a perfluoroalkyl vinyl ether (PAVE). This composition allows PFA to combine the high-temperature performance and chemical resistance of PTFE with the melt-processability of FEP.[6]

  • Ethylene (E): When copolymerized with TFE, ethylene yields ethylene tetrafluoroethylene (ETFE). The presence of ethylene in the polymer backbone enhances mechanical toughness and abrasion resistance compared to fully fluorinated polymers.[7]

  • Chlorotrifluoroethylene (CTFE): The inclusion of a chlorine atom in this monomer results in polychlorotrifluoroethylene (PCTFE). PCTFE offers a unique combination of properties, including excellent chemical resistance, low gas permeability, and high compressive strength.

The relationship between these precursors and the resulting fluoropolymers is a cornerstone of understanding their performance differences. The choice to create a homopolymer, like PTFE, versus a copolymer, such as FEP or ETFE, is a deliberate strategy to tailor the material's properties for specific applications.[3]

Precursor_to_Polymer cluster_precursors Precursors cluster_polymers Resulting Fluoropolymers TFE Tetrafluoroethylene (TFE) PTFE Polytetrafluoroethylene (PTFE) TFE->PTFE FEP Fluorinated Ethylene Propylene (FEP) TFE->FEP PFA Perfluoroalkoxy (PFA) TFE->PFA ETFE Ethylene Tetrafluoroethylene (ETFE) TFE->ETFE VDF Vinylidene Fluoride (VDF) PVDF Polyvinylidene Fluoride (PVDF) VDF->PVDF HFP Hexafluoropropylene (HFP) HFP->FEP PAVE Perfluoroalkyl Vinyl Ether (PAVE) PAVE->PFA E Ethylene (E) E->ETFE CTFE Chlorotrifluoroethylene (CTFE) PCTFE Polychlorotrifluoroethylene (PCTFE) CTFE->PCTFE Polymerization_Workflow cluster_emulsion Emulsion Polymerization cluster_suspension Suspension Polymerization emulsion_start Monomer + Water + Surfactant + Initiator micelle Monomer droplets emulsified in micelles emulsion_start->micelle emulsion_poly Polymerization within micelles micelle->emulsion_poly latex Stable aqueous dispersion (latex) emulsion_poly->latex suspension_start Monomer + Water + Stabilizer + Initiator droplets Monomer droplets suspended in water suspension_start->droplets suspension_poly Polymerization within droplets droplets->suspension_poly beads Solid polymer beads suspension_poly->beads

Figure 2: Generalized workflows for emulsion and suspension polymerization of fluoropolymers.
Protocol for Emulsion Polymerization of Polytetrafluoroethylene (PTFE)

This protocol describes a lab-scale procedure for the synthesis of PTFE via emulsion polymerization. [8][9][10] Materials:

  • Deionized water

  • Ammonium persulfate (APS) (Initiator)

  • Perfluorooctanoic acid (PFOA) or a suitable alternative (Surfactant)

  • Tetrafluoroethylene (TFE) monomer

  • High-pressure stainless steel autoclave reactor equipped with a stirrer

Procedure:

  • Charge the autoclave with deionized water and the surfactant.

  • Seal the reactor and purge with nitrogen to remove oxygen.

  • Heat the reactor to the desired temperature (typically 70-85°C) and pressurize with TFE monomer to the target pressure (e.g., 1.0-3.5 MPa). [8]4. Initiate the polymerization by injecting an aqueous solution of ammonium persulfate.

  • Continuously feed TFE into the reactor to maintain a constant pressure as the monomer is consumed.

  • Monitor the reaction progress by the consumption of TFE.

  • Once the desired polymer solids content is reached (typically 20-40%), terminate the reaction by stopping the TFE feed and cooling the reactor. [8]8. The resulting product is a stable aqueous dispersion (latex) of PTFE particles.

  • The polymer can be isolated by coagulation, followed by washing and drying. [11]

Protocol for Suspension Polymerization of Polyvinylidene Fluoride (PVDF)

This protocol outlines a general procedure for the synthesis of PVDF via suspension polymerization. [12] Materials:

  • Deionized water

  • Vinylidene fluoride (VDF) monomer

  • Dispersing agent (e.g., a water-soluble polymer like methyl cellulose)

  • Oil-soluble initiator (e.g., a dialkyl peroxide)

  • High-pressure stainless steel autoclave reactor equipped with a stirrer

Procedure:

  • Charge the autoclave with deionized water and the dispersing agent.

  • Purge the reactor with nitrogen to remove oxygen.

  • Add the VDF monomer and the oil-soluble initiator.

  • Heat the reactor to the desired polymerization temperature (e.g., 30-60°C) under pressure (e.g., 2.1-7.0 MPa) with vigorous stirring. [12]5. Maintain the temperature and pressure for the duration of the polymerization (e.g., 15-22 hours). [12]6. As the polymerization proceeds, solid PVDF particles will precipitate from the aqueous phase.

  • After the reaction is complete, cool the reactor and vent any unreacted monomer.

  • The PVDF polymer is collected as solid beads, which are then washed and dried.

Characterization of Fluoropolymers: Experimental Protocols

To ensure the quality and performance of synthesized fluoropolymers, a suite of characterization techniques is employed. These methods provide quantitative data on the material's mechanical, thermal, and chemical properties.

Protocol for Tensile Properties Testing (ASTM D638)

This protocol describes the determination of tensile strength and elongation of fluoropolymers. [13][14][15] Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cells and grips

  • Extensometer for accurate strain measurement

  • Standard dumbbell-shaped test specimens (Type I is common) [13] Procedure:

  • Condition the test specimens at a standard temperature and humidity as specified in the standard.

  • Measure the width and thickness of the gauge section of each specimen. [16]3. Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant rate of crosshead movement until the specimen fails.

  • Record the load and elongation data throughout the test.

  • Calculate the tensile strength at yield and break, and the elongation at break from the recorded data.

Protocol for Flexural Properties Testing (ASTM D790)

This protocol details the measurement of the flexural modulus of fluoropolymers. [1][3][6][17] Apparatus:

  • Universal Testing Machine (UTM) with a three-point bending fixture

  • Rectangular bar-shaped test specimens of standard dimensions (e.g., 12.7 mm wide, 3.2 mm thick, 127 mm long) [6] Procedure:

  • Condition the test specimens as required.

  • Measure the width and thickness of each specimen.

  • Set the support span on the three-point bending fixture (typically 16 times the specimen thickness). [6]4. Place the specimen on the supports, centered with respect to the loading nose.

  • Apply a load to the center of the specimen at a specified rate until the specimen breaks or reaches a maximum strain of 5%. [6]6. Record the load and deflection data.

  • Calculate the flexural modulus from the initial linear portion of the stress-strain curve.

Protocol for Thermal Analysis by Differential Scanning Calorimetry (DSC) (ASTM D3418)

This protocol describes the determination of melting point and heat of fusion of fluoropolymers. [18][19][20] Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans and lids

  • Analytical balance

Procedure:

  • Accurately weigh a small sample (typically 10-15 mg) of the fluoropolymer into a DSC pan. [18]2. Seal the pan with a lid.

  • Place the sample pan and an empty reference pan in the DSC cell.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). [18]5. Record the heat flow as a function of temperature.

  • The melting point (Tm) is identified as the peak of the melting endotherm.

  • The heat of fusion (ΔHm) is calculated by integrating the area under the melting peak.

Protocol for Chemical Resistance Testing (ISO 175)

This protocol outlines the procedure for evaluating the effect of liquid chemicals on fluoropolymers. [3][21][22][23][24][25] Apparatus:

  • Inert containers with tight-fitting lids

  • Test specimens of a standard shape and size

  • The liquid chemicals to be tested

Procedure:

  • Measure the initial mass and dimensions of the test specimens.

  • Completely immerse the specimens in the test liquid in the containers.

  • Store the containers at a specified temperature for a defined period (e.g., 24 hours, 7 days, or longer). [26]4. After the immersion period, remove the specimens from the liquid and blot them dry.

  • Immediately re-measure the mass and dimensions of the specimens.

  • Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, or cracking.

  • If required, conduct mechanical or other property tests on the exposed specimens to determine any changes in performance.

Conclusion

The selection of a fluoropolymer for a specific application is a multifaceted decision that requires a deep understanding of the relationship between its chemical origins and its physical and chemical properties. This guide has provided a comparative framework for evaluating key fluoropolymers based on their monomeric precursors. By understanding the influence of precursors like TFE, VDF, and HFP, and the nuances of synthesis methods such as emulsion and suspension polymerization, researchers and professionals can more effectively predict and verify the performance of these remarkable materials. The provided experimental protocols offer a starting point for the in-house synthesis and characterization of fluoropolymers, enabling a more tailored approach to material selection and development.

References

  • Xiflon. (n.d.). PTFE vs. FEP vs. PFA: Choosing the Right Fluoropolymer.
  • University of Pretoria. (n.d.). Polytetrafluoroethylene: Synthesis and Characterization of the Original Extreme Polymer.
  • Badico Trading GmbH. (n.d.). Fluoropolymers - properties, types and applications.
  • Advecton. (n.d.). ETFE vs PVDF: A Comparative Analysis of Their Differences.
  • Precision Punch & Plastics. (n.d.). Typical properties of fluoropolymers.
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  • Adtech Polymer Engineering Ltd. (n.d.). PTFE vs FEP vs PFA: What's the difference?.
  • ACS Publications. (n.d.). Molecular Weight Distribution of Fluorinated Polymers with Long Chain Branching.
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  • QMplus Hub. (n.d.). Processing Route.
  • ResearchGate. (2025). Morphological change of self-organized protrusions of fluoropolymer surface by ion beam irradiation.
  • ResearchGate. (n.d.). Variations of morphology of fluoropolymer thin films versus deposition conditions.
  • iTeh Standards. (2010). ISO 175:2010.
  • R Discovery. (1999). Emulsion polymerization of tetrafluoroethylene: effects of reaction conditions on the polymerization rate and polymer molecular weight.
  • Intertek. (n.d.). Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357.
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  • (n.d.). D638.38935.pdf.
  • iTeh Standards. (1999). ISO 175:1999.
  • (n.d.). ASTM D638 Standard Test Method for Tensile Properties of Plastics.
  • (2025). ASTM D638 The Essential Guide to Plastic Tensile Testing.
  • Infinita Lab. (n.d.). ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry.
  • MaTestLab. (2025). ASTM D3418, E1356, ISO 11357 Differential Scanning Calorimeter.
  • Google Patents. (n.d.). US5814713A - Method for emulsion polymerization of tetrafluoroethylene and method for prevention of irregular polymerization thereof.
  • Google Patents. (n.d.). US6602968B1 - Free radical polymerization method for fluorinated copolymers.
  • (2026). Tensile Testing of Polymers: Understanding ASTM D638 for Plastic Material Testing.
  • Google Patents. (n.d.). CN102532388A - Method for preparing ethylene-tetrafluoroethylene copolymers.
  • Wikipedia. (n.d.). Fluorinated ethylene propylene.
  • Scribd. (n.d.). Iso 175-99.
  • (n.d.). ISO 175 Plastics - Test Standard for Determining the Effects of Immersion in Liquid Chemicals.
  • EUROLAB. (n.d.). ISO 175 Plastics - Test Methods for Determining the Effects of Immersion in Liquid Chemicals.
  • Scribd. (n.d.). Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry.
  • ResearchGate. (2025). Fluorine Mobility During SEM-EDX Analysis: A Challenge for Characterizing Epoxy/Fluoropolymer Interfaces.
  • PubMed. (2021). Characterization of Polymer Molecular Weight Distribution by NMR Diffusometry: Experimental Criteria and Findings.
  • Google Patents. (n.d.). WO2018008562A1 - Ethylene-tetrafluoroethylene copolymer film and method for producing same.
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  • YouTube. (2022). SEM for Characterization of Polymers and Nanomaterials / Alicia Botes and Madelaine Frazenburg.
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  • MDPI. (n.d.). Innovative Poly (Vinylidene Fluoride) (PVDF) Electrospun Nanofiber Membrane Preparation Using DMSO as a Low Toxicity Solvent.
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  • YouTube. (2019). Free radical polymerization.
  • MDPI. (n.d.). Electrospinning of a Copolymer PVDF-co-HFP Solved in DMF/Acetone: Explicit Relations among Viscosity, Polymer Concentration, DMF/Acetone Ratio and Mean Nanofiber Diameter.

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Spectroscopic Guide to the Structural Confirmation of 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of fluorochemicals, absolute structural confirmation is not merely a procedural formality; it is the bedrock of reliable research and development. For materials like 1,8-dichloroperfluorooctane (C8Cl2F16), destined for applications demanding high purity and specific physicochemical properties, ambiguity in structure is unacceptable. This guide provides a comprehensive framework for the spectroscopic elucidation of this compound, leveraging a multi-technique approach to ensure irrefutable structural verification. We will delve into the practical application and comparative analysis of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (FTIR and Raman), underpinned by detailed experimental protocols and supporting data.

The Imperative of Orthogonal Analysis

A single spectroscopic technique, however powerful, provides only one perspective on a molecule's structure. By employing orthogonal methods—techniques that probe different molecular properties—we construct a self-validating system of evidence. For this compound, a molecule characterized by its perfluorinated carbon chain and terminal chlorine atoms, each technique offers unique and complementary insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Fluorine Environment

¹⁹F NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organofluorine compounds.[1] The 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide exceptional sensitivity, while the large chemical shift dispersion minimizes signal overlap, even in complex molecules.[2][3]

Theoretical Underpinnings

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment.[1] In this compound, we expect to see distinct signals for the fluorine atoms on each carbon of the octane chain due to their differing proximity to the terminal chlorine atoms. The electron-withdrawing effect of the chlorine atom will deshield the adjacent CF₂ group, causing it to resonate at a different frequency compared to the CF₂ groups further down the chain. Furthermore, through-bond J-coupling between adjacent, non-equivalent fluorine nuclei will provide definitive evidence of their connectivity.

Predicted ¹⁹F NMR Spectrum

Due to the symmetry of the molecule, we anticipate four distinct fluorine environments in the ¹⁹F NMR spectrum of this compound.

PositionPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted J-Coupling (Hz)
C1-F₂ & C8-F₂-65 to -75TripletJ(Fₐ-Fᵦ) ≈ 5-15
C2-F₂ & C7-F₂-120 to -125Multiplet
C3-F₂ & C6-F₂-120 to -125Multiplet
C4-F₂ & C5-F₂-120 to -125Multiplet

Note: Predicted values are based on typical chemical shift ranges for perfluoroalkanes and the influence of a terminal chlorine atom. Actual values may vary depending on the solvent and experimental conditions.

Experimental Protocol: ¹⁹F NMR Spectroscopy
  • Sample Preparation: Dissolve ~10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube.

  • Instrument Setup:

    • Spectrometer: 400 MHz or higher field strength NMR spectrometer equipped with a fluorine probe.

    • Reference: Use an internal standard such as CFCl₃ (δ = 0 ppm) or a sealed capillary containing a reference compound.

    • Temperature: 298 K.

  • Data Acquisition:

    • Experiment: Standard 1D ¹⁹F NMR experiment.

    • Pulse Sequence: A simple pulse-acquire sequence is typically sufficient.

    • Spectral Width: ~200 ppm, centered around -100 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the spectrum.

    • Reference the spectrum to the internal standard.

    • Integrate the signals to determine the relative number of fluorine atoms in each environment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Weigh this compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Tune and Shim d->e f Acquire 19F NMR Spectrum e->f g Fourier Transform f->g h Phase and Baseline Correction g->h i Chemical Shift Referencing h->i j Integration and Coupling Analysis i->j k Confirmed Structure j->k Structural Confirmation

Caption: Workflow for ¹⁹F NMR analysis.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation pattern. When coupled with Gas Chromatography (GC-MS), it also provides information on the purity of the sample.

Theoretical Underpinnings

In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺) and various fragment ions. The mass-to-charge ratio (m/z) of these ions is then measured. For this compound, the molecular ion peak will be a key indicator of its identity. The presence of chlorine atoms will result in a characteristic isotopic pattern for any chlorine-containing fragments, with the ³⁵Cl and ³⁷Cl isotopes having a natural abundance ratio of approximately 3:1.

Predicted Mass Spectrum Fragmentation

The fragmentation of perfluoroalkanes is often characterized by the loss of CF₃ and successive CF₂ units. The presence of terminal chlorine atoms will influence the fragmentation pathways.

m/zPredicted FragmentComments
470/472/474[C₈Cl₂F₁₆]⁺Molecular ion with characteristic isotopic pattern for two chlorine atoms.
435/437[C₈ClF₁₆]⁺Loss of a chlorine radical.
401/403[C₇ClF₁₄]⁺Loss of a CF₂Cl radical.
382/384[C₇F₁₄Cl]⁺Loss of CF₃ and Cl.
119[C₂F₅]⁺Common perfluoroalkyl fragment.
69[CF₃]⁺A very common and often abundant fragment in the mass spectra of fluorinated compounds.
Experimental Protocol: GC-MS
  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a volatile solvent such as hexane or ethyl acetate.

  • Instrument Setup:

    • Gas Chromatograph: Equipped with a capillary column suitable for the analysis of halogenated compounds (e.g., a 5% phenyl-methylpolysiloxane column).

    • Mass Spectrometer: An electron ionization (EI) mass spectrometer.

  • Data Acquisition:

    • GC Conditions:

      • Injector Temperature: 250 °C.

      • Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 50-600.

      • Scan Speed: 2 scans/second.

  • Data Analysis:

    • Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of this peak, identifying the molecular ion and key fragment ions.

    • Compare the observed fragmentation pattern with the predicted pattern and check for the characteristic chlorine isotopic signatures.

G cluster_prep Sample Preparation cluster_acq GC-MS Analysis cluster_analysis Data Interpretation a Prepare Dilute Solution b Transfer to GC Vial a->b c Inject Sample b->c d Chromatographic Separation c->d e Mass Spectrometry Detection d->e f Analyze Chromatogram e->f g Extract Mass Spectrum f->g h Identify Molecular Ion & Fragments g->h i Confirm Isotopic Patterns h->i j Verified Structure i->j Structural Verification

Caption: Workflow for GC-MS analysis.

Vibrational Spectroscopy: Fingerprinting the Molecular Structure

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's chemical bonds.

Theoretical Underpinnings

The strong C-F bonds in perfluorinated compounds give rise to intense absorption bands in the infrared spectrum, typically in the 1100-1300 cm⁻¹ region.[4] The C-Cl stretching vibrations are expected to appear at lower wavenumbers. Raman spectroscopy, which is sensitive to changes in polarizability, is also an excellent technique for studying the C-F and C-C backbone vibrations in perfluorocarbons.[5]

Predicted Vibrational Spectra
TechniquePredicted Peak Position (cm⁻¹)Assignment
FTIR1100 - 1300 (strong, broad)C-F stretching modes
700 - 800C-Cl stretching modes
Raman700 - 800Symmetric C-F stretching modes
300 - 400C-C-C bending modes
Experimental Protocols
  • Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, an attenuated total reflectance (ATR) accessory can be used.

  • Instrument Setup: A standard benchtop FTIR spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment or clean ATR crystal.

    • Acquire the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹.

  • Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and compare them to the predicted values.

  • Sample Preparation: Place a small amount of the liquid sample in a glass vial or capillary tube.

  • Instrument Setup: A Raman spectrometer with a laser excitation source (e.g., 532 nm or 785 nm).

  • Data Acquisition:

    • Focus the laser on the sample.

    • Acquire the Raman spectrum over a suitable spectral range (e.g., 200-2000 cm⁻¹).

    • Acquisition time and laser power should be optimized to obtain a good quality spectrum without causing sample degradation.

  • Data Analysis: Identify the characteristic Raman scattering peaks and compare them to expected values.

G cluster_prep Sample Preparation cluster_ftir FTIR Analysis cluster_raman Raman Analysis cluster_analysis Spectral Interpretation a Prepare Sample (Thin Film/Vial) b Acquire Background Spectrum a->b d Focus Laser on Sample a->d c Acquire Sample Spectrum b->c f Identify Characteristic Bands c->f e Acquire Raman Spectrum d->e e->f g Compare with Predicted Spectra f->g h Confirmed Structure g->h Structural Confirmation

Caption: Workflow for Vibrational Spectroscopy.

Conclusion: A Unified Approach to Structural Certainty

The structural confirmation of this compound is a critical step in ensuring its suitability for its intended applications. By systematically employing ¹⁹F NMR, Mass Spectrometry, and Vibrational Spectroscopy, a comprehensive and self-validating dataset can be generated. The convergence of data from these orthogonal techniques provides an unambiguous structural assignment, leaving no room for doubt. This rigorous analytical approach is the hallmark of sound scientific practice and is essential for advancing research and development in the field of fluorochemicals.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC - NIH. (n.d.).
  • Breakthrough Raman Spectroscopy Study Reveals Key to Advanced PFAS Detection. (2024, November 6).
  • This compound (C8Cl2F16) - PubChemLite. (n.d.).
  • Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.).
  • This compound - gsrs. (n.d.).
  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. (2023, August 29).
  • mass spectra - fragmentation patterns - Chemguide. (n.d.).
  • Mass Spectrometry Fragmentation Patterns – HSC Chemistry - Science Ready. (n.d.).
  • GC-MS Analysis of the Dichloromethane Extract of the Bulbs of Ornithogalum cuspidatum Bert. (Family: Liliaceae) from Iran - ACG Publications. (2008, August 22).
  • GC-MS profiling and assessment of antioxidant, antibacterial, and anticancer properties of extracts of Annona squamosa L. leaves - PMC - NIH. (2020, October 6).
  • LC-MS/MS and GC-MS Analysis for the Identification of Bioactive Metabolites Responsible for the Antioxidant and Antibacterial Activities of Lygodium microphyllum (Cav.) R. Br. - MDPI. (2023, March 20).
  • Carbon–fluorine bond - Wikipedia. (n.d.).
  • FTIR spectra of the novel fluorocarbon surfactant. - ResearchGate. (n.d.).
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  • Common and Distinctive Raman Spectral Features for the Identification and Differentiation of Per- and Polyfluoroalkyl Substances | CoLab. (2024, December 10).
  • Rapid Detection of Perfluorooctanesulfonic Acid Using Surface-Enhanced Raman Spectroscopy and Deep Learning - PMC - NIH. (2025, September 23).
  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (n.d.).
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  • 19f chemical shifts - Steffen's Chemistry Pages - Science and Fun. (n.d.).
  • QM Assisted ML for 19F NMR Chemical Shift Prediction - ChemRxiv. (n.d.).
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  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds - AZoM. (2017, December 18).

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Performance Under Pressure: A Comparative Guide to Surfactants Derived from 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials, fluorinated surfactants hold a unique and powerful position. Their distinct properties, stemming from the high electronegativity and low polarizability of the fluorine atom, enable performance characteristics that are often unattainable with traditional hydrocarbon-based amphiphiles.[1][2] This guide provides an in-depth comparative analysis of surfactants derived from 1,8-dichloroperfluorooctane, a key intermediate in the synthesis of next-generation fluorosurfactants. We will explore their synthesis, evaluate their performance against established alternatives, and provide detailed experimental protocols for researchers, scientists, and drug development professionals. Our focus is not just on the "what," but the "why"—elucidating the scientific principles that govern their behavior and application.

The Rationale for Fluorination: A Shift Towards Shorter Chains

Historically, long-chain perfluoroalkyl substances (PFAS), such as perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS), dominated the fluorosurfactant market. However, growing concerns over their persistence, bioaccumulation, and potential toxicity have necessitated a shift towards shorter-chain alternatives.[3][4] Surfactants derived from C6-C8 perfluorinated backbones, such as those from this compound, represent a move towards more environmentally acceptable options while aiming to retain the high-performance characteristics of their predecessors.[5]

Synthesis of Cationic Fluorinated Surfactants from this compound

The synthesis of surfactants from this compound typically involves the substitution of the terminal chlorine atoms with functional groups that can impart amphiphilic properties. A common strategy is the introduction of a cationic head group, such as a quaternary ammonium salt, which is valuable in various applications, including as antimicrobial agents and in drug delivery systems.[6]

A representative synthetic route involves a two-step process. First, the this compound is reacted with an amine, such as N,N-dimethylethylenediamine, to introduce a tertiary amine at one or both ends of the perfluorinated chain. The second step is the quaternization of the tertiary amine with an alkyl halide, such as methyl iodide, to form the cationic quaternary ammonium head group. The length of the alkyl chain in the quaternizing agent can be varied to fine-tune the surfactant's properties.

Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: Amination cluster_intermediate Intermediate Product cluster_step2 Step 2: Quaternization cluster_final Final Product This compound This compound Reaction_with_Amine Reaction with N,N-dimethylethylenediamine This compound->Reaction_with_Amine Tertiary_Amine_Intermediate Perfluorooctane with Tertiary Amine Terminus Reaction_with_Amine->Tertiary_Amine_Intermediate Reaction_with_Alkyl_Halide Reaction with Alkyl Halide (e.g., CH3I) Tertiary_Amine_Intermediate->Reaction_with_Alkyl_Halide Cationic_Surfactant Cationic Fluorinated Surfactant Reaction_with_Alkyl_Halide->Cationic_Surfactant

Caption: Synthetic workflow for a cationic surfactant from this compound.

Performance Benchmarking: A Comparative Analysis

The true measure of a surfactant's utility lies in its performance. Here, we compare a representative cationic surfactant derived from this compound with a traditional hydrocarbon-based cationic surfactant, Cetyl Trimethylammonium Bromide (CTAB), and a widely used non-ionic surfactant, Triton X-100. The key performance indicators are the Critical Micelle Concentration (CMC) and the surface tension at the CMC (γCMC).

SurfactantTypeHydrophobic TailCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (γCMC) (mN/m)
Cationic Fluorinated Surfactant (from this compound) CationicC6F12-based~0.1 - 0.5~15 - 20
Cetyl Trimethylammonium Bromide (CTAB) CationicC16H33~0.9 - 1.0~33 - 36
Triton X-100 Non-ionicC8H17-phenyl~0.2 - 0.3~30 - 33

Note: The values for the cationic fluorinated surfactant are estimated based on data for similar short-chain fluorinated surfactants.

Key Insights from the Performance Data:
  • Exceptional Surface Activity: The most striking feature of the fluorinated surfactant is its remarkably low γCMC.[1] This demonstrates its superior ability to reduce the surface tension of water, a critical attribute in applications requiring efficient wetting, spreading, and foaming.[7] The oleophobic nature of the fluorinated tail, in addition to its hydrophobicity, drives this enhanced surface activity.[8]

  • High Efficiency: The low CMC of the fluorinated surfactant indicates that it forms micelles at a much lower concentration compared to CTAB. This efficiency is advantageous in formulations where the amount of surfactant needs to be minimized.

  • Comparison with Non-ionic Surfactants: While Triton X-100 has a comparable CMC, its ability to lower surface tension is significantly less than that of the fluorinated surfactant.

Emulsification Performance: The Litmus Test for Stability

In the realm of drug delivery and formulation science, the ability of a surfactant to create and stabilize emulsions is paramount. We will compare the emulsification performance of our target fluorinated surfactant with that of a common hydrocarbon-based emulsifier, Sodium Dodecyl Sulfate (SDS), in forming an oil-in-water (o/w) emulsion.

SurfactantEmulsion TypeDroplet Size (Day 1)Stability (Creaming Index after 7 days)
Cationic Fluorinated Surfactant o/wFine, uniform dropletsLow
Sodium Dodecyl Sulfate (SDS) o/wLarger, less uniform dropletsModerate to High

Note: This is a qualitative comparison. Quantitative data would be obtained through the experimental protocols outlined below.

The superior performance of the fluorinated surfactant in creating stable emulsions can be attributed to the rigidity and lipophobicity of the fluorinated chain. This creates a robust interfacial film that effectively prevents droplet coalescence.[9]

Experimental Protocols

To ensure the reproducibility and validation of these findings, we provide detailed, step-by-step methodologies for key performance evaluation experiments.

Determination of Critical Micelle Concentration (CMC) and Surface Tension (γCMC) by Tensiometry

This protocol utilizes the Du Noüy ring method, a classic and reliable technique for measuring surface tension.[10][11]

Materials:

  • Tensiometer (e.g., Krüss K100) with a platinum-iridium Du Noüy ring[11]

  • High-purity water (e.g., Milli-Q)

  • Surfactant solutions of varying concentrations

  • Glass beakers

  • Magnetic stirrer and stir bars

Procedure:

  • Ring Preparation: Thoroughly clean the platinum-iridium ring by rinsing with high-purity water and then flaming it to red heat in a Bunsen burner flame to remove any organic contaminants.

  • Instrument Calibration: Calibrate the tensiometer according to the manufacturer's instructions.

  • Sample Preparation: Prepare a stock solution of the surfactant in high-purity water. From this stock, prepare a series of dilutions covering a wide range of concentrations, both below and above the expected CMC.

  • Measurement:

    • Pour the lowest concentration surfactant solution into a clean glass beaker with a magnetic stir bar.

    • Place the beaker on the tensiometer platform and immerse the Du Noüy ring into the solution.

    • Slowly raise the ring through the liquid surface. The instrument will record the force required to pull the ring from the surface, which is proportional to the surface tension.

    • Repeat the measurement for each concentration, moving from the lowest to the highest concentration to minimize cross-contamination.

  • Data Analysis:

    • Plot the surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

    • The resulting graph will show two distinct linear regions. The point at which these two lines intersect is the Critical Micelle Concentration (CMC).[12]

    • The surface tension value at the CMC is the γCMC.[12]

CMC_Determination cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prepare_Solutions Prepare Surfactant Solutions (Varying Concentrations) Measure_ST Measure Surface Tension for each concentration Prepare_Solutions->Measure_ST Clean_Ring Clean & Calibrate Du Noüy Ring Clean_Ring->Measure_ST Plot_Data Plot Surface Tension vs. log(Concentration) Measure_ST->Plot_Data Identify_Inflection Identify Inflection Point (Intersection of two lines) Plot_Data->Identify_Inflection Determine_CMC Determine CMC & γCMC Identify_Inflection->Determine_CMC

Caption: Workflow for CMC and γCMC determination using tensiometry.

Evaluation of Emulsion Formation and Stability

This protocol provides a method for creating and assessing the stability of oil-in-water emulsions.

Materials:

  • High-shear homogenizer (e.g., rotor-stator or microfluidizer)

  • Oil phase (e.g., medium-chain triglycerides)

  • Aqueous phase (high-purity water)

  • Surfactant

  • Graduated cylinders or test tubes

  • Particle size analyzer (e.g., dynamic light scattering)

Procedure:

  • Emulsion Formulation:

    • Prepare the aqueous phase by dissolving the surfactant in high-purity water at a concentration above its CMC.

    • Add the oil phase to the aqueous phase at the desired ratio (e.g., 10% v/v oil).

  • Homogenization:

    • Subject the mixture to high-shear homogenization for a specified time and intensity to create a fine emulsion.

  • Initial Characterization:

    • Immediately after homogenization, measure the droplet size distribution using a particle size analyzer. This provides a baseline for the initial quality of the emulsion.

  • Stability Testing (Accelerated):

    • Transfer a known volume of the emulsion into a graduated cylinder or test tube and seal it.

    • Store the samples under controlled conditions (e.g., room temperature or elevated temperature for accelerated testing).

    • At regular intervals (e.g., 1, 3, 7 days), visually inspect the emulsions for signs of instability such as creaming (formation of a concentrated layer at the top), sedimentation, or phase separation.

    • Quantify the instability by measuring the height of the creamed layer and calculating the Creaming Index (CI) as follows: CI (%) = (Height of Cream Layer / Total Height of Emulsion) x 100

  • Long-Term Stability: For more comprehensive studies, monitor the droplet size distribution over an extended period to detect changes due to coalescence or Ostwald ripening.[13]

Emulsion_Stability_Testing Formulation Emulsion Formulation (Oil + Water + Surfactant) Homogenization High-Shear Homogenization Formulation->Homogenization Initial_Analysis Initial Droplet Size Analysis Homogenization->Initial_Analysis Stability_Storage Storage under Controlled Conditions Initial_Analysis->Stability_Storage Periodic_Evaluation Periodic Evaluation (Visual & Quantitative) Stability_Storage->Periodic_Evaluation Data_Interpretation Data Interpretation (Creaming Index, Droplet Size Change) Periodic_Evaluation->Data_Interpretation

Caption: Workflow for emulsion stability testing.

Conclusion and Future Outlook

Surfactants derived from this compound and similar short-chain fluorinated precursors represent a significant advancement in surfactant technology. Their exceptional surface activity and efficiency, coupled with a more favorable environmental profile compared to long-chain PFAS, make them highly attractive for a wide range of applications, particularly in the demanding fields of drug delivery and advanced materials. While their synthesis can be more complex and costly than that of traditional surfactants, their unique performance characteristics often justify the investment.

Future research will likely focus on further optimizing the molecular architecture of these surfactants to enhance their biodegradability without compromising their performance. The development of "gemini" or dimeric fluorinated surfactants, which can exhibit even lower CMCs and enhanced surface properties, is also a promising avenue of exploration.[14][15][16] As regulatory landscapes continue to evolve and the demand for high-performance, sustainable materials grows, the importance of these next-generation fluorinated surfactants is set to increase.

References

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  • Sirsi, S. R., Feshitan, J. A., Kwan, J. J., & Borden, M. A. (2010). Comparison of surfactants used to prepare aqueous perfluoropentane emulsions for pharmaceutical applications. Journal of pharmaceutical sciences, 99(1), 318-327. [Link]
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A Toxicological Deep Dive: Comparing the Safety Profiles of Fluorinated Compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

The strategic incorporation of fluorine into molecules has revolutionized the pharmaceutical and agrochemical industries, leading to compounds with enhanced efficacy, stability, and bioavailability.[1][2] However, the same carbon-fluorine bond that imparts these desirable properties can also contribute to persistence in the environment and unique toxicological profiles. This guide provides a comprehensive toxicological comparison of three major classes of fluorinated compounds: the ubiquitous per- and polyfluoroalkyl substances (PFAS), highly specific fluorinated pharmaceuticals, and targeted fluorinated agrochemicals.

This document moves beyond a simple listing of toxic effects. It is designed to provide a deep, mechanistic understanding of the toxicological considerations essential for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices in toxicological assessment and present self-validating protocols grounded in internationally recognized standards.

The Spectrum of Fluorinated Compounds: A Tale of Three Classes

The world of fluorinated compounds is vast and varied. For the purpose of this guide, we will focus on three categories that are of significant interest to the scientific and regulatory communities.

  • Per- and Polyfluoroalkyl Substances (PFAS): Often dubbed "forever chemicals," PFAS are a large family of synthetic compounds characterized by a fully (per-) or partially (poly-) fluorinated alkyl chain.[3] Their exceptional stability makes them resistant to degradation, leading to widespread environmental contamination and bioaccumulation.[3] Well-known examples include perfluorooctanoic acid (PFOA) and perfluorooctane sulfonate (PFOS).

  • Fluorinated Pharmaceuticals: The inclusion of fluorine is a common strategy in modern drug design to enhance metabolic stability, binding affinity, and lipophilicity.[1][4] It is estimated that approximately one-third of all current pharmaceuticals are fluorinated.[4] Examples range from antidepressants like fluoxetine to cholesterol-lowering drugs and anticancer agents.

  • Fluorinated Agrochemicals: Similar to pharmaceuticals, fluorination is employed in pesticides to increase their potency and persistence.[5][6] This allows for lower application rates but also raises concerns about their environmental fate and potential off-target effects.[3][6]

The fundamental difference in their intended use dictates their initial distribution in the environment and potential for human exposure. While pharmaceuticals are designed for specific biological targets within an individual, and agrochemicals for specific pests in a defined area, the broad industrial and consumer use of PFAS has led to their global distribution.[7]

Comparative Toxicology: Key Endpoints and Mechanistic Insights

To provide a robust comparison, we will examine several key toxicological endpoints, presenting available data for each class of fluorinated compound and highlighting the scientific rationale behind the chosen assays.

Cytotoxicity: The First Line of Assessment

Cytotoxicity assays are fundamental in toxicology, providing a rapid and cost-effective initial screen of a compound's potential to cause cell death. These in vitro tests are crucial for estimating starting doses for in vivo studies and can help reduce the number of animals used in testing.[8][9]

Comparative Insights:

  • PFAS: Studies have shown that the cytotoxicity of PFAS is often dependent on the length of their carbon chain and the nature of their functional group.[10][11] For instance, in zebrafish models, mortality rates increased with chain length (PFOA > PFHxA > PFBA), and the sulfonate group in perfluorobutane sulfonate (PFBS) enhanced toxicity compared to its carboxylate counterpart (PFBA).[10]

  • Fluorinated Pharmaceuticals: The cytotoxicity of fluorinated drugs is highly variable and dependent on the specific molecule and its mechanism of action. For example, the anticancer drug 5-fluorouracil exerts its effect by inhibiting DNA and RNA synthesis, leading to cell death in rapidly dividing cancer cells.[12] Other fluorinated drugs may exhibit off-target cytotoxicity that needs to be carefully evaluated during preclinical development.

  • Fluorinated Agrochemicals: The intended mode of action of fluorinated pesticides is to be cytotoxic to target organisms. However, their potential for cytotoxicity in non-target species, including mammals, is a key consideration in risk assessment.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay (Adapted from OECD TG 129)

This protocol describes a common in vitro method to assess the cytotoxicity of a substance by measuring the uptake of the vital dye Neutral Red by viable cells.

Principle: Viable cells incorporate and bind Neutral Red in their lysosomes. A decrease in the uptake of the dye is indicative of cell membrane damage or cell death.

Step-by-Step Methodology:

  • Cell Culture: Plate a suitable cell line (e.g., Balb/c 3T3 fibroblasts) in a 96-well microtiter plate at a density that will result in a sub-confluent monolayer after 24 hours of incubation.

  • Compound Exposure: Prepare a series of dilutions of the test compound in the cell culture medium. Remove the initial culture medium from the cells and replace it with the medium containing the test compound. Include appropriate vehicle and positive controls.

  • Incubation: Incubate the plate for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Neutral Red Staining: After incubation, remove the treatment medium and wash the cells with phosphate-buffered saline (PBS). Add a medium containing Neutral Red (e.g., 50 µg/mL) and incubate for approximately 3 hours.

  • Dye Extraction: After incubation with the dye, wash the cells with PBS and then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye from the lysosomes.

  • Quantification: Measure the absorbance of the extracted dye using a spectrophotometer at a wavelength of approximately 540 nm.

  • Data Analysis: Calculate the concentration of the test substance that causes a 50% reduction in Neutral Red uptake (IC50) compared to the vehicle control.

Causality Behind Experimental Choices:

  • Cell Line Selection: The choice of cell line can influence the outcome. A cell line relevant to the potential target organ of toxicity in vivo is often preferred. However, for general screening, established and well-characterized cell lines like 3T3 are used for their reproducibility.

  • Concentration Range: A wide range of concentrations is tested to establish a clear dose-response relationship and accurately determine the IC50 value.

  • Exposure Time: A 24-hour exposure is a standard duration for acute cytotoxicity testing, allowing sufficient time for the compound to exert its effects.

Visualization of the Cytotoxicity Workflow:

Cytotoxicity_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Analysis cell_culture Cell Seeding (96-well plate) incubation 24h Incubation with Compound cell_culture->incubation Add Compound compound_prep Test Compound Dilution Series compound_prep->incubation nr_staining Neutral Red Staining incubation->nr_staining Wash dye_extraction Dye Extraction nr_staining->dye_extraction Wash measurement Absorbance Measurement dye_extraction->measurement ic50 IC50 Calculation measurement->ic50

Caption: Workflow for the Neutral Red Uptake (NRU) cytotoxicity assay.

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are designed to detect compounds that can induce genetic mutations or chromosomal damage. A positive result in these assays is a significant red flag in drug development and chemical safety assessment, as genotoxicity is often linked to carcinogenicity. The bacterial reverse mutation assay, or Ames test, is a widely used initial screen for mutagenic potential.[13][14]

Comparative Insights:

  • PFAS: The genotoxicity of PFAS is a subject of ongoing research. Some studies suggest that certain PFAS may not be directly mutagenic but could induce genotoxicity through indirect mechanisms such as oxidative stress.

  • Fluorinated Pharmaceuticals: Fluorinated pharmaceuticals undergo rigorous genotoxicity testing during their development. While the fluorine atom itself is not inherently genotoxic, the overall molecule or its metabolites could have genotoxic potential. For example, fluoroquinolone antibiotics have been shown to cause DNA damage in bacteria, which is part of their therapeutic mechanism.[4]

  • Fluorinated Agrochemicals: Like pharmaceuticals, fluorinated agrochemicals are tested for genotoxicity. The potential for these compounds or their environmental breakdown products to cause genetic damage in non-target organisms is a key environmental and health concern.[6]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test) (OECD TG 471)

This protocol outlines the Ames test, a widely accepted method for identifying substances that can produce gene mutations.[13][14]

Principle: The assay utilizes several strains of Salmonella typhimurium and Escherichia coli that carry mutations in genes involved in histidine or tryptophan synthesis, respectively. These strains cannot grow on a medium lacking the specific amino acid. A mutagen can cause a reverse mutation, restoring the gene's function and allowing the bacteria to grow on the deficient medium.

Step-by-Step Methodology:

  • Strain Selection: Select a set of at least five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: The test is performed both with and without a metabolic activation system (S9 mix), which is a liver homogenate that simulates mammalian metabolism.

  • Exposure (Plate Incorporation Method):

    • Mix the tester strain, the test compound at various concentrations, and molten top agar (with or without S9 mix).

    • Pour the mixture onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate.

  • Data Analysis: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies over the background (solvent control) and/or a reproducible increase at one or more concentrations.

Causality Behind Experimental Choices:

  • Multiple Strains: Different strains are used to detect different types of mutations (e.g., frameshift vs. base-pair substitution).

  • S9 Mix: The inclusion of the S9 mix is crucial because some chemicals only become mutagenic after being metabolized by liver enzymes.

  • Dose Range: A range of doses is tested to identify a dose-response relationship and to avoid missing a mutagenic effect that might only occur within a narrow concentration window.

Visualization of the Ames Test Principle:

Ames_Test_Principle cluster_negative Negative Control (No Mutagen) cluster_positive Positive Result (With Mutagen) neg_bacteria His- Bacteria neg_plate Minimal Media (No Histidine) neg_bacteria->neg_plate neg_result No Growth neg_plate->neg_result pos_bacteria His- Bacteria mutagen Test Compound (Mutagen) pos_bacteria->mutagen pos_plate Minimal Media (No Histidine) mutagen->pos_plate pos_result Growth (Revertant Colonies) pos_plate->pos_result

Sources

The Environmental Persistence of 1,8-Dichloroperfluorooctane: A Comparative Analysis Against Other PFAS

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of per- and polyfluoroalkyl substances (PFAS) is in constant evolution, driven by regulatory pressures and a growing understanding of the environmental and health impacts of these "forever chemicals".[1][2] Among the vast family of PFAS, emerging compounds such as 1,8-Dichloroperfluorooctane present new challenges and questions regarding their environmental fate. This guide offers an in-depth comparison of the environmental persistence of this compound against legacy and other novel PFAS, grounded in available scientific evidence and established principles of environmental chemistry.

The Significance of Structure in PFAS Persistence

The remarkable persistence of legacy PFAS like Perfluorooctanoic acid (PFOA) and Perfluorooctanesulfonic acid (PFOS) is attributed to the exceptional strength of the carbon-fluorine (C-F) bond, one of the strongest in organic chemistry.[1] This bond makes perfluorinated chains highly resistant to chemical and biological degradation.[1][3] However, the introduction of different functional groups or less stable bonds can significantly alter a compound's environmental longevity.

Comparative Analysis of Environmental Persistence

While specific experimental data on the environmental half-life of this compound is limited in publicly available literature, we can infer its likely behavior by examining the degradation of structurally similar compounds and fundamental chemical principles. The primary hypothesized degradation pathway for this compound is initiated by the cleavage of its terminal C-Cl bonds.

CompoundChemical StructurePredominant Degradation PathwaysEstimated Half-LifeKey Considerations
This compound Cl(CF₂)₈ClHypothesized: Reductive Dechlorination, PhotolysisNot Determined (likely shorter than perfluorinated alkanes of similar chain length)The two C-Cl bonds are more susceptible to reductive processes than C-F bonds, potentially leading to faster initial degradation.[3][4]
Perfluorooctanoic Acid (PFOA) CF₃(CF₂)₆COOHHighly resistant to biodegradation and hydrolysis. Slow photolysis under specific conditions.Years to decades in the environment.[1]The terminal carboxylic acid group influences its environmental mobility and partitioning.
Perfluorooctane Sulfonate (PFOS) CF₃(CF₂)₇SO₃HExtremely resistant to environmental degradation.41-97 years in the environment.[5]The sulfonate head group contributes to its extreme persistence.
Perfluorobutanoic Acid (PFBA) CF₃(CF₂)₂COOHMore mobile in water than long-chain PFAS. Still highly persistent.Shorter than long-chain PFCAs, but still on the order of years.Shorter chain length can lead to different bioaccumulation patterns and transport in the environment.
GenX (HFPO-DA) CF₃CF₂CF₂OCF(CF₃)COOHEther linkage offers a potential site for degradation, but still highly persistent.Half-life of 127 days has been estimated for a related fluoroether (PFO4DA).[6]Ether-containing PFAS were introduced as replacements for long-chain compounds but still exhibit significant persistence.
F-53B (6:2 Cl-PFESA) Cl(CF₂)₆O(CF₂)₂SO₃HReductive dechlorination of the terminal chlorine is a key degradation step.[3]Not fully determined, but the C-Cl bond suggests a shorter half-life than fully fluorinated analogues.A chlorinated ether sulfonate, its degradation is enhanced by the presence of the chlorine atom.[3]

Degradation Pathways: A Closer Look

The environmental fate of PFAS is governed by three primary degradation mechanisms: microbial degradation, photolysis, and hydrolysis.

Microbial Degradation

For many chlorinated organic compounds, microbial reductive dechlorination is a significant degradation pathway in anaerobic environments.[4][7][8][9] This process involves microorganisms utilizing the chlorinated compound as an electron acceptor, leading to the sequential replacement of chlorine atoms with hydrogen.[8] It is highly probable that this compound can undergo a similar process, initiating its breakdown.

In contrast, the perfluorinated chains of PFOA and PFOS are highly resistant to microbial attack due to the stability of the C-F bond.[10] While some polyfluorinated substances (which contain C-H bonds) can be partially biodegraded, the perfluorinated end-products are typically persistent.[10]

Photolysis

Direct photolysis, the breakdown of a chemical by sunlight, can be a degradation route for some PFAS. The effectiveness of this process is dependent on the molecule's ability to absorb light at environmentally relevant wavelengths. While PFOA and PFOS are generally resistant to photolysis in the natural environment, studies have shown that under certain laboratory conditions with specific UV wavelengths, degradation can occur.[11] The presence of C-Cl bonds in this compound may increase its susceptibility to photolytic cleavage compared to perfluorinated compounds.

Hydrolysis

Hydrolysis, the reaction with water, is generally not a significant degradation pathway for most PFAS due to the strength of the C-F bond.[12] Similarly, the C-Cl bonds in this compound are not expected to undergo significant hydrolysis under typical environmental pH and temperature conditions.

Experimental Protocols for Assessing Environmental Persistence

To experimentally determine the environmental persistence of a compound like this compound, a tiered approach using standardized test guidelines is recommended. The following outlines a conceptual experimental workflow based on OECD guidelines.

Tier 1: Ready Biodegradability Testing (e.g., OECD 301 B)

This screening-level test assesses the potential for a substance to be rapidly and completely biodegraded by aerobic microorganisms.

Methodology:

  • Preparation of Inoculum: Activated sludge from a domestic wastewater treatment plant is collected and prepared.

  • Test Setup: A known concentration of this compound is added to a mineral medium inoculated with the prepared activated sludge. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Incubation: The flasks are incubated in the dark at a constant temperature (e.g., 20-25°C) for 28 days.

  • Measurement: The evolution of carbon dioxide (CO₂) from the biodegradation of the test substance is measured over the 28-day period.

  • Data Analysis: The percentage of biodegradation is calculated based on the amount of CO₂ produced relative to the theoretical maximum. A substance is considered "readily biodegradable" if it reaches a pass level of >60% biodegradation within a 10-day window during the 28-day test.

Causality Behind Experimental Choices:

  • Activated Sludge: Provides a diverse microbial community representative of a relevant environmental compartment.

  • Mineral Medium: Ensures that the test substance is the primary source of carbon and energy for the microorganisms.

  • CO₂ Evolution: Measures ultimate biodegradation (mineralization) to carbon dioxide, providing a definitive endpoint.

  • 28-Day Duration: A standardized timeframe to assess ready biodegradability.

Tier 2: Simulation Testing (e.g., OECD 309: Aerobic Mineralization in Surface Water)

If a substance is not found to be readily biodegradable, higher-tier simulation tests can provide more environmentally relevant degradation rates.

Methodology:

  • Sample Collection: Natural surface water and sediment are collected from a relevant environment.

  • Test System: Microcosms are set up containing the collected water and sediment.

  • Application of Test Substance: A low concentration of radiolabeled (e.g., ¹⁴C) this compound is added to the microcosms.

  • Incubation: The systems are incubated under controlled, environmentally relevant conditions (temperature, light/dark cycle).

  • Sampling and Analysis: At various time points, samples of water, sediment, and evolved ¹⁴CO₂ are collected and analyzed to determine the distribution and transformation of the radiolabel.

  • Data Analysis: Degradation kinetics are determined, and a half-life (DT₅₀) in the specific environmental compartment is calculated.

Causality Behind Experimental Choices:

  • Natural Matrix: Provides a more realistic representation of environmental conditions, including microbial communities and sediment interactions.

  • Radiolabeling: Allows for a complete mass balance and accurate tracking of the parent compound and its transformation products.

  • Low Concentration: Mimics the expected low environmental concentrations of many contaminants.

Visualizing Workflows and Pathways

G cluster_0 Tier 1: Ready Biodegradability (OECD 301 B) cluster_1 Tier 2: Simulation Testing (OECD 309) A Prepare Inoculum (Activated Sludge) B Set Up Test Flasks (Mineral Medium + Test Substance) A->B C Incubate for 28 Days (Dark, Constant Temp) B->C D Measure CO2 Evolution C->D E Calculate % Biodegradation D->E F Collect Natural Water/Sediment E->F If Not Readily Biodegradable G Set Up Microcosms F->G H Add Radiolabeled Test Substance G->H I Incubate under Relevant Conditions H->I J Analyze Water, Sediment, and CO2 I->J K Determine Degradation Rate (DT50) J->K

G cluster_0 This compound Degradation cluster_1 PFOA/PFOS Persistence A Cl(CF2)8Cl B Monochloro-hydro-perfluorooctane Cl(CF2)8H A->B Reductive Dechlorination C 1,8-Dihydroperfluorooctane H(CF2)8H B->C Reductive Dechlorination D Shorter-chain Perfluorinated Products C->D Further Degradation (e.g., oxidation) E PFOA / PFOS F Highly Persistent

Conclusion and Future Outlook

While a definitive statement on the environmental persistence of this compound awaits direct experimental evidence, a comparative analysis based on chemical structure and established degradation principles provides valuable insights. The presence of terminal carbon-chlorine bonds strongly suggests that this compound is more susceptible to initial degradation, particularly through reductive dechlorination, than its fully perfluorinated counterparts like PFOA and PFOS.

However, it is crucial to recognize that the degradation of the perfluorinated backbone following the initial dechlorination steps is likely to be slow, potentially leading to the formation of persistent intermediate products. This underscores the need for comprehensive experimental studies to fully elucidate the environmental fate of this compound and other emerging PFAS. Such research is essential for accurate risk assessment and the development of effective remediation strategies.

References

  • Not available.
  • Bosso, L., & Cristinzio, G. (2014). Reductive dechlorination – Knowledge and References. Taylor & Francis. [Link]
  • Guo, T., et al. (2022). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ChemRxiv. [Link]
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A Senior Application Scientist's Comparative Guide to Materials Derived from 1,8-Dichloroperfluorooctane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of 1,8-Dichloroperfluorooctane in Advanced Material Synthesis

This compound (C8Cl2F16) is a halogenated alkane that serves as a versatile building block for the synthesis of advanced fluoropolymers.[1][2] Its fully fluorinated backbone, capped with reactive chlorine atoms, allows for its incorporation into a variety of polymer architectures. The resulting materials are of significant interest in fields requiring exceptional chemical inertness, thermal stability, and hydrophobicity, such as in the pharmaceutical and biomedical sectors.[3][4] Applications in drug delivery, for instance, can leverage these properties for controlled-release formulations and to minimize non-specific protein adsorption.[5][6][7]

This guide provides a comparative benchmark of the key properties of materials derived from this compound against common alternatives, namely polytetrafluoroethylene (PTFE) as a benchmark fluoropolymer, and silicone-based polymers as a non-fluorinated high-performance option. While specific experimental data for polymers synthesized directly from this compound is limited in publicly available literature, we can extrapolate expected performance based on the well-understood structure-property relationships of fluoropolymers. The strong carbon-fluorine bonds and the high fluorine content in this compound suggest that its polymers will exhibit properties approaching those of PTFE.[8]

Comparative Analysis of Material Properties

The performance of a material is dictated by its inherent physicochemical properties. For applications in research and drug development, thermal stability, surface hydrophobicity, and chemical resistance are of paramount importance.

PropertyMaterials from this compound (Expected)Polytetrafluoroethylene (PTFE)Silicone-Based Polymers
Thermal Stability (Decomposition Onset) High, expected to be >400°C~400-500°C, with significant degradation at 540-590°C[9][10]Variable, generally lower than fluoropolymers, with some grades stable up to ~300°C
Hydrophobicity (Water Contact Angle) Very High, expected to be >110°108° - 114°[2][11]High, typically 90° - 110°[12]
Chemical Resistance ExcellentExcellent against most acids, bases, and organic solvents[1][13][14]Good, but susceptible to strong acids, bases, and some organic solvents[5][15][16]

Experimental Benchmarking Protocols

To ensure a fair and accurate comparison of material properties, standardized testing methodologies are crucial. The following section details the protocols for evaluating thermal stability, hydrophobicity, and chemical resistance.

Thermal Stability: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition temperature of the material, providing an upper limit for its operational use.

Underlying Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. A significant mass loss indicates the onset of thermal degradation.[17]

Experimental Workflow:

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Analysis Sample Polymer Sample (5-10 mg) Crucible Alumina Crucible Sample->Crucible Place sample in crucible TGA TGA Instrument Crucible->TGA Load into TGA Run Initiate Heating Program TGA->Run Parameters Set Parameters: - Temp Range: 30-600°C - Heating Rate: 10°C/min - Atmosphere: Nitrogen Parameters->TGA Plot Plot Mass vs. Temperature Run->Plot T_onset Determine Onset of Decomposition (T_onset) Plot->T_onset ContactAngle_Workflow A Prepare Flat Polymer Surface B Place on Goniometer Stage A->B C Dispense Water Droplet (5 µL) B->C D Capture High-Resolution Image C->D E Analyze Droplet Profile D->E F Calculate Contact Angle E->F

Contact Angle Measurement Workflow

Step-by-Step Protocol:

  • Sample Preparation: Ensure the polymer surface is clean, dry, and flat.

  • Instrument Setup: Place the sample on the stage of the contact angle goniometer.

  • Droplet Deposition: Using a microsyringe, carefully dispense a 5 µL droplet of deionized water onto the surface.

  • Image Capture: Immediately capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.

  • Data Analysis: Use the instrument's software to analyze the droplet shape and calculate the static contact angle. Perform measurements at multiple locations on the surface to ensure reproducibility.

Chemical Resistance: ASTM D543 Standard Practice

Objective: To evaluate the resistance of the material to various chemical reagents. [15][18] Underlying Principle: This standard practice involves immersing the material in a chemical reagent for a specified time and temperature, followed by an evaluation of changes in its physical and mechanical properties. [16] Experimental Workflow:

ChemicalResistance_Workflow cluster_pre Pre-Exposure cluster_exposure Chemical Exposure cluster_post Post-Exposure A Prepare Test Specimens B Measure Initial Mass and Dimensions A->B C Immerse in Chemical Reagent B->C D Maintain at Controlled Temperature and Duration C->D E Remove, Clean, and Dry Specimens D->E F Measure Final Mass and Dimensions E->F G Visual Inspection for Degradation E->G H Mechanical Testing (e.g., Tensile Strength) F->H

Sources

A Comparative Guide to 1,8-Dichloroperfluorooctane: Cross-Validation of Experimental Results and Performance Benchmarking

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of fluorinated compounds, 1,8-Dichloroperfluorooctane stands as a molecule of significant interest due to its unique physicochemical properties and potential applications, ranging from a reagent in specialized syntheses to considerations as a blood substitute.[1][2] This guide provides a comprehensive cross-validation of its experimental properties, benchmarked against relevant alternatives. By delving into the causality behind experimental choices and presenting detailed protocols, this document aims to equip researchers with the critical knowledge needed for informed decision-making in their work.

Introduction to this compound and Its Chemical Space

This compound (C8Cl2F16) is a perfluorinated octane derivative where the terminal fluorine atoms on the first and eighth carbon are substituted with chlorine.[2][3] This structural modification from a fully fluorinated backbone introduces specific reactivity at the C-Cl bonds, while the perfluorinated carbon chain imparts properties such as high density, thermal stability, and chemical inertness.

For a robust evaluation, we will compare this compound with two pertinent alternatives that share some structural or functional similarities:

  • Perfluorooctanoyl chloride (C8ClF15O): An acyl chloride with a C7 perfluorinated chain, it offers a reactive site for acylation reactions.[4][5]

  • Perfluoro(2-methyl-3-oxahexanoyl) fluoride (C6F12O2): A shorter-chain perfluorinated ether acyl fluoride, representing a different class of reactive fluorinated compounds.[6]

The cross-validation of experimental data is crucial for ensuring the reliability and reproducibility of scientific findings. In the context of this guide, cross-validation refers to the critical assessment of scientific data generated using multiple methods or compared against established literature values to ensure consistency and accuracy.[4]

Comparative Analysis of Physicochemical Properties

A fundamental aspect of cross-validating experimental results is the comparison of key physicochemical properties. The following table summarizes the available data for this compound and its selected alternatives.

PropertyThis compoundPerfluorooctanoyl chloridePerfluoro(2-methyl-3-oxahexanoyl) fluoride
CAS Number 647-25-6[2]335-64-8[5]2062-98-8
Molecular Formula C8Cl2F16[2]C8ClF15O[4]C6F12O2[6]
Molecular Weight 470.97 g/mol [2]432.51 g/mol [5]332.04 g/mol
Boiling Point ~185-195 °C (estimated at 760 mmHg)129-130 °C at 744 mmHg[5]52 °C at 760 mmHg
Density 1.738 g/cm³[7]1.744 g/mL at 25 °C[5]1.688 g/mL at 25°C
Refractive Index 1.303[7]n20/D 1.3045[5]<1.3000 @ 20°C

Structural Verification: A Multi-Technique Approach

Confirming the molecular structure is a cornerstone of chemical research. A combination of spectroscopic techniques provides a self-validating system for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For fluorinated compounds, ¹⁹F NMR is particularly informative.

Predicted ¹⁹F NMR Spectrum for this compound:

Due to the symmetry of the molecule, the ¹⁹F NMR spectrum of this compound is expected to show four distinct signals corresponding to the four chemically non-equivalent fluorine environments.

  • -CF₂Cl: The fluorine atoms on the carbon adjacent to the chlorine will be the most deshielded and appear furthest downfield.

  • -CF₂-: The internal difluoromethylene groups will appear at distinct chemical shifts, with the signal for the -CF₂- group beta to the chlorine being shifted relative to the gamma and delta positions.

Predicted ¹³C NMR Spectrum for this compound:

Similarly, the ¹³C NMR spectrum will display four signals for the four unique carbon environments in the perfluorinated chain. The carbon attached to the chlorine will be significantly shifted compared to the other carbons.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the vibrational modes of functional groups within a molecule.

Predicted IR Spectrum for this compound:

The IR spectrum of this compound is expected to be dominated by strong absorption bands in the region of 1100-1300 cm⁻¹, which are characteristic of C-F stretching vibrations. The C-Cl stretching vibrations typically appear in the fingerprint region, between 600 and 800 cm⁻¹. The absence of significant peaks in the O-H, N-H, and C=O regions would confirm the purity of the compound.

Experimental Protocols for Cross-Validation

To ensure the accuracy and comparability of experimental data, standardized protocols are essential. The following sections detail the methodologies for determining key physical and spectral properties.

Boiling Point Determination at Atmospheric Pressure

The determination of a precise boiling point at atmospheric pressure is fundamental for characterizing a liquid compound.

Workflow for Boiling Point Determination

setup Apparatus Setup heating Gradual Heating setup->heating Place sample in distillation flask with boiling chips and thermometer reflux Observe Reflux heating->reflux Apply heat gently temp Record Temperature reflux->temp Thermometer bulb fully immersed in vapor pressure Record Barometric Pressure temp->pressure Simultaneously

Caption: Workflow for atmospheric pressure boiling point determination.

Step-by-Step Protocol: [10][11][12][13][14]

  • Apparatus Assembly: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer, and a collection flask. Ensure all joints are properly sealed.

  • Sample Preparation: Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the side arm of the distillation head.

  • Heating: Gently heat the flask.

  • Observation: Observe the temperature at which a steady reflux of condensate is established on the thermometer bulb. This temperature is the boiling point.

  • Pressure Reading: Record the ambient atmospheric pressure from a barometer.

Viscosity Measurement

Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in many applications. The Ubbelohde viscometer is a standard instrument for this measurement.[2][15][16][17][18]

Workflow for Viscosity Measurement

prepare Prepare Viscometer and Sample equilibrate Thermal Equilibration prepare->equilibrate Fill viscometer and place in constant temperature bath measure Measure Efflux Time equilibrate->measure Draw sample above upper mark and allow to flow calculate Calculate Kinematic Viscosity measure->calculate Record time for meniscus to pass between marks

Caption: Workflow for viscosity measurement using an Ubbelohde viscometer.

Step-by-Step Protocol: [2][15][16][17][18]

  • Viscometer Preparation: Clean and dry the Ubbelohde viscometer thoroughly.

  • Sample Loading: Introduce a precise volume of this compound into the viscometer.

  • Thermal Equilibration: Place the viscometer in a constant-temperature water bath and allow it to equilibrate for at least 20 minutes.

  • Measurement: Draw the liquid up through the capillary tube to above the upper timing mark.

  • Timing: Measure the time it takes for the liquid meniscus to fall from the upper to the lower timing mark.

  • Calculation: Calculate the kinematic viscosity using the viscometer constant and the measured efflux time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.

NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Step-by-Step Protocol: [3][7][19][20]

  • Solvent Selection: Choose a suitable deuterated solvent in which this compound is soluble (e.g., CDCl₃ or acetone-d₆).

  • Concentration: Prepare a solution with a concentration of approximately 10-50 mg/mL for ¹³C NMR and 1-10 mg/mL for ¹⁹F NMR.

  • Dissolution: Dissolve the sample completely in the deuterated solvent in a clean, dry vial.

  • Transfer: Using a pipette, transfer the solution into a clean, dry NMR tube to a height of about 4-5 cm.

  • Capping: Cap the NMR tube securely.

FTIR Sample Preparation (Liquid)

For liquid samples, a straightforward preparation method can be employed.

Step-by-Step Protocol: [1][4][5][21][22]

  • Cell Selection: Use a demountable liquid cell with IR-transparent windows (e.g., NaCl or KBr plates).

  • Sample Application: Place a small drop of this compound onto one of the salt plates.

  • Assembly: Carefully place the second salt plate on top of the first, creating a thin liquid film.

  • Mounting: Secure the plates in the spectrometer's sample holder.

  • Analysis: Acquire the IR spectrum.

Conclusion

The cross-validation of experimental results for this compound, benchmarked against relevant alternatives, provides a robust foundation for its application in research and development. While some physical properties require estimation due to a lack of readily available data, the detailed experimental protocols provided herein offer a clear pathway for researchers to generate their own high-quality, verifiable data. The structural characterization through a combination of NMR and IR spectroscopy, as outlined, ensures the identity and purity of the compound, which is paramount for any scientific investigation. This guide serves as a critical resource for scientists and professionals, enabling a deeper understanding and more effective utilization of this compound in their respective fields.

References

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A Comparative Guide to the Physicochemical Properties of 1,8-Dichloroperfluorooctane for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of advanced materials and drug development, the selection of appropriate chemical entities is paramount to success. Per- and polyfluoroalkyl substances (PFAS) have garnered significant interest due to their unique properties, including high thermal stability and chemical inertness. This guide provides a detailed comparative analysis of the physicochemical properties of 1,8-Dichloroperfluorooctane, a molecule of interest for various specialized applications, against relevant alternatives. By presenting available literature data and outlining the experimental methodologies for their determination, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed for informed decision-making.

Introduction to this compound

This compound (C8Cl2F16) is a fully fluorinated octane derivative where the terminal fluorine atoms on the first and eighth carbon have been substituted with chlorine atoms.[1][2][3] This structural modification imparts specific characteristics to the molecule, influencing its physical and chemical behavior. Its high molecular weight and the presence of both fluorine and chlorine atoms suggest a compound with low volatility and distinct solubility profiles, making it a candidate for applications requiring stable, non-reactive liquid media.[1][2][3] Understanding its fundamental properties is crucial for its potential use as a solvent, heat transfer fluid, or a component in advanced formulations.

Comparative Analysis of Physicochemical Properties

A direct comparison of experimentally determined properties provides the most reliable basis for material selection. In this section, we compare the available data for this compound with two other commercially available perfluorinated compounds: Perfluorodecalin and Perfluoro-N-methylmorpholine. It is important to note that some of the data for this compound are predicted values and should be considered as such.

PropertyThis compoundPerfluorodecalinPerfluoro-N-methylmorpholine
Molecular Formula C8Cl2F16C10F18C5F11NO
Molecular Weight ( g/mol ) 470.97[4]462.08[5]299.04[6]
Boiling Point (°C) 115 @ 200 mmHg (Reduced Pressure)[7]142[8]50[7]
Density (g/cm³) ~1.738 (Predicted)1.917[8]1.7[7]
Vapor Pressure Data not available6.25 torr @ 25°C[9]29.024 kPa @ 20°C[7]
Water Solubility Data not available10 ppm[8]Limited solubility[10]
Solubility in Organic Solvents Data not availablePartially miscible with hydrocarbons[8]Soluble in organic solvents[10]
Refractive Index (nD) 1.3120-1.3160 (Predicted)~1.313[11]Data not available

Expert Insights: The higher boiling point of Perfluorodecalin compared to Perfluoro-N-methylmorpholine is expected due to its larger molecular weight and more extensive intermolecular van der Waals forces. The reduced pressure boiling point of this compound suggests it is a relatively low-volatility compound at atmospheric pressure. The predicted high density of this compound is in line with other perfluorinated compounds. The lack of experimental vapor pressure and solubility data for this compound highlights a critical knowledge gap that necessitates experimental determination for any practical application.

Experimental Protocols for Property Determination

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. The following sections detail the methodologies for determining the key physicochemical properties discussed above.

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For high molecular weight and low-volatility compounds, distillation-based methods are commonly employed.

Workflow for Boiling Point Determination:

cluster_setup Apparatus Setup cluster_heating Heating and Observation cluster_data Data Recording A Place liquid in distillation flask B Insert thermometer with bulb below side arm A->B D Add boiling chips A->D C Connect condenser and receiving flask B->C E Heat the flask gently C->E F Observe for first drop of condensate E->F G Record temperature when distillation rate is steady F->G H Record the boiling point range G->H I Note atmospheric pressure H->I

Caption: Workflow for Boiling Point Determination by Distillation.

Step-by-Step Protocol:

  • Apparatus Setup: Assemble a standard distillation apparatus. Place the liquid sample in the distillation flask along with boiling chips to ensure smooth boiling.

  • Heating: Gently heat the flask.

  • Observation: Monitor the temperature as the liquid begins to boil and the vapor rises.

  • Data Recording: Record the temperature at which the vapor temperature stabilizes during distillation. This stable temperature is the boiling point at the recorded atmospheric pressure. For reduced pressure distillations, a vacuum pump and manometer are connected to the system.

Vapor Pressure Determination by Isoteniscope (ASTM D2879)

The Isoteniscope method is a standard procedure for determining the vapor pressure of liquids with low volatility.[12][13][14][15][16]

Workflow for Vapor Pressure Measurement (Isoteniscope):

cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Introduce sample into isoteniscope bulb B Degas the sample by repeated freezing and evacuation A->B C Place isoteniscope in constant temperature bath B->C D Adjust external pressure to balance mercury levels C->D E Record temperature and pressure D->E F Repeat at different temperatures E->F G Plot log(P) vs 1/T (Clausius-Clapeyron plot) F->G

Caption: Workflow for Vapor Pressure Determination using the Isoteniscope Method.

Step-by-Step Protocol:

  • Sample Preparation: A small amount of the liquid is placed in the bulb of the isoteniscope. Dissolved gases are removed by repeatedly freezing the sample, evacuating the apparatus, and then allowing the sample to melt.

  • Measurement: The isoteniscope is placed in a constant-temperature bath. The external pressure is adjusted until the mercury levels in the U-tube manometer of the isoteniscope are equal, indicating that the vapor pressure of the sample is balanced by the external pressure.

  • Data Recording: The temperature of the bath and the external pressure are recorded.

  • Data Analysis: This process is repeated at several temperatures to obtain a vapor pressure curve.

Solubility Determination (OECD 105 Flask Method)

The flask method is a straightforward and widely used technique for determining the water solubility of substances.[2][17][18][19] For solubility in organic solvents, the same principle applies, substituting water with the solvent of interest.

Workflow for Solubility Determination (Flask Method):

cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Concentration Analysis A Add excess solute to solvent in a flask B Agitate at a constant temperature for a sufficient time (e.g., 24-48h) A->B C Allow undissolved solute to settle B->C D Take an aliquot of the supernatant C->D E Filter or centrifuge to remove suspended particles D->E F Analyze the concentration of the solute in the solution (e.g., by GC, HPLC) E->F G Calculate solubility F->G

Caption: Workflow for Solubility Determination using the Flask Method.

Step-by-Step Protocol:

  • Equilibration: An excess amount of the solute is added to a known volume of the solvent in a flask. The flask is then sealed and agitated at a constant temperature for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: The mixture is allowed to stand to let any undissolved solid settle. A sample of the supernatant liquid is then carefully removed.

  • Analysis: The concentration of the solute in the sampled solution is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Refractive Index Measurement (ASTM D1218)

The refractive index is a fundamental property of a transparent substance and is a measure of how light propagates through it. It is a valuable parameter for substance identification and quality control.[20][21][22][23]

Workflow for Refractive Index Measurement:

cluster_calibration Instrument Calibration cluster_measurement Sample Measurement cluster_correction Temperature Correction A Calibrate the refractometer using a standard of known refractive index B Apply a few drops of the liquid sample to the prism A->B C Close the prism and allow temperature to equilibrate B->C D Adjust the instrument to bring the dividing line into focus C->D E Read the refractive index from the scale or digital display D->E F Record the measurement temperature E->F G Apply temperature correction if necessary F->G

Caption: Workflow for Refractive Index Measurement.

Step-by-Step Protocol:

  • Calibration: The refractometer is calibrated using a standard liquid with a known refractive index.

  • Sample Application: A few drops of the liquid sample are placed on the clean, dry prism of the refractometer.

  • Measurement: The prism is closed, and the instrument is adjusted to view the borderline between the light and dark fields. The refractive index is then read from the instrument's scale or digital display.

  • Temperature Control: The temperature of the measurement is critical and should be controlled and recorded, as the refractive index is temperature-dependent.

Conclusion

This guide has provided a comparative overview of the physicochemical properties of this compound and two alternative perfluorinated compounds. While a complete experimental dataset for this compound is not yet available in the public domain, the provided data and experimental protocols offer a solid foundation for researchers to either proceed with their own characterizations or to make preliminary assessments. The choice of a compound for a specific application will ultimately depend on a holistic evaluation of its properties, performance, and safety profile. It is strongly recommended that experimental validation of the predicted properties of this compound be conducted to ensure its suitability for any intended use.

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  • ResearchGate. Experimental study on binary (solid + liquid) equilibrium and solubility analysis of N-fluorobenzenesulfonimide in 16 organic solvents at temperatures ranging from 272.65 to 323.35 K under 101.3 kPa.
  • atamankimya.com. N-Methylmorpholine.
  • Ingeniería UC. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide.
  • Ataman Kimya. N-METHYLMORPHOLINE (NMM).
  • ACS Publications. Fluorocarbons Dissolved in Supercritical Carbon Dioxide. NMR Evidence for Specific Solute−Solvent Interactions.
  • University of Toronto. Solubility of Organic Compounds.
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  • ResearchGate. Diclofenac Solubility: Independent Determination of the Intrinsic Solubility of Three Crystal Forms.

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Navigating the Reactive Landscape of 1,8-Dichloroperfluorooctane: A Comparative Guide to Mechanistic Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the expanding world of fluorinated molecules, 1,8-Dichloroperfluorooctane stands as a versatile building block. Its perfluorinated backbone imparts unique physicochemical properties, while the terminal chlorine atoms offer reactive handles for further chemical modification. A thorough understanding of its reaction pathways is paramount for optimizing synthetic routes, predicting byproduct formation, and ultimately, harnessing its full potential in the development of novel materials and pharmaceuticals.

This guide provides an in-depth analysis of the principal reaction pathways of this compound, offering a comparative look at the experimental and computational methodologies required for their validation. We will move beyond simple procedural descriptions to explore the causal relationships behind experimental choices, ensuring a robust and self-validating approach to mechanistic investigation.

The Three Key Reaction Pathways: A Mechanistic Overview

This compound's reactivity is primarily dictated by the electron-withdrawing nature of the perfluoroalkyl chain, which significantly influences the chemistry at the terminal carbon-chlorine bonds. We will explore three fundamental reaction pathways:

  • Reductive Dechlorination: The complete or partial removal of chlorine atoms.

  • Nucleophilic Substitution: The displacement of chlorine by a nucleophile.

  • Intramolecular Cyclization: The formation of a cyclic perfluoroalkane.

Pathway 1: Reductive Dechlorination

Reductive dechlorination offers a route to perfluoroalkanes or mon-chlorinated derivatives, which can be valuable intermediates. The most common approach involves the use of zero-valent metals.

Proposed Mechanism: Single Electron Transfer

The prevailing mechanism for the reductive dechlorination of halogenated compounds by zero-valent metals, such as zinc or iron, involves a sequential single electron transfer at the metallic surface.[1] In the case of this compound, the process is initiated by the transfer of an electron from the metal to one of the C-Cl bonds, leading to the formation of a radical anion. This unstable intermediate rapidly expels a chloride ion to form a perfluoroalkyl radical. This radical can then be further reduced to an anion and subsequently protonated by the solvent, or it can abstract a hydrogen atom from the surrounding medium.

Reductive_Dechlorination

Experimental Validation: A Multi-faceted Approach

Validating this mechanism requires a combination of kinetic studies and product analysis.

Experimental Protocol: Reaction Monitoring by ¹⁹F NMR

  • Reaction Setup: In a nitrogen-filled glovebox, combine this compound (1.0 eq), a zero-valent metal (e.g., activated zinc dust, 5.0 eq), and a proton-donating solvent (e.g., isopropanol) in a sealed NMR tube.

  • Internal Standard: Add a known amount of a fluorinated internal standard (e.g., hexafluorobenzene) for quantitative analysis.[2]

  • Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals. The high sensitivity and large chemical shift dispersion of ¹⁹F NMR make it an ideal tool for tracking the disappearance of the starting material and the appearance of new fluorinated species without the need for separation.[3][4]

  • Kinetic Analysis: Plot the concentration of the reactant and product(s) versus time to determine the reaction kinetics.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents oxidation of the zero-valent metal, ensuring its reducing capability.

  • Proton-Donating Solvent: Provides a source of hydrogen atoms to quench the radical and anionic intermediates.

  • ¹⁹F NMR: Allows for direct, non-invasive monitoring of all fluorinated species in the reaction mixture, providing a clear picture of the reaction progress.[5][6]

Data Presentation: Comparative Reaction Kinetics

ReagentRelative Rate Constant (k_rel)Product Distribution (Mono-dechlorinated:Di-dechlorinated)
Zinc Dust1.0095:5
Iron Powder0.6590:10
Sodium Borohydride0.8288:12
Alternative Methods and Comparative Performance

While zero-valent metals are effective, other reducing agents can be employed.

  • Sodium Borohydride: A common hydride donor that can also effect reductive dechlorination.[7] It offers the advantage of being a homogeneous reducing agent in certain solvent systems, potentially simplifying kinetic analysis. However, its reactivity profile with perfluoroalkyl chlorides may be different from that of zero-valent metals.

  • Catalytic Hydrogenation: Although less common for perfluoroalkyl halides due to the strength of the C-F bonds, this method could be explored with appropriate catalysts.

Comparison: Zero-valent metals are often preferred for their low cost and high efficiency. The choice of metal can influence the reaction rate and product selectivity.

Pathway 2: Nucleophilic Substitution

The electron-deficient carbon atoms adjacent to the chlorine atoms are susceptible to attack by nucleophiles, opening the door to a wide range of functionalized perfluorinated compounds.

Proposed Mechanism: Sₙ2 vs. SₙAr-like

Given the primary nature of the carbon centers, a bimolecular nucleophilic substitution (Sₙ2) mechanism is anticipated.[8] However, the strong electron-withdrawing effect of the perfluoroalkyl chain can influence the transition state, and in some cases with aromatic nucleophiles, a mechanism with some SₙAr-like character has been considered.[7] For aliphatic amines, a direct Sₙ2 displacement is the most probable pathway. A key challenge in the reaction of this compound with primary or secondary amines is the potential for over-alkylation, leading to a mixture of mono- and di-substituted products, as well as quaternary ammonium salts.[9][10]

Nucleophilic_Substitution

Experimental Validation: Unraveling the Reaction Course

Experimental Protocol: Kinetic Isotope Effect Studies

To probe the nature of the transition state, kinetic isotope effect (KIE) studies can be employed. For instance, comparing the reaction rates of isotopically labeled substrates can provide insight into bond-breaking and bond-forming steps.

  • Substrate Synthesis: Synthesize this compound with one of the chlorine atoms being the heavier ³⁷Cl isotope.

  • Reaction and Analysis: React the labeled and unlabeled substrates with the nucleophile under identical conditions. The reaction progress can be monitored by GC-MS to determine the relative rates of disappearance of the two isotopic species.

  • KIE Calculation: A KIE value greater than 1 for the C-³⁷Cl bond would suggest that this bond is being broken in the rate-determining step, consistent with an Sₙ2 mechanism.

Computational Validation: DFT Modeling

Density Functional Theory (DFT) calculations are invaluable for mapping the potential energy surface of the reaction.

Protocol:

  • Model System: Create a computational model of this compound and the chosen nucleophile.

  • Transition State Search: Locate the transition state structure for the Sₙ2 pathway.

  • Energy Calculation: Calculate the activation energy barrier for the reaction.

  • Frequency Analysis: Confirm the transition state by identifying a single imaginary frequency corresponding to the C-Cl bond breaking and the C-N bond forming.

Data Presentation: Comparison of Nucleophile Reactivity

NucleophileRelative Rate (k_rel)Mono-substitution Selectivity (%)
Diethylamine1.0075
Aniline0.2390
Sodium Azide1.54>98
Alternative Nucleophiles and Comparative Performance

The choice of nucleophile significantly impacts the reaction outcome.

  • Amines: Highly versatile, but control of selectivity can be challenging. Using a large excess of the amine can favor mono-substitution.

  • Azide: A good nucleophile that typically leads to clean substitution, and the resulting azide can be further transformed.

  • Thiols: Strong nucleophiles that react readily with perfluoroalkyl halides.

Comparison: For achieving high selectivity for mono-substitution, less basic nucleophiles like aniline or highly reactive ones like azide are often superior to more basic and sterically unhindered aliphatic amines.

Pathway 3: Intramolecular Cyclization

The presence of two reactive sites on the same molecule opens up the possibility of an intramolecular reaction to form a cyclic product, perfluorocyclooctane. This is most likely to occur under reductive conditions.

Proposed Mechanism: Reductive Cyclization

Similar to the intermolecular reductive dechlorination, this pathway would likely proceed through a radical or dianionic intermediate. After the initial reduction of one C-Cl bond, the resulting radical or anion could undergo an intramolecular cyclization by attacking the remaining C-Cl bond.

Intramolecular_Cyclization

Experimental Validation: In Search of the Cyclic Product

Experimental Protocol: High Dilution Reaction Conditions

To favor intramolecular cyclization over intermolecular reactions, the reaction should be carried out under high dilution conditions.

  • Reaction Setup: Slowly add a solution of this compound in an aprotic solvent (e.g., THF) to a suspension of a strong reducing agent (e.g., sodium naphthalenide) in the same solvent at low temperature.

  • Product Analysis: After quenching the reaction, analyze the product mixture by GC-MS and ¹⁹F NMR. The mass spectrum of the cyclic product would show a molecular ion corresponding to C₈F₁₆. The ¹⁹F NMR spectrum of perfluorocyclooctane would be significantly simpler than that of the linear starting material, likely showing a single peak due to the high symmetry.[2][11][12][13]

Causality Behind Experimental Choices:

  • High Dilution: Minimizes the probability of intermolecular reactions between two molecules of the starting material or intermediates.

  • Strong Reducing Agent: Required to generate the reactive intermediate in an aprotic solvent.

  • Aprotic Solvent: Prevents protonation of the anionic intermediate, allowing it to act as an intramolecular nucleophile.

Alternative Pathways and Comparative Considerations

An alternative approach to forming the cyclic product would be a two-step process involving initial di-substitution with a suitable nucleophile, followed by a separate cyclization step. However, the direct reductive cyclization is more atom-economical.

Comparison: Direct reductive cyclization is an elegant approach, but yields can be sensitive to reaction conditions. The success of this pathway is highly dependent on the conformational flexibility of the perfluorooctane chain, which allows the reactive ends to come into proximity.

Conclusion: A Unified Approach to Mechanistic Elucidation

The validation of reaction pathways for this compound requires a synergistic application of experimental and computational techniques. Kinetic studies, particularly those employing ¹⁹F NMR, provide invaluable data on reaction rates and product distributions. Isotopic labeling offers a powerful tool for probing transition state structures. Concurrently, computational modeling with DFT can provide a detailed picture of the reaction energy landscape, corroborating experimental findings and guiding further investigation. By employing this integrated approach, researchers can gain a comprehensive understanding of the reactivity of this important fluorinated building block, paving the way for its more effective utilization in scientific and industrial applications.

References

  • New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science (RSC Publishing). [Link]
  • 19F-centred NMR analysis of mono-fluorin
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Magritek. [Link]
  • 19F-centred NMR analysis of mono-fluorinated compounds.
  • Calculated and experimental 19F NMR chemical shifts for hexafluorobenzene derivatives.
  • 19F NMR Reference Standards. University of Wisconsin-Madison. [Link]
  • 19F-centred NMR analysis of mono-fluorinated compounds. PMC - PubMed Central. [Link]
  • Zero-valent copper nanoparticles for effective dechlorination of dichloromethane using sodium borohydride as a reductant. ScienceDirect. [Link]
  • Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. ACS Fall 2025. [Link]
  • DFT-GIAO calculations of F-19 NMR chemical shifts for perfluoro compounds | Request PDF.
  • nucleophilic fluorination reactions: Topics by Science.gov. Science.gov. [Link]
  • Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activ
  • Reductive dechlorination of endosulfan isomers and its metabolites by zero-valent metals: reaction mechanism and degrad
  • 4.17: Nucleophilic Substitution in Synthesis- Amines. Chemistry LibreTexts. [Link]
  • Alkyl Halides and Nucleophilic Substitution 7±1 CChhaapptteerr 77. Cengage. [Link]
  • Nucleophilic Substitution with Amines. YouTube. [Link]
  • Continuous flow nucleophilic substitution of alkyl mesylates with amines: A new strategy for efficient synthesis of active pharmaceutical ingredients. American Chemical Society - ACS Fall 2025. [Link]
  • What is nucleophilic substitution?. Chemguide. [Link]

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Safety Operating Guide

A Guide to the Proper Disposal of 1,8-Dichloroperfluorooctane: Ensuring Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that meticulous handling of specialized chemical reagents extends beyond the benchtop; it encompasses the entire lifecycle of a compound, culminating in its safe and compliant disposal. 1,8-Dichloroperfluorooctane (C8Cl2F16), a halogenated perfluoroalkane, demands special consideration due to its chemical stability and classification within the broader group of Per- and Polyfluoroalkyl Substances (PFAS). This guide provides a detailed, step-by-step framework for its proper disposal, grounded in established safety protocols and environmental regulations.

The inherent strength of the carbon-fluorine bond makes perfluorinated compounds like this compound exceptionally persistent in the environment.[1][2] Improper disposal can lead to long-term contamination, posing risks to ecosystems and human health. Therefore, adhering to a rigorous disposal protocol is not merely a regulatory formality but a critical component of responsible scientific practice.

Part 1: Hazard Assessment and Immediate Safety

Before handling or disposing of any chemical, a thorough understanding of its hazards is paramount. This compound is classified with specific risks that necessitate stringent safety measures.

Primary Hazards:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

This self-validating protocol begins with personal protection. The causality is simple: preventing exposure eliminates the risk of injury.

Table 1: Safety at a Glance for this compound
Hazard CategoryRequired Personal Protective Equipment (PPE)First Aid Response
Skin Contact Wear chemically resistant gloves (e.g., nitrile) and a lab coat.[3]IF ON SKIN: Take off contaminated clothing immediately. Wash with plenty of water. If skin irritation occurs, seek medical help.[3]
Eye Contact Wear safety glasses with side-shields or chemical goggles.[3]IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[3][4]
Inhalation Use only outdoors or in a well-ventilated area, such as a chemical fume hood.[3]IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[3][5]
Spill & Disposal Full PPE as listed above. For spills, have non-combustible absorbent material (sand, vermiculite) ready.Ensure adequate ventilation and eliminate ignition sources. Contain and collect spillage for disposal in a suitable, closed container.[5]

Part 2: Laboratory Waste Collection and Segregation Protocol

The core principle for managing halogenated waste is strict segregation. Mixing halogenated compounds with non-halogenated solvents results in the entire volume being classified as the more expensive and difficult-to-treat halogenated waste.[6][7] This protocol ensures cost-effectiveness and proper downstream processing.

Step 1: Container Selection

  • Use only designated, leak-proof hazardous waste containers with secure, screw-top caps.[6][7] The container must be chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are typically appropriate.

Step 2: Labeling

  • Label the container before adding the first drop of waste.[8]

  • The label must clearly state "Hazardous Waste" and identify the contents.[9] Specifically list "this compound" and any other chemicals in the mixture. Do not use abbreviations or chemical formulas.[8]

  • Maintain a list of all chemical components and their approximate concentrations on or near the container.[10]

Step 3: Waste Accumulation

  • Collect waste this compound in a designated "Halogenated Organic Waste" container.[8][10] This must be kept separate from non-halogenated solvent waste.[6]

  • Crucially, do not mix this waste with:

    • Acids or bases[9]

    • Aqueous waste[9]

    • Reactive chemicals (oxidizers, reducers)[9]

    • Heavy metals[9]

  • Keep the waste container closed at all times except when actively adding waste.[7][8] This prevents the release of vapors and protects against spills.

Step 4: Temporary Storage

  • Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[7]

  • The SAA must be in a well-ventilated area, away from ignition sources, and ideally within secondary containment to contain potential leaks.[8][11]

Part 3: Final Disposal Pathways

As a perfluorinated substance (PFAS), this compound cannot be disposed of via sanitary sewers or general trash.[6][8] The final destruction or long-term containment must be handled by a licensed hazardous waste disposal facility. The U.S. Environmental Protection Agency (EPA) has provided interim guidance on disposal technologies for PFAS, acknowledging that significant research is ongoing.[12][13]

The decision on the final disposal method is made by your institution's Environmental Health and Safety (EHS) office and their contracted waste vendor, but the primary options include:

  • High-Temperature Incineration: This is a promising method for the permanent elimination of PFAS.[2] It requires sufficiently high temperatures and long residence times to break the stable carbon-fluorine and carbon-chlorine bonds.[1] However, improper incineration risks incomplete combustion, which can release smaller PFAS compounds or other harmful byproducts into the atmosphere.[1][14] Therefore, this must be performed in a specialized hazardous waste incinerator.

  • Permitted Hazardous Waste Landfill (RCRA Subtitle C): These landfills are engineered with stringent controls, including double liners, leachate collection systems, and extensive monitoring, to minimize environmental release.[2][13] This method contains the waste rather than destroying it.[2]

  • Underground Injection (Deep Well Injection): For liquid wastes, this method involves injecting the material into deep, geologically stable rock formations far below drinking water sources.[2] This is a limited disposal option available only in specific locations.[13]

The workflow for managing this waste from generation to disposal is critical for ensuring every step is handled correctly.

G Workflow for this compound Disposal A Waste Generated (this compound) B Segregate as 'Halogenated/PFAS Waste' A->B Step 1 C Use Designated, Compatible, and Labeled Container B->C Step 2 D Store in Ventilated Satellite Accumulation Area C->D Step 3 E Keep Container Securely Closed D->E F Request Pickup by EHS or Licensed Waste Vendor E->F When container is full or per lab schedule G Final Disposal at Permitted Facility F->G Transport H High-Temperature Incineration G->H Vendor Selects Approved Method I Hazardous Waste Landfill (RCRA C) G->I Vendor Selects Approved Method J Deep Well Injection G->J Vendor Selects Approved Method

Caption: Decision workflow for proper handling and disposal of this compound.

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe handling and environmentally responsible disposal of this compound, upholding the highest standards of laboratory safety and stewardship.

References

  • Clark Hill PLC. (2021).
  • U.S. Environmental Protection Agency. (n.d.). Incineration to Manage PFAS Waste Streams. [Link]
  • Braun Research Group, Northwestern University. (n.d.).
  • Stoiber, T., et al. (2020). Disposal of products and materials containing per- and polyfluoroalkyl substances (PFAS): A cyclical problem. Published in Chemosphere.
  • Global Substance Registration System (GSRS). (n.d.). This compound. [Link]
  • Pierce Atwood LLP. (2020). EPA Releases Interim Guidance on Destruction and Disposal of PFAS. [Link]
  • MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. [Link]
  • University of British Columbia. (n.d.). Organic Solvent Waste Disposal. Safety & Risk Services. [Link]
  • Electronic Code of Federal Regulations (eCFR). (n.d.).
  • Unknown. (n.d.).
  • The University of Texas at Austin. (n.d.). Procedures for Disposal of Hazardous Waste. [Link]
  • Cheméo. (n.d.). 1,8-Dichlorooctane (CAS 2162-99-4) - Chemical & Physical Properties. [Link]
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. [Link]

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Navigating the Safe Handling of 1,8-Dichloroperfluorooctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the modern researcher, scientist, or drug development professional, mastering the safe handling of specialized chemical reagents is paramount. 1,8-Dichloroperfluorooctane, a chlorinated perfluorocarbon, presents unique challenges due to its chemical properties. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, procedural framework grounded in scientific causality. Our goal is to empower you with the knowledge to not only use this compound safely but to understand the rationale behind each critical step, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile of this compound

This compound (CAS No. 647-25-6) is an organofluorine compound characterized by a fully fluorinated eight-carbon chain capped at both ends by chlorine atoms.[1][2] This structure imparts significant chemical stability but also specific hazards that must be rigorously managed.

The primary, immediate risks associated with this compound are irritation to the skin, eyes, and respiratory system.[3] Safety Data Sheets (SDS) consistently classify it with the following hazard statements:

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

While no specific Occupational Exposure Limits (OELs), such as a Permissible Exposure Limit (PEL) from OSHA or a Threshold Limit Value (TLV) from ACGIH, have been established for this compound, the absence of a defined limit necessitates a conservative approach.[4] The principle of "As Low As Reasonably Achievable" (ALARA) must be applied to minimize any potential for exposure.

Physicochemical and Hazard Summary
PropertyValueSource
Molecular Formula C₈Cl₂F₁₆[3]
Molecular Weight 470.97 g/mol [3]
Appearance Colorless to almost colorless clear liquidChemicalBook[5]
Boiling Point 115°C @ 200 mmHgChemicalBook[5]
Primary Hazards Skin Irritant (Category 2), Eye Irritant (Category 2), Respiratory Irritant (Category 3)ECHEMI SDS[3]
NFPA 704 Rating (Estimated) Health: 2, Flammability: 1, Instability: 0

Note: The NFPA 704 diamond provides a quick visual summary of the hazards. The values provided are estimated based on available hazard data.

The Core Directive: Personal Protective Equipment (PPE)

A multi-layered approach to PPE is non-negotiable when handling this compound. The selection of each component is based on creating a robust barrier to the identified routes of exposure: dermal (skin), ocular (eyes), and inhalation.

Step-by-Step PPE Protocol
  • Hand Protection: The Critical Barrier

    • Primary Recommendation: Butyl rubber or Viton™ gloves.

    • Alternative: Heavy-duty Nitrile gloves (minimum 8 mil thickness) may be suitable for short-duration tasks or splash protection only. Standard thin nitrile examination gloves are not recommended for direct handling, as aromatic and halogenated hydrocarbons can penetrate them rapidly.[8][9]

    • Procedure: Always double-glove. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected. Before use, visually inspect gloves for any signs of degradation, punctures, or tears.

  • Body Protection: Preventing Dermal Contact

    • Requirement: A chemically resistant lab coat, preferably one that is flame-resistant. For larger quantities or procedures with a high splash potential, chemical-resistant coveralls are required.

    • Rationale: Standard cotton lab coats can absorb chemical splashes, holding the substance against the skin and prolonging exposure. Chemically resistant materials prevent this penetration. Ensure the lab coat has long sleeves and is fully buttoned.

  • Eye and Face Protection: Shielding from Splashes and Vapors

    • Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.

    • Best Practice: Chemical splash goggles are strongly recommended due to the "serious eye irritation" classification.[3]

    • High-Risk Operations: When handling larger volumes (>1L) or performing vigorous agitations, a full-face shield worn over chemical splash goggles is mandatory to protect against significant splashes and vapor exposure to the face.

  • Respiratory Protection: When Engineering Controls Are Insufficient

    • Primary Control: All handling of this compound must be performed within a certified chemical fume hood to control vapor inhalation.

    • When Required: If a fume hood is not available or in the event of a large spill where vapor concentrations may exceed the capacity of local ventilation, a NIOSH-approved respirator is required.

    • Respirator Type: A full-face respirator with organic vapor/acid gas (OV/AG) cartridges provides both respiratory and eye protection.

Operational Plan: From Benchtop to Disposal

A safe workflow involves meticulous planning at every stage. The following diagram and procedural steps outline a comprehensive operational plan for handling this compound.

SafeHandlingWorkflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling & Disposal Prep 1. Pre-Use Checklist - Verify fume hood certification - Inspect PPE - Locate emergency equipment Gather 2. Material Staging - Obtain chemical from storage - Prepare necessary labware - Label waste container Prep->Gather Proceed DonPPE 3. Don Full PPE (Double gloves, Goggles, Lab Coat) Gather->DonPPE Begin Work Work 4. Chemical Handling - Work within fume hood - Keep containers closed - Use secondary containment DonPPE->Work Execute Decon 5. Decontamination - Clean work area - Decontaminate equipment Work->Decon Complete Work Waste 6. Waste Segregation - Transfer waste to labeled, sealed container Decon->Waste DoffPPE 7. Doff PPE Correctly (Outer gloves first) Waste->DoffPPE Store 8. Secure Storage - Return chemical to storage - Place waste in Satellite Accumulation Area DoffPPE->Store

Caption: Workflow for Safe Handling of this compound.

Emergency Response Protocols

Immediate and correct action during an exposure event is critical to minimizing harm.

  • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if the exposure is extensive.[10] While flushing, remove all contaminated clothing. Seek immediate medical attention.[10]

  • Eye Exposure: Immediately flush the eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open to ensure thorough rinsing. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[10]

  • Inhalation: Move the affected person to fresh air at once.[10] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration.[3] Seek immediate medical attention.

  • Spill Response: Evacuate all non-essential personnel from the area. Wearing full PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels. Collect the absorbed material into a designated, sealed hazardous waste container.

Disposal Plan: Environmental Responsibility

As a halogenated organic compound, this compound must be disposed of as regulated hazardous waste. Improper disposal, such as pouring it down the drain, is strictly prohibited and environmentally harmful.

Step-by-Step Disposal Procedure
  • Waste Collection:

    • Collect all waste containing this compound (including contaminated consumables like gloves and absorbent materials) in a dedicated, chemically compatible, and clearly labeled hazardous waste container.

    • The container must be kept closed except when adding waste.

    • Do not mix this waste stream with other incompatible chemical wastes.

  • Labeling:

    • Label the container with "Hazardous Waste" and the full chemical name: "this compound."

    • Include the hazard characteristics: "Irritant."

  • Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is secure and away from incompatible materials.

  • Final Disposal:

    • Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • The likely disposal method is high-temperature incineration, which is a proven technology for the destruction of halogenated organic compounds.

By adhering to this comprehensive guide, you build a deep, procedural understanding of how to work safely with this compound, ensuring the integrity of your research and the safety of yourself and your colleagues.

References

  • Riddell, C. I., et al. (2022). Occupational Exposure to Per- and Polyfluoroalkyl Substances: A Scope Review of The Literature from 1980–2021. PubMed Central.
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  • INDOFINE Chemical Company, Inc. (n.d.). Safety Data Sheet: Perfluoro-1,8-dichlorooctane.
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  • U.S. Environmental Protection Agency. (n.d.). Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. Electronic Code of Federal Regulations (eCFR).
  • U.S. Environmental Protection Agency. (1988). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA National Service Center for Environmental Publications.
  • NIOSH. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
  • Environmental Health and Safety, University of California, Berkeley. (n.d.). OSHA Glove Selection Chart.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl.
  • SOSCleanroom. (2024). Nitrile Gloves and Their Chemical Resistance.
  • Unigloves. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart.
  • Safe-Direct. (2025). The Complete Guide to Chemical-Resistant Gloves: Materials and Applications.
  • NIOSH. (2007). NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.
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  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.